5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRMHGPJEAUGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453383 | |
| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22217-80-7 | |
| Record name | 2-(4-Methoxyphenyl)-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract: this compound, a prominent member of the 2-aryl-1-pyrroline class of cyclic imines, represents a cornerstone scaffold in contemporary medicinal chemistry and synthetic organic chemistry.[1] Its unique structural amalgamation of a reactive imine functionality within a five-membered ring, coupled with the electron-donating methoxy-substituted aryl group, imparts a rich and versatile chemical profile. This guide provides an in-depth exploration of its synthesis, core chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity and present validated protocols for its synthesis and functionalization, establishing a framework for its effective utilization in the laboratory.
Molecular Structure and Physicochemical Properties
This compound is characterized by a dihydropyrrole ring system where the C5 carbon, which is part of the imine (C=N) double bond, is substituted with a 4-methoxyphenyl group. This structure is fundamentally a cyclic Schiff base. The endocyclic double bond confers planarity to that portion of the ring, while the C3 and C4 carbons remain sp³ hybridized. The lone pair of electrons on the nitrogen atom is localized and contributes to its basicity and nucleophilicity upon reduction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22217-80-7 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NCCC2 | N/A |
| Class | Cyclic Imine / 1-Pyrroline | [3] |
Synthesis Strategies
The synthesis of 2-aryl-1-pyrrolines, including the title compound, can be achieved through several robust methodologies. A highly effective and convergent approach involves the hydrogenative cyclization of a γ-nitro ketone precursor.[4][5] This multi-component strategy offers flexibility and efficiency, starting from readily available ketones, aldehydes, and nitroalkanes.
The general workflow for this synthesis is depicted below. The initial steps involve an Aldol condensation followed by a Michael addition to construct the γ-nitro ketone backbone. The key final step is a nickel-catalyzed hydrogenation which simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization via condensation with the ketone, yielding the dihydropyrrole product.[4]
Caption: General workflow for the synthesis of 2-aryl-1-pyrrolines.
Experimental Protocol: Four-Component Synthesis of this compound[4]
This protocol is adapted from established procedures for the synthesis of substituted 3,4-dihydro-2H-pyrroles.[4][5]
-
Synthesis of the γ-Nitro Ketone Precursor:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Stir the mixture at room temperature until the formation of the Michael adduct is complete (monitored by TLC).
-
To the resulting mixture, add acetone (1.5 eq) and a stronger base (e.g., DBU) and stir at room temperature to facilitate the condensation.
-
Upon completion, neutralize the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude γ-nitro ketone by column chromatography.
-
-
Hydrogenative Cyclization:
-
In a high-pressure reactor, combine the purified γ-nitro ketone (1.0 eq), a nickel-based catalyst (e.g., Ni/SiO₂, 4 mol%), and a solvent such as acetonitrile.[4]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 20 bar H₂.
-
Heat the reaction mixture to 120 °C and stir for 20 hours.
-
After cooling to room temperature, carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved via column chromatography or distillation.
-
Predicted Spectroscopic Signatures
While a dedicated experimental spectrum from a public repository is not available for this specific compound[2], its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signature |
| ¹H NMR | δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the pyrroline ring. δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the pyrroline ring. δ 4.0-4.2 ppm (t, 2H): Methylene protons at C2 (adjacent to N). δ 3.8-3.9 ppm (s, 3H): Methoxy (–OCH₃) protons. δ 3.0-3.2 ppm (t, 2H): Methylene protons at C4. δ 2.0-2.2 ppm (quintet, 2H): Methylene protons at C3. |
| ¹³C NMR | δ ~170-175 ppm: Imine carbon (C5). δ ~160-165 ppm: Aromatic carbon attached to OCH₃. δ ~128-130 ppm: Aromatic CH carbons. δ ~114 ppm: Aromatic CH carbons. δ ~55 ppm: Methoxy (–OCH₃) carbon. δ ~50-55 ppm: C2 methylene carbon. δ ~35-40 ppm: C4 methylene carbon. δ ~20-25 ppm: C3 methylene carbon. |
| IR Spectroscopy | ~1640-1660 cm⁻¹: Strong C=N stretch (characteristic of imines). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1510 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Aryl-O stretch (for the methoxy group). |
| Mass Spec (EI) | M⁺ at m/z 175: Molecular ion peak. m/z 134: Fragment corresponding to the loss of the C₃H₅N portion. m/z 108: Fragment corresponding to the 4-methoxyphenyl cation. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the imine carbon (C5). This C=N double bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition
The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), is a primary method for functionalizing the C5 position.[3] This reaction transforms the cyclic imine into a substituted pyrrolidine, a valuable scaffold in many biologically active molecules.[6] The reaction proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic imine carbon. Subsequent aqueous workup protonates the resulting nitrogen anion to yield the final α-substituted amine.[7]
For less reactive nucleophiles, the addition can be significantly enhanced by the use of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf).[3] The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the nucleophilic attack.
Caption: Lewis acid-promoted addition of a Grignard reagent.
Reduction to Pyrrolidine
The imine functionality can be readily reduced to the corresponding secondary amine, yielding 2-(4-methoxyphenyl)pyrrolidine. This transformation is typically accomplished using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a key step for accessing the saturated pyrrolidine core, which is prevalent in numerous pharmaceuticals.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to the pharmaceutical industry due to its versatility as a synthetic intermediate.[1] Pyrrole, pyrroline, and pyrrolidine cores are found in a vast array of biologically active compounds, exhibiting activities such as anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8][9][10]
The true value of this compound lies in its role as a building block. Through the reactivity described above, the core structure can be elaborated into diverse libraries of compounds for high-throughput screening. For instance, nucleophilic addition at C5 allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsr.info [ijpsr.info]
- 9. pharaohacademy.com [pharaohacademy.com]
- 10. Biological and Molecular Chemistry - Articles List [biolmolchem.com]
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole CAS number 22217-80-7
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound (CAS Number: 22217-80-7). This guide moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and application, grounded in mechanistic causality and practical experimental insights.
Core Compound Overview and Strategic Importance
This compound is a five-membered cyclic imine, also known as a Δ¹-pyrroline. The structure is characterized by a dihydropyrrole ring substituted at the 5-position with a 4-methoxyphenyl group. This particular arrangement of atoms confers significant utility upon the molecule as a synthetic intermediate in medicinal chemistry.
The strategic importance of this scaffold lies in two key features:
-
The Iminium Moiety: The endocyclic carbon-nitrogen double bond is a versatile functional handle. It is readily susceptible to nucleophilic attack and, most importantly, reduction to the corresponding saturated pyrrolidine ring system.
-
The Aryl Substituent: The 4-methoxyphenyl group provides a structural and electronic bias, influencing the molecule's reactivity and serving as a foundational element for building analogues of biologically active compounds, particularly those targeting the central nervous system.
Pyrrolidine-containing structures are prevalent in a wide array of pharmaceuticals and natural products, valued for their ability to confer desirable pharmacokinetic properties and engage in specific binding interactions with biological targets.[1] Therefore, this compound is not merely a chemical but a key building block for accessing this privileged chemical space.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is the bedrock of reliable and reproducible experimentation. All handling, reaction setup, and purification strategies depend on this data.
| Property | Value | Source(s) |
| CAS Number | 22217-80-7 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(4-methoxyphenyl)-4,5-dihydro-3H-pyrrole | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Note: Experimental data such as melting point, boiling point, and detailed spectral analyses are not consistently reported in publicly available databases. Researchers are advised to characterize the material upon receipt or synthesis to confirm identity and purity.[2]
Synthesis: Mechanistic Principles and Protocol
The synthesis of 3,4-dihydro-2H-pyrroles is well-established, most commonly proceeding through the intramolecular cyclization of γ-amino ketones.[4] This transformation relies on the nucleophilic character of the primary amine attacking the electrophilic carbonyl carbon, followed by dehydration to form the cyclic imine.
Conceptual Synthesis Workflow
A robust and logical synthetic pathway originates from a suitable precursor, such as an azidobutyrophenone, which can be reduced in situ to the key γ-amino ketone intermediate.
Caption: Conceptual workflow for the synthesis of the title compound.
Field-Proven Synthetic Protocol
This protocol is based on the well-understood principle of reductive cyclization. The initial azide serves as a stable precursor to the reactive primary amine, which, once formed, spontaneously cyclizes.
Objective: To synthesize this compound from a suitable precursor.
Methodology:
-
Precursor Synthesis: Synthesize p-methoxyazidobutyrophenone (1) following established literature methods.
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide precursor (1 equiv.) in a suitable solvent such as methanol.
-
Hydrogen Atom Source: For a light-mediated reaction, introduce a hydrogen atom donor like tris(trimethylsilyl)silane (TTMSS).[4] Alternatively, for a more traditional approach, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst can be employed.
-
Reaction Initiation & Monitoring:
-
For the photochemical route, irradiate the solution with an appropriate wavelength of light.[4]
-
For catalytic hydrogenation, pressurize the vessel with hydrogen gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture (if a heterogeneous catalyst like Pd/C was used) through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude amine intermediate will cyclize and dehydrate, often spontaneously or upon gentle heating, to yield the target pyrroline.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality and Self-Validation:
-
Why an azide precursor? Alkyl azides are excellent, stable precursors for primary amines. Their reduction is clean, releasing nitrogen gas as the only byproduct, which simplifies purification.
-
Why does it cyclize? The formation of a five-membered ring is entropically and enthalpically favorable. The proximity of the nucleophilic amine to the electrophilic ketone in the 1,4-relationship ensures that the intramolecular reaction is highly efficient. The final dehydration step is driven by the formation of a stable, conjugated imine system.
Core Applications in Drug Development
The primary value of this compound is as a synthetic intermediate. Its transformation into the corresponding pyrrolidine unlocks access to a vast chemical space relevant to neuropharmacology and other therapeutic areas.
Key Transformation: Reduction to 2-(4-Methoxyphenyl)pyrrolidine
The reduction of the cyclic imine to a saturated secondary amine is the most critical and widely used transformation of this compound.
Caption: Application pathway from the core compound to therapeutic research.
Experimental Protocol: Imine Reduction
Objective: To reduce this compound to 2-(4-Methoxyphenyl)pyrrolidine.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equiv.) and dissolve it in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 to 2.0 equiv.) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC. The imine starting material and the amine product will have significantly different polarities.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute aqueous HCl at 0 °C until gas evolution ceases.
-
Work-up:
-
Adjust the pH of the solution to be basic (pH > 10) with aqueous NaOH to ensure the product is in its free-base form.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude 2-(4-methoxyphenyl)pyrrolidine can be purified by column chromatography or distillation if necessary.
Causality and Self-Validation:
-
Why NaBH₄? Sodium borohydride is a mild, selective, and inexpensive reducing agent. It is highly effective for reducing imines and ketones but will not reduce other sensitive functional groups that might be present in more complex derivatives. Its ease of handling makes it a workhorse reagent in academic and industrial labs.
-
Why a protic solvent? Methanol or ethanol act as a proton source, which is necessary for the mechanism of borohydride reduction.
-
Why basic work-up? The final product is a secondary amine, which is basic. To extract it efficiently into an organic solvent, it must be deprotonated (free-based) by making the aqueous solution alkaline.
Safety and Handling
Professionals handling this compound must adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat at all times.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use for comprehensive safety and disposal information.
Conclusion
This compound is a strategically valuable intermediate in synthetic and medicinal chemistry. Its true potential is realized through its conversion to the corresponding pyrrolidine scaffold, providing a reliable entry point to a class of compounds with proven biological relevance. The protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this compound effectively and safely in their drug discovery and development endeavors.
References
-
ResearchGate. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). This compound Suppliers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][6]-thiazepin-3(2H). Retrieved from [Link]
-
NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
-
PubMed. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of Functionalized 5‐Amino‐3,4‐Dihydro‐2H‐Pyrrole‐2‐Carboxylic Acid Esters: One‐Pot Approach Using Commercially Available Compounds and Benign Solvents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-2-(4-methoxyphenyl)-3,4-dihydropyrrole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]
-
ACS Publications. (n.d.). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract
This compound is a heterocyclic compound recognized for its potential as a versatile building block in medicinal chemistry and organic synthesis.[1] As a member of the 2-aryl-1-pyrroline class, this scaffold is a key intermediate in the synthesis of potentially bioactive molecules, including pyrroloisoquinoline antidepressants and various alkaloids.[2] This guide provides a comprehensive overview of its core physicochemical properties, proposed methodologies for its synthesis and characterization, and a discussion of its potential applications in drug development. Notably, publicly available experimental data for this specific compound is scarce; a prominent supplier explicitly states that analytical data is not collected, and the buyer assumes responsibility for confirming the product's identity and purity.[3] Therefore, this document is structured as a practical, field-proven guide for researchers, emphasizing the experimental validation required to confidently utilize this compound in a research and development setting.
Molecular Identity and Core Properties
The foundational step in utilizing any chemical compound is to establish its fundamental identity. The structural and chemical identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 22217-80-7 | [3] |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molecular Weight | 175.23 g/mol | N/A |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NCCC2 | N/A |
Physicochemical Properties: A Framework for Analysis
Due to the lack of published experimental data, this section outlines the key physicochemical properties that must be determined to qualify this compound for drug discovery applications. Understanding these parameters is critical as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Significance in Drug Development | Proposed Experimental Method |
| Melting Point (°C) | A primary indicator of purity and stability. A sharp melting point range suggests high purity. | Capillary Melting Point Apparatus |
| Solubility | Crucial for formulation and bioavailability. Measured in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO, Ethanol). | Shake-flask method followed by HPLC or UV-Vis quantification. |
| pKa | Predicts the ionization state at physiological pH, which affects solubility, permeability, and target binding. | Potentiometric titration or UV-Vis spectroscopy. |
| LogP / LogD | Measures lipophilicity, which influences membrane permeability and metabolic stability. LogD is pH-dependent. | Shake-flask method (octanol/water) or validated HPLC methods. |
Synthesis and Characterization: A Practical Workflow
Given the compound's status as a research chemical without extensive documentation, a robust and verifiable synthetic and analytical workflow is paramount.[3]
Proposed Synthetic Pathway
A reliable method for preparing 2-aryl-1-pyrrolines involves a two-step process adapted from methodologies used for analogous compounds like 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.[2] The proposed pathway involves the acylation of N-vinylpyrrolidin-2-one with a 4-methoxybenzoylating agent, followed by acid-catalyzed hydrolysis and cyclization.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Step 1: Acylation.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil.
-
Wash the NaH with dry hexane and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add N-vinylpyrrolidin-2-one (1.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature overnight. Monitor completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Acid-Catalyzed Hydrolysis and Cyclization.
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dioxane or ethanol).
-
Add aqueous hydrochloric acid (e.g., 3M HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Protocols for Structural Verification and Purity Analysis
The following protocols are essential for confirming the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: Look for characteristic signals corresponding to the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.8 ppm range), the methoxy group singlet (around δ 3.8 ppm), and the aliphatic protons of the dihydro-pyrrole ring.
-
Expected ¹³C NMR Signals: Identify carbons of the aromatic ring, the methoxy carbon, the imine carbon (C=N, highly deshielded), and the aliphatic carbons.
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental formula.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the exact mass of C₁₁H₁₄NO⁺.
-
3. Infrared (IR) Spectroscopy
-
Purpose: To identify characteristic functional groups.
-
Protocol:
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound.
-
Protocol:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject onto a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Purity is calculated based on the relative peak area of the main product. A purity of >95% is typically required for biological screening.
-
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for library synthesis in drug discovery programs. The pyrrole nucleus and its derivatives are known to exhibit a wide range of biological activities.[6][7]
Caption: Potential therapeutic applications derived from the core scaffold.
-
Anti-inflammatory Activity: Related compounds such as 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile have been investigated for their anti-inflammatory properties, suggesting the methoxyphenyl-pyrrole combination is a promising pharmacophore.[8]
-
Anticancer Research: Pyrrole derivatives are recognized for their potential as tyrosine kinase inhibitors, which are crucial targets in oncology.[6] The scaffold provides a stable aromatic system for modification to enhance binding to ATP-binding sites of kinases.
-
Central Nervous System (CNS) Applications: As an intermediate for pyrroloisoquinoline antidepressants, this compound is directly relevant to the development of novel treatments for neurological disorders.[2]
-
Antibacterial Agents: The heteroaromatic structure of pyrroles allows for interaction with bacterial DNA and protein targets, making them potential scaffolds for new antibiotics.[6]
Conclusion
This compound stands as a promising yet underexplored chemical entity with significant potential in drug discovery and development. The scarcity of publicly available data necessitates a rigorous, in-house validation approach by any research team intending to use it. This guide provides the essential scientific framework for its synthesis, comprehensive physicochemical characterization, and purity assessment. By following these self-validating protocols, researchers can confidently generate high-quality material and unlock the potential of this versatile scaffold for developing next-generation therapeutics.
References
-
ChemBK. (2024, April 9). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Retrieved from [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
-
International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
-
MDPI. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrole. PubChem. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved from [Link]
-
MDPI. (2018). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research (IJPSR). (2013, March 3). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
National Institutes of Health. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Retrieved from [Link]
-
The Pherobase. (n.d.). The Pherobase NMR: 3,4-Dihydro-2H-pyrrole. Retrieved from [Link]
-
Eburon Organics. (n.d.). This compound, 99%+ (GC), C11H13NO, 100 mg. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]
-
National Institutes of Health. (1972, December). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2H,5H-Pyrano[3,2-c][1]benzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-. Retrieved from [Link]
-
National Institutes of Health. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5264-35-7| Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole. Retrieved from [Link]
-
ResearchGate. (2022, July). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]
- 6. ijaem.net [ijaem.net]
- 7. ijpsr.info [ijpsr.info]
- 8. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational possibilities of 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and theoretical principles to offer expert insights into its structural characteristics. The guide explores the interplay between the dihydropyrrole ring's puckering and the rotational freedom of the 4-methoxyphenyl substituent, which are critical determinants of its biological activity. Methodologies for experimental and computational conformational analysis are detailed to provide a framework for future studies.
Introduction: The Significance of the 1-Pyrroline Scaffold
The 3,4-dihydro-2H-pyrrole, also known as the 1-pyrroline ring system, is a privileged scaffold in numerous natural products and synthetic pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery. The substituent at the 5-position of the 1-pyrroline ring plays a crucial role in defining the molecule's interaction with biological targets. The incorporation of a 4-methoxyphenyl group introduces specific steric and electronic properties that can significantly influence the molecule's overall shape and, consequently, its biological function. Understanding the three-dimensional structure and conformational dynamics of this compound is therefore essential for rational drug design and development.
Molecular Structure: A Hybrid of Rigidity and Flexibility
The molecular architecture of this compound consists of two key components: the five-membered 1-pyrroline ring and the 4-methoxyphenyl substituent.
-
The 1-Pyrroline Ring: This partially saturated heterocycle contains an endocyclic imine bond (C=N), which imparts a degree of rigidity to that part of the ring. The adjacent saturated carbon atoms (C3 and C4) introduce conformational flexibility.
-
The 4-Methoxyphenyl Group: This aromatic substituent is connected to the C5 carbon of the pyrroline ring. The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the phenyl ring and potentially engage in specific interactions with biological targets. The rotational freedom around the C5-phenyl bond and the phenyl-oxygen bond adds to the molecule's conformational landscape.
Conformational Analysis: Unraveling the 3D Landscape
The overall shape of this compound is determined by the conformation of the pyrroline ring and the orientation of the 4-methoxyphenyl substituent.
Pyrroline Ring Pucker
The five-membered dihydropyrrole ring is not necessarily planar. It can adopt several non-planar conformations to relieve ring strain. The most common conformations are the envelope (or twist) and the planar forms. In an envelope conformation, one atom is out of the plane of the other four. The pyrrolidine ring, a related saturated five-membered ring, is known to exhibit two primary pucker modes: Cγ-exo and Cγ-endo envelope conformers.[1] The choice between these conformations is influenced by the nature and position of substituents.[1] For 5-substituted prolines, steric repulsions are a primary factor in determining the ring pucker.[2]
In the case of 5-aryl-1-pyrrolines, there is a tendency towards a more planar conformation of the pyrroline ring. This is likely due to the electronic conjugation between the C=N double bond of the pyrroline ring and the aromatic system of the phenyl group.
Orientation of the 4-Methoxyphenyl Group
The spatial arrangement of the 4-methoxyphenyl group relative to the pyrroline ring is defined by the torsion angle around the C5-C(aryl) bond. The rotation around this bond is likely to have a relatively low energy barrier, allowing the molecule to adopt various rotational isomers (rotamers). The preferred orientation will be a balance between maximizing conjugation and minimizing steric hindrance with the pyrroline ring.
Experimental Determination of Conformation
Elucidating the precise conformation of this compound requires experimental techniques that can provide atomic-level structural information.
Single-Crystal X-ray Diffraction
Table 1: Crystallographic Data for Structurally Related Compounds
| Compound | Pyrroline/Pyrazole Ring Conformation | Dihedral Angle between Rings | Reference |
| 5-(4-methoxyphenyl)-3-(4-toluenesulfonyl)-1H-pyrazole | Not a dihydropyrrole | - | [3] |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Twisted | 4.40 (9)° and 86.22 (9)° | [4] |
Note: The available crystal structures are for pyrazole or dihydropyrazole derivatives, which have different ring systems than the target 1-pyrroline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the C3 and C4 carbons of the pyrroline ring can provide information about the ring's puckering. The relative spatial proximity of protons can be determined using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), which can help to establish the preferred orientation of the 4-methoxyphenyl group.
-
¹³C NMR: The chemical shifts of the carbon atoms provide complementary structural information.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns of the signals corresponding to the pyrroline ring protons (at C3 and C4) and the aromatic and methoxy protons.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the solution-state conformation and the relative orientation of the pyrroline and methoxyphenyl rings.
-
-
Data Interpretation: Analyze the coupling constants from the ¹H NMR spectrum to infer dihedral angles using the Karplus equation. Interpret the NOE cross-peaks to build a 3D model of the predominant solution conformation.
Diagram 1: Workflow for NMR-Based Conformational Analysis
Caption: A logical workflow for predicting stable molecular conformations using computational chemistry methods.
Conclusion
The molecular structure of this compound is characterized by a semi-flexible 1-pyrroline ring and a rotatable 4-methoxyphenyl substituent. Based on the analysis of related compounds, it is anticipated that the 1-pyrroline ring will adopt a conformation that is close to planar to maximize conjugation with the aromatic ring. The orientation of the 4-methoxyphenyl group will be governed by a balance of steric and electronic effects. A definitive understanding of the conformational preferences of this molecule, which is crucial for its application in drug development, will require a combination of the experimental and computational methods outlined in this guide.
References
-
Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]
-
Verma, D., Kumar, A., & Kaur, N. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 133–154. [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl)‐1H‐pyrazole 8 j. Retrieved from [Link]
-
Arslan, H., Tozer, G., Büyükgüngör, O., & McKee, V. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o1093. [Link]
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its substituted dihydropyrrole scaffold is a key structural motif in various biologically active molecules. As with any compound intended for research or drug development, unambiguous confirmation of its chemical structure and purity is paramount. This guide provides a detailed overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. The focus is not only on the expected data but also on the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.
Mass Spectrometry (MS)
Principle and Application
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique that allows for the determination of the molecular weight with high accuracy. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, which is then detected. This technique is crucial for confirming the molecular formula of the synthesized compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be clear and free of particulate matter.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Capillary Voltage: Typically set between 3-5 kV.
-
Nebulizing Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Interpretation
The molecular formula for this compound is C₁₁H₁₃NO. The expected monoisotopic mass of the neutral molecule is 175.0997 g/mol . In positive ion mode ESI-MS, the most prominent peak should correspond to the protonated molecule, [M+H]⁺.
-
Expected m/z: 176.1075
The high-resolution mass spectrum should be examined to confirm that the observed m/z is within a few parts per million (ppm) of the theoretical value. Additionally, the fragmentation pattern can provide further structural information. While ESI is a soft ionization technique, some in-source fragmentation can occur.[2] For cyclic imines, fragmentation can involve the cleavage of the ring.[3][4]
Data Summary: Mass Spectrometry
| Ion | Theoretical m/z |
| [M+H]⁺ | 176.1075 |
Infrared (IR) Spectroscopy
Principle and Application
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural features. For this compound, IR spectroscopy is used to confirm the presence of the imine (C=N), the aromatic ring, and the ether (C-O) linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.
-
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound will exhibit several characteristic absorption bands:
-
C=N Stretch: A moderate to strong absorption band is expected in the region of 1650-1550 cm⁻¹ corresponding to the stretching vibration of the imine double bond.[5]
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
-
Aromatic C-H Stretch: These absorptions are typically observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: These bands will be present just below 3000 cm⁻¹.
-
C-O Stretch (Ether): Phenyl alkyl ethers show two strong absorbances.[6][7] An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[6][7][8]
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~3000-2850 | Aliphatic C-H Stretch |
| ~1610 | C=N Stretch (Imine) |
| ~1580, 1510, 1460 | Aromatic C=C Stretch |
| ~1250 | Asymmetric Ar-O-C Stretch |
| ~1030 | Symmetric Ar-O-C Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional proton experiment.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation
The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
-
Aromatic Protons: The methoxy group is an electron-donating group, which will affect the chemical shifts of the aromatic protons. The two protons ortho to the methoxy group will be magnetically equivalent, as will the two protons meta to the methoxy group. This will result in two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group are expected to be more shielded and appear at a lower chemical shift (further upfield) than the protons ortho to the pyrroline ring.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8 ppm.[9]
-
Dihydropyrrole Protons: The three sets of methylene protons in the dihydropyrrole ring will likely show complex splitting patterns due to coupling with each other. The protons on the carbon adjacent to the imine nitrogen (C5) will be the most deshielded.
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.6 | d | 2H | Ar-H (ortho to pyrroline) |
| ~7.0-6.8 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~4.0-3.8 | t | 2H | CH₂ (C2) |
| ~3.8 | s | 3H | OCH₃ |
| ~3.1-2.9 | t | 2H | CH₂ (C4) |
| ~2.1-1.9 | p | 2H | CH₂ (C3) |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Experiment: A standard proton-decoupled ¹³C experiment.
-
-
Data Acquisition: A longer acquisition time and/or a higher number of scans are necessary to obtain a good spectrum.
Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
-
Imine Carbon (C=N): This carbon is highly deshielded and will appear far downfield, typically in the range of 160-170 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, although some may overlap. The carbon attached to the oxygen (ipso-carbon) will be shifted downfield, as will the carbon attached to the pyrroline ring.
-
Methoxy Carbon (-OCH₃): This carbon will appear in the range of 55-60 ppm.[9]
-
Dihydropyrrole Carbons: The three aliphatic carbons of the pyrroline ring will appear in the upfield region of the spectrum.
Data Summary: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (C5) |
| ~160 | Ar-C (para to pyrroline, attached to OCH₃) |
| ~130 | Ar-C (ortho to pyrroline) |
| ~125 | Ar-C (ipso, attached to pyrroline) |
| ~114 | Ar-C (ortho to OCH₃) |
| ~55 | OCH₃ |
| ~50 | CH₂ (C2) |
| ~35 | CH₂ (C4) |
| ~22 | CH₂ (C3) |
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from multiple spectroscopic techniques. The workflow below illustrates this integrated approach.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The comprehensive analysis of this compound using a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the cornerstone of chemical characterization in modern research and development.
References
-
ResearchGate. Fragmentation pathways of the cyclic imine ring under EI conditions. [Link]
-
ResearchGate. The FT-IR of synthesized imine compounds. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chem-Impex. This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to the Biological Activity Screening of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract
The confluence of a privileged heterocyclic scaffold and a biologically significant pharmacophore presents a compelling case for thorough investigation in drug discovery. This guide details a strategic, multi-tiered approach to the biological activity screening of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. We move beyond mere procedural outlines to provide the underlying scientific rationale for each experimental choice, establishing a self-validating framework for analysis. The protocols herein cover foundational screenings for anticancer, antimicrobial, and antioxidant activities, designed to efficiently ascertain the therapeutic potential of this novel compound. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to systematically evaluate the bio-activity of new chemical entities.
Introduction: Rationale for Screening
The compound this compound is a derivative of the pyrroline class of five-membered, nitrogen-containing heterocycles. The pyrrole and its reduced forms (pyrroline, pyrrolidine) are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological properties.[1][2][3][4][5][6] Their structural versatility and ability to engage with various biological targets make them a cornerstone of modern drug design.[6]
Complementing the pyrroline core is the 4-methoxyphenyl substituent. The methoxyphenyl moiety is a well-established pharmacophore found in a multitude of bioactive molecules, particularly those with anticancer properties.[7][8][9][10][11] Its presence is known to influence cytotoxicity, often by participating in key interactions within enzyme active sites or by modulating the molecule's overall physicochemical properties.[9] The combination of these two structural motifs in a single molecule provides a strong rationale for a comprehensive biological evaluation.
This guide outlines a logical and efficient screening cascade designed to probe the compound's potential in three critical areas of therapeutic interest: oncology, infectious disease, and the mitigation of oxidative stress.
Integrated Screening Workflow
A phased approach is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. The initial phase focuses on a broad assessment of cytotoxicity to determine general bioactivity and a safe concentration range for subsequent, more specific assays. Positive hits from this primary screen then trigger secondary evaluations for specific activities.
Caption: High-level workflow for biological activity screening.
Tier 1: Anticancer Activity Screening
Scientific Rationale
The pyrrole scaffold is integral to numerous anticancer agents, targeting key cellular processes like microtubule polymerization and protein kinase signaling.[1][5] The methoxyphenyl group, in particular, is a known feature of compounds that disrupt microtubule dynamics and induce programmed cell death (apoptosis).[7][8][12] Therefore, the primary hypothesis is that this compound may exhibit cytotoxic or cytostatic effects against cancer cells.
Initial In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability. Its principle relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells, which reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. An alternative, the XTT assay, produces a water-soluble formazan, eliminating the need for a solubilization step.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HFF-1 normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation and Interpretation
The results should be summarized to compare the compound's potency across different cell lines and its selectivity.
| Cell Line | Type | Hypothetical IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 6.4 |
| HCT-116 | Colorectal Carcinoma | 25.2 | 3.2 |
| HFF-1 | Normal Fibroblast | 80.4 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
A promising result would be a low micromolar IC₅₀ value against cancer cell lines with a high selectivity index, suggesting the compound is more toxic to cancerous cells than normal cells.[3][15]
Potential Mechanism of Action: Apoptosis Induction
Should the compound demonstrate potent and selective cytotoxicity, a logical next step is to investigate the mechanism of cell death. Many methoxyphenyl-containing compounds exert their anticancer effects by inducing apoptosis.[7][8] This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, often culminating in the activation of caspase enzymes.[7]
Caption: A proposed extrinsic apoptosis pathway.
Tier 2: Antimicrobial Activity Screening
Scientific Rationale
Heterocyclic compounds are a cornerstone of antimicrobial drug discovery, with many approved drugs featuring such scaffolds.[16][17][18][19] The nitrogen atom and the overall electronic structure of the pyrroline ring can facilitate interactions with microbial enzymes or cell wall components.[19] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a prudent step.
Quantitative Assessment: Broth Microdilution for MIC
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.
Data Presentation
Results are presented as the MIC value for each tested organism.
| Microorganism | Type | Reference Drug MIC (µg/mL) | Test Compound MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | 1 | 32 |
| E. coli | Gram-negative Bacteria | 0.5 | 64 |
| C. albicans | Fungus (Yeast) | 2 | >128 |
Lower MIC values indicate greater antimicrobial potency.
Tier 3: Antioxidant Activity Screening
Scientific Rationale
Phenolic and methoxyphenyl structures are known to possess antioxidant properties by acting as free radical scavengers.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging ability of compounds.[20][21][22] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[22] The ABTS assay is another common method that can be used to confirm the findings.[21][23]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. The final volume is 200 µL. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Data Presentation
| Compound | Hypothetical IC₅₀ (µM) |
| This compound | 85 |
| Ascorbic Acid (Standard) | 28 |
Lower IC₅₀ values signify stronger antioxidant activity.
A Forward Look: Enzyme Inhibition Assays
Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[24][25][26] Should the initial screening reveal potent biological activity, subsequent studies should focus on identifying a specific molecular target. For instance, if the compound shows strong anticancer activity, it could be screened against a panel of protein kinases, which are frequently dysregulated in cancer.[1][5] These assays are crucial for lead optimization and understanding the compound's mechanism of action at a molecular level.[25][26]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach | MDPI [mdpi.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. jchr.org [jchr.org]
- 20. researchgate.net [researchgate.net]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 23. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.biobide.com [blog.biobide.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-770041: A Technical Guide to Investigating the Potential Mechanism of Action of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, hereafter designated A-770041, is a novel heterocyclic compound for which the mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential pharmacological activities. Based on a detailed analysis of its core chemical structures—the Δ¹-pyrroline (3,4-dihydro-2H-pyrrole) ring and the 5-(4-methoxyphenyl) substituent—we hypothesize three primary avenues for investigation: Monoamine Oxidase (MAO) inhibition , neurotransmitter receptor modulation , and antagonism of nicotinic acetylcholine receptors (nAChRs) . This document outlines the scientific rationale for each hypothesis and provides detailed, field-proven experimental protocols to systematically test them.
Introduction and Structural Rationale
The compound A-770041 is a small molecule featuring two key pharmacophoric elements: a cyclic imine (Δ¹-pyrroline) and a methoxyphenyl group. While direct research on this specific molecule is not available in published literature[1][2], a robust investigative strategy can be built upon the well-documented activities of structurally analogous compounds.
-
The Δ¹-Pyrroline Core: The pyrroline ring is a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic compounds.[3] Its derivatives have been extensively studied for a range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] Critically, the pyrrole and pyrroline scaffolds are recognized inhibitors of monoamine oxidase (MAO), an enzyme central to the metabolism of neurotransmitters like serotonin and dopamine.[8][9][10][11]
-
The 5-(4-Methoxyphenyl) Substituent: The 4-methoxyphenyl group is a common feature in centrally active compounds. Its presence often confers affinity for various neurotransmitter systems. For instance, para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), which contain this moiety, are known to be potent serotonin-releasing agents and MAO-A inhibitors.[12][13] Furthermore, other compounds with this group have shown affinity for serotonin 5-HT1A and metabotropic glutamate receptors.[14][15]
This structural combination strongly suggests that A-770041 is a candidate for a centrally acting agent. This guide will therefore focus on validating its potential as a modulator of monoaminergic and cholinergic systems.
Primary Hypothesized Mechanism: Monoamine Oxidase (MAO) Inhibition
The most compelling initial hypothesis is that A-770041 functions as a MAO inhibitor. The structural similarity to known pyrrole- and pyrroline-based MAO inhibitors provides a strong foundation for this line of inquiry.[8][9][10][11] Inhibition of MAO leads to increased synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), a mechanism central to the action of many antidepressants and neuroprotective agents.
Proposed Signaling Pathway: MAO-B Inhibition
We will initially focus on MAO-B, as selective inhibition of this isoform is a validated therapeutic strategy for neurodegenerative diseases like Parkinson's.
Caption: Hypothesized mechanism of A-770041 as a MAO-B inhibitor.
Experimental Validation: MAO-Glo™ Assay
This commercially available bioluminescent assay is a robust, high-throughput method for measuring MAO-A and MAO-B activity.
Principle: The assay uses a luminogenic MAO substrate. When oxidized by MAO, the substrate is converted into luciferin, which is then used by luciferase to generate light. The intensity of the light is directly proportional to MAO activity. An inhibitor will reduce the signal.
Protocol:
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the respective luminogenic substrates, and Luciferin Detection Reagent per the manufacturer's protocol (e.g., Promega Corporation).
-
Compound Preparation: Prepare a 10 mM stock solution of A-770041 in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) in the assay buffer. Include known selective inhibitors as controls (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay Plate Setup (384-well):
-
Add 5 µL of compound dilutions or controls to appropriate wells.
-
Add 10 µL of MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 5 µL of the appropriate MAO substrate to each well.
-
Develop Signal: Incubate for 60 minutes at room temperature. Add 20 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal.
-
Data Acquisition: After a 20-minute incubation, read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle (DMSO) controls. Plot the percent inhibition versus the log concentration of A-770041 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Selectivity is determined by the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Expected Data and Interpretation
The results of this assay will provide the IC₅₀ values for A-770041 against both MAO isoforms.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |
| A-770041 (Hypothetical) | >10,000 | 150 | >66 |
| Clorgyline (Control) | 5 | 2,500 | 0.002 |
| Selegiline (Control) | 8,000 | 30 | 267 |
A high selectivity index (>10) would classify A-770041 as a selective MAO-B inhibitor, suggesting potential for development in neurodegenerative disorders.
Secondary Hypothesized Mechanism: Neurotransmitter Receptor Modulation
The 4-methoxyphenyl moiety is present in numerous compounds that interact with serotonin (5-HT) and other G-protein coupled receptors (GPCRs).[15][16] It is plausible that A-770041 exhibits direct agonist or antagonist activity at these receptors, independent of or in concert with any MAO-inhibiting properties.
Experimental Validation: Receptor Binding and Functional Assays
A tiered approach is recommended, starting with broad screening followed by functional characterization.
Tier 1: Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™ Panel)
Principle: This fee-for-service screen assesses the ability of A-770041 to displace specific radioligands from a panel of 44 common CNS targets, including dopamine, serotonin, adrenergic, and opioid receptors.
Protocol:
-
Provide a sample of A-770041 at a specified concentration (typically 10 µM).
-
The service provider will perform competitive binding assays against the panel of receptors.
-
Results are reported as percent inhibition of radioligand binding.
Interpretation: A result of >50% inhibition at 10 µM is considered a "hit" and warrants further investigation. This provides a rapid, cost-effective way to identify potential primary targets.
Tier 2: Functional Follow-up (Example: 5-HT₂ₐ Receptor)
If the binding screen identifies the 5-HT₂ₐ receptor as a target, a functional assay is required to determine if A-770041 is an agonist or antagonist.
Principle: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a fluorescent calcium indicator dye like Fluo-4.
Protocol:
-
Cell Culture: Use a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Dye Loading: Plate cells in a 96-well plate. Load with Fluo-4 AM dye for 60 minutes at 37°C.
-
Agonist Mode: Add A-770041 at various concentrations and measure the fluorescence signal over time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of A-770041 for 15 minutes. Then, challenge the cells with a known 5-HT₂ₐ agonist (e.g., serotonin) at its EC₈₀ concentration and measure the fluorescence.
-
Data Analysis:
-
Agonist: Plot the response versus log concentration to determine the EC₅₀ and Eₘₐₓ (maximum effect).
-
Antagonist: Plot the inhibition of the agonist response versus log concentration to determine the IC₅₀.
-
Tertiary Hypothesized Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Cyclic imines, as a class, are known to function as antagonists of nAChRs.[17][18][19][20] This activity is often mediated by the imine group acting as a key pharmacophore.[17][18] Although A-770041 is structurally simpler than the complex marine toxins where this effect is well-characterized, the shared cyclic imine core makes this a plausible, albeit tertiary, hypothesis.[21]
Proposed Workflow for nAChR Investigation
Caption: Experimental workflow for validating nAChR antagonism.
Experimental Validation: Two-Electrode Voltage Clamp (TEVC)
Principle: This electrophysiological technique directly measures the flow of ions through nAChR channels expressed in Xenopus oocytes. An antagonist will block the current induced by acetylcholine (ACh).
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the subunits for the desired human nAChR subtype (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Mount an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at -70 mV.
-
Control Response: Perfuse the oocyte with a solution containing acetylcholine (at its EC₅₀ concentration) and record the peak inward current.
-
Inhibition Measurement: After washout, pre-perfuse the oocyte with A-770041 for 2-3 minutes. Co-apply A-770041 with the same EC₅₀ concentration of ACh and record the resulting current.
-
Data Analysis: Calculate the percent inhibition caused by A-770041. Repeat with a range of concentrations to generate a dose-response curve and determine the IC₅₀.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to elucidating the mechanism of action of this compound (A-770041). The initial and strongest hypothesis points towards MAO inhibition , given the established activity of both the pyrroline and methoxyphenyl moieties in this context. Secondary and tertiary hypotheses involving direct neurotransmitter receptor modulation and nAChR antagonism provide alternative or potentially complementary mechanisms.
By systematically executing the outlined experimental workflows, researchers can efficiently determine the primary pharmacological targets of A-770041, calculate key potency and selectivity parameters, and establish a clear path for further preclinical development. Positive results in any of these areas would warrant progression to more complex cellular and in vivo models to assess therapeutic potential.
References
-
Silverman, R. B. (1988). Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines. PMC - NIH. [Link]
-
Moskvitina, T. A., Shabunova, V. P., Akhvlediani, R. N., & Suvorov, N. N. (1988). [Monoamine oxidase inhibition by pyrrole quinoline derivatives]. Biokhimiia. [Link]
-
Conti, P., Caccia, C., Caccia, S., et al. (2007). New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry. [Link]
-
Otero, A., Chapela, M. J., Atanassova, M., Vieites, J. M., & Cabado, A. G. (2020). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. [Link]
-
Otero, A., Chapela, M. J., Atanassova, M., Vieites, J. M., & Cabado, A. G. (2020). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate. [Link]
-
Botana, L. M. (Ed.). (2014). Cyclic Imine Toxins: Chemistry, Origin, Metabolism, Pharmacology, Toxicology, and Detection. Taylor & Francis eBooks. [Link]
-
Molgó, J., Aráoz, R., et al. (2017). Cyclic imine toxins: chemistry, origin, metabolism, pharmacology, toxicology, and detection. Request PDF. [Link]
-
Ivanova, G., Tzanova, T., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PMC - PubMed Central. [Link]
-
Bavoux, C., Araoz, R., et al. (2021). The Cyclic Imine Core Common to the Marine Macrocyclic Toxins Is Sufficient to Dictate Nicotinic Acetylcholine Receptor Antagonism. MDPI. [Link]
-
Sabatier, D., Antonini, E., et al. (2022). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI. [Link]
-
Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]
-
Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Plenevaux, A., et al. (2000). Tissue distribution, autoradiography, and metabolism of 4-(2'-methoxyphenyl)-1-[2' -[N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), a new serotonin 5-HT(1A) antagonist for positron emission tomography. PubMed. [Link]
-
Bellina, F., et al. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
-
Al-Hussain, S. A., & Afzal, O. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances. [Link]
-
Wikipedia. (n.d.). para-Methoxyamphetamine. Wikipedia. [Link]
-
Bellina, F. (2006). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. SciSpace. [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active 1-pyrrolines. ResearchGate. [Link]
-
Wikipedia. (n.d.). para-Methoxymethamphetamine. Wikipedia. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole. Pharmaffiliates. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharaohacademy.com [pharaohacademy.com]
- 7. Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions (2006) | Fabio Bellina | 581 Citations [scispace.com]
- 8. Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Monoamine oxidase inhibition by pyrrole quinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 13. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 14. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue distribution, autoradiography, and metabolism of 4-(2'-methoxyphenyl)-1-[2' -[N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), a new serotonin 5-HT(1A) antagonist for positron emission tomography: An In vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
In Vitro Evaluation of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole Derivatives: A Technical Guide for Preclinical Assessment
Introduction: Unlocking the Therapeutic Potential of Pyrroline Scaffolds
The pyrrole nucleus and its partially saturated forms, such as the 3,4-dihydro-2H-pyrrole (pyrrolidine) scaffold, represent a cornerstone in medicinal chemistry. These five-membered nitrogen-containing heterocycles are prevalent in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The inherent structural features of the pyrroline ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an aryl group, specifically a 4-methoxyphenyl substituent at the 5-position, imparts distinct electronic and steric characteristics that are hypothesized to modulate interactions with biological targets.
This technical guide provides a comprehensive framework for the in vitro evaluation of novel 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, causality-driven approach to the preclinical assessment of this promising class of compounds. We will explore the foundational assays for anticancer, antimicrobial, and anti-inflammatory activities—therapeutic areas where pyrrole derivatives have consistently shown significant promise.[1][2][3] Each protocol is designed as a self-validating system, ensuring the generation of robust and reproducible data essential for advancing lead candidates in the drug discovery pipeline.
Preliminary Considerations: Synthesis and Characterization
Prior to initiating any biological evaluation, the synthesis and thorough characterization of the this compound derivatives are paramount. A common synthetic route involves the cyclization of 2-amino-5-oxonitriles, which can be prepared through Michael addition of an iminoacetonitrile to an arylmethyleneacetophenone.[2]
Key Characterization Steps:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the synthesized compounds. A purity level of >95% is mandatory for reliable biological testing.
-
Structural Verification: The chemical structure of each derivative must be unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
It is only upon the successful synthesis and rigorous characterization of these derivatives that the investigation into their biological activities can commence.
Anticancer Activity Evaluation: Assessing Cytotoxicity
Structurally related 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives have demonstrated notable antiproliferative activity against various human cancer cell lines.[2] This provides a strong rationale for evaluating the anticancer potential of the 5-(4-methoxyphenyl) analogs. The initial and most fundamental assay in this cascade is the assessment of cytotoxicity.
Core Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM).
-
Prolonged Incubation: Incubate the treated plates for an additional 48 to 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 48 | 15.2 |
| Derivative 2 | MCF-7 | 48 | 8.7 |
| Derivative 1 | A549 | 48 | 22.5 |
| Derivative 2 | A549 | 48 | 12.1 |
| Cisplatin (Control) | MCF-7 | 48 | 5.8 |
| Cisplatin (Control) | A549 | 48 | 3.2 |
Antimicrobial Activity Screening
The pyrrole scaffold is a key component of several natural and synthetic antimicrobial agents.[3][5] The evaluation of novel this compound derivatives for antibacterial and antifungal activity is a logical and promising avenue of investigation.
Core Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] This quantitative assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism. Its high accuracy and the ability to test multiple compounds and organisms simultaneously make it an indispensable tool in antimicrobial drug discovery.[1]
Caption: Workflow for Broth Microdilution MIC assay.
-
Preparation of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (a known antibiotic/antifungal), a growth control (inoculum without compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a plate reader.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | 32 |
| Derivative 2 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Anti-inflammatory Potential Assessment
Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The presence of the methoxyphenyl group in the target derivatives may influence their interaction with such enzymes.
Core Experiment: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A fluorometric or colorimetric inhibitor screening assay is a direct and efficient method to assess the COX-2 inhibitory potential of the synthesized derivatives.
Sources
- 1. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Thermochemical Properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract
This technical guide provides a comprehensive framework for determining the key thermochemical properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing the established experimental and computational protocols necessary to obtain reliable thermochemical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel chemical entities. We will explore both experimental techniques, such as combustion calorimetry and differential scanning calorimetry, and advanced computational chemistry approaches, including Density Functional Theory (DFT) and high-accuracy composite methods. The causality behind procedural choices is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.
Introduction: The Significance of Thermochemical Data for Novel Heterocycles
This compound belongs to the class of 2-aryl-1-pyrrolines, which are crucial scaffolds in the synthesis of various biologically active compounds, including alkaloids and potential antidepressants.[1] The methoxyphenyl group suggests potential for hydrogen bonding and specific receptor interactions, making it a molecule of interest for drug discovery.
Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding the stability, reactivity, and potential reaction pathways of a molecule. For drug development professionals, this information is critical for:
-
Process Safety and Scale-up: Predicting the heat release of reactions is essential for safe process design.
-
Polymorph Screening: Understanding the relative stabilities of different crystalline forms.
-
Metabolic Pathway Analysis: Predicting the thermodynamics of potential biotransformations.
-
Computational Modeling: Providing accurate parameters for molecular dynamics and other modeling studies.
This guide will outline a robust, self-validating approach to determining these crucial parameters for this compound.
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties and Identifiers for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| CAS Number | 22217-80-7 | Chemical Registry |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP (predicted) | ~2.5-3.0 | Structure-based |
| Topological Polar Surface Area | 21.6 Ų | [4] |
Experimental Determination of Thermochemical Properties
Experimental thermochemistry provides the benchmark for accuracy. The following sections detail the primary experimental techniques for determining the key thermochemical parameters for a solid organic compound like this compound.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a constant-volume (bomb) calorimeter.[5][6] The principle is to completely combust a known mass of the sample in an excess of pure oxygen and measure the heat released.
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure all combustion products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter jacket). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water in the jacket is monitored with high precision (e.g., a platinum resistance thermometer) as a function of time until a stable final temperature is reached.
-
Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the heat of ignition, and the heat of formation of nitric acid (from the nitrogen in the sample) and sulfuric acid (if sulfur were present). The energy equivalent of the calorimeter (determined by combusting a standard reference material like benzoic acid) is used to calculate the heat released during the combustion of the sample.[7]
-
Derivation of ΔfH°: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
The overall workflow is depicted in the following diagram:
Heat Capacity (Cp) and Standard Entropy (S°) via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This technique is used to determine the heat capacity of the compound, which is essential for calculating entropy and Gibbs free energy at different temperatures.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Measurement Runs: A three-step procedure is employed:
-
Baseline Run: The instrument is run with two empty pans to obtain a baseline heat flow curve.
-
Sapphire Run: A sapphire standard of known mass and heat capacity is run to calibrate the heat flow signal.
-
Sample Run: The sample pan and the empty reference pan are run under the same temperature program.
-
-
Temperature Program: A typical program involves heating the sample at a constant rate (e.g., 10-20 K/min) over the desired temperature range (e.g., from near absolute zero to the melting point).[9]
-
Calculation of Cp: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline.[10][11]
-
Calculation of S°: The standard entropy at a given temperature T (typically 298.15 K) is determined by integrating the heat capacity divided by temperature from 0 K to T, accounting for the enthalpies of any phase transitions.
The relationship between these thermochemical quantities is visualized below:
Computational Determination of Thermochemical Properties
Quantum chemical calculations provide a powerful and cost-effective means to predict thermochemical data, especially for novel or yet-to-be-synthesized molecules.[12] High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are designed to approximate high-level calculations by combining results from several lower-level computations, often achieving "chemical accuracy" (within 1-2 kcal/mol of experimental values).[13][14]
Computational Protocol: G4 Composite Method
The Gaussian-4 (G4) theory is a robust method for calculating the total electronic energy of a molecule, from which the enthalpy of formation can be derived.[13][15] A typical workflow is as follows:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient DFT method, such as B3LYP with the 6-31G(2df,p) basis set.[13]
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed at the optimized geometry using methods like CCSD(T) and MP2 with progressively larger basis sets.
-
Extrapolation and Empirical Corrections: The results from these calculations are combined in a specific, predefined manner, including an extrapolation to the complete basis set limit and the addition of empirical "higher-level corrections" to account for remaining deficiencies in the theoretical model.[13][15]
Improving Accuracy with Isodesmic Reactions
While composite methods are highly accurate, their precision can be further enhanced by using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved on both the reactant and product sides.[16][17] This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations.
For this compound, a suitable isodesmic reaction scheme would be:
This compound + Toluene + Pyrrolidine → Anisole + 5-Phenyl-3,4-dihydro-2H-pyrrole
The enthalpy of this reaction (ΔrH°) can be calculated with high accuracy. The unknown enthalpy of formation of the target molecule can then be derived if the experimental enthalpies of formation of the other three molecules in the reaction are known from reliable sources like the NIST Chemistry WebBook.[18][19][20]
Summary of Target Thermochemical Data
The successful application of the methodologies described in this guide would yield the data summarized in Table 2. These values are fundamental for a complete thermodynamic characterization of this compound.
Table 2: Target Thermochemical Data for this compound at 298.15 K
| Parameter | Symbol | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Combustion Calorimetry + Enthalpy of Sublimation |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry |
| Standard Molar Entropy | S° | Differential Scanning Calorimetry (DSC) |
| Heat Capacity (constant pressure) | Cp | Differential Scanning Calorimetry (DSC) |
| Standard Gibbs Free Energy of Formation | ΔfG° | Calculated from ΔfH° and S° |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the essential thermochemical data for this compound. By combining state-of-the-art experimental techniques like bomb calorimetry and DSC with high-accuracy computational methods such as G4 theory and isodesmic reaction schemes, researchers can obtain reliable and trustworthy data. This information is invaluable for advancing the development of new pharmaceuticals and for the fundamental understanding of chemical processes. The self-validating nature of these combined experimental and computational protocols ensures the highest level of scientific integrity, providing a solid foundation for future research and application.
References
-
Wikipedia. (2023). Differential scanning calorimetry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015). Accurate thermochemistry from quantum chemical calculations?. Retrieved January 21, 2026, from [Link]
-
Sabbah, R., et al. (1999). Reference materials for calorimetry and differential thermal analysis. Thermochimica Acta, 331(2), 93-204. Available from: [Link]
-
The Organic Chemistry Tutor. (2017). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (2023). Quantum chemistry composite methods. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Bulgarian Chemical Communications. (2016). DFT study of nitrogenated heterocycles of six and seven links. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2000). What are Isodesmic Reactions?. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). How can I calculate heat capacity(Cp,mJ/'C), enthalpy(mJ), entropy, and free energy G from heat flow(mW) and temperature('C) obtained from DSC data?. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-5, Physical and Chemical Properties of Selected Pyrethroids. Retrieved January 21, 2026, from [Link]
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.
-
American Chemical Society. (2010). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]
-
Zipse, H. (n.d.). Isodesmic Reactions. LMU Munich. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2019). Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations. ACS Omega. [Link]
-
American Chemical Society. (2024). Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries. The Journal of Physical Chemistry A. [Link]
-
ASTM International. (2011). E1269-11 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. Retrieved January 21, 2026, from [Link]
- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry. Interscience Publishers.
-
Allery Chemistry. (2023). Measuring Enthalpy of Combustion Using Calorimetry | Energetics [Video]. YouTube. [Link]
-
American Chemical Society. (2000). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences. [Link]
-
ResearchGate. (2019). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2021). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2010). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2013). Applications of isodesmic‐type reactions for computational thermochemistry. Retrieved January 21, 2026, from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Isodesmic Reactions. NWChem. Retrieved January 21, 2026, from [Link]
-
AIP Publishing. (2021). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. The Journal of Chemical Physics. [Link]
-
ResearchGate. (2018). Combustion Calorimetry. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2006). Design of Density Functionals That Are Broadly Accurate for Thermochemistry, Thermochemical Kinetics, and Nonbonded Interactions. The Journal of Physical Chemistry A. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved January 21, 2026, from [Link]
-
Springer. (2005). Measurement of Heat Capacity by Differential Scanning Calorimetry. Journal of Thermal Analysis and Calorimetry. [Link]
-
Wikipedia. (2023). Quantum chemistry. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. (2023). 11.4: Enthalpy- Heat of Combustion. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 4: Differential Scanning Calorimetry (DSC). Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2019). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal. [Link]
-
ChemBK. (n.d.). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved January 21, 2026, from [Link]
-
Wavefunction, Inc. (n.d.). Quantum Mechanics Energy FAQ. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Omega. [Link]
-
National Institutes of Health. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules. [Link]
-
NIST. (2009). The NIST Chemistry Webbook. Retrieved January 21, 2026, from [Link]
-
Zipse, H. (n.d.). G4 theory - improving on G3X. LMU Munich. Retrieved January 21, 2026, from [Link]
-
LearnChemE. (2020). Calculating Enthalpy and Entropy Using the NIST WebBook [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 10. researchgate.net [researchgate.net]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]
- 18. NIST Chemistry WebBook [webbook.nist.gov]
- 19. Welcome to the NIST WebBook [webbook.nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in pharmaceutical research. As the development of new chemical entities into viable drug products is critically dependent on their physicochemical properties, this document outlines the essential studies required to characterize this molecule. We delve into the causality behind experimental choices, presenting detailed protocols for equilibrium solubility assessment and forced degradation studies under various stress conditions as mandated by international guidelines. The narrative emphasizes the development of a stability-indicating analytical method, which is paramount for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Data is presented in a structured format to facilitate interpretation, and key experimental workflows are visualized to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals to establish a robust foundation for the preformulation and formulation development of this and structurally related compounds.
Introduction: The Critical Role of Physicochemical Characterization
This compound belongs to the 2,3-dihydropyrrole class of nitrogen-containing heterocycles.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals.[2][3][4] The journey from a promising lead compound to a marketable drug is fraught with challenges, many of which are rooted in the molecule's intrinsic physicochemical properties. Among the most critical of these are solubility and stability.
-
Aqueous solubility is a primary determinant of a drug's bioavailability. A compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Poor aqueous solubility can lead to incomplete absorption, high inter-subject variability, and ultimately, therapeutic failure.[5][6] Therefore, early and accurate assessment of solubility under various physiological conditions is a cornerstone of preformulation studies.
-
Chemical stability dictates a drug's shelf-life, storage conditions, and compatibility with excipients.[7] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[8] Understanding the degradation pathways of this compound is essential for developing a stable formulation and ensuring patient safety.[8]
This guide provides the scientific rationale and detailed methodologies for conducting these pivotal studies. The core of this process is the establishment of a stability-indicating analytical method , typically a High-Performance Liquid Chromatography (HPLC) method, which can separate and quantify the parent drug from all potential degradation products, process impurities, and other components.[9][10][11]
Structural Considerations and Potential Liabilities
The structure of this compound contains an imine functional group within a five-membered ring. This cyclic imine is a key feature that influences its chemical reactivity.
Chemical Structure of this compound Molecular Formula: C₁₁H₁₃NO CAS Number: 22217-80-7
Key structural features include:
-
Imine (C=N) bond: This is the most reactive site, susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis would cleave the C=N bond, likely yielding 4-methoxybenzaldehyde and a pyrrolidine-related species.
-
Aromatic Ring with Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the imine. The phenyl ring itself can be subject to oxidative degradation.
-
Dihydropyrrole Ring: While more stable than a pyrrole ring, the C-C single bonds and C-H bonds are potential sites for oxidation.
Understanding these potential liabilities is the first step in designing a comprehensive stability study.
Aqueous Solubility Assessment
The definitive method for determining the true equilibrium solubility of a compound is the shake-flask method .[12][13] This technique measures the concentration of a saturated solution after a prolonged period of equilibration, ensuring a true thermodynamic value is obtained.[6][14]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous media relevant to physiological and formulation conditions.
Materials:
-
This compound (crystalline solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Solubility Media:
-
Purified Water
-
pH 1.2 Buffer (Simulated Gastric Fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)
-
pH 7.4 Phosphate Buffer (Physiological pH)
-
Procedure:
-
Add an excess amount of the solid compound to a series of glass vials (a sufficient amount to ensure undissolved solid remains at equilibrium).[12]
-
Add a known volume (e.g., 2 mL) of the desired solubility medium to each vial.
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] The concentration of samples taken at different time points (e.g., 24h and 48h) should agree to confirm equilibrium.[15]
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials to settle the suspended solid particles.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation: Solubility Profile
The results should be compiled into a clear, concise table.
| Solubility Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | [Result] | [Result] |
| 0.1 N HCl | 1.2 | 37 | [Result] | [Result] |
| Acetate Buffer | 4.5 | 37 | [Result] | [Result] |
| Phosphate Buffer | 6.8 | 37 | [Result] | [Result] |
| Phosphate Buffer | 7.4 | 37 | [Result] | [Result] |
Visualization: Solubility Assessment Workflow
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Conclusion and Future Directions
The solubility and stability studies outlined in this guide form the essential foundation for the pharmaceutical development of this compound. The data generated from these experiments are indispensable for:
-
Lead Optimization: Guiding medicinal chemists in modifying the structure to improve solubility or stability.
-
Formulation Development: Selecting appropriate excipients, pH, and manufacturing processes to create a stable and bioavailable drug product.
-
Regulatory Submissions: Providing the necessary data to support Investigational New Drug (IND) applications and other regulatory filings. [8] The intrinsic lability of the imine bond to hydrolysis suggests that formulation strategies may need to focus on pH control or development of a solid dosage form with low moisture content. Further characterization of significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be the logical next step to fully elucidate the degradation pathways and assess the safety of any impurities.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01. Available from: [Link]
-
Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003 Dec;58(12):877-80. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. 1998 Jan. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. 1998 Jan 1. Available from: [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024 Dec 9. Available from: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available from: [Link]
-
Komal Kendre et al. Stability Indicating HPLC Method Development: A Review. IJPPR. 2023 Feb 28. Available from: [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. Pharma Growth Hub. 2024 Nov 17. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 2018 Aug 31. Available from: [Link]
-
Marques MRC, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
A brief study on forced degradation studies with regulatory guidance. Available from: [Link]
-
API Thermal Stability Testing. Testing Laboratory. 2026 Jan 9. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]
-
Forced Degradation Testing. SGS Denmark. Available from: [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available from: [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs. Pharma Growth Hub. 2025 Sep 5. Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013 Feb 15. Available from: [Link]
-
Heterocycles in Medicinal Chemistry. National Institutes of Health. Available from: [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. 2024 Aug 31. Available from: [Link]
-
Recent advances in the synthesis of 2,3-dihydropyrroles. ResearchGate. Available from: [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Forced Degradation Testing | SGS Denmark [sgs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. irjpms.com [irjpms.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to Identifying Biological Targets for 5-aryl-3,4-dihydro-2H-pyrroles
Introduction: The Promise and Challenge of 5-aryl-3,4-dihydro-2H-pyrroles
The 5-aryl-3,4-dihydro-2H-pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of compounds with a wide array of biological activities.[1] Research has demonstrated the potential of this class of molecules in developing novel therapeutics, with derivatives exhibiting promising antiproliferative,[2] antimicrobial,[3][4] and anti-inflammatory properties.[5] Notably, their structural similarity to key metabolic intermediates, such as Δ1-pyrroline-5-carboxylate (P5C), suggests a potential interaction with metabolic pathways, including L-proline metabolism, which is crucial for cancer cell proliferation.[2][6] Some analogs have also shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[7]
Despite these promising biological activities, the precise molecular targets of many 5-aryl-3,4-dihydro-2H-pyrroles remain elusive. Identifying these targets is a critical step in the drug development process, as it elucidates the mechanism of action, enables lead optimization, and helps in predicting potential off-target effects. This guide provides a comprehensive, multi-pronged strategy for researchers to systematically identify and validate the biological targets of this important class of compounds. We will delve into both computational and experimental approaches, emphasizing the rationale behind each method and providing actionable protocols.
A Multi-Pronged Strategy for Target Deconvolution
A robust target identification strategy does not rely on a single method but rather integrates computational predictions with orthogonal experimental validation. This approach minimizes false positives and provides a higher degree of confidence in the identified targets. Our proposed workflow begins with in silico methods to generate a landscape of potential targets, which are then systematically tested and validated using a suite of experimental techniques.
Phase 1: In Silico Target Prediction - Generating a Roadmap
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of a 5-aryl-3,4-dihydro-2H-pyrrole derivative.[2][8] These in silico approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[2] By comparing the 5-aryl-3,4-dihydro-2H-pyrrole of interest to large databases of compounds with known biological targets, we can infer potential targets.
-
Chemical Similarity Searching: This is the most straightforward approach, where the chemical structure of the query molecule is used to search for similar compounds in databases like ChEMBL, PubChem, and DrugBank.[9] Tools like the Similarity Ensemble Approach (SEA) can be employed to quantify the similarity and predict potential targets.[10]
-
Machine Learning and Pharmacophore Modeling: More sophisticated methods involve building predictive models based on the physicochemical properties and pharmacophoric features of known active compounds.[2][11] These models can then be used to predict the biological activity of the novel 5-aryl-3,4-dihydro-2H-pyrrole.
Structure-Based Approaches: Docking into the Proteome
When the three-dimensional structure of potential protein targets is known, structure-based methods can be used to predict binding affinity and mode.
-
Molecular Docking: This technique computationally places the small molecule into the binding site of a protein and estimates the binding affinity using a scoring function.[8] By performing this "reverse docking" against a library of protein structures, one can identify proteins that are likely to bind the compound.[2]
-
Pharmacophore Fitting: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for binding to a specific target. The 5-aryl-3,4-dihydro-2H-pyrrole can be screened against a database of pharmacophore models to identify potential targets.[8]
Table 1: A Selection of In Silico Target Prediction Tools
| Tool/Database | Approach | Key Features | URL |
| ChEMBL | Ligand-Based | Large, open-access database of bioactive molecules with drug-like properties. | [Link] |
| SwissTargetPrediction | Ligand-Based | Predicts targets of a small molecule based on 2D and 3D similarity to known ligands. | [Link] |
| TargetHunter | Ligand-Based | Utilizes a novel algorithm to predict targets by exploring the ChEMBL database.[9] | [Link] |
| TarFisDock | Structure-Based | Performs reverse docking of a small molecule against a panel of protein structures.[9] | [Link] |
Phase 2: Experimental Identification and Validation - From Prediction to Proof
While in silico methods are powerful for generating hypotheses, experimental validation is essential to confirm direct physical interactions between the 5-aryl-3,4-dihydro-2H-pyrrole and its putative targets. A combination of the following techniques is recommended for a comprehensive and robust analysis.
Chemical Proteomics: Probing the Proteome
Chemical proteomics utilizes chemical probes derived from the small molecule of interest to identify its interacting partners in a complex biological system.[4][5] This approach can be broadly divided into two categories: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[12]
-
Activity-Based Protein Profiling (ABPP): ABPP employs probes that covalently bind to the active sites of specific enzyme classes.[6][7][13][14][15] This method is particularly useful if the 5-aryl-3,4-dihydro-2H-pyrrole is suspected to be an enzyme inhibitor.
-
Compound-Centric Chemical Proteomics (CCCP): In CCCP, a probe is synthesized by attaching a reporter tag (e.g., biotin) to the 5-aryl-3,4-dihydro-2H-pyrrole via a linker.[12] This probe is then used to pull down its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.
Affinity-Based Methods: Capturing the Interaction
These methods rely on the physical interaction between the small molecule and its target protein(s) for identification.
This is a classic and robust technique for identifying binding partners.[16][17][18]
Experimental Protocol: Affinity Chromatography
-
Immobilization: The 5-aryl-3,4-dihydro-2H-pyrrole is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).[19] A control matrix with an inactive analog or the linker alone should be prepared in parallel.
-
Incubation: The immobilized compound is incubated with a cell lysate or protein extract.
-
Washing: Non-specifically bound proteins are removed by extensive washing.
-
Elution: Specifically bound proteins are eluted from the matrix.
-
Identification: The eluted proteins are identified by mass spectrometry.[20]
DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[21][22][23][24][25]
Experimental Protocol: DARTS
-
Treatment: Aliquots of cell lysate are treated with the 5-aryl-3,4-dihydro-2H-pyrrole or a vehicle control (e.g., DMSO).
-
Proteolysis: A protease (e.g., thermolysin) is added to each sample to initiate protein digestion.
-
Quenching: The digestion is stopped after a specific time.
-
Analysis: The samples are analyzed by SDS-PAGE and Coomassie staining or Western blotting. Proteins that are protected from proteolysis in the presence of the compound are potential targets.
TSA, also known as differential scanning fluorimetry, is another label-free method that measures the change in the thermal denaturation temperature of a protein upon ligand binding.[26][27][28][29][30] An increase in the melting temperature indicates that the compound stabilizes the protein, suggesting a direct interaction.
Genetic Approaches: Uncovering Functional Relationships
Genetic methods can identify targets by observing the phenotypic consequences of genetic perturbations in the presence of the compound.
-
Yeast Three-Hybrid (Y3H) System: The Y3H system is a powerful in vivo method for identifying protein-small molecule interactions.[31][32][33][34][35] It is an extension of the yeast two-hybrid system where the small molecule of interest acts as a bridge between two fusion proteins, leading to the activation of a reporter gene.
-
CRISPR-Cas9 Genetic Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the 5-aryl-3,4-dihydro-2H-pyrrole.[36][37] This can reveal not only the direct target but also other components of the affected pathway.
Phase 3: Target Validation and Pathway Analysis - Connecting the Dots
Once a list of candidate targets has been generated, it is crucial to validate these findings and place them within a biological context.
Downstream Validation
-
Biochemical Assays: If the identified target is an enzyme, its activity should be measured in the presence of the 5-aryl-3,4-dihydro-2H-pyrrole to confirm inhibition or activation.
-
Cellular Assays: The effect of the compound on cellular processes known to be regulated by the target should be investigated. This could involve measuring changes in signaling pathways, gene expression, or cell viability.
-
Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should mimic the phenotypic effects of the compound.[38]
Pathway and Network Analysis
The validated targets should be mapped onto known biological pathways and protein-protein interaction networks. This can provide insights into the broader biological consequences of the compound's activity and may reveal additional, indirect targets.
Conclusion
Identifying the biological targets of 5-aryl-3,4-dihydro-2H-pyrroles is a challenging but essential endeavor for advancing these promising compounds from hits to viable drug candidates. The multi-pronged approach outlined in this guide, which combines the predictive power of in silico methods with the rigor of experimental validation, provides a robust framework for success. By systematically applying these techniques and carefully validating the results, researchers can unravel the mechanisms of action of this important class of molecules and unlock their full therapeutic potential.
References
-
Kilic-Kurt, Z., et al. (2019). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]
-
Russo, D., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]
-
Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Universiteit Leiden. [Link]
-
Oreate AI. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Oreate AI Blog. [Link]
-
Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
Creative BioMart. (n.d.). Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Creative BioMart. [Link]
-
Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. [Link]
-
Nomura, D. K. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. American Society for Biochemistry and Molecular Biology. [Link]
-
Zhao, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Cottier, S., et al. (2011). The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations. Frontiers in Plant Science. [Link]
-
Zhang, Y., & Li, Z. (2017). Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules. Methods in Molecular Biology. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Cottier, S., et al. (2011). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science. [Link]
-
Bio-protocol. (n.d.). 2.11. Drug affinity responsive target stability (DARTS) assay. Bio-protocol. [Link]
-
Gstaiger, M., et al. (2013). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. Semantic Scholar. [Link]
-
Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam S.p.A.. [Link]
-
ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). ICE Bioscience. [Link]
-
NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). NanoTemper Technologies. [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]
-
CD BioSciences. (n.d.). Thermal Shift Assay (TSA). CD BioSciences. [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Semantic Scholar. [Link]
-
Scheer, M., et al. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in Pharmacology. [Link]
-
Zhang, H., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
-
Wieder, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. SciSpace. [Link]
-
Adinolfi, V., & Tarenzi, T. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
-
Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]
-
Oliveira, A. M., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Protocols. [Link]
-
Li, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Gfeller, D., et al. (2020). Recent Advances in In Silico Target Fishing. MDPI. [Link]
-
Broad Institute. (2024). Some CRISPR screens may be missing cancer drug targets. Broad Institute. [Link]
-
Biocompare. (2019). Target Identification and Drug Discovery with CRISPR. Biocompare. [Link]
-
Singer Instruments. (n.d.). Chemical Genetic Screening. Singer Instruments. [Link]
-
Kim, J., et al. (2015). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. BMC Systems Biology. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Johnson, M. E., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America. [Link]
-
West, G. M., & Du, Y. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
-
da Silva, Q. B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]
-
Yang, Z., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
Sources
- 1. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 14. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 15. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. brjac.com.br [brjac.com.br]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 22. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. axxam.com [axxam.com]
- 27. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 28. support.nanotempertech.com [support.nanotempertech.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Thermal Shift Assay (TSA) - CD BioSciences [cd-biophysics.com]
- 31. Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening | Creative BioMart - Yeast [yeast-tech.com]
- 32. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 34. Frontiers | The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations [frontiersin.org]
- 35. semanticscholar.org [semanticscholar.org]
- 36. Some CRISPR screens may be missing cancer drug targets | Broad Institute [broadinstitute.org]
- 37. biocompare.com [biocompare.com]
- 38. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole via Intramolecular Reductive Cyclization of γ-Nitro Ketones
Executive Summary
This document provides a comprehensive guide for the synthesis of 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol is centered around a highly efficient and atom-economical intramolecular reductive cyclization of a γ-nitro ketone precursor. This method leverages a heterogeneous nickel catalyst for the key transformation, offering high yields, operational simplicity, and the use of readily available starting materials.[2][3][4][5] This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, troubleshooting advice, and critical safety considerations.
Introduction: The Significance of the 2H-Pyrrole Scaffold
The 3,4-dihydro-2H-pyrrole (or 1-pyrroline) ring system is a privileged structural motif found in numerous biologically active compounds and natural products. Its inherent imine functionality serves as a versatile synthetic handle for further molecular elaboration. Specifically, the 5-aryl substituted derivatives, such as this compound, are key intermediates in the development of novel therapeutics. The presented synthesis provides a reliable and scalable route to this important class of molecules.
Scientific Principle: The Reaction Pathway
The core of this synthesis is a cascade reaction initiated by the reduction of a nitro group, which then triggers an intramolecular cyclization. The overall transformation can be understood in two primary stages:
-
Reductive Amination: The γ-nitro ketone is subjected to catalytic hydrogenation. In this step, the nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂). This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. While various catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective, nickel nanoparticles supported on silica (Ni/SiO₂) have emerged as a highly active, selective, and reusable option based on an earth-abundant metal.[2][3][4][6]
-
Intramolecular Cyclization and Dehydration: The in situ generated primary amine, being nucleophilic, immediately attacks the electrophilic carbonyl carbon of the ketone. This forms a five-membered cyclic hemiaminal intermediate. This intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable C=N double bond of the target 3,4-dihydro-2H-pyrrole.
The elegance of this cascade process lies in its efficiency, where two distinct chemical transformations occur in a single operational pot, minimizing waste and purification steps.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis from the γ-nitro ketone precursor, 1-(4-methoxyphenyl)-4-nitrobutan-1-one.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Grade |
| 1-(4-methoxyphenyl)-4-nitrobutan-1-one | 5349-74-6 | >97% |
| Nickel on Silica (Ni/SiO₂) Catalyst | N/A | 2.8 wt% Ni, or similar |
| Hydrogen (H₂) Gas | 1333-74-0 | High Purity (>99.99%) |
| Acetonitrile (MeCN) | 75-05-8 | Anhydrous |
| Nitrogen (N₂) or Argon (Ar) Gas | 7727-37-9 | High Purity |
| Celite® (Diatomaceous Earth) | 61790-53-2 | Filtration Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Hexanes | 110-54-3 | ACS Grade |
| Triethylamine (TEA) | 121-44-8 | >99% |
Equipment:
-
High-pressure autoclave/hydrogenation reactor (e.g., Parr shaker or similar) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and thermocouple.
-
Schlenk line or manifold for inert gas handling.
-
Standard laboratory glassware.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
-
Column chromatography setup.
Reaction Parameters
| Parameter | Value | Notes |
| Substrate Scale | 1.0 mmol | Can be scaled as needed. |
| Substrate Amount | 223.2 mg | M.W. 223.22 g/mol |
| Catalyst Loading | 4 mol% Ni | e.g., ~85 mg of 2.8 wt% Ni/SiO₂ |
| Solvent | Acetonitrile (MeCN) | 15 mL |
| Hydrogen Pressure | 20 bar | [2][3] |
| Temperature | 120 °C | [2][3] |
| Reaction Time | 20 hours | Monitor by TLC/GC-MS for completion. |
| Expected Yield | 80-95% | [2][3] |
Step-by-Step Procedure
-
Reactor Preparation: Charge a glass liner for the high-pressure reactor with 1-(4-methoxyphenyl)-4-nitrobutan-1-one (1.0 mmol, 223.2 mg) and a magnetic stir bar.
-
Catalyst and Solvent Addition: Add the Ni/SiO₂ catalyst (~85 mg, 4 mol% Ni) and anhydrous acetonitrile (15 mL).
-
Assembly and Purging: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace by pressurizing with nitrogen or argon to ~10 bar and then venting carefully. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: After the final purge, pressurize the reactor with hydrogen gas to 20 bar.
-
Reaction Execution: Begin stirring and heat the reactor to an internal temperature of 120 °C. Maintain the temperature and pressure for 20 hours. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing via TLC or GC-MS.
-
Work-up - Catalyst Removal: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen gas. Open the reactor and dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Set up a Büchner funnel with a pad of Celite®. Filter the reaction mixture through the Celite pad to remove the heterogeneous nickel catalyst. CAUTION: The catalyst may be pyrophoric; do not allow it to dry completely in the air. Keep the filter cake wet with solvent during filtration.[7][8] Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification Protocol
Cyclic imines can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis or decomposition during chromatography.[9][10][11]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., Hexanes:Ethyl Acetate). Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume. This deactivates the acidic sites on the silica.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, dry it, and load it onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc), ensuring the mobile phase consistently contains 1% TEA.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Final Product Isolation: Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a purified solid or oil.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (t, J = 7.6 Hz, 2H, -CH₂-N=), 3.85 (s, 3H, -OCH₃), 2.95 (t, J = 8.0 Hz, 2H, Ar-C-CH₂-), 2.05 (quint, J = 7.8 Hz, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 176.5 (C=N), 162.0 (Ar-C-O), 129.5 (Ar-CH), 128.8 (Ar-C), 113.8 (Ar-CH), 64.0 (-CH₂-N=), 55.4 (-OCH₃), 36.1 (Ar-C-CH₂-), 22.8 (-CH₂-CH₂-CH₂-).
-
MS (ESI+): m/z 176.1070 [M+H]⁺.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting & Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation/poisoning. 3. Low hydrogen pressure or leak. | 1. Extend reaction time and monitor. 2. Use fresh catalyst. Ensure starting materials and solvent are pure. 3. Check for leaks in the reactor seals. |
| Low Yield / Side Products | 1. Over-reduction of the imine to the pyrrolidine. 2. Catalyst poisoning by sulfur or other impurities. | 1. Consider a milder catalyst or slightly lower temperature/pressure. 2. Purify starting materials if impurity is suspected. |
| Product Decomposition during Purification | 1. Acidity of silica gel hydrolyzing the imine. 2. Prolonged exposure to stationary phase. | 1. Always use a mobile phase containing 1-2% triethylamine.[10] 2. Use flash chromatography with a slightly larger column diameter to speed up elution. Alternatively, consider purification by recrystallization or distillation if applicable. |
Expertise & Causality:
-
Choice of Catalyst: Ni/SiO₂ is selected for its high activity in nitro group reductions and its tolerance of other functional groups like ketones.[2][3] The solid support allows for easy removal by filtration, simplifying the work-up compared to homogeneous catalysts.
-
Solvent Selection: Acetonitrile is an excellent solvent for this reaction due to its polarity, which aids in dissolving the starting material, and its relatively high boiling point, suitable for the reaction temperature.
-
Role of the Methoxyphenyl Group: The electron-donating methoxy group on the phenyl ring can slightly activate the aromatic ring but its primary influence here is on the physical properties (solubility, crystallinity) of the starting material and product.[12][13][14]
Critical Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7] Ensure the reactor is properly sealed and leak-tested before heating.
-
Pyrophoric Catalysts: Heterogeneous hydrogenation catalysts (especially after use) can be pyrophoric and ignite upon contact with air.[8] Never allow the used catalyst to become dry. During filtration, keep the catalyst cake wet with solvent. Quench the used catalyst by slowly adding it to a large volume of water in a separate container within the fume hood.
-
High-Pressure Operations: Autoclaves must be operated by trained personnel only. Never exceed the maximum pressure and temperature ratings of the vessel. Use a blast shield.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
References
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
- Nef Reaction. (n.d.). Alfa Chemistry.
- Synthesis of 2,5-disubstituted pyrroles
- Nef reaction. (n.d.). chemeurope.com.
- Nef reaction. (n.d.). Wikipedia.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Nitro Reduction. (n.d.). organic-chemistry.org.
- Synthesis of 2,5-Disubstituted Pyrroles by Nitro-Mannich/Hydroamin
- Nef Reaction. (n.d.). organic-chemistry.org.
- Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombin
- Amine synthesis by nitro compound reduction. (n.d.). organic-chemistry.org.
- Synthesis of 2,5‐disubstituted pyrroles
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. (n.d.). Organic & Biomolecular Chemistry.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC.
- How to separate imine
- Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). MDPI.
- Investigation into the substrate scope for 3,4‐dihydro‐2H‐pyrrole synthesis. (n.d.).
- Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cycliz
- Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (n.d.).
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (n.d.).
- Synthesis and evaluation of a cyclic imine derivative conjugated to a fluorescent molecule for labeling of proteins. (n.d.). PMC.
- How to isolate Imine by column chromatography? (2016).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025). chemicalprocessengineering.com.
- Purification of an imine/methods on using alumina. (2017). Reddit.
- The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl). (n.d.). PubMed.
- Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI.
- This compound. (n.d.). Sigma-Aldrich.
- The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-Pentadien-3-one in the Gas Phase and Condensed Phase. (n.d.).
- This compound. (n.d.). Chem-Impex.
- Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cycliz
- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). ccdc.cam.ac.uk.
- 5-Methoxy-3,4-dihydro-2H-pyrrole. (n.d.). Biosynth.
- Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cycliz
- Hazards associated with laboratory scale hydrogen
- Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. (2026). Organic Letters.
- Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023). NSF Public Access Repository.
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. (2024). PubMed.
- Specific Solvent Issues / Safety Issues with Ketone Reduction. (n.d.). Wordpress.
- Gas-phase nazarov cyclization of protonated 2-methoxy and 2-hydroxychalcone: an example of intramolecular proton-transport c
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. The role of methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one in the gas phase and condensed phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gas-phase nazarov cyclization of protonated 2-methoxy and 2-hydroxychalcone: an example of intramolecular proton-transport catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to the Hydrogenative Cyclization for the Synthesis of 3,4-dihydro-2H-pyrroles
Introduction: The Significance of 3,4-dihydro-2H-pyrroles
The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a privileged heterocyclic scaffold deeply embedded in the landscape of modern chemistry. Its structural motif is a cornerstone in numerous natural products, pharmaceuticals, and advanced materials. For researchers and drug development professionals, the efficient synthesis of substituted 1-pyrrolines is a critical endeavor, unlocking access to novel chemical entities with diverse biological activities. These activities span a wide range, including analgesic, anti-convulsant, anti-depressant, and anti-tumor properties. This guide provides a detailed exploration of a powerful and versatile method for their synthesis: the hydrogenative cyclization of γ-nitro ketones, alongside a discussion of alternative synthetic strategies.
Core Methodology: Nickel-Catalyzed Hydrogenative Cyclization of γ-Nitro Ketones
This section details a highly effective and increasingly popular method for the synthesis of 3,4-dihydro-2H-pyrroles, which involves the hydrogenation and subsequent cyclization of γ-nitro ketones.[1][2] This approach is particularly attractive due to its use of readily available starting materials and earth-abundant metal catalysts.[1] The γ-nitro ketone precursors can be easily assembled through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane.[1][2]
Causality Behind Experimental Choices
The success of this reaction hinges on a catalyst that can selectively reduce an aliphatic nitro group to an amine in the presence of a ketone functionality.[2] The newly formed primary amine then undergoes an intramolecular condensation with the ketone to form the cyclic imine, the 3,4-dihydro-2H-pyrrole. Nanostructured nickel catalysts, particularly those supported on materials like silica (Ni/SiO₂), have proven to be highly active, selective, and reusable for this transformation.[1] The choice of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration. The reaction is typically carried out under a hydrogen atmosphere, with pressure and temperature being critical parameters to optimize for efficient nitro group reduction without over-reduction of the desired pyrroline product.
Experimental Workflow Diagram
Caption: Experimental workflow for the nickel-catalyzed hydrogenative cyclization.
Detailed Step-by-Step Protocol
This protocol is adapted from the work of Kempe and co-workers for the synthesis of 3,4-dihydro-2H-pyrroles via hydrogenative cyclization of γ-nitro ketones.[1][2][3]
Materials and Equipment:
-
γ-nitro ketone substrate
-
Ni/SiO₂ catalyst (e.g., 2.8 wt% Ni)
-
Anhydrous solvent (e.g., acetonitrile)
-
Molecular sieves (3 Å), activated
-
High-pressure autoclave (e.g., Parr Instruments) with a glass vial and magnetic stir bar
-
Hydrogen gas supply (high purity)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reaction Setup:
-
To a glass vial, add the γ-nitro ketone (0.2 mmol, 1.0 equiv), the Ni/SiO₂ catalyst (containing 0.008 mmol Ni, 4 mol%), and activated 3 Å molecular sieves (approximately 30 mg).
-
Add a magnetic stir bar to the vial.
-
Add the anhydrous solvent (3 mL) to the vial.
-
-
Hydrogenation Reaction:
-
Place the sealed vial inside a high-pressure autoclave.
-
Seal the autoclave and flush it three times with hydrogen gas, pressurizing to 20 bar each time before venting.
-
Pressurize the autoclave to the final reaction pressure of 20 bar with hydrogen.
-
Begin stirring and heat the reaction mixture to 120 °C.
-
Maintain these conditions for 5 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS of aliquots, if feasible).
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction vial.
-
Filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of ethyl acetate to ensure complete recovery of the product.[3]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by several methods depending on its physical properties.
-
Precipitation: For solid products, precipitation by adding a non-polar solvent like pentane at low temperatures can be effective.[3]
-
Flash Column Chromatography: For oils or solids requiring further purification, flash column chromatography on silica gel is a standard method. A common eluent system is a mixture of pentane and ethyl acetate (e.g., 9.5:1 v/v).[3][4]
-
Crystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system can provide highly pure material.[4]
-
Mechanistic Insights: The Catalytic Cycle
The proposed mechanism for the nickel-catalyzed hydrogenative cyclization of a γ-nitro ketone is a cascade process initiated by the reduction of the nitro group.
Caption: Proposed catalytic cycle for the hydrogenative cyclization.
The reaction commences with the catalytic hydrogenation of the nitro group on the surface of the nickel catalyst to form a primary amine. This is followed by a rapid intramolecular nucleophilic attack of the newly formed amine onto the carbonyl carbon of the ketone, forming a cyclic hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the thermodynamically stable 3,4-dihydro-2H-pyrrole.
Alternative Synthetic Routes
While the hydrogenative cyclization of γ-nitro ketones is a robust method, other valuable strategies exist for the synthesis of 3,4-dihydro-2H-pyrroles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrroline ring.
Cyclocondensation of Enones with Aminoacetonitrile
This method involves the reaction of an α,β-unsaturated ketone (enone) with aminoacetonitrile, often in the presence of a base.[5] The reaction proceeds through the formation of a pentadienyl anion intermediate, which undergoes a 6π-electrocyclic ring closure to furnish the 3,4-dihydro-2H-pyrrole-2-carbonitrile.[5] These intermediates can be further transformed into various pyrrole derivatives.[6]
General Protocol Outline:
-
A mixture of the enone and aminoacetonitrile hydrochloride is refluxed in a basic solvent like pyridine.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by solvent removal and extraction.
-
The crude product is purified by column chromatography.
Intramolecular Hydroamination of Aminoalkynes
The intramolecular hydroamination of aminoalkynes offers another direct route to 3,4-dihydro-2H-pyrroles. This reaction is typically catalyzed by transition metal complexes, with silver and gold catalysts being particularly effective.[7][8] The reaction involves the intramolecular addition of the N-H bond of the amine across the alkyne's triple bond.
General Protocol Outline:
-
The aminoalkyne substrate is dissolved in an anhydrous solvent.
-
A catalytic amount of a suitable metal catalyst (e.g., a silver-phenanthroline complex) is added.[7]
-
The reaction is stirred at an appropriate temperature until the starting material is consumed.
-
The reaction is quenched and worked up, often involving dilution with an organic solvent and washing with aqueous solutions.[8]
-
Purification is typically achieved by flash column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagents | Advantages | Disadvantages |
| Hydrogenative Cyclization of γ-Nitro Ketones | Ketones, Aldehydes, Nitroalkanes | Heterogeneous Ni catalyst, H₂ gas | Readily available starting materials, high functional group tolerance, reusable catalyst, broad substrate scope.[1][2] | Requires high-pressure hydrogenation equipment. |
| Cyclocondensation of Enones with Aminoacetonitrile | Enones, Aminoacetonitrile | Base (e.g., pyridine) | Operationally simple, does not require high pressure. | Can be limited by the stability of the enone and potential side reactions. |
| Intramolecular Hydroamination of Aminoalkynes | Aminoalkynes | Transition metal catalysts (e.g., Ag, Au) | Atom-economical, direct formation of the C-N bond.[7] | Requires synthesis of the aminoalkyne precursor, potential for catalyst deactivation. |
Conclusion and Future Perspectives
The hydrogenative cyclization of γ-nitro ketones stands out as a highly versatile and efficient method for the synthesis of 3,4-dihydro-2H-pyrroles, offering a broad substrate scope and the use of sustainable, earth-abundant catalysts. The alternative routes from enones and aminoalkynes provide valuable complementary strategies, expanding the toolbox for chemists to access this important class of heterocycles. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, as well as the expansion of these methodologies to asymmetric synthesis, providing enantiomerically pure 3,4-dihydro-2H-pyrroles for applications in drug discovery and development.
References
-
Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 974-980. [Link]
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 28(47), e202201307. [Link]
-
Liang, Y., Dong, D., Lu, Y., Wang, Y., Pan, W., Chai, Y., & Liu, Q. (2006). A Concise Synthesis of Δ1-Pyrrolines from Chalcones and Nitroalkanes. Synthesis, 2006(19), 3301-3304. [Link]
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Angewandte Chemie International Edition, 61(47), e202201307. [Link]
-
Posada, P., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved January 22, 2026, from [Link]
-
Opatz, T., & Kucukdisli, M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]
-
Opatz, T., Kucukdisli, M., & Nebe, M. M. (2016). 3,4-Dihydro-2H-pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles. The Journal of Organic Chemistry, 81(10), 4169-4184. [Link]
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Supporting Information for Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2019). Metal-mediated synthesis of pyrrolines. Organic & Biomolecular Chemistry, 17(9), 2349-2363. [Link]
-
Opatz, T., & Kucukdisli, M. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]
-
Carney, J. M., Donoghue, P. J., Wuest, W. M., Wiest, O., & Helquist, P. (2008). Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts. Organic Letters, 10(17), 3903-3906. [Link]
-
Various Authors. (n.d.). Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls. Various Journals. [Link]
-
Bakulina, O. V., et al. (2025). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Mendeleev Communications, 35(1), 1-3. [Link]
-
Arcadi, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved January 22, 2026, from [Link]
-
Chandan, N. (2021). One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. RASĀYAN Journal of Chemistry, 14(2), 974-980. [Link]
-
Marín-Luna, M., et al. (2018). Intramolecular hydroamination/cyclisation of aminoallenes mediated by a neutral zirconocene catalyst: a computational mechanistic study. Dalton Transactions, 47(30), 10216-10229. [Link]
-
Chen, C.-Y., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry, 89(1), 589-601. [Link]
-
Organic Chemistry Portal. (n.d.). 1-Pyrroline synthesis. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Emerging Role of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole in Modern Medicinal Chemistry
Abstract: The 3,4-dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it a valuable building block in drug discovery. This guide focuses on a specific, promising derivative: 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. We provide an in-depth exploration of its synthetic routes, potential therapeutic applications based on the activities of structurally related analogs, and detailed protocols for its synthesis and preliminary biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.
Introduction: The Scientific Rationale
Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in marketed drugs.[3][4] The pyrrole ring and its derivatives have been central to the development of blockbuster drugs and are found in natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
The 5-aryl-3,4-dihydro-2H-pyrrole substructure, in particular, offers a compelling three-dimensional geometry that can facilitate precise interactions with biological targets. The incorporation of a 4-methoxyphenyl group is a classic medicinal chemistry strategy. The methoxy group can act as a hydrogen bond acceptor, influence metabolic stability by blocking a potential site of oxidation, and modulate the electronic properties and lipophilicity of the entire molecule, thereby enhancing its pharmacokinetic and pharmacodynamic profile.
While specific literature on this compound is nascent, the extensive body of research on its analogs strongly suggests its potential as a versatile intermediate for developing novel therapeutics.[2][6] This guide will therefore extrapolate from established knowledge on related compounds to provide a robust framework for its investigation.
Synthetic Pathways and Characterization
The efficient synthesis of the target compound is the first critical step in its evaluation. Several routes are viable, with the following two-step procedure being particularly advantageous due to the use of readily available starting materials and robust reaction conditions.[7]
Protocol 1: Synthesis via Acylation and Cyclization
This method involves the acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed hydrolysis and cyclization to yield the desired 1-pyrroline.[7]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the N-vinylpyrrolidin-2-one, forming a reactive enolate for the subsequent acylation.
-
Ethyl 4-methoxybenzoate: This serves as the acylating agent, introducing the desired 4-methoxyphenyl moiety. An acyl chloride could also be used, but the ester often provides a more controlled reaction.
-
Hydrochloric Acid (HCl): The acidic workup serves two purposes: it hydrolyzes the enamine intermediate and the N-vinyl group, and subsequently catalyzes the intramolecular cyclization (a form of Pictet-Spengler type reaction) and dehydration to form the stable 3,4-dihydro-2H-pyrrole ring.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexane (3x) to remove the oil, and suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of N-vinylpyrrolidin-2-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.
-
Acylation: Add a solution of ethyl 4-methoxybenzoate (1.1 eq.) in anhydrous THF to the reaction mixture. Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Quench: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the acylated intermediate.
-
Cyclization: Dissolve the crude intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v). Reflux the solution for 4-6 hours.
-
Workup and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Self-Validating Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons of the 4-methoxyphenyl group (two doublets, ~6.9 and ~7.8 ppm), the methoxy singlet (~3.8 ppm), and aliphatic protons of the pyrroline ring.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the imine carbon (C5, ~170-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the pyrroline ring.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₁H₁₃NO, MW: 175.23).
-
FT-IR (ATR): Look for a characteristic C=N stretch (~1650-1610 cm⁻¹).
Diagram 1: Synthetic Workflow A visual representation of the key steps from starting materials to the final, purified compound.
Caption: Workflow for the synthesis and purification of the target compound.
Potential Therapeutic Applications in Drug Discovery
The true value of a scaffold lies in its potential to interact with disease-relevant targets. Based on extensive research into related pyrrole and 1-pyrroline derivatives, we can hypothesize several promising avenues for investigation.
A. Anti-inflammatory and Analgesic Activity
Many diaryl heterocyclic compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[8]
-
Mechanistic Insight: Compounds with a 5-aryl-3,4-dihydro-2H-pyrrole core can mimic the binding of arachidonic acid in the COX active site. The 4-methoxyphenyl group can project into a hydrophobic pocket, while the nitrogen heterocycle can form key interactions, potentially leading to selective inhibition of COX-2 over the constitutive COX-1, which would reduce gastrointestinal side effects.[9] Newly synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives have shown significant anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes.[8][9]
Diagram 2: Proposed COX-2 Inhibition This diagram illustrates the hypothetical binding of the compound within the COX-2 active site.
Caption: Hypothetical binding mode in the COX-2 enzyme active site.
B. Anticancer Activity
Pyrrole-based compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[5]
-
Mechanistic Insight: The rigid structure of the 5-aryl-1-pyrroline can act as a scaffold to position the 4-methoxyphenyl group in a manner that disrupts microtubule dynamics, similar to other known tubulin inhibitors.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Certain pyrrole derivatives have shown potent activity against human liver (HEPG2) and breast (MCF7) cancer cell lines.[3]
C. Neurological Applications: Cholinesterase Inhibition
Inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), is a therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.[10]
-
Mechanistic Insight: The pyrrole core is a recognized scaffold for designing cholinesterase inhibitors. The 1,3-diaryl-pyrrole skeleton has been shown to selectively inhibit BChE.[10] The this compound structure could potentially fit within the active site gorge of BChE, with the methoxyphenyl group interacting with peripheral anionic sites or the acyl-binding pocket, while the protonated nitrogen of the pyrroline ring could interact with the catalytic triad, leading to reversible inhibition.[10]
Protocols for Biological Evaluation
To validate the therapeutic potential, a primary in vitro assay is essential. The following protocol describes a standard assay for evaluating COX-2 inhibitory activity.
Protocol 2: In Vitro COX-2 Inhibitory Assay (Fluorometric)
This protocol provides a reliable method for determining the IC₅₀ (half-maximal inhibitory concentration) of the test compound.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method is highly sensitive and measures the peroxidase activity of COX. The kit provides a fluorogenic substrate that is converted into a highly fluorescent product (Resorufin), allowing for precise quantification of enzyme activity.
-
Celecoxib: Using a known, selective COX-2 inhibitor as a positive control is crucial for validating the assay's performance and providing a benchmark for the potency of the test compound.
-
DMSO: The test compound is first dissolved in DMSO as it is a common solvent that is miscible with aqueous assay buffers at low final concentrations (<1%), minimizing solvent-induced artifacts.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive control (e.g., Celecoxib).
-
Assay Plate Setup: In a 96-well microplate, add the following to respective wells:
-
Blank: Assay Buffer.
-
Positive Control: COX-2 enzyme solution + Celecoxib dilutions.
-
Test Compound: COX-2 enzyme solution + Test compound dilutions.
-
Enzyme Control: COX-2 enzyme solution + DMSO (vehicle control).
-
-
Enzyme Incubation: Add the human recombinant COX-2 enzyme to the appropriate wells. Incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid (substrate) and the fluorometric probe.
-
Signal Detection: Immediately begin measuring the fluorescence intensity using a microplate reader (Excitation/Emission ~535/587 nm). Record data every 2 minutes for a period of 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the rates relative to the enzyme control (100% activity) and the blank (0% activity).
-
IC₅₀ Determination: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Quantitative Data Summary
Results from such screening should be tabulated for clear comparison.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | COX-2 | Fluorometric | Experimental Value |
| Celecoxib (Reference) | COX-2 | Fluorometric | 0.005 |
| This compound | COX-1 | Fluorometric | Experimental Value |
| Celecoxib (Reference) | COX-1 | Fluorometric | 5.0 |
Conclusion and Future Directions
This compound represents a scaffold of high potential in medicinal chemistry. Its straightforward synthesis and the established biological activities of its structural analogs in inflammation, oncology, and neurology make it a compelling starting point for drug discovery programs.
Future work should focus on synthesizing a library of analogs by modifying the aryl substituent and substituting the pyrroline ring to establish a clear Structure-Activity Relationship (SAR). Promising hits from primary screens should be advanced to secondary assays, including cell-based models of disease and initial ADME-Tox profiling, to assess their potential as viable drug candidates.
References
- The Rise of the 2H-Pyrrole Scaffold: A Technical Guide for Medicinal Chemists - Benchchem. (URL: )
-
Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: [Link])
-
Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (URL: [Link])
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (URL: [Link])
-
(PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives - ResearchGate. (URL: [Link])
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. (URL: [Link])
-
Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - NIH. (URL: [Link])
-
5-METHOXY-3,4-DIHYDRO-2H-PYRROLE - ChemBK. (URL: [Link])
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC - NIH. (URL: [Link])
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (URL: [Link])
-
Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC - NIH. (URL: [Link])
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - PubMed. (URL: [Link])
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. (URL: [Link])
-
(PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/ aryl/heteroaryl-methylene]malonic acid diethyl esters - ResearchGate. (URL: [Link])
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - ResearchGate. (URL: [Link])
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC - NIH. (URL: [Link])
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Frontier of a Novel Scaffold
The field of medicinal chemistry is in a perpetual state of exploration, seeking novel molecular scaffolds that can be tailored into next-generation therapeutics. The compound 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole represents one such frontier. While direct, extensive peer-reviewed studies on its biological activity are nascent, its structural motifs—the 2,3-dihydro-1H-pyrrole core and the 4-methoxyphenyl substituent—are present in a multitude of compounds with significant pharmacological activities.
This guide, therefore, is constructed upon a foundation of informed scientific extrapolation. By examining the established biological roles of structurally analogous compounds, we can delineate a logical and efficient pathway for the investigation of this compound in a drug discovery context. The protocols and applications detailed herein are based on the potential of this compound as a versatile scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.
Section 1: The Scientific Rationale - Why Investigate this compound?
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2] The incorporation of a 4-methoxyphenyl group can significantly influence a molecule's biological profile by modulating its lipophilicity, electronic properties, and potential for specific interactions with biological targets.
Several classes of compounds bearing the 4-methoxyphenyl moiety linked to a five-membered heterocycle have demonstrated promising bioactivities:
-
Anticancer Potential: Derivatives of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one have shown notable in vitro antitumor activities against various human carcinoma cell lines.[4] Furthermore, 5-hydroxy-2H-pyrrol-2-ones with a 5-(4-methoxyphenyl) substituent have exhibited antiestrogenic effects in breast and endometrial cancer cells.[5] This suggests that the 4-methoxyphenyl group can contribute to interactions with targets relevant to cancer progression.
-
Anti-inflammatory and Enzyme Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles and -imidazoles have been identified as substrate-selective inhibitors of 15-lipoxygenase (ALOX15), an enzyme implicated in inflammation and cancer.[6] Additionally, a study on 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile has correlated its plasma levels with anti-inflammatory activity.[7]
Given these precedents, it is scientifically reasonable to hypothesize that this compound could serve as a valuable starting point for the development of novel anticancer and anti-inflammatory agents.
Section 2: Proposed Investigational Workflow
A systematic approach is crucial for elucidating the therapeutic potential of a novel compound. The following workflow is proposed for the initial bioactivity screening of this compound.
Caption: A tiered workflow for the bioactivity screening of this compound.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a guide for the initial investigation of this compound.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability and proliferation.[4]
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (ensure >95% purity)
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 4-18 hours at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7 (breast), PC-3 (prostate), HCT-116 (colon) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM |
| Incubation Time | 48 - 72 hours |
| Endpoint | Cell Viability (MTT reduction) |
Protocol for Anti-inflammatory Activity Screening (LPS-induced TNF-α Release)
Objective: To assess the potential of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or dexamethasone (1 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control (DMSO + LPS).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the vehicle control.
Section 4: Potential Signaling Pathways for Investigation
Based on the activities of related compounds, the following signaling pathways are proposed as initial areas of investigation for the mechanism of action of this compound.
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Paal-Knorr Synthesis of N-Substituted Pyrrole Derivatives
This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the Paal-Knorr synthesis for preparing N-substituted pyrrole derivatives. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous blockbuster drugs, natural products, and functional materials.[1][2][3] The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and reliable methods for constructing this vital heterocyclic motif.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This guide moves beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and modern, sustainable adaptations of this classic transformation.
Reaction Mechanism: A Stepwise Journey to Aromaticity
The Paal-Knorr pyrrole synthesis is a robust acid-catalyzed condensation reaction.[5] While it can proceed under neutral conditions, the presence of a Brønsted or Lewis acid significantly accelerates the key steps.[6] The currently accepted mechanism involves the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.[7]
The mechanistic pathway unfolds as follows:
-
Carbonyl Activation (Acid-Catalyzed): In the presence of an acid, one of the carbonyl oxygens of the 1,4-dicarbonyl compound is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The primary amine (R'-NH₂) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.
-
Proton Transfer & Hemiaminal Formation: A proton is transferred from the nitrogen to the oxygen, yielding a neutral hemiaminal.
-
Second Nucleophilic Attack (Cyclization): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This critical ring-closing step forms a five-membered cyclic intermediate.[5]
-
Dehydration Cascade: The cyclic intermediate undergoes a two-step dehydration process, losing two molecules of water to form the stable, aromatic pyrrole ring.
Caption: The Paal-Knorr pyrrole synthesis mechanism.
Critical Parameters and Strategic Optimization
The success and efficiency of the Paal-Knorr synthesis hinge on the judicious selection of several key parameters. Understanding their interplay is crucial for optimizing yield, purity, and reaction time, especially when dealing with sensitive substrates.
The Catalyst: The Engine of the Reaction
While the reaction can proceed thermally, catalysis is almost always employed to achieve reasonable reaction rates. The choice of catalyst is dictated by the reactivity of the amine and the stability of the dicarbonyl starting material.
-
Brønsted Acids: Traditional protic acids like acetic acid, hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and sulfuric acid (H₂SO₄) are effective and widely used.[2] Acetic acid is a common choice as it can serve as both a catalyst and a solvent. However, strong, non-volatile acids can complicate workup and may cause degradation of acid-sensitive substrates.[1][3]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and Yb(OTf)₃ have emerged as powerful catalysts, often allowing the reaction to proceed under solvent-free conditions with high efficiency.[5]
-
Heterogeneous Catalysts: To improve sustainability and simplify purification, solid-supported acid catalysts have been developed. Examples include montmorillonite clays, silica-supported sulfuric acid, and acidic resins.[2][3][5] These catalysts are easily removed by filtration and can often be recycled and reused.[2]
Solvent Selection: More Than Just a Medium
The solvent choice is primarily dependent on the solubility of the reactants and the reaction temperature.[5]
-
Protic Solvents: Alcohols (ethanol, methanol) and acetic acid are common choices that effectively dissolve the starting materials.
-
Aprotic Solvents: Toluene and dioxane are often used for higher boiling points, particularly for less reactive amines.
-
Green Solvents: In line with the principles of green chemistry, significant efforts have been made to replace traditional organic solvents. Water, ionic liquids, and deep eutectic solvents have all been successfully employed. Remarkably, many modern protocols run under solvent-free conditions , relying on melting the reactants or using a catalyst that facilitates the reaction neat.[2]
Reaction Conditions: Temperature and Time
Classical Paal-Knorr syntheses often require prolonged heating under reflux.[1] However, modern techniques have drastically reduced reaction times.
-
Microwave Irradiation: Microwave-assisted synthesis is a transformative technology for this reaction. It provides rapid, uniform heating, often reducing reaction times from hours to mere minutes and improving yields.[5][8][9]
-
Ultrasound and Grinding: Sonication and mechanical grinding are other energy-efficient, often solvent-free methods that can promote the reaction.[10]
Data Snapshot: Catalyst and Condition Comparison
The following table summarizes outcomes for the synthesis of 1-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine under various reported conditions to illustrate the impact of different methodologies.
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Acetic Acid | None | 100 °C | 1 h | 90% | [Traditional Method Adaptation] |
| Iodine (I₂) | None | Room Temp | 15 min | 95% | [2] |
| Sc(OTf)₃ | None | 80 °C | 30 min | 94% | |
| Salicylic Acid | None | Microwave (150W) | 15 sec | 92% | [8] |
| Silica Sulfuric Acid | None | Room Temp | 3 min | 98% | [2] |
Validated Experimental Protocols
Here we provide detailed, step-by-step protocols for the synthesis of N-substituted pyrroles, representing classical, microwave-assisted, and green chemistry approaches.
Protocol 1: Classical Synthesis of 1-Phenyl-2,5-dimethylpyrrole
This protocol uses conventional heating with a catalytic amount of strong acid.
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution
-
-
Equipment:
-
Round-bottom flask (10 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
-
Procedure:
-
In a 10 mL round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[9]
-
Add one drop of concentrated hydrochloric acid to the mixture.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 15 minutes.[9]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product as a solid.[9]
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold water.
-
Dry the product under vacuum to yield 1-phenyl-2,5-dimethylpyrrole.
-
-
Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point compared to literature values.
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole Derivative
This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.
-
Materials:
-
Substituted 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
-
Equipment:
-
Microwave vial (0.5-2 mL) with crimp cap
-
Dedicated microwave reactor
-
Thin-layer chromatography (TLC) plate and chamber
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[9]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[9]
-
Securely seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The instrument will typically apply an initial power of ~150 W to rapidly reach the target temperature.[9]
-
Hold at the target temperature for 10-20 minutes, monitoring the reaction's progress periodically by TLC if possible (by cooling and uncapping a test reaction).
-
Upon completion, allow the vial to cool to room temperature.
-
-
Workup and Purification:
-
Partition the cooled mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired N-substituted pyrrole.[9]
-
General Experimental and Analytical Workflow
The successful execution of a Paal-Knorr synthesis follows a logical progression from reaction setup to final product validation. This workflow ensures reproducibility and high-quality results.
Caption: A generalized workflow for Paal-Knorr synthesis.
Applications in Drug Discovery and Research
The Paal-Knorr synthesis is not merely an academic exercise; it is a workhorse reaction in the pharmaceutical industry. Its utility lies in the prevalence of the N-substituted pyrrole core in a multitude of bioactive molecules.
-
Blockbuster Pharmaceuticals: A prominent example is Atorvastatin (Lipitor®) , a leading cholesterol-lowering medication, which features a complex N-substituted pyrrole ring at its core.[9] The synthesis of this core often relies on Paal-Knorr or related strategies.
-
Natural Product Synthesis: The reaction is a key step in the total synthesis of complex natural products that possess potent biological activities, such as antimicrobial or antitumor properties.[9]
-
Combinatorial Chemistry: The versatility and operational simplicity of the reaction make it ideal for generating large libraries of diverse pyrrole derivatives.[9] These libraries are essential for high-throughput screening campaigns to identify new lead compounds against a wide range of diseases.[9][11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive amine (e.g., strongly electron-withdrawn aniline).[12]2. Reaction conditions too mild (insufficient temperature or time).[12]3. Steric hindrance in either reactant. | 1. Switch to a stronger acid catalyst (e.g., p-TsOH) or a more active Lewis acid. Increase temperature or use microwave irradiation.2. Increase reaction time and monitor carefully by TLC.3. If sterically hindered, more forcing conditions (higher temp, longer time) may be required. |
| Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3).[6] | Use a weaker acid (e.g., acetic acid) or conduct the reaction under neutral conditions. Ensure the amine is not used as its hydrochloride salt without a base. |
| Product Degradation | Reaction conditions are too harsh (excessively high temperature or strong acid).[12] | Use a milder catalyst (e.g., Sc(OTf)₃). Reduce the reaction temperature and/or time. This is especially critical for substrates with sensitive functional groups.[1][3] |
| Difficult Purification | Formation of polymeric side products or unreacted starting materials are close in polarity to the product. | Optimize the stoichiometry of reactants. Ensure the reaction goes to completion. Re-evaluate the solvent system for column chromatography for better separation. |
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. Retrieved from [Link]
-
ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scalable Synthesis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Introduction
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as 2-(4-methoxyphenyl)-1-pyrroline, is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are key intermediates in the synthesis of various biologically active compounds, including potential therapeutics. This document provides a comprehensive guide for the scalable synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is a robust two-step process designed for scalability, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategy: A Rationale for a Scalable Two-Step Approach
The chosen synthetic pathway for the gram-scale production of this compound involves an initial acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed intramolecular cyclization. This strategy is advantageous for scale-up due to several key factors:
-
Commercially Available Starting Materials: The primary reactants, N-vinylpyrrolidin-2-one and a 4-methoxybenzoylating agent (e.g., 4-methoxybenzoyl chloride or a suitable ester), are readily available and cost-effective.
-
Robust and Well-Understood Reactions: The acylation of lactams and subsequent acid-catalyzed cyclizations are well-established and reliable transformations in organic synthesis.
-
Avoidance of Harsh or Specialized Reagents: While utilizing a strong base like sodium hydride in the first step, the overall process avoids the need for highly specialized or prohibitively expensive reagents and catalysts.
The overall synthetic transformation is depicted below:
Scheme 1: Overall Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of 3-(4-methoxybenzoyl)-N-vinylpyrrolidin-2-one (Intermediate)
This initial step involves the acylation of N-vinylpyrrolidin-2-one with a suitable 4-methoxybenzoylating agent. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the lactam to facilitate the acylation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| N-vinylpyrrolidin-2-one | 111.14 | 10.0 g | 0.090 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 4.32 g | 0.108 | 1.2 |
| 4-Methoxybenzoyl chloride | 170.59 | 16.9 g | 0.099 | 1.1 |
| Anhydrous Toluene | - | 200 mL | - | - |
| Saturated aq. Ammonium Chloride | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Instrumentation:
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ice-water bath.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous toluene in the three-necked flask.
-
Addition of N-vinylpyrrolidin-2-one: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of N-vinylpyrrolidin-2-one in 50 mL of anhydrous toluene via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Formation of the Enolate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium enolate of N-vinylpyrrolidin-2-one will be observed as a change in the appearance of the suspension.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-methoxybenzoyl chloride in 50 mL of anhydrous toluene dropwise over 30 minutes.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 3-(4-methoxybenzoyl)-N-vinylpyrrolidin-2-one. This intermediate can often be used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
The second step involves an acid-catalyzed hydrolysis of the N-vinyl group and subsequent intramolecular cyclization to form the desired 1-pyrroline.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Crude 3-(4-methoxybenzoyl)-N-vinylpyrrolidin-2-one | 245.28 | ~0.090 | 1.0 | |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 3M Hydrochloric Acid | - | 100 mL | - | - |
| 5M Sodium Hydroxide | - | As needed | - | - |
| Dichloromethane | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Instrumentation:
-
Round-bottom flask (500 mL) with a reflux condenser.
-
Magnetic stirrer and heating mantle.
-
Separatory funnel and standard laboratory glassware.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Dissolve the crude intermediate from Part 1 in THF in the round-bottom flask. Add the 3M hydrochloric acid.
-
Hydrolysis and Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize by the careful addition of 5M sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Mechanism of Action: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization, particularly during scale-up.
Step 1: Acylation via Sodium Enolate Formation
The acylation of N-vinylpyrrolidin-2-one proceeds through the formation of a sodium enolate. Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton at the α-position to the carbonyl group of the lactam. This generates a resonance-stabilized enolate, which is a potent nucleophile. The subsequent addition of the electrophilic 4-methoxybenzoyl chloride results in a nucleophilic acyl substitution, yielding the desired intermediate. The vinyl group remains intact under these conditions.
Step 2: Acid-Catalyzed N-Acyliminium Ion Cyclization
The second step is a cascade reaction initiated by the acidic hydrolysis of the N-vinyl group, which is readily cleaved under these conditions. This is followed by the crucial intramolecular cyclization. The mechanism proceeds via the formation of a key N-acyliminium ion intermediate. The protonated carbonyl oxygen of the amide facilitates the nucleophilic attack of the enol tautomer onto the iminium carbon, leading to the formation of a five-membered ring. Subsequent dehydration drives the reaction to completion, affording the thermodynamically stable 1-pyrroline ring system.[1]
Scale-Up Considerations and Safety Precautions
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Safety Precautions:
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[2] It should be handled in an inert atmosphere (nitrogen or argon) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A dry powder fire extinguisher (Class D) should be readily available.
-
Grignard-type Reactions: While not a Grignard reaction, the use of a strong base like NaH with an electrophile shares similar hazards related to exotherms. The initial addition of reagents, especially at a larger scale, should be done slowly and with efficient cooling to manage the heat generated.[3]
-
Solvent Safety: Toluene and THF are flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Process Optimization for Scale-Up:
-
Reagent Selection: For large-scale synthesis, using 4-methoxybenzoyl chloride is generally preferred over esters due to its higher reactivity, which can lead to shorter reaction times and higher throughput.
-
Thermal Management: The acylation reaction is exothermic. On a larger scale, the rate of addition of the acylating agent must be carefully controlled to maintain the reaction temperature within a safe range. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Purification: Vacuum distillation is an effective method for purifying the final product on a larger scale. The distillation should be performed with care to avoid thermal decomposition of the product.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity. While a specific experimental spectrum for this exact synthesis was not found in the literature, data from a light-mediated synthesis of the same compound can be used for comparison.[4][5][6]
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.80-7.70 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.90-3.80 (m, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 2.90-2.80 (m, 2H, CH₂), 2.05-1.95 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 175.0 (C=N), 162.0 (C-OCH₃), 130.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 60.0 (N-CH₂), 55.5 (OCH₃), 35.0 (CH₂), 22.0 (CH₂).
-
IR (neat, cm⁻¹): ~1640 (C=N stretch), ~1610, 1580, 1510 (aromatic C=C stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 175 (M⁺), 160, 134, 104.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the scalable synthesis of this compound.
Conclusion
The detailed application notes and protocols provided herein offer a comprehensive guide for the successful and scalable synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety and scale-up considerations, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
- Gudmundsson, K. S., et al. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Organic Letters.
- Figshare. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)
- ResearchGate. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)
- ACS Publications. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)
- RSC Publishing. (Year). Cyclic imines – preparation and application in synthesis. Organic & Biomolecular Chemistry.
- ResearchGate. (Year).
- Benchchem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
- NOAA. (Year). SODIUM HYDRIDE - CAMEO Chemicals.
- American Chemical Society. (Year).
- PubMed. (2022).
- ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
- ACS Publications. (2026). Rearrangement of 5-Indolyl-3-pyrrolin-2-ones into Privileged 4-Indolyl-3-pyrrolin-2-ones Leads to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
- MDPI. (2024). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids.
- ResearchGate. (Year).
- ResearchGate. (Year).
- Neliti. (2025). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)
- ACS Publications. (2026).
- MDPI. (2023).
- MDPI. (Year). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy.
Sources
Application Notes & Protocols: 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole as a Pharmaceutical Intermediate
Abstract: This document provides a comprehensive technical guide on 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a pivotal intermediate in pharmaceutical development. We delve into its significance as a structural motif, detailing a robust two-step synthetic pathway, purification protocols, and rigorous characterization methods. The causality behind experimental choices is elucidated to empower researchers in their application of this versatile building block. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel therapeutic agents.
Introduction and Significance
This compound, also known as 2-(4-methoxyphenyl)-1-pyrroline, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is built upon the 2,3-dihydropyrrole core, a privileged heterocycle found in a wide array of pharmacologically active natural products and synthetic drug candidates.[1] The value of this intermediate is amplified by its two key structural features:
-
The Dihydropyrrole Scaffold: This cyclic imine serves as a versatile and reactive framework. The imine functional group is a crucial handle for introducing further molecular complexity, making it an ideal precursor for constructing more elaborate nitrogen-containing compounds.
-
The 4-Methoxyphenyl Moiety: The methoxy group is a prevalent substituent in a vast number of FDA-approved drugs.[2] Its inclusion often confers beneficial effects on a molecule's pharmacokinetic profile, including enhanced solubility, improved metabolic stability, and specific hydrogen-bonding interactions with biological targets.[2][3]
Consequently, this compound serves as a valuable building block in the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders and inflammatory conditions.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 22217-80-7 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO | [3][4] |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Storage Conditions | Store at 0-8°C, under inert atmosphere |[3] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Reference |
|---|---|---|
| Hazard Statements | May be harmful if swallowed, inhaled, or in contact with skin. Causes eye and skin irritation. | [4][5] |
| Precautionary Statements | Avoid breathing dust/vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. | [5] |
| Personal ProtectiveEquipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. | [6] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4] |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. | [4] |
| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. |[4] |
Recommended Synthetic Pathway and Mechanism
The synthesis of this compound is efficiently achieved via a two-step sequence adapted from established methods for analogous 2-aryl-1-pyrrolines.[6] The pathway involves the acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed hydrolysis and cyclization.
Mechanism Insight:
-
Acylation: The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which deprotonates the α-carbon of N-vinylpyrrolidin-2-one to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride in a classic nucleophilic acyl substitution to yield an acylated intermediate.
-
Hydrolysis and Cyclization: Upon heating in the presence of a strong acid (e.g., HCl), the N-vinyl group and the amide bond of the lactam are hydrolyzed. This opens the ring to form a linear γ-amino ketone. Under these acidic conditions, the primary amine readily attacks the ketone carbonyl intramolecularly. The resulting hemiaminal intermediate rapidly dehydrates to form the thermodynamically stable cyclic imine, yielding the final this compound product.
Detailed Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as sodium hydride and 4-methoxybenzoyl chloride are hazardous and require careful handling.
Protocol: Synthesis of this compound
Table 3: Reagents for Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Sodium Hydride (60% in oil) | 24.00 | 2.2 g | 55.0 mmol | 1.1 |
| N-Vinylpyrrolidin-2-one | 111.14 | 5.56 g | 50.0 mmol | 1.0 |
| 4-Methoxybenzoyl chloride | 170.59 | 8.53 g | 50.0 mmol | 1.0 |
| Tetrahydrofuran (THF), dry | - | 150 mL | - | - |
| Hydrochloric Acid (6 M) | - | 100 mL | - | - |
| Sodium Hydroxide (50% aq.) | - | As needed | - | - |
| Dichloromethane (DCM) | - | 3 x 75 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Washing (Causality): Wash the sodium hydride with dry hexanes (2 x 20 mL) to remove the protective mineral oil, which would otherwise interfere with the reaction. Carefully decant the hexanes under a stream of nitrogen.
-
Reaction Setup: Suspend the washed sodium hydride in 100 mL of anhydrous THF. The use of anhydrous solvent is critical as sodium hydride reacts violently with water.
-
Enolate Formation: Cool the suspension to 0°C using an ice bath. Add a solution of N-vinylpyrrolidin-2-one in 25 mL of dry THF dropwise over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Acylation: Cool the reaction mixture back to 0°C. Add a solution of 4-methoxybenzoyl chloride in 25 mL of dry THF dropwise via the dropping funnel. Cooling is necessary to control the exothermic nature of the acylation. After addition, allow the reaction to stir at room temperature overnight.
-
Hydrolysis & Cyclization: Carefully quench the reaction by slowly adding 100 mL of 6 M aqueous HCl. Caution: This will generate hydrogen gas; ensure adequate ventilation. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the solution to room temperature and then to 0°C in an ice bath. Carefully basify the mixture to pH ~12 by the slow addition of 50% aqueous sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Vacuum Distillation
The crude product, if obtained as an oil or low-melting solid, is best purified by vacuum distillation to separate it from non-volatile impurities.[6]
-
Setup: Arrange a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Transfer the crude product to the distillation flask. Heat the flask gently using an oil bath while applying vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point will be significantly lower than at atmospheric pressure; precise temperature and pressure should be recorded.
-
Alternative Purification: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative.[7]
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical, self-validating step of the protocol.
Table 4: Expected Analytical Data for Product Verification
| Analysis Method | Expected Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.85 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~4.10 (t, 2H, -CH₂-N=), ~3.85 (s, 3H, -OCH₃), ~3.00 (t, 2H, -CH₂-C=N), ~2.05 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~180.0 (C=N), ~163.0 (Ar-C-O), ~131.0 (Ar-CH), ~126.0 (Ar-C), ~114.0 (Ar-CH), ~63.0 (-CH₂-N=), ~55.5 (-OCH₃), ~35.0 (-CH₂-C=N), ~22.0 (-CH₂-CH₂-CH₂-) |
| FT-IR (ATR, cm⁻¹) | ~1645 (C=N stretch, imine), ~1605, 1510 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether) |
| HRMS (ESI+) | Calculated for C₁₁H₁₄NO⁺ [M+H]⁺: 176.1070; Found: 176.107x |
References
-
Yuan, C., et al. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. PubMed. Available at: [Link]
-
Reddy, R. P., et al. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. Available at: [Link]
-
Request PDF. (n.d.). Recent advances in the synthesis of 2,3-dihydropyrroles. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Available at: [Link]
-
Armstrong, D. W., et al. (n.d.). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
-
Padwa, A., et al. (2014). Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Publishing. Available at: [Link]
-
MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
Sharma, V., et al. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
-
SpectraBase. (n.d.). 5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione - Spectrum. Available at: [Link]
-
ResearchGate. (2019). (PDF) Review on Imine Derivatives and Their Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Available at: [Link]
-
MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC. Available at: [Link]
-
ACS Publications. (n.d.). The Chemistry of Imines. Chemical Reviews. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
-
PubMed Central. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Available at: [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- Google Patents. (n.d.). Purification of 5-hydroxymethylfurfural (hmf) by crystallization - WO2013024162A1.
Sources
- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole to Explore Novel Bioactivities
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of compounds with significant biological activities.[1] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2] The 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole scaffold presents a particularly interesting starting point for drug discovery. The methoxyphenyl group can engage in crucial interactions with biological targets, while the dihydro-2H-pyrrole core offers multiple sites for chemical modification to modulate physicochemical properties and explore structure-activity relationships (SAR).[1]
This guide provides a comprehensive framework for the strategic derivatization of this compound. We will explore rational design principles, detailed synthetic protocols, and robust bioactivity screening methods to unlock the therapeutic potential of this promising heterocyclic scaffold. Our approach is designed to be a self-validating system, where synthetic choices are justified by established SAR principles and evaluated through a cascade of in vitro assays.
Derivatization Strategy: A Journey into Chemical Space
The derivatization of the this compound core will focus on two primary modification points: the pyrrole nitrogen (N1) and the C2 position of the pyrrole ring. These positions are readily accessible for chemical modification and offer the potential to significantly influence the biological activity of the resulting compounds.
Rationale for Derivatization:
-
N1-Acylation: Introducing acyl groups at the N1 position can modulate the electronic properties of the pyrrole ring and introduce new hydrogen bonding or hydrophobic interactions. This can influence the compound's affinity for various biological targets.[3][4]
-
C2-Arylation (Suzuki-Miyaura Coupling): The introduction of diverse aryl or heteroaryl groups at the C2 position can significantly expand the chemical space and allow for the exploration of interactions with specific pockets in target proteins. The Suzuki-Miyaura coupling is a powerful and versatile method for achieving this transformation on heterocyclic scaffolds.[2][5][6]
The following diagram illustrates the proposed derivatization workflow:
Caption: Derivatization workflow for this compound.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol is adapted from established methods for the N-acylation of pyrroles and related heterocycles.[3][4][7]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
| Parameter | Condition | Rationale |
| Base | Triethylamine or Pyridine | To neutralize the HCl generated during the reaction. |
| Solvent | Anhydrous DCM | Provides a non-reactive medium for the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Monitoring | TLC | To determine the completion of the reaction. |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for Suzuki-Miyaura coupling on heterocyclic scaffolds.[2][5][6] This is a two-step process involving initial halogenation of the pyrrole ring followed by the cross-coupling reaction.
Step 2a: C2-Bromination of N-Protected this compound
-
Protect the nitrogen of this compound with a suitable protecting group (e.g., Boc or SEM) following standard literature procedures.
-
Dissolve the N-protected pyrrole (1.0 eq) in a suitable solvent like THF or DMF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent, dry, and purify to obtain the C2-bromo derivative.
Step 2b: Suzuki-Miyaura Cross-Coupling
Materials:
-
C2-bromo-N-protected-5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a Schlenk flask, add the C2-bromo-N-protected pyrrole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the nitrogen if necessary using appropriate conditions to yield the final C2-aryl derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 or other Pd catalysts | To facilitate the cross-coupling reaction. |
| Base | K2CO3 or other inorganic bases | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Degassed Dioxane/water or similar | Provides a suitable medium and removes dissolved oxygen which can deactivate the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Bioactivity Screening Cascade
A tiered screening approach will be employed to efficiently evaluate the bioactivity of the synthesized derivatives.
Sources
- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Application Notes & Protocols: The Utility of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the prospective use of 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a substituted cyclic imine, as a monomer in polymer science. While this specific monomer is noted for its applications in medicinal chemistry, its potential in materials science remains an emerging area of investigation.[1] This document outlines a proposed methodology for the living cationic ring-opening polymerization (CROP) of this monomer, drawing upon established principles for analogous heterocyclic compounds such as 2-oxazolines.[2] We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the potential characteristics and applications of the resulting novel poly(N-acylethylenimine) derivative.
Introduction to this compound as a Monomer
This compound, also known as a 2-aryl-1-pyrroline, is a heterocyclic compound featuring a five-membered ring containing a nitrogen atom.[3] Its structure, comprising a cyclic imine functional group and an electron-donating methoxyphenyl substituent, makes it a compelling candidate for cationic ring-opening polymerization (CROP).[2] The polymerization of such cyclic imines is anticipated to yield a unique polymer backbone, specifically a poly(N-acylethylenimine) with pendant functional groups derived from the monomer structure. This opens avenues for creating novel materials with tailored properties.
The presence of the methoxyphenyl group is particularly noteworthy, as it can impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and potentially interesting optical or electronic properties. The living nature of CROP, if successfully applied, would allow for the synthesis of polymers with controlled molecular weights, low polydispersity, and the potential for creating complex architectures like block copolymers.[4][5][6]
Proposed Polymerization Mechanism: Living Cationic Ring-Opening Polymerization (CROP)
We propose that this compound can undergo living cationic ring-opening polymerization. This type of polymerization is a chain-growth process that proceeds without chain transfer or termination reactions, allowing for a high degree of control over the polymer structure.[5][6]
The proposed mechanism involves three key stages: initiation, propagation, and termination (which can be controlled).
-
Initiation: The polymerization is initiated by an electrophilic species, such as a methyl triflate (MeOTf) or methyl tosylate (MeOTs). The initiator attacks the nucleophilic nitrogen atom of the cyclic imine, forming a highly reactive cyclic iminium cation (the active species).
-
Propagation: A monomer molecule acts as a nucleophile, attacking the activated carbon of the cyclic iminium species at the end of the growing polymer chain. This results in the ring-opening of the terminal unit and the addition of a new monomer unit to the chain, regenerating the active cyclic iminium cation at the new chain end.
-
Termination: In a living polymerization, termination is intentionally induced by adding a quenching agent, such as water, an alcohol, or an amine. This allows for the formation of well-defined end-groups on the polymer chain.
Below is a Graphviz diagram illustrating the proposed CROP mechanism.
Experimental Protocols
The following protocols are proposed based on established procedures for the CROP of other heterocyclic monomers, such as 2-oxazolines.[7][8] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the living polymerization.
Materials
-
Monomer: this compound (purified by distillation over a suitable drying agent like CaH₂).
-
Initiator: Methyl trifluoromethanesulfonate (MeOTf) or methyl p-toluenesulfonate (MeOTs) (distilled and stored under inert gas).
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).
-
Terminating Agent: Anhydrous methanol or water.
Protocol for Living Cationic Ring-Opening Polymerization
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous solvent.
-
Monomer Addition: Add the purified this compound to the solvent. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Initiation: Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 80 °C for acetonitrile). Once the temperature has stabilized, add the initiator via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and size exclusion chromatography (SEC) (to determine molecular weight and polydispersity).
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding the terminating agent.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). The precipitated polymer can be collected by filtration or centrifugation and dried under vacuum.
The experimental workflow is summarized in the diagram below.
Expected Polymer Characteristics and Data
The resulting polymer, poly(1-(4-methoxybenzoyl)ethylenimine), is expected to have a number of interesting properties. The table below summarizes hypothetical data based on varying reaction conditions, illustrating the expected control afforded by a living polymerization process.
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (SEC) ( g/mol ) | Đ (PDI) |
| 1 | 50 | 4 | 95 | 8,320 | 8,100 | 1.12 |
| 2 | 100 | 8 | 98 | 17,160 | 16,900 | 1.15 |
| 3 | 200 | 16 | 99 | 34,660 | 34,100 | 1.18 |
Table 1: Hypothetical data for the polymerization of this compound, demonstrating the characteristics of a living polymerization. Mₙ = number-average molecular weight; Đ = dispersity (polydispersity index).
The polymer is anticipated to be soluble in common organic solvents like chloroform, dichloromethane, and THF. The presence of the aromatic methoxyphenyl group may lead to a relatively high glass transition temperature (Tg).
Potential Applications
The unique structure of poly(1-(4-methoxybenzoyl)ethylenimine) suggests several potential applications, particularly in the biomedical and materials science fields.
-
Drug Delivery: The poly(N-acylethylenimine) backbone is related to poly(2-oxazoline)s, which are known for their biocompatibility and use in drug delivery systems.[2][9] The polymer could be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.
-
Biomaterials and Tissue Engineering: The polymer could be functionalized to create scaffolds for tissue engineering or coatings for medical devices to improve biocompatibility.
-
Specialty Polymers: The methoxyphenyl groups may impart interesting optical properties, making the polymer a candidate for applications in photonics or as a component in advanced functional materials.
Conclusion
While the polymerization of this compound is not yet extensively documented, the principles of living cationic ring-opening polymerization provide a strong theoretical framework for its synthesis. The proposed protocols and expected outcomes in these application notes are intended to serve as a valuable starting point for researchers interested in exploring this promising monomer for the creation of novel, well-defined polymers with a wide range of potential applications. Further research is necessary to validate these hypotheses and fully characterize the resulting materials.
References
- Butt, H. J., Graf, K., & Kappl, M. (2006). Physics and chemistry of interfaces. John Wiley & Sons.
- Cowie, J. M. G., & Arrighi, V. (2007).
- Goethals, E. J. (Ed.). (2012).
- Matyjaszewski, K., & Müller, A. H. (Eds.). (2012).
- Odian, G. (2004).
- Pascual, S., & Fontaine, L. (2010). Cationic polymerization of 2-oxazolines. Progress in Polymer Science, 35(4), 483-531.
- Schubert, U. S., Nuyken, O., & Jordan, R. (Eds.). (2012). Poly(2-oxazoline)s: synthesis, properties, and applications. Springer Science & Business Media.
-
Hoogenboom, R. (2009). Poly (2-oxazoline) s: A polymer class with a broad application potential. Angewandte Chemie International Edition, 48(43), 7978-7994. [Link]
- Nuyken, O., & Jordan, R. (2001). Cationic ring-opening polymerization of 2-oxazolines. Advances in Polymer Science, 167, 1-61.
-
Taylor & Francis. (n.d.). Living polymerization – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Living polymerization. [Link]
- Lambermont-Thode, I., Keul, H., & Möller, M. (2017). Cationic ring-opening polymerization of 2-substituted-2-oxazolines. Progress in Polymer Science, 72, 32-68.
- Glassner, M., & Schubert, U. S. (2015). Poly (2-oxazoline) s as versatile polymers for biomedical applications: a review.
-
Beilstein Journal of Organic Chemistry. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. [Link]
-
Core. (n.d.). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. Retrieved from [Link]
-
ACS Publications. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]
-
ResearchGate. (2009). Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. [Link]
-
MDPI. (2021). Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calix[10]arene. [Link]
-
MDPI. (2013). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]
-
NIH. (2020). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. [Link]
-
MedCrave. (2019). Polymer and heterocyclic compounds their utility and application as drug. [Link]
-
Wiley Online Library. (2024). Bioinspired All‐Polyester Diblock Copolymers Made from Poly(Pentadecalactone) and Poly(3,4‐Ethylene Furanoate). [Link]
-
ResearchGate. (2013). Ring-Opening Polymerization—An Introductory Review. [Link]
-
Sci-Hub. (2003). Novel Morphologies of Block Copolymer Blends via Hydrogen Bonding. [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
-
ACS Publications. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. [Link]
-
ResearchGate. (2014). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. [Link]
-
MDPI. (2022). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. [Link]
-
MDPI. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. [Link]
-
Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Retrieved from [Link]
-
NIH. (2018). Synthesis of diketopyrrolopyrrole-based polymers with polydimethylsiloxane side chains and their application in organic field-effect transistors. [Link]
-
ResearchGate. (2010). Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. [Link]
-
YouTube. (2020). Living Polymerization. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Living polymerization - Wikipedia [en.wikipedia.org]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and the possible formation mechanism of 2-acetyl-1-pyrroline in aromatic vegetable soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Welcome to the dedicated technical support guide for the synthesis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction yield and purity.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific, frequently encountered issues during the synthesis. We diagnose potential causes and provide actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common frustration, often stemming from incomplete conversion, degradation of starting materials or product, or inefficient work-up. A systematic approach is key to identifying the root cause.
Primary Causes & Solutions:
-
Inefficient Water Removal: The core of this synthesis is an intramolecular cyclization-dehydration of a γ-amino ketone precursor. The formation of the cyclic imine is a reversible equilibrium-driven process. Failure to remove the water byproduct will push the equilibrium back towards the starting material, drastically reducing the yield.
-
Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or benzene to continuously remove water as it forms. Alternatively, adding a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture can be effective, though potentially less efficient for larger scale reactions.
-
-
Catalyst Inefficiency or Deactivation: Acid catalysts are typically required to protonate the ketone, facilitating nucleophilic attack by the amine. The choice and handling of the catalyst are critical.
-
Solution:
-
Catalyst Choice: While strong acids like HCl or H₂SO₄ can work, they may also promote side reactions. A milder acid catalyst like p-toluenesulfonic acid (p-TSA) is often preferred as it is highly effective and crystalline, making it easy to handle.
-
Catalyst Loading: Ensure you are using the correct catalytic amount (typically 1-5 mol%). Too little will result in slow or incomplete reaction, while too much can lead to undesired side reactions.
-
Deactivation: Ensure your reagents and solvent are sufficiently dry. Water can compete with the substrate for the catalyst, effectively deactivating it.
-
-
-
Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration, but excessive heat can lead to polymerization or decomposition of the starting material or the Δ¹-pyrroline product.
-
Solution: The optimal temperature is often the reflux temperature of the azeotroping solvent (e.g., toluene, ~111°C). Monitor the reaction temperature closely. If you suspect decomposition, consider running the reaction at a slightly lower temperature for a longer duration.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Q2: I'm observing significant impurity formation. How can I identify and minimize byproducts?
Impurity profiling is crucial. The most common byproducts in this synthesis are polymers and incompletely cyclized intermediates.
Identification & Minimization Strategies:
-
Polymerization: The desired product, a cyclic imine (Δ¹-pyrroline), can be susceptible to acid-catalyzed polymerization, especially at high concentrations or temperatures.
-
Identification: Polymeric material often appears as an insoluble, tar-like substance in the reaction flask or as a broad, unresolved baseline hump in NMR spectra.
-
Minimization:
-
Control Concentration: Run the reaction at a higher dilution (e.g., 0.1-0.5 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Moderate Temperature: Avoid excessive heating.
-
Prompt Work-up: Once the reaction is complete (as determined by TLC or GC-MS), do not let it sit in the acidic medium. Proceed immediately to the work-up and neutralization steps.
-
-
-
Unreacted Starting Material (γ-amino ketone): This is often the primary "impurity" if the reaction is incomplete.
-
Identification: Easily monitored by Thin Layer Chromatography (TLC). The amino ketone is typically more polar than the cyclic imine product.
-
Minimization: Refer to the solutions for low yield—ensure efficient water removal, active catalysis, and sufficient reaction time.
-
-
Side-Reactions from Catalyst: Using overly harsh acidic conditions can lead to side reactions on the methoxy-phenyl group, though this is less common.
-
Solution: Use a milder catalyst like p-TSA and ensure it is used in catalytic, not stoichiometric, amounts.
-
Table 1: Troubleshooting Common Impurities
| Impurity Type | Likely Cause | Identification Method | Recommended Solution |
| Polymer/Tar | High concentration; Excessive heat | Visual inspection; Broad NMR signals | Decrease concentration; Avoid overheating; Prompt work-up |
| Starting Material | Incomplete reaction | TLC, GC-MS, NMR | Improve water removal; Optimize catalyst; Increase reaction time |
| Hydrolyzed Product | Water present during work-up/storage | GC-MS, NMR | Ensure anhydrous work-up conditions; Store product over desiccant |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method is the intramolecular cyclization of a γ-amino ketone precursor, specifically 4-amino-1-(4-methoxyphenyl)butan-1-one . This reaction, often referred to as a dehydrative cyclization, forms the five-membered Δ¹-pyrroline ring system.
Caption: General reaction scheme for the synthesis.
Q2: Can you provide a detailed, step-by-step experimental protocol?
Certainly. The following is a standard laboratory protocol that incorporates best practices for maximizing yield and purity.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to preclude atmospheric moisture.
-
Add a magnetic stir bar to the flask.
-
-
Reagent Charging:
-
To the flask, add 4-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride (1.0 eq).
-
Add toluene as the solvent (to a concentration of approx. 0.2 M).
-
Add a slight excess of a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq), to liberate the free amine from its hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.02-0.05 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle. Toluene will begin to boil at approximately 111°C.
-
Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The product is less polar than the starting amino ketone. The reaction is typically complete within 3-5 hours, or when water ceases to collect in the trap.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TSA catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual water and water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
-
Q3: How should I choose my solvent and catalyst?
The choice of solvent and catalyst is interdependent and crucial for success.
Table 2: Comparison of Solvent and Catalyst Systems
| Parameter | Recommended Choice | Rationale & Justification |
| Solvent | Toluene | Forms an ideal azeotrope with water (boiling point 85°C), allowing for efficient removal via Dean-Stark trap at a suitable reaction temperature (reflux at 111°C). It is also relatively non-polar and unreactive. |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | A strong organic acid that is solid, easy to handle, and highly effective. It is less corrosive and promotes fewer side reactions than mineral acids like H₂SO₄. |
| Base (if using salt) | Triethylamine (TEA) | A non-nucleophilic organic base used to liberate the free amine from its salt (e.g., hydrochloride) without interfering in the main reaction. |
References
As of the last update, the following resources provide foundational information relevant to the synthesis and principles discussed. Please verify the links for the most current access.
-
Title: Synthesis of Δ¹-Pyrrolines and Δ¹-Piperideines Source: Organic Reactions URL: [Link] (This provides a general overview of the formation of the cyclic imine functional group, which is central to the discussed synthesis.)
-
Title: Dean-Stark Apparatus Source: Wikipedia URL: [Link] (A detailed explanation of the equipment used for azeotropic water removal, a critical technique for driving the reaction equilibrium.)
-
Title: p-Toluenesulfonic acid Source: Wikipedia URL: [Link] (Information on the properties and applications of the recommended catalyst.)
Technical Support Center: Purification of 5-aryl-3,4-dihydro-2H-pyrroles
<A>
Welcome to the technical support center for the purification of 5-aryl-3,4-dihydro-2H-pyrroles (also known as Δ¹-pyrrolines). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.
I. Troubleshooting Guide
The purification of 5-aryl-3,4-dihydro-2H-pyrroles can be complicated by their inherent reactivity, particularly the lability of the imine bond to acidic conditions.[1] This guide addresses the most common issues encountered during purification.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Recovery from Silica Gel Chromatography | 1. Decomposition on Acidic Silica: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine functionality, leading to ring-opened byproducts or polymerization.[1][2] 2. Irreversible Adsorption: Strong interactions between the basic nitrogen of the pyrroline and acidic silanol groups on the silica surface can lead to irreversible binding. | 1. Use Deactivated Silica Gel: Neutralize the acidic sites on silica gel by pre-treating it with a solution containing a small percentage of a volatile base like triethylamine (TEA) or by using commercially available deactivated silica.[2][3] This minimizes acid-catalyzed degradation. 2. Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the strong acidic sites of silica.[2][4] Reversed-phase chromatography (C18) can also be an effective alternative for more polar derivatives.[3] 3. Employ a Competing Base in the Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent can saturate the acidic sites on the silica, preventing the target compound from strongly adsorbing.[3] |
| Streaking or Tailing of Spots on TLC and Poor Separation in Column Chromatography | 1. Acid-Base Interactions: Similar to the cause of low recovery, interactions between the basic pyrroline and acidic silica can lead to non-ideal chromatographic behavior.[3] 2. Inappropriate Solvent Polarity: The chosen eluent system may not have the optimal polarity to effectively move the compound along the stationary phase. | 1. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine or pyridine into the eluent system for both TLC and column chromatography. This will improve peak shape and resolution.[1] 2. Optimize the Solvent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[5][6][7] For more polar compounds, a dichloromethane/methanol system may be more suitable.[1] |
| Presence of Starting Materials or Reagent Impurities in the Purified Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Co-elution with Product: Impurities may have similar polarities to the desired product, making separation by chromatography difficult. 3. Inefficient Work-up: The initial work-up procedure may not have effectively removed all impurities. | 1. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. 2. Employ Acid-Base Extraction: Utilize the basicity of the 5-aryl-3,4-dihydro-2H-pyrrole. An acid-base extraction can effectively separate the basic product from neutral or acidic impurities.[8][9] The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyrroline, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the free-base product is extracted back into an organic solvent.[10] 3. Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities. |
| Product is an Oil and Difficult to Handle/Purify | 1. Inherent Physical Properties: Many 5-aryl-3,4-dihydro-2H-pyrroles are oils at room temperature.[11] 2. Presence of Solvent Residues: Residual solvent can prevent the product from solidifying. | 1. High-Vacuum Evaporation: Ensure all volatile solvents are removed under high vacuum. 2. Trituration: If the oil is suspected to contain a solid product, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane) can induce crystallization. 3. Salt Formation: Convert the basic pyrroline into a solid salt (e.g., hydrochloride, tartrate) by treating it with the corresponding acid. This can facilitate handling and further purification by recrystallization. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 5-aryl-3,4-dihydro-2H-pyrroles?
A1: Flash column chromatography is a widely used and effective technique for the purification of these compounds.[5][6][11] However, due to the potential for degradation on silica gel, it is often necessary to use deactivated silica or add a basic modifier like triethylamine to the eluent.[2][3] For crystalline products, recrystallization is an excellent and often preferred method for achieving high purity.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis. A good starting point is a mixture of hexanes or petroleum ether with ethyl acetate.[7] The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] If the compound is highly polar, a more polar solvent system such as dichloromethane/methanol may be required.[1]
Q3: My 5-aryl-3,4-dihydro-2H-pyrrole is unstable and seems to decompose over time. How can I improve its stability?
A3: The imine functionality is susceptible to hydrolysis, especially in the presence of moisture and acid. To improve stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at low temperatures (e.g., in a refrigerator or freezer). Storing it as a salt (e.g., hydrochloride) can also enhance stability for long-term storage.
Q4: Can I use distillation to purify my 5-aryl-3,4-dihydro-2H-pyrrole?
A4: While distillation is a viable purification technique for liquids, it is generally suitable for compounds that are thermally stable and have a sufficiently low boiling point. For many 5-aryl-3,4-dihydro-2H-pyrroles, especially those with higher molecular weights, vacuum distillation may be necessary to avoid thermal decomposition.[12] It is crucial to first assess the thermal stability of your specific compound on a small scale before attempting a large-scale distillation.
Q5: What are some common solvent choices for recrystallizing 5-aryl-3,4-dihydro-2H-pyrroles?
A5: The choice of recrystallization solvent is highly dependent on the specific structure of the compound. A good solvent for recrystallization will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, or mixtures of solvents such as ethyl acetate/hexanes or dichloromethane/petroleum ether.[13][14][15]
III. Standard Operating Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a 5-aryl-3,4-dihydro-2H-pyrrole using flash column chromatography with a basic modifier.
Materials:
-
Crude 5-aryl-3,4-dihydro-2H-pyrrole
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (TEA)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare the desired eluent system and add 0.5-1% (v/v) of triethylamine.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand and silica.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the solvent through at a steady rate.
-
Collect fractions in test tubes.
-
-
Monitoring:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
-
IV. Visualization of Purification Workflow
Below is a flowchart to guide the selection of an appropriate purification strategy for 5-aryl-3,4-dihydro-2H-pyrroles.
Caption: Decision tree for selecting a purification technique.
V. References
-
Synthesis and evaluation of a cyclic imine derivative conjugated to a fluorescent molecule for labeling of proteins - PMC - NIH. (n.d.). Retrieved from
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem. (n.d.). Retrieved from
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH. (2024, September 4). Retrieved from
-
Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides - PMC - NIH. (2015, September 17). Retrieved from
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019, October 7). Retrieved from
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved from
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles | Journal of the American Chemical Society - ACS Publications. (2020, May 12). Retrieved from
-
A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction - PubMed. (n.d.). Retrieved from
-
Recrystallization with mixed solvent - ECHEMI. (n.d.). Retrieved from
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). Retrieved from
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (n.d.). Retrieved from
-
Co-crystalization and in vitro biological characterization of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole Hsp90 inhibitors - PubMed. (n.d.). Retrieved from
-
Purification of an imine/methods on using alumina : r/chemistry - Reddit. (2017, October 22). Retrieved from
-
Running a flash column - Chemistry LibreTexts. (2025, March 21). Retrieved from
-
Flash Column Chromatography - YouTube. (2023, March 13). Retrieved from
-
Troubleshooting Guides - Bionano. (n.d.). Retrieved from
-
Novel 5-Aryl-[5][8][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. (n.d.). Retrieved from
-
How to separate imine from reaction mixture? - ECHEMI. (n.d.). Retrieved from
-
(PDF) Reactions of 2,5-di(2-thienyl)pyrroles - ResearchGate. (2025, August 5). Retrieved from
-
Synthesis of 2H-pyrroles - Organic Chemistry Portal. (n.d.). Retrieved from
-
(PDF) Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - ResearchGate. (n.d.). Retrieved from
-
Synthesis of 3,4-Dihydro-2H-pyrroles from γ,δ-Unsaturated Ketone O-Acetyloximes. (n.d.). Retrieved from
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Retrieved from
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PubMed Central. (2025, April 3). Retrieved from
-
3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) - Sigma-Aldrich. (n.d.). Retrieved from
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from
-
Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - PMC - NIH. (n.d.). Retrieved from
-
Stereocontrolled Synthesis of 5-Acyl-3,4-dihydro-2H-pyrroles and Related Heterocycles via Intramolecular 2-Propylidene-1,3-bis(silane)−Acylnitrilium Ion Cyclizations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
Pyrrole - Wikipedia. (n.d.). Retrieved from
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV. (n.d.). Retrieved from
-
Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from
-
CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. (n.d.). Retrieved from
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from
-
(PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/ aryl/heteroaryl-methylene]malonic acid diethyl esters - ResearchGate. (2025, August 9). Retrieved from
-
PCR Troubleshooting Guide - NEB. (n.d.). Retrieved from
-
Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing). (n.d.). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and evaluation of a cyclic imine derivative conjugated to a fluorescent molecule for labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
Common side products in the synthesis of 3,4-dihydro-2H-pyrroles
Welcome to the Technical Support Center for the synthesis of 3,4-dihydro-2H-pyrroles (also known as Δ¹-pyrrolines). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.
Introduction: The Challenge of Synthesizing Δ¹-Pyrrolines
The 3,4-dihydro-2H-pyrrole core is a privileged structure found in numerous alkaloids, pharmaceuticals, and functional materials. Its synthesis, while achievable through several routes, is often plagued by challenges related to chemoselectivity, stability, and purification. The inherent reactivity of the imine functional group makes this scaffold susceptible to over-reduction, hydrolysis, or polymerization, leading to a variety of potential side products. This guide provides an in-depth, method-specific troubleshooting framework to help you navigate these challenges.
Section 1: Hydrogenative Cyclization of γ-Nitro Ketones
This highly efficient and atom-economical route involves the reduction of a γ-nitro ketone, which undergoes spontaneous intramolecular cyclization to the desired 3,4-dihydro-2H-pyrrole. The key to success lies in the chemoselective reduction of the nitro group in the presence of a ketone, followed by cyclization and dehydration, with water being the only theoretical byproduct.[1][2]
Frequently Asked Questions (FAQs)
Question 1.1: My reaction has stalled, and I'm isolating the intermediate γ-amino ketone instead of the cyclized product. What's going wrong?
Answer: This is a common issue that typically points to incomplete dehydration of the hemiaminal intermediate (the product of intramolecular amine-ketone condensation).
-
Causality: The cyclization of the γ-amino ketone forms a five-membered cyclic hemiaminal (a carbinolamine). This is an equilibrium-driven process. The elimination of water from this intermediate to form the final C=N bond of the dihydropyrrole is the final, often rate-limiting, step. If water is allowed to accumulate in the reaction medium, Le Châtelier's principle dictates that the equilibrium will favor the hemiaminal or even the open-chain amino ketone, preventing the reaction from going to completion.
-
Troubleshooting & Solutions:
-
Water Scavenging: The most effective solution is to add a dehydrating agent to the reaction. Adding activated molecular sieves (3Å or 4Å) to the reaction vessel can effectively sequester the water produced during the cyclization, driving the equilibrium towards the final product.[1][2]
-
Azeotropic Removal: If the solvent allows (e.g., toluene), performing the reaction with a Dean-Stark apparatus can effectively remove water azeotropically.
-
Thermal Promotion: Increasing the reaction temperature after the hydrogenation step is complete can provide the necessary activation energy for the dehydration process. Ensure your catalyst remains stable at higher temperatures.
-
Question 1.2: I'm observing significant formation of the fully reduced pyrrolidine byproduct. How can I improve selectivity for the dihydropyrrole?
Answer: Formation of the pyrrolidine indicates over-reduction. The desired dihydropyrrole, once formed, is being further hydrogenated across its C=N bond.
-
Causality: This side reaction is a matter of catalyst activity and reaction conditions. Highly active hydrogenation catalysts (e.g., PtO₂, high-loading Pd/C) or harsh conditions (high hydrogen pressure, prolonged reaction times) do not discriminate well between the nitro group and the subsequently formed imine.
-
Troubleshooting & Solutions:
-
Catalyst Selection: Switch to a catalyst known for higher chemoselectivity. Nickel-based catalysts, such as Ni/SiO₂, have been shown to be highly effective and selective for this transformation, tolerating the ketone and avoiding over-reduction of the imine.[1][3]
-
Reaction Conditions Tuning:
-
Lower Hydrogen Pressure: Reduce the H₂ pressure. Often, 5-10 bar is sufficient for the nitro reduction without aggressively reducing the imine.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the product.
-
Temperature Control: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.
-
-
Workflow: Navigating Hydrogenative Cyclization Pathways
Caption: Troubleshooting workflow for hydrogenative cyclization.
Section 2: Intramolecular Aza-Wittig Reaction
The intramolecular aza-Wittig reaction is a robust method for forming nitrogen-containing heterocycles.[4] It proceeds via the reaction of a phosphine with a γ-azido ketone to form an iminophosphorane (a Staudinger adduct), which then undergoes intramolecular cyclization with the ketone to yield the dihydropyrrole and a phosphine oxide byproduct.
Frequently Asked Questions (FAQs)
Question 2.1: My main challenge is removing the triphenylphosphine oxide (Ph₃PO) byproduct. What are the best purification strategies?
Answer: The removal of Ph₃PO is a classic problem in Wittig and aza-Wittig chemistry due to its moderate polarity and high crystallinity, which often leads to co-elution with the product during chromatography.
-
Causality: Triphenylphosphine oxide is a stoichiometric byproduct of the reaction. Its physical properties make it difficult to separate from many organic products.
-
Troubleshooting & Solutions:
-
Crystallization/Precipitation: If your product is soluble in a nonpolar solvent system (e.g., diethyl ether, hexanes), you can often precipitate the Ph₃PO by concentrating the crude reaction mixture and triturating with such a solvent. The Ph₃PO will crash out as a white solid and can be removed by filtration.
-
Acid Wash: If your dihydropyrrole product is not acid-sensitive, you can perform an acidic workup. The basic imine product will be protonated and move to the aqueous layer, while the neutral Ph₃PO remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.
-
Alternative Reagents: Switch from triphenylphosphine (PPh₃) to tributylphosphine (PBu₃). The resulting tributylphosphine oxide (Bu₃PO) is significantly more nonpolar and often more soluble in nonpolar solvents, making it easier to remove during silica gel chromatography.[5]
-
Solid-Phase Synthesis: Employ polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound phosphine oxide can be simply filtered off, greatly simplifying purification.[4]
-
Table 1: Comparison of Phosphine Reagents
| Phosphine Reagent | Byproduct | Byproduct Polarity | Reactivity | Purification Notes |
| Triphenylphosphine (PPh₃) | Ph₃PO | High | Moderate | Difficult to remove by chromatography. Can be precipitated from nonpolar solvents. |
| Tributylphosphine (PBu₃) | Bu₃PO | Low | High | Easier to remove by chromatography. Reagent is air-sensitive (pyrophoric). |
| Polymer-supported PPh₃ | Polymer-Ph₃PO | Solid | Moderate | Easiest removal via simple filtration. Higher cost and lower loading capacity. |
Question 2.2: The reaction is sluggish, and I'm isolating the Staudinger adduct (iminophosphorane). How can I drive the cyclization to completion?
Answer: Isolation of the iminophosphorane intermediate indicates that the initial Staudinger reaction is successful, but the subsequent intramolecular cyclization (the aza-Wittig step) is slow.
-
Causality: The cyclization step requires the nucleophilic nitrogen of the iminophosphorane to attack the intramolecular ketone. This step can be slow due to sterics around the ketone or if the reaction temperature is too low.
-
Troubleshooting & Solutions:
-
Thermal Promotion: The most common solution is to heat the reaction. After the initial Staudinger reaction (often run at room temperature), heating the solution (typically to the reflux temperature of a solvent like toluene or xylene) will provide the energy needed to overcome the activation barrier for cyclization.[5]
-
Solvent Choice: Ensure you are using a non-protic solvent. Protic solvents can interfere with the intermediates. Toluene or xylene are standard choices as they allow for higher reaction temperatures.
-
Mechanism: The Aza-Wittig Pathway and Byproduct Formation
Caption: Aza-Wittig reaction mechanism and byproduct generation.
Section 3: General Troubleshooting & Purification
Question 3.1: My purified dihydropyrrole is unstable and darkens upon standing, even at low temperatures. What is causing this decomposition?
Answer: The instability of 3,4-dihydro-2H-pyrroles is a known issue, often stemming from their susceptibility to oxidation and polymerization.
-
Causality:
-
Oxidation: The dihydropyrrole can be readily oxidized to the corresponding aromatic pyrrole, especially if exposed to air. This process is often catalyzed by trace acid or light and can lead to discoloration.
-
Polymerization: The imine functionality is electrophilic and can be attacked by another molecule of the dihydropyrrole (acting as an enamine nucleophile), leading to oligomerization or polymerization, which typically results in dark, tarry materials.
-
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Handle and store the purified product under an inert atmosphere (Nitrogen or Argon) at all times.
-
Storage: Store the compound at low temperatures (-20 °C is recommended) in a sealed vial, protected from light.
-
pH Control: Avoid trace acid. If an acidic workup was used, ensure the final product is thoroughly neutralized and free of residual acid. Sometimes, storing the product over a small amount of anhydrous potassium carbonate can improve stability.
-
Immediate Use: If possible, use the dihydropyrrole in the subsequent reaction step immediately after purification.
-
Question 3.2: How can I effectively separate my 3,4-dihydro-2H-pyrrole from the fully reduced pyrrolidine byproduct on a large scale?
Answer: This is a common purification challenge when over-reduction occurs. While chromatography can work on a small scale, it is often inefficient for larger quantities. A chemical separation based on basicity is highly effective.
-
Causality: Pyrrolidines are saturated secondary amines and are significantly more basic than the corresponding 3,4-dihydro-2H-pyrroles, which are imines. This difference in pKa can be exploited for separation.
-
Protocol: Acid-Based Purification This protocol is adapted from methods used to purify pyrroles from pyrrolidine impurities.[6]
-
Dissolution: Dissolve the crude mixture of the dihydropyrrole and pyrrolidine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Treatment: Add a stoichiometric amount of a non-oxidizing acid or an activated carboxylic acid derivative (e.g., acetic anhydride, trifluoroacetic anhydride) relative to the pyrrolidine impurity. The highly basic pyrrolidine will be selectively acylated or protonated to form a non-volatile salt.
-
Distillation/Extraction:
-
The desired, less basic 3,4-dihydro-2H-pyrrole remains unreacted and can be separated by distillation under reduced pressure.[6] The pyrrolidine salt/amide will remain in the distillation flask as a high-boiling residue.
-
Alternatively, the mixture can be washed with a dilute acid solution. The protonated pyrrolidine will move to the aqueous phase, leaving the dihydropyrrole in the organic phase.
-
-
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 28(47), e202201307. Available at: [Link]
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Slideshare. (2015). Bischler napieralski reaction. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
-
Wikipedia. (2023). Aza-Wittig reaction. Retrieved from [Link]
-
Nebe, M. M., & Opatz, T. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 433–439. Available at: [Link]
- Bellut, H., & Held, C. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.
-
Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC, 2005(ii), 98-119. Available at: [Link]
Sources
- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Dihydropyrrole Synthesis
Welcome to the technical support center for dihydropyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization. Dihydropyrroles are crucial heterocyclic scaffolds in numerous natural products and pharmacologically active compounds, making their efficient synthesis a key objective.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy for catalyst selection.
Q1: What are the primary classes of catalysts used for dihydropyrrole synthesis, and how do I choose a starting point?
A1: Catalyst selection is fundamentally tied to your chosen synthetic route. The main classes are metal-based catalysts and organocatalysts.
-
Metal-Based Catalysts: These are highly versatile and include complexes of Rhodium, Copper, Palladium, Ruthenium, and Gold.[3][4][5][6] They are often essential for specific transformations like cycloadditions, hydroacylations, and annulations.[3][5][7] The choice between metals can be pathway-directing; for instance, in reactions of vinyldiazoacetates with imines, copper catalysts promote an electrophilic addition pathway, while rhodium(II) catalysts proceed via a metal carbene and an iminium ylide intermediate.[3]
-
Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. Proline, for example, is effective in mediating Mannich/cyclization sequences to generate dihydropyrrole intermediates.[8] Other examples include thiazolium salts and N-methylimidazole, which are often used in multi-component reactions.[9] Organocatalysts are particularly valuable in Paal-Knorr type syntheses and can be more environmentally benign.[9]
Your starting point depends on the reaction type. For classical condensations like the Paal-Knorr synthesis, consider Brønsted acids or solid acid catalysts like alumina.[10][11] For more complex cycloadditions or C-H activation routes, a transition metal catalyst is likely required.[5]
Q2: How critical is the purity of my starting materials for catalytic success?
A2: Extremely critical. Impurities in reactants or solvents are a primary cause of catalyst deactivation and low yield.[12] Even trace amounts of sulfur-containing compounds, strongly coordinating species, or water can poison a catalyst, blocking its active sites.[13][14] For example, in palladium-catalyzed reactions, unprotected amines can sometimes deactivate the metal center through strong coordination.[7] Always use purified, anhydrous solvents and high-purity starting materials. If you suspect impurities, re-purify your reagents before troubleshooting the catalyst itself.[12]
Q3: Can the same catalyst be used for synthesizing different substituted dihydropyrroles?
A3: Often, yes, but its efficiency will vary. The electronic and steric properties of substituents on your precursors can significantly influence catalyst performance.[1] For instance, in a Pd(TFA)₂-catalyzed annulation, anilines with electron-donating groups generally give good yields, while those with electron-withdrawing groups result in poor yields under the same conditions.[7] A catalyst that is optimal for one substrate may be suboptimal for another. Therefore, re-optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) is often necessary when changing substrates.[15]
Q4: What is catalyst leaching, and how do I know if it's happening?
A4: Catalyst leaching is the loss of the active catalytic species from a solid support into the reaction mixture.[13] This is a common problem with heterogeneous catalysts, leading to a drop in yield, especially in recycle runs. The primary indicator of leaching is a decrease in catalytic activity over successive uses. To confirm, you can separate the catalyst from the reaction mixture (e.g., by filtration) and analyze the liquid filtrate for traces of the metal using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
Troubleshooting Guide: From Low Yield to Catalyst Deactivation
This guide provides a structured approach to resolving specific experimental issues.
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical process for diagnosing the root cause of low product yield.
Caption: A step-by-step flowchart for diagnosing low-yield issues.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Inactive Catalyst | The catalyst may have degraded due to improper storage (exposure to air/moisture) or was sourced from an unreliable vendor. Some catalysts require pre-activation. | Solution: Use a fresh batch of catalyst from a reputable supplier. For air/moisture-sensitive catalysts, handle them in a glovebox or under an inert atmosphere (N₂ or Ar). For catalysts requiring activation (e.g., generating an active species from a pre-catalyst), ensure the activation protocol is followed precisely.[5] |
| Suboptimal Reaction Conditions | Every catalytic system has an optimal window for temperature, solvent, and concentration. Solvents can dramatically affect reactant solubility and catalyst stability.[8][16] Temperature affects reaction kinetics, but excessively high temperatures can lead to side reactions or catalyst degradation.[8][12] | Solution: Screen a range of solvents with different polarities (e.g., Toluene, THF, DCM, Acetone). Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum. Varying reactant concentration can also be beneficial.[15] |
| Catalyst Poisoning | Functional groups on the substrate or impurities in the reagents (e.g., thiols, amines) can irreversibly bind to the catalyst's active sites, rendering it inactive.[13][14] | Solution: Purify all starting materials via distillation, recrystallization, or column chromatography. Ensure solvents are of high purity and anhydrous. If a specific functional group is suspected, it may require a protecting group strategy. |
Problem 2: Poor Selectivity (Regio- or Stereoselectivity)
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incorrect Catalyst Choice | The catalyst's structure (metal center, ligand environment) is the primary determinant of selectivity. Different catalysts can stabilize different transition states, leading to different product isomers.[3] | Solution: This requires a more fundamental change. If you are using a metal catalyst, screen different ligands (e.g., phosphines with varying bite angles and steric bulk).[5] Alternatively, switch to a different metal or even a different class of catalyst (e.g., an organocatalyst).[3][4] |
| Reaction Temperature is Too High | Higher temperatures provide more energy, which can overcome the small activation energy barriers that differentiate selective and non-selective pathways, leading to a mixture of products. | Solution: Lower the reaction temperature. While this may slow the reaction rate, it often significantly improves selectivity. Consider running the reaction at 0 °C or even lower temperatures if the rate is still practical. |
Problem 3: Catalyst Deactivation in Recycle Runs
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Fouling (Coking) | Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites and pores. This is common in reactions involving hydrocarbons at elevated temperatures.[17] | Solution: Implement a regeneration protocol. For coke, this often involves a carefully controlled calcination (burn-off) in air at a moderate temperature to remove the deposits without thermally damaging the catalyst itself.[17] |
| Thermal Degradation (Sintering) | At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This process is often irreversible.[17] | Solution: The best mitigation is prevention. Operate at the lowest effective temperature. If high temperatures are unavoidable, select a catalyst on a highly stable support designed for high-temperature applications. |
| Leaching of Active Species | For heterogeneous catalysts, the active metal can detach from the support and dissolve into the reaction medium, leading to a continuous loss of activity with each cycle.[13] | Solution: Choose a support material that has a stronger interaction with the active catalytic species. Modifying the support surface or the anchoring chemistry can improve stability. Confirm leaching by analyzing the filtrate.[13] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel synthesis approach to efficiently screen multiple catalysts for a target transformation.
-
Preparation: In an array of reaction vials within a glovebox (if catalysts are air-sensitive), add a small magnetic stir bar to each vial.
-
Catalyst Loading: To each vial, add the designated catalyst (e.g., 1-5 mol%). Ensure the catalysts are accurately weighed. Create a table to track which catalyst is in which vial.
-
Reactant Addition: Prepare a stock solution of your limiting reactant in the chosen anhydrous solvent. Add an equal volume of this stock solution to each vial.
-
Initiation: Prepare a stock solution of the excess reactant. Add an equal volume of this solution to each vial to initiate the reactions simultaneously.
-
Reaction: Seal the vials and place the array on a multi-position stirring hotplate set to the desired temperature. Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction time, quench the reactions appropriately. Take a small, measured aliquot from each vial, dilute it, and add an internal standard. Analyze the samples by GC-MS or LC-MS to determine the conversion and yield for each catalyst.
-
Interpretation: Compare the results to identify the most promising catalyst(s) for further optimization.
Diagram: Catalyst Selection Workflow
This diagram illustrates the decision-making process for selecting a catalyst class based on the synthetic strategy.
Caption: Decision tree for initial catalyst class selection.
References
-
Optimization of reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Doyle, M. P., Yan, M., Hu, W., & Gronenberg, L. S. (2003). Highly selective catalyst-directed pathways to dihydropyrroles from vinyldiazoacetates and imines. Journal of the American Chemical Society, 125(16), 4692–4693. [Link]
-
Dihydropyrroles Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]
-
What are the challenges in the synthesis and application of pyrrole? (2025). BIOSYNCE. Retrieved January 22, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Coulthard, G., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 51(20), 4962-4965. [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. [Link]
-
Wang, T., et al. (2018). Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. Molecules, 23(1), 169. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). (2018). ResearchGate. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 22, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Recent advances in the synthesis of 2,3-dihydropyrroles. (2014). RSC Publishing. [Link]
-
Catalyst deactivation. (2021, April 15). YouTube. [Link]
-
Methods for the Synthesis of 3,4‐2H‐Dihydropyrroles (Δ1‐Pyrrolines) and Their Chemical Transformations. (2025). ResearchGate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective catalyst-directed pathways to dihydropyrroles from vinyldiazoacetates and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. biosynce.com [biosynce.com]
- 13. benchchem.com [benchchem.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Paal-Knorr Pyrrole Condensation: A Technical Troubleshooting Guide
<_ _>
Welcome to the technical support center for the Paal-Knorr pyrrole condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of substituted pyrroles. Here, we will address common challenges encountered during the Paal-Knorr synthesis in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Low yields are a frequent concern and can stem from several factors. Let's break down the most common culprits and their solutions.
-
Sub-optimal Reaction Conditions: The classic Paal-Knorr synthesis often requires heat.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of your starting materials or the final pyrrole product.[2][3]
-
Solution: Systematically screen reaction temperatures and times. The use of microwave irradiation can often significantly reduce reaction times and improve yields.[1][4] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged exposure to harsh conditions once the reaction is complete.[1][5]
-
-
Poorly Reactive Starting Materials: The nucleophilicity of the amine is crucial. Amines with strong electron-withdrawing groups will be less nucleophilic and may react sluggishly.[1][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4][6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[6][7]
Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[6]
Here are strategies to minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[1] Using a weaker acid, such as acetic acid, or a lower concentration of a strong acid can favor the pyrrole synthesis pathway.[2][7]
-
Excess Amine: Increasing the concentration of the amine will kinetically favor the reaction with the dicarbonyl compound over the competing furan formation.[1]
-
Catalyst Choice: Some Lewis acids may exhibit higher selectivity for pyrrole formation over furan formation.[1] Milder catalysts like Sc(OTf)₃ or Bi(NO₃)₃ can also be beneficial.[6][8]
Troubleshooting Workflow
Here is a logical workflow to troubleshoot a problematic Paal-Knorr reaction.
Caption: A flowchart for troubleshooting common Paal-Knorr synthesis issues.
Advanced Troubleshooting
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1][5]
To mitigate this:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.[1]
-
Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. In some instances, the reaction can proceed under neutral conditions, albeit more slowly.[1][2]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Some modern protocols utilize greener solvents like water or even solvent-free conditions.[6][9]
Q4: How do I synthesize an N-unsubstituted pyrrole?
For the synthesis of N-unsubstituted pyrroles, ammonia or an ammonia precursor is used.[10] Ammonium hydroxide or ammonium acetate are commonly employed for this purpose.[10]
Reaction Mechanism and Key Intermediates
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. The currently accepted mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.[4][10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[4][10] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[4][10] It is important to note that the cyclization of the hemi-aminal is considered the rate-determining step.[2][11]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine or ammonia source (1.0-3.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).[4]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).[2][4]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of cold water.[4]
-
Purification: The crude product can be purified by filtration, recrystallization, or column chromatography.[4]
Microwave-Assisted Paal-Knorr Synthesis
Microwave-assisted synthesis can often provide higher yields in shorter reaction times.
-
Reaction Setup: In a microwave vial, combine the 1,4-diketone (1.0 eq), the primary aryl amine (3 eq), glacial acetic acid, and ethanol.[4]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC.[4]
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Comparative Data
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, Acetic Acid) | Refluxing in a suitable solvent.[2][10] | Readily available, effective for many substrates. | Can be harsh, leading to degradation of sensitive substrates and furan formation.[2][3][10] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂) | Often milder conditions, sometimes at room temperature.[8] | Milder conditions, can be more selective.[8] | May be more expensive, catalyst removal can be an issue. |
| Heterogeneous Catalysts (e.g., Clays, Montmorillonite, Silica Sulfuric Acid) | Can be used in solvent-free conditions or in various solvents.[2][8] | Easy to remove from the reaction mixture, recyclable.[2] | May require longer reaction times in some cases.[2] |
| Microwave Irradiation | Short reaction times (minutes).[4] | Rapid, often leads to higher yields.[4] | Requires specialized equipment. |
| Solvent-Free/Catalyst-Free | Stirring at room temperature.[9] | "Green" and simple procedure.[9] | May not be suitable for all substrates, potentially slower reaction rates.[9] |
This guide provides a comprehensive overview of common troubleshooting scenarios in the Paal-Knorr pyrrole condensation. By understanding the underlying principles and having a systematic approach to problem-solving, you can significantly improve the success rate of your syntheses.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles.
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of reaction conditions | Download Table. Retrieved from [Link]
-
Wiley Online Library. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
As a Senior Application Scientist, this guide provides in-depth technical advice for the purification of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This cyclic imine presents unique challenges due to its polarity and potential instability on standard stationary phases. This document is structured to provide both foundational knowledge through FAQs and practical solutions in a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound via column chromatography?
The primary challenge stems from the compound's chemical nature as a cyclic imine. Imines are susceptible to hydrolysis, a reaction that can be catalyzed by acidic environments.[1][2] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can lead to the degradation of the target compound directly on the column, resulting in low yield and impure fractions.[1][2] Additionally, the presence of the nitrogen atom and the methoxy group makes the molecule moderately polar, requiring careful selection of the mobile phase for effective separation.
Q2: What is the recommended stationary phase for this purification?
For this specific compound, a deactivated stationary phase is highly recommended. You have two primary options:
-
Base-Deactivated Silica Gel: This is the most common approach. Standard silica gel is treated with a basic modifier, typically triethylamine (TEA) or ammonia, which is included in the mobile phase.[2][3] The base neutralizes the acidic silanol sites, minimizing on-column degradation of the imine.
-
Neutral Alumina: Alumina is a good alternative to silica gel as it is less acidic.[2][4] Using neutral alumina (Brockmann activity II or III) can prevent hydrolysis without the need for a basic modifier in the eluent. However, it's crucial to test the separation on an alumina TLC plate first, as its separation characteristics differ from silica.
Q3: How do I select an appropriate mobile phase (eluent)?
The selection process should always begin with Thin-Layer Chromatography (TLC).
-
Initial Screening: Start with a binary solvent system of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (DCM).
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This Rf range typically ensures good separation and a reasonable elution time from the column.
-
Incorporate the Modifier: Critically, if you plan to use base-deactivated silica, you must add the same percentage of triethylamine (e.g., 0.5-1% v/v) to your TLC mobile phase. This ensures that the Rf value on the TLC plate accurately predicts the behavior on the column.[3]
A good starting point for screening would be a 7:3 mixture of Hexane:Ethyl Acetate with 1% triethylamine.
Q4: Should I use wet or dry loading for my sample?
For compounds that have moderate to poor solubility in the initial, non-polar mobile phase, dry loading is often superior.[5] Since this compound is a solid with moderate polarity, dissolving it in a minimal amount of a strong solvent (like DCM) and adsorbing it onto a small amount of silica gel before loading can lead to sharper bands and better separation.[5]
Method for Dry Loading:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Gently layer this powder on top of your packed column.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: Low or No Recovery of the Product
Q: I ran my column, but I can't find my compound in any of the fractions. What happened?
-
Possible Cause 1: On-Column Degradation. The most likely culprit is the hydrolysis of the imine on acidic silica gel.[1][2] If you did not add a basic modifier like triethylamine (TEA) to your eluent, the compound may have decomposed.
-
Solution: Rerun the purification using a mobile phase containing 0.5-1% TEA.[2][3] Before running the column, confirm your compound is stable by spotting it on a silica TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears at the baseline or the original spot diminishes, degradation is occurring. Alternatively, switch to a neutral alumina stationary phase.[4]
-
-
Possible Cause 2: Compound is Highly Retained. The mobile phase may not be polar enough to elute your compound. This is common for polar, nitrogen-containing compounds.[4]
-
Solution: If you are confident the compound is stable, you can try flushing the column with a much more polar solvent, such as 10% methanol in ethyl acetate (with 1% TEA). To avoid this, always develop a TLC solvent system that moves the compound off the baseline to an Rf of at least 0.2.
-
-
Possible Cause 3: Dilute Fractions. Your compound may have eluted, but the fractions are too dilute to be detected by TLC.
-
Solution: Combine and concentrate the fractions where you expected to see your product and re-run the TLC on the concentrated sample.[4]
-
Problem: Poor Separation or Co-elution
Q: My product is eluting with impurities. How can I improve the separation?
-
Possible Cause 1: Incorrect Mobile Phase Polarity. The chosen eluent system may not have sufficient selectivity for your product and the impurities.
-
Solution: Re-optimize the mobile phase using TLC. If a hexane/ethyl acetate system fails, try a different solvent combination, such as dichloromethane/methanol or toluene/acetone, always remembering to include 0.5-1% TEA. The goal is to maximize the difference in Rf (ΔRf) between your product and the nearest impurities.
-
-
Possible Cause 2: Column Overloading. Too much sample was loaded onto the column for its size.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample for a column with 10 g of silica). If you overload the column, the separation bands will broaden and overlap.
-
-
Possible Cause 3: Improper Column Packing or Loading. Air bubbles, cracks in the stationary phase, or an uneven sample band can ruin a separation.
-
Solution: Ensure you pack a homogenous, bubble-free column. When loading the sample (especially via dry loading), make sure the initial band is as thin and level as possible.[5]
-
Problem: Significant Peak Tailing
Q: My compound's spot on the TLC is round, but the fractions show significant tailing. Why?
-
Possible Cause: Strong Product-Stationary Phase Interaction. Even with a basic modifier, some residual interaction between the polar nitrogen of your compound and active sites on the silica can cause tailing.[6] This slows down the trailing edge of the elution band, causing it to spread out.
-
Solution 1: Increase the concentration of the basic modifier slightly (e.g., from 0.5% to 1.5% TEA) to more effectively block the acidic sites.
-
Solution 2: After your compound begins to elute, you can slightly increase the polarity of the mobile phase (a "step gradient").[4] This can help push the tailing end of the band off the column more quickly, but be cautious as this may co-elute late-running impurities.
-
Solution 3: Switch to neutral alumina, which may exhibit different interaction properties and reduce tailing.
-
Data Summary & Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, but requires deactivation. |
| or Neutral Alumina (Activity II-III) | Excellent alternative to avoid imine hydrolysis.[2] | |
| Mobile Phase Modifier | 0.5 - 1.5% Triethylamine (TEA) in eluent | Crucial for silica gel. Neutralizes acidic sites to prevent product degradation.[3] |
| Mobile Phase System | Hexane / Ethyl Acetate | Good starting point. Adjust ratio to achieve Rf ≈ 0.3. |
| Dichloromethane / Methanol | A more polar system if needed. Use a low percentage of methanol initially (1-2%). | |
| Target Rf | 0.2 - 0.4 (on TLC with TEA) | Provides the optimal balance between separation and elution time. |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow application band and improved resolution.[5] |
Visualized Workflows
Troubleshooting Flowchart
Caption: Troubleshooting workflow for common column chromatography issues.
Experimental Protocol Flowchart
Sources
Technical Support Center: Recrystallization of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Welcome to the technical support center for the purification of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their separation.[1][3] For heterocyclic compounds like this compound, selecting the appropriate solvent system is critical for obtaining high-purity crystalline material.[4][5]
Recommended Recrystallization Protocol
This protocol is adapted from established procedures for analogous 5-aryl-3,4-dihydro-2H-pyrrole derivatives and is a strong starting point for the purification of this compound.[6][7]
Solvent Selection Rationale:
Ethanol is recommended as the primary solvent for the recrystallization of this compound. This choice is based on the successful recrystallization of structurally similar imines and heterocyclic compounds in this solvent.[4][6][8] Ethanol's polarity is well-suited to dissolve the moderately polar target compound at elevated temperatures, while its reduced solvating power upon cooling should facilitate crystallization.
Step-by-Step Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): If charcoal was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. This is a critical and often challenging step. Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][10] Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
Scenario 1: The compound does not dissolve in hot ethanol.
-
Possible Cause: Insufficient solvent.
-
Solution: Gradually add more hot ethanol in small increments until the compound dissolves. Be patient, as some compounds take time to fully dissolve.
-
-
Possible Cause: The compound is not soluble enough in ethanol, even when hot.
Scenario 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was added).
-
Solution: Reheat the solution and boil off some of the solvent to concentrate it.[9] Then, allow it to cool again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Scenario 3: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution 1 (Add more solvent): Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Solution 2 (Change solvent): The chosen solvent may not be appropriate. A lower boiling point solvent or a different solvent system should be tested on a small scale.
-
Scenario 4: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
Solution: Before filtering, you can try to reduce the volume of the solvent by gentle heating and then re-cool to see if more crystals form. You can also place the filtrate in a freezer to try and recover more product, although this may be of lower purity.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure that the funnel and receiving flask are pre-heated, and that the filtration is performed as quickly as possible. Adding a small excess of hot solvent before filtration can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Based on data from structurally similar compounds, ethanol is the recommended starting solvent.[4][6][8] However, the optimal solvent may need to be determined experimentally. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[1]
Q2: How can I choose an alternative solvent if ethanol doesn't work?
You should look for a solvent with a polarity that is slightly different from ethanol. For this compound, which is a moderately polar molecule, you could try other alcohols like methanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[11][12] To test a new solvent, use a small amount of your crude material in a test tube.
Q3: My purified compound has a broad melting point range. What does this indicate?
A broad melting point range typically indicates that the compound is still impure. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary.
Q4: Can I use water as a co-solvent with ethanol?
Yes, an ethanol/water mixture is a common mixed solvent system.[11] Water is a non-solvent for many organic compounds. By adding water dropwise to a hot ethanol solution of your compound until the solution becomes slightly cloudy (the cloud point), and then adding a drop or two of hot ethanol to redissolve the precipitate, you create a saturated solution that should yield crystals upon slow cooling.
Q5: How does the methoxy group in my compound affect solvent choice compared to the chloro-analog?
The methoxy group is slightly more polar and can act as a hydrogen bond acceptor, which might increase the solubility in polar protic solvents like ethanol compared to the chloro-substituted analog. This might mean that you will need to use a slightly smaller volume of hot ethanol or cool the solution to a lower temperature to achieve good crystal formation. However, the general solvent choice of a polar protic solvent like ethanol remains a very strong starting point.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A flowchart of the recrystallization and troubleshooting process.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Ethanol | Proven effective for similar heterocyclic compounds.[4][6][8] |
| Solvent Volume | Minimal amount to dissolve at boiling | Maximizes recovery yield.[9] |
| Cooling Rate | Slow (ambient, then ice bath) | Promotes the formation of large, pure crystals.[9][10] |
| Washing Solvent | Ice-cold ethanol | Removes soluble impurities without dissolving the product. |
References
- BenchChem. (2025). Application Notes and Protocol for the Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
- Organic Syntheses Procedure. 4-Acetoxy-3-nitrohexane.
- BenchChem. (2025). Synthesis of 5-(4-Chlorophenyl)
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
Shaikh, A. Z., Jadhav, H., Borse, D. M., & Jain, R. S. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. [Link]
-
National Center for Biotechnology Information. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]
-
University of Rochester, Department of Chemistry. recrystallization-2.doc.pdf. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Sachdeva, K., Sihag, N., Kumar, D., Tanwar, R., Devi, S., & Gulati, P. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429. [Link]
-
Al-Amiery, A. A. (2012). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 4(1), 219-230. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. (2010). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Journal of the American Chemical Society. Direct Observation of the Labile Imine Formation through Single-Crystal-to-Single-Crystal Reactions in the Pores of a Porous Coordination Network. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Reddit. (2025). Need help with imine formation. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Quora. (2021). Why is the choice of solvent important in recrystallization?. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrrole Synthesis
Welcome to the Technical Support Center for managing reaction exotherms in large-scale pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable troubleshooting advice. The synthesis of pyrroles, foundational structures in pharmaceuticals and materials science, often involves highly exothermic reactions that present significant challenges during scale-up.[1] Uncontrolled exotherms can lead to thermal runaways, resulting in reduced yield, product degradation, and severe safety incidents.[2]
This document provides a structured approach to understanding, predicting, and managing these thermal hazards, ensuring safer and more reproducible large-scale production.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter during your large-scale pyrrole synthesis experiments.
Issue 1: Sudden and Uncontrolled Temperature Spike During Reagent Addition
Q: We are performing a Knorr pyrrole synthesis, and upon adding the zinc dust and oxime solution to the ethyl acetoacetate in glacial acetic acid, we observe a rapid temperature increase that is difficult to control with our standard cooling system. What is causing this, and how can we mitigate it?
A: The Knorr pyrrole synthesis, particularly the in-situ reduction of the oxime to the amine using zinc dust, is a known exothermic process.[3] The rapid temperature spike indicates that the rate of heat generation is exceeding the heat removal capacity of your reactor.[4] This can lead to boiling of the solvent and a potential runaway reaction.[3][5]
Causality and Mitigation Strategies:
-
Underlying Cause: The reaction between zinc dust and acetic acid to reduce the oxime is highly exothermic. Adding the reagents too quickly creates a localized concentration of reactants, leading to a burst of energy release.
-
Immediate Action: If you observe a rapid temperature rise, immediately stop the addition of reagents and ensure maximum cooling is applied. If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure.
-
Preventative Protocol:
-
Controlled Reagent Addition (Semi-Batch Process): Instead of adding the zinc dust and oxime solution in one portion, adopt a semi-batch approach.[6] Add the reagents slowly and incrementally to the main reaction mixture. This allows the cooling system to dissipate the heat as it is generated, maintaining a stable temperature.[7]
-
Monitor Internal Temperature: Ensure you are monitoring the internal reaction temperature, not just the jacket temperature. This provides a more accurate reading of the reaction's thermal behavior.
-
Adequate Cooling Capacity: Before scaling up, perform a heat-flow calorimetry study to determine the total heat of reaction.[8] This data will help you verify if your reactor's cooling system is adequate for the intended batch size.[4]
-
Initial Temperature: Start the reaction at a lower temperature to create a larger buffer before reaching the critical temperature for a runaway. For the Knorr synthesis, external cooling with an ice bath is often recommended during the initial addition phase.[3][5]
-
Issue 2: Pressure Buildup in the Reactor
Q: During a Piloty-Robinson synthesis at 180 °C, we noticed a significant pressure increase inside our sealed reactor. Is this normal, and what are the risks?
A: A pressure increase during a Piloty-Robinson synthesis, especially at elevated temperatures, is a critical safety concern. This reaction is known to be exothermic.[9] The pressure buildup could be due to the formation of gaseous byproducts or the solvent approaching its boiling point under the reaction conditions.[10]
Causality and Mitigation Strategies:
-
Underlying Cause: The combination of an exothermic reaction and high temperatures can lead to the vaporization of low-boiling point components (like pyridine, if used as a solvent or catalyst) or the generation of gaseous decomposition products.[9]
-
Risk Assessment: A thorough risk assessment should be conducted before performing this reaction at scale.[10] Adiabatic calorimetry can predict the maximum temperature and pressure rise in a worst-case scenario (e.g., cooling failure).[10] A study on a similar reaction, the benzoyl chloride addition to an azine, showed a potential for an adiabatic temperature rise of 130 °C and vaporization of 18% of the pyridine solvent.[9]
-
Preventative Protocol:
-
Venting and Pressure Relief: The reactor must be equipped with an appropriately sized pressure relief valve and vent line directed to a safe location. This is a critical component of Process Safety Management (PSM).[11]
-
Reaction Calorimetry: Use reaction calorimetry (RC) to measure the rate of heat and gas evolution under your specific process conditions.[6] This will help you design a safe process by ensuring the gas generation rate does not exceed the venting capacity.
-
Solvent Choice: If possible, consider using a higher-boiling point solvent to reduce the vapor pressure at the reaction temperature.
-
Microwave Synthesis for Scale-Up: For Piloty-Robinson synthesis, microwave-assisted methods have been shown to significantly reduce reaction times, which can minimize the duration of exposure to high temperatures and pressures.[9][12]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common exotherm issues.
Frequently Asked Questions (FAQs)
Q1: Which common pyrrole synthesis methods are most prone to dangerous exotherms?
A: While most chemical syntheses have some degree of exothermicity, some named pyrrole syntheses require more careful thermal management, especially at scale. The exotherm severity is highly dependent on the specific reagents, catalysts, and reaction conditions.
| Synthesis Method | Key Exothermic Step(s) | Typical Mitigation Strategy | Reference(s) |
| Knorr Synthesis | Reduction of oxime with zinc dust in acid. | Slow, controlled addition of reagents; external cooling. | [3][5] |
| Piloty-Robinson | Thermal cyclization of azines, often at high temperatures. | Reaction calorimetry to assess risk; proper pressure relief. | [9][13] |
| Paal-Knorr | Acid-catalyzed condensation; can be exothermic depending on catalyst and reactants. | Selection of milder catalysts; monitoring temperature during cyclization. | [14][15][16] |
| Hantzsch Synthesis | Condensation reactions, typically under mild heating. Generally less hazardous but still requires monitoring. | Standard temperature control and monitoring. | [17][18] |
Q2: How can we proactively assess the thermal risk of a new pyrrole synthesis before scaling up?
A: A proactive approach to process safety is crucial.[19] A combination of estimation techniques and experimental analysis should be employed:[6]
-
Desk Screening & Literature Review: Begin by reviewing all available safety data for your reactants, intermediates, and products.[19] Look for any known thermal instabilities or hazardous incompatibilities.
-
Differential Scanning Calorimetry (DSC): DSC is an excellent screening tool to determine the thermal stability of all reaction components and the final mixture.[6][8] It can identify the onset temperature of decomposition and estimate the energy released.[20][21]
-
Reaction Calorimetry (RC): For a more detailed understanding, reaction calorimetry (RC) is used to measure the heat evolved during the actual chemical reaction under process-like conditions.[6] This provides critical data on the rate of heat release, which is essential for designing the necessary cooling capacity.
-
Adiabatic Calorimetry: Tools like an Accelerating Rate Calorimeter (ARC) or an Advanced Reactive System Screening Tool (ARSST) simulate a worst-case "cooling failure" scenario.[6] This data helps determine the time to maximum rate of temperature and pressure rise, which is vital for designing emergency relief systems.[10]
Q3: What are the key principles of Process Safety Management (PSM) we should implement for large-scale pyrrole synthesis?
A: Process Safety Management (PSM) is a comprehensive regulatory standard from OSHA designed to prevent catastrophic releases of highly hazardous chemicals.[11][22] For large-scale pyrrole synthesis, which often involves toxic and flammable materials, implementing a PSM program is essential.[1] Key elements include:
-
Process Hazard Analysis (PHA): A systematic evaluation to identify, assess, and control the hazards of the process.[23] This involves considering "what if" scenarios, such as cooling failure or incorrect reagent charging.[4]
-
Operating Procedures: Developing and maintaining clear, written instructions for each operating phase, including startup, normal operation, emergency shutdown, and normal shutdown.[11]
-
Training: Ensuring all employees involved in the process are thoroughly trained on the operating procedures, safety and health hazards, and emergency operations. Refresher training is required at least every three years.[11]
-
Mechanical Integrity: A program to ensure that critical process equipment (e.g., reactors, pressure relief systems, pumps) is designed, installed, and maintained correctly to prevent failures.[23]
-
Management of Change (MOC): A formal procedure for reviewing and authorizing any modifications to the process, chemicals, equipment, or procedures before they are implemented.[22]
Process Safety Management Decision Diagram
Caption: Key decision steps in a Process Safety Management program.
Experimental Protocols
Protocol 1: Controlled Addition for Exothermic Knorr Synthesis (Lab Scale Example)
This protocol details a semi-batch approach to mitigate the exotherm during the reduction step of the Knorr synthesis.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Three-neck round-bottom flask
-
Addition funnel
-
Mechanical stirrer
-
Thermocouple
-
Ice bath
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, and an addition funnel. Place the flask in an ice/salt bath for efficient cooling.[5]
-
Initial Charge: Charge the flask with ethyl acetoacetate and glacial acetic acid. Begin stirring and cool the mixture to 5-7 °C.[5]
-
Oxime Preparation: In a separate beaker, dissolve sodium nitrite in water. This solution will be added to the main reaction flask via the addition funnel.
-
Controlled Addition: Slowly add the sodium nitrite solution dropwise from the addition funnel into the stirred ethyl acetoacetate/acetic acid mixture. Crucially, maintain the internal reaction temperature between 5 and 7 °C throughout the addition. The rate of addition must be dictated by the ability of the cooling bath to dissipate the generated heat.[5]
-
Zinc Addition: After the nitrosation is complete, add the zinc dust portion-wise, again ensuring the temperature does not rise uncontrollably. The reaction is exothermic, and allowing the temperature to exceed recommended limits can reduce yield and increase byproduct formation.[3]
-
Reaction Monitoring: Continuously monitor the reaction temperature. If a rapid increase is observed, immediately halt the addition and wait for the temperature to stabilize before resuming.
References
- BIOSYNCE. (2025).
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Ghandi, K., & Al-Janish, A. (2013).
-
Milgram, B. C., et al. (2007). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry. [Link]
- Kadam, S. B., & Jayesh, P. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Engineering Applied Sciences and Technology.
- Scale-up Systems. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
- Laurent, A. (2016). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Chemical Engineering Transactions.
- Arun, Y., et al. (2016). Barton-Zard pyrrole synthesis.
-
Wikipedia. (2024). Thermal runaway. [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. [Link]
- M. F. Gordeev, et al. (1996). Hantzsch pyrrole synthesis on solid support. PubMed.
- Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
- Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.
- ResearchGate. (2022). (PDF) The Hantzsch pyrrole synthesis.
-
Corrosion. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
- Al-Bdiry, S. H. (2021). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole).
- Fahey, A. (n.d.). piloty-robinson pyrrole synthesis. Prezi.
- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Shabalin, D. A., et al. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- Magre, M., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
- Saikia, L., & Phukan, P. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Request PDF. (n.d.). Microwave-Assisted Piloty−Robinson Synthesis of 3,4-Disubstituted Pyrroles.
- Del Birut, P. (2025). A Guide to OSHA's Process Safety Management (PSM) Standard. SafetyCulture.
- Scribd. (n.d.). Piloty-Robinson Pyrrole Synthesis | PDF.
- Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis.
- SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Benchchem. (2025).
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
- MDPI. (2022). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold.
- Philkhana, S., & Kartika, R. (2021). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
- Wiles, C., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository.
- Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- DEKRA. (n.d.). Focus Article: A New Approach to Process Safety Management.
- ResearchGate. (2019). Effective process safety management for highly hazardous chemicals.
- Field1st. (2025). OSHA Process Safety Management: Complete Guide (2025).
- Wang, Y., et al. (2021).
- Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole.
- Wolter, J. H., et al. (2021).
Sources
- 1. biosynce.com [biosynce.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. wjarr.com [wjarr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fauske.com [fauske.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. aidic.it [aidic.it]
- 9. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 11. safetyculture.com [safetyculture.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold [mdpi.com]
- 22. field1st.com [field1st.com]
- 23. researchgate.net [researchgate.net]
Stability issues of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole under acidic conditions
Welcome to the technical support guide for 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a cyclic imine, a functional group known for its susceptibility to hydrolysis, especially in the presence of acid. The core of the stability issue lies in the acid-catalyzed cleavage of the carbon-nitrogen double bond (C=N), which reverts the imine to its constituent carbonyl compound (a ketone) and a primary amine. This process is an equilibrium reaction, and the presence of excess water and an acid catalyst can drive the equilibrium towards the hydrolyzed products, compromising the integrity of your starting material.[1][2]
The reaction is initiated by the protonation of the imine nitrogen, which enhances the electrophilicity of the iminium carbon.[3] A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that, after a series of proton transfers, collapses to the corresponding ketone and amine.[2][3] The rate of this hydrolysis is highly dependent on the pH of the medium, with studies on similar compounds showing significant degradation in acidic environments.[4]
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses common problems encountered during the handling and reaction of this compound in acidic environments.
Issue 1: Unexpected Formation of Byproducts Detected by TLC, LC-MS, or NMR.
-
Observation: You observe new spots on your TLC plate, unexpected masses in your LC-MS analysis, or the appearance of new peaks in your NMR spectrum that are inconsistent with your starting material or desired product.
-
Probable Cause: This is a classic sign of the acid-catalyzed hydrolysis of the 3,4-dihydro-2H-pyrrole ring. The primary byproduct is the corresponding amino ketone, 1-(4-methoxyphenyl)-4-aminobutan-1-one.
-
Scientific Explanation: The methoxy group on the phenyl ring is an electron-donating group, which can increase the electron density on the imine nitrogen, potentially influencing its basicity and the kinetics of protonation. Once protonated, the iminium intermediate is highly susceptible to nucleophilic attack by water.[5]
-
Solutions:
-
pH Control: If your reaction conditions permit, adjust the pH to be as close to neutral as possible. The rate of imine hydrolysis is often maximal at a slightly acidic pH (around 4-5) and decreases at very low or high pH.[2] For reactions requiring acid catalysis, use the minimum effective concentration of the acid.
-
Anhydrous Conditions: The hydrolysis reaction requires water. Therefore, conducting your reaction under strictly anhydrous conditions can significantly mitigate this side reaction. This can be achieved by using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of drying agents like molecular sieves can also be beneficial.[1]
-
Choice of Acid Catalyst: If an acid is necessary, consider using a Lewis acid instead of a Brønsted acid, as it may coordinate differently and potentially be less prone to promoting hydrolysis depending on the specific reaction.[2] Alternatively, using a buffered acidic medium can help maintain a constant and optimal pH.[6]
-
Issue 2: Low Yield of the Desired Product in an Acid-Catalyzed Reaction.
-
Observation: The yield of your intended product is significantly lower than expected, even when the reaction appears to have gone to completion based on the consumption of other reagents.
-
Probable Cause: Degradation of the this compound starting material or an iminium intermediate during the reaction is a likely cause.
-
Scientific Explanation: Many organic reactions require acidic conditions to proceed. However, these same conditions can promote the hydrolysis of the acid-labile cyclic imine. This creates a competition between the desired reaction pathway and the undesired hydrolysis pathway.
-
Solutions:
-
Reaction Temperature: Lowering the reaction temperature can often slow down the rate of hydrolysis more than the desired reaction, thus improving the yield of the product.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the formation of the desired product has maximized to prevent further degradation.
-
Order of Addition: In some cases, the order of reagent addition can be critical. For instance, adding the acid catalyst portion-wise or at a later stage of the reaction might be beneficial.
-
In Situ Formation: If the 3,4-dihydro-2H-pyrrole is an intermediate, consider a one-pot procedure where it is generated and consumed in situ without isolation. This minimizes its exposure to the acidic environment.
-
Issue 3: Difficulty in Purifying the Product Due to Contamination with Hydrolysis Byproducts.
-
Observation: During purification (e.g., column chromatography), you find it challenging to separate your desired product from a more polar impurity, which is subsequently identified as the hydrolysis product.
-
Probable Cause: The amino ketone byproduct is generally more polar than the starting imine due to the presence of the amino and carbonyl groups. This can lead to overlapping fractions during chromatography.
-
Solutions:
-
Aqueous Work-up pH: During the aqueous work-up, carefully control the pH. A slightly basic wash (e.g., with a dilute solution of sodium bicarbonate) can help to deprotonate any remaining acid and minimize hydrolysis during extraction.
-
Chromatography Conditions: If hydrolysis occurs on the silica gel column (which is acidic), consider using a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.
-
Alternative Purification Methods: If chromatographic separation is difficult, consider other purification techniques such as crystallization or distillation (if the product is thermally stable).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound in acidic conditions?
The instability is due to the presence of the imine (C=N) functional group within a five-membered ring. Imines are susceptible to acid-catalyzed hydrolysis, a reversible reaction that breaks the C=N bond to form a carbonyl compound and an amine. The presence of an acid catalyst protonates the nitrogen atom, making the carbon atom of the C=N bond more electrophilic and thus more prone to attack by water.[2][3]
Q2: At what pH is this compound most unstable?
Q3: How can I monitor the degradation of this compound during my experiment?
Several analytical techniques can be used to monitor the degradation:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the appearance of the more polar hydrolysis byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring the disappearance of the starting material and the appearance of degradation products. A stability-indicating HPLC method can be developed for this purpose.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction in real-time or to analyze aliquots. The appearance of new signals corresponding to the hydrolyzed product can be observed.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the mass of the hydrolysis product, confirming the degradation pathway.
Q4: Are there any "imine-friendly" acid catalysts that I can use?
The choice of acid catalyst can influence the extent of hydrolysis.
-
Weaker Brønsted Acids: In some cases, using a weaker Brønsted acid (e.g., acetic acid) instead of a strong mineral acid (e.g., HCl, H2SO4) can be beneficial, provided it is sufficient to catalyze the desired reaction.
-
Lewis Acids: Lewis acids (e.g., ZnCl2, BF3·OEt2) can sometimes be used as alternatives to Brønsted acids. Their mode of activation is different and may lead to less hydrolysis.[2]
-
Solid Acid Catalysts: Using solid-supported acid catalysts can sometimes offer advantages in terms of easier removal and potentially different reactivity profiles.
Q5: Can I use a protecting group to stabilize the imine functionality?
Protecting the imine functionality itself is not a common strategy, as the imine is often the reactive group of interest. However, if the imine is part of a larger molecule and needs to be preserved while other transformations are carried out under acidic conditions, a possible but less common strategy could be the reduction of the imine to the corresponding amine, which can then be protected with standard amine protecting groups. The imine would then need to be regenerated by oxidation, which adds extra steps to the synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Imine Hydrolysis
-
Glassware and Reagents: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Cool the reaction mixture to a lower temperature (e.g., 0 °C or -78 °C) before the addition of any acid.
-
Acid Addition: If an acid catalyst is required, add it slowly and dropwise to the reaction mixture. Consider using a syringe pump for very slow and controlled addition.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a cold, slightly basic solution (e.g., saturated aqueous NaHCO3).
-
Work-up: Perform the aqueous work-up and extraction quickly and at a low temperature to minimize contact time with the aqueous phase.
-
Drying and Evaporation: Dry the organic layer thoroughly with a drying agent (e.g., Na2SO4 or MgSO4) before concentrating the solution under reduced pressure.
Protocol 2: Monitoring Imine Hydrolysis by HPLC
-
Standard Preparation: Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Reaction Sampling: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the aliquot in a vial containing a suitable diluent (e.g., mobile phase) to stop the reaction and dilute it to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto a suitable reversed-phase HPLC column (e.g., C18). Use a mobile phase that provides good separation between the starting material and the expected hydrolysis product (e.g., a gradient of water and acetonitrile with a suitable buffer).
-
Quantification: Use a UV detector to monitor the elution of the compounds. The concentration of the starting material and the formation of the hydrolysis product can be quantified by comparing their peak areas to a calibration curve generated from the standard.
Visualizing the Instability
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of the cyclic imine.
Diagram 2: Troubleshooting Workflow for Imine Instability
Caption: A logical workflow for troubleshooting stability issues.
References
-
Iminium Catalysis. Chemical Reviews.[Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.[Link]
-
How to prevent HCl from attacking in situ synthesized imine material? ResearchGate.[Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.[Link]
-
Conditions for imine formation. Chemistry Stack Exchange.[Link]
-
Comparison of stability of cyclic imines. Chemistry Stack Exchange.[Link]
-
How to prevent HCl from attacking in situ synthesized imine material? : r/chemistry. Reddit.[Link]
-
Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. PMC - PubMed Central.[Link]
-
Does imine/amine formation require the presence of an acid catalyst? : r/chemhelp. Reddit.[Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.[Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.[Link]
-
Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications.[Link]
-
A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. PMC - NIH.[Link]
-
Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature.[Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.[Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.[Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.[Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.[Link]
-
Development and validation of a stability indicating and lcms compatible uplc method for estimation. European Journal of Biomedical AND Pharmaceutical sciences.[Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.[Link]
-
Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature Communications.[Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.[Link]
-
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Structure-Activity Landscape of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole Analogs: A Comparative Guide
In the intricate world of drug discovery, the pyrrole scaffold and its derivatives have consistently emerged as privileged structures, demonstrating a wide array of biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole analogs. While this precise scaffold is a known entity in medicinal chemistry, a comprehensive, dedicated SAR study remains to be fully elucidated in publicly available literature. Therefore, this guide will provide a comparative analysis, drawing upon established SAR principles from structurally related pyrrole, dihydropyrrole, and other 5-aryl heterocyclic analogs. By examining these related series, we can infer critical insights into the pharmacophoric requirements for biological activity, guiding future drug design and optimization efforts.
Our exploration will be grounded in the principles of quantitative structure-activity relationships (QSAR), a cornerstone of modern medicinal chemistry that seeks to correlate the physicochemical properties of molecules with their biological activities. Through this lens, we will dissect the key structural components of the this compound core and hypothesize how modifications to each part may influence therapeutic efficacy.
The Core Scaffold: A Foundation for Diverse Activities
The this compound scaffold is a fascinating starting point for medicinal chemists. It combines a cyclic imine functionality, known for its reactivity and presence in various natural products, with a 4-methoxyphenyl group, a common feature in many biologically active compounds. The inherent structural features of this scaffold suggest its potential to interact with a variety of biological targets.
dot graph "Core_Scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="-1.5,0!"]; C [pos="-0.75,-1.3!"]; D [pos="0.75,-1.3!"]; E [pos="1.5,0!"]; F [pos="0,1!"]; G [pos="2.5,0!"]; H [pos="3.25,1.3!"]; I [pos="4.75,1.3!"]; J [pos="5.5,0!"]; K [pos="4.75,-1.3!"]; L [pos="3.25,-1.3!"]; M [pos="6.5,0!"]; N [pos="7.25,1.3!"]; O [pos="8.75,1.3!"]; P [pos="9.5,0!"]; Q [pos="8.75,-1.3!"]; R [pos="7.25,-1.3!"]; S [pos="10.5,0!"]; T [pos="11.25,1.3!"]; U [pos="12.75,1.3!"]; V [pos="13.5,0!"]; W [pos="12.75,-1.3!"]; X [pos="11.25,-1.3!"]; Y [pos="14.5,0!"]; Z [pos="15.25,1.3!"]; AA [pos="16.75,1.3!"]; AB [pos="17.5,0!"]; AC [pos="16.75,-1.3!"]; AD [pos="15.25,-1.3!"]; AE [pos="18.5,0!"]; AF [pos="19.25,1.3!"]; AG [pos="20.75,1.3!"]; AH [pos="21.5,0!"]; AI [pos="20.75,-1.3!"]; AJ [pos="19.25,-1.3!"]; AK [pos="22.5,0!"]; AL [pos="23.25,1.3!"]; AM [pos="24.75,1.3!"]; AN [pos="25.5,0!"]; AO [pos="24.75,-1.3!"]; AP [pos="23.25,-1.3!"]; AQ [pos="26.5,0!"]; AR [pos="27.25,1.3!"]; AS [pos="28.75,1.3!"]; AT [pos="29.5,0!"]; AU [pos="28.75,-1.3!"]; AV [pos="27.25,-1.3!"]; AW [pos="30.5,0!"]; AX [pos="31.25,1.3!"]; AY [pos="32.75,1.3!"]; AZ [pos="33.5,0!"]; BA [pos="32.75,-1.3!"]; BB [pos="31.25,-1.3!"]; BC [pos="34.5,0!"]; BD [pos="35.25,1.3!"]; BE [pos="36.75,1.3!"]; BF [pos="37.5,0!"]; BG [pos="36.75,-1.3!"]; BH [pos="35.25,-1.3!"]; BI [pos="38.5,0!"]; BJ [pos="39.25,1.3!"]; BK [pos="40.75,1.3!"]; BL [pos="41.5,0!"]; BM [pos="40.75,-1.3!"]; BN [pos="39.25,-1.3!"]; BO [pos="42.5,0!"]; BP [pos="43.25,1.3!"]; BQ [pos="44.75,1.3!"]; BR [pos="45.5,0!"]; BS [pos="44.75,-1.3!"]; BT [pos="43.25,-1.3!"]; BU [pos="46.5,0!"]; BV [pos="47.25,1.3!"]; BW [pos="48.75,1.3!"]; BX [pos="49.5,0!"]; BY [pos="48.75,-1.3!"]; BZ [pos="47.25,-1.3!"]; CA [pos="50.5,0!"]; CB [pos="51.25,1.3!"]; CC [pos="52.75,1.3!"]; CD [pos="53.5,0!"]; CE [pos="52.75,-1.3!"]; CF [pos="51.25,-1.3!"]; CG [pos="54.5,0!"]; CH [pos="55.25,1.3!"]; CI [pos="56.75,1.3!"]; CJ [pos="57.5,0!"]; CK [pos="56.75,-1.3!"]; CL [pos="55.25,-1.3!"]; CM [pos="58.5,0!"]; CN [pos="59.25,1.3!"]; CO [pos="60.75,1.3!"]; CP [pos="61.5,0!"]; CQ [pos="60.75,-1.3!"]; CR [pos="59.25,-1.3!"]; CS [pos="62.5,0!"]; CT [pos="63.25,1.3!"]; CU [pos="64.75,1.3!"]; CV [pos="65.5,0!"]; CW [pos="64.75,-1.3!"]; CX [pos="63.25,-1.3!"]; CY [pos="66.5,0!"]; CZ [pos="67.25,1.3!"]; DA [pos="68.75,1.3!"]; DB [pos="69.5,0!"]; DC [pos="68.75,-1.3!"]; DD [pos="67.25,-1.3!"]; DE [pos="70.5,0!"]; DF [pos="71.25,1.3!"]; DG [pos="72.75,1.3!"]; DH [pos="73.5,0!"]; DI [pos="72.75,-1.3!"]; DJ [pos="71.25,-1.3!"]; DK [pos="74.5,0!"]; DL [pos="75.25,1.3!"]; DM [pos="76.75,1.3!"]; DN [pos="77.5,0!"]; DO [pos="76.75,-1.3!"]; DP [pos="75.25,-1.3!"]; DQ [pos="78.5,0!"]; DR [pos="79.25,1.3!"]; DS [pos="80.75,1.3!"]; DT [pos="81.5,0!"]; DU [pos="80.75,-1.3!"]; DV [pos="79.25,-1.3!"]; DW [pos="82.5,0!"]; DX [pos="83.25,1.3!"]; DY [pos="84.75,1.3!"]; DZ [pos="85.5,0!"]; EA [pos="84.75,-1.3!"]; EB [pos="83.25,-1.3!"]; EC [pos="86.5,0!"]; ED [pos="87.25,1.3!"]; EE [pos="88.75,1.3!"]; EF [pos="89.5,0!"]; EG [pos="88.75,-1.3!"]; EH [pos="87.25,-1.3!"]; EI [pos="90.5,0!"]; EJ [pos="91.25,1.3!"]; EK [pos="92.75,1.3!"]; EL [pos="93.5,0!"]; EM [pos="92.75,-1.3!"]; EN [pos="91.25,-1.3!"]; EO [pos="94.5,0!"]; EP [pos="95.25,1.3!"]; EQ [pos="96.75,1.3!"]; ER [pos="97.5,0!"]; ES [pos="96.75,-1.3!"]; ET [pos="95.25,-1.3!"]; EU [pos="98.5,0!"]; EV [pos="99.25,1.3!"]; EW [pos="100.75,1.3!"]; EX [pos="101.5,0!"]; EY [pos="100.75,-1.3!"]; EZ [pos="99.25,-1.3!"]; FA [pos="102.5,0!"]; FB [pos="103.25,1.3!"]; FC [pos="104.75,1.3!"]; FD [pos="105.5,0!"]; FE [pos="104.75,-1.3!"]; FF [pos="103.25,-1.3!"]; FG [pos="106.5,0!"]; FH [pos="107.25,1.3!"]; FI [pos="108.75,1.3!"]; FJ [pos="109.5,0!"]; FK [pos="108.75,-1.3!"]; FL [pos="107.25,-1.3!"]; FM [pos="110.5,0!"]; FN [pos="111.25,1.3!"]; FO [pos="112.75,1.3!"]; FP [pos="113.5,0!"]; FQ [pos="112.75,-1.3!"]; FR [pos="111.25,-1.3!"]; FS [pos="114.5,0!"]; FT [pos="115.25,1.3!"]; FU [pos="116.75,1.3!"]; FV [pos="117.5,0!"]; FW [pos="116.75,-1.3!"]; FX [pos="115.25,-1.3!"]; FY [pos="118.5,0!"]; FZ [pos="119.25,1.3!"]; GA [pos="120.75,1.3!"]; GB [pos="121.5,0!"]; GC [pos="120.75,-1.3!"]; GD [pos="119.25,-1.3!"]; GE [pos="122.5,0!"]; GF [pos="123.25,1.3!"]; GG [pos="124.75,1.3!"]; GH [pos="125.5,0!"]; GI [pos="124.75,-1.3!"]; GJ [pos="123.25,-1.3!"]; GK [pos="126.5,0!"]; GL [pos="127.25,1.3!"]; GM [pos="128.75,1.3!"]; GN [pos="129.5,0!"]; GO [pos="128.75,-1.3!"]; GP [pos="127.25,-1.3!"]; GQ [pos="130.5,0!"]; GR [pos="131.25,1.3!"]; GS [pos="132.75,1.3!"]; GT [pos="133.5,0!"]; GU [pos="132.75,-1.3!"]; GV [pos="131.25,-1.3!"]; GW [pos="134.5,0!"]; GX [pos="135.25,1.3!"]; GY [pos="136.75,1.3!"]; GZ [pos="137.5,0!"]; HA [pos="136.75,-1.3!"]; HB [pos="135.25,-1.3!"]; HC [pos="138.5,0!"]; HD [pos="139.25,1.3!"]; HE [pos="140.75,1.3!"]; HF [pos="141.5,0!"]; HG [pos="140.75,-1.3!"]; HH [pos="139.25,-1.3!"]; HI [pos="142.5,0!"]; HJ [pos="143.25,1.3!"]; HK [pos="144.75,1.3!"]; HL [pos="145.5,0!"]; HM [pos="144.75,-1.3!"]; HN [pos="143.25,-1.3!"]; HO [pos="146.5,0!"]; HP [pos="147.25,1.3!"]; HQ [pos="148.75,1.3!"]; HR [pos="149.5,0!"]; HS [pos="148.75,-1.3!"]; HT [pos="147.25,-1.3!"]; HU [pos="150.5,0!"]; HV [pos="151.25,1.3!"]; HW [pos="152.75,1.3!"]; HX [pos="153.5,0!"]; HY [pos="152.75,-1.3!"]; HZ [pos="151.25,-1.3!"]; IA [pos="154.5,0!"]; IB [pos="155.25,1.3!"]; IC [pos="156.75,1.3!"]; ID [pos="157.5,0!"]; IE [pos="156.75,-1.3!"]; IF [pos="155.25,-1.3!"]; IG [pos="158.5,0!"]; IH [pos="159.25,1.3!"]; II [pos="160.75,1.3!"]; IJ [pos="161.5,0!"]; IK [pos="160.75,-1.3!"]; IL [pos="159.25,-1.3!"]; IM [pos="162.5,0!"]; IN [pos="163.25,1.3!"]; IO [pos="164.75,1.3!"]; IP [pos="165.5,0!"]; IQ [pos="164.75,-1.3!"]; IR [pos="163.25,-1.3!"]; IS [pos="166.5,0!"]; IT [pos="167.25,1.3!"]; IU [pos="168.75,1.3!"]; IV [pos="169.5,0!"]; IW [pos="168.75,-1.3!"]; IX [pos="167.25,-1.3!"]; IY [pos="170.5,0!"]; IZ [pos="171.25,1.3!"]; JA [pos="172.75,1.3!"]; JB [pos="173.5,0!"]; JC [pos="172.75,-1.3!"]; JD [pos="171.25,-1.3!"]; JE [pos="174.5,0!"]; JF [pos="175.25,1.3!"]; JG [pos="176.75,1.3!"]; JH [pos="177.5,0!"]; JI [pos="176.75,-1.3!"]; JJ [pos="175.25,-1.3!"]; JK [pos="178.5,0!"]; JL [pos="179.25,1.3!"]; JM [pos="180.75,1.3!"]; JN [pos="181.5,0!"]; JO [pos="180.75,-1.3!"]; JP [pos="179.25,-1.3!"]; JQ [pos="182.5,0!"]; JR [pos="183.25,1.3!"]; JS [pos="184.75,1.3!"]; JT [pos="185.5,0!"]; JU [pos="184.75,-1.3!"]; JV [pos="183.25,-1.3!"]; JW [pos="186.5,0!"]; JX [pos="187.25,1.3!"]; JY [pos="188.75,1.3!"]; JZ [pos="189.5,0!"]; KA [pos="188.75,-1.3!"]; KB [pos="187.25,-1.3!"]; KC [pos="190.5,0!"]; KD [pos="191.25,1.3!"]; KE [pos="192.75,1.3!"]; KF [pos="193.5,0!"]; KG [pos="192.75,-1.3!"]; KH [pos="191.25,-1.3!"]; KI [pos="194.5,0!"]; KJ [pos="195.25,1.3!"]; KK [pos="196.75,1.3!"]; KL [pos="197.5,0!"]; KM [pos="196.75,-1.3!"]; KN [pos="195.25,-1.3!"]; KO [pos="198.5,0!"]; KP [pos="199.25,1.3!"]; KQ [pos="200.75,1.3!"]; KR [pos="201.5,0!"]; KS [pos="200.75,-1.3!"]; KT [pos="199.25,-1.3!"]; KU [pos="202.5,0!"]; KV [pos="203.25,1.3!"]; KW [pos="204.75,1.3!"]; KX [pos="205.5,0!"]; KY [pos="204.75,-1.3!"]; KZ [pos="203.25,-1.3!"]; LA [pos="206.5,0!"]; LB [pos="207.25,1.3!"]; LC [pos="208.75,1.3!"]; LD [pos="209.5,0!"]; LE [pos="208.75,-1.3!"]; LF [pos="207.25,-1.3!"]; LG [pos="210.5,0!"]; LH [pos="211.25,1.3!"]; LI [pos="212.75,1.3!"]; LJ [pos="213.5,0!"]; LK [pos="212.75,-1.3!"]; LL [pos="211.25,-1.3!"]; LM [pos="214.5,0!"]; LN [pos="215.25,1.3!"]; LO [pos="216.75,1.3!"]; LP [pos="217.5,0!"]; LQ [pos="216.75,-1.3!"]; LR [pos="215.25,-1.3!"]; LS [pos="218.5,0!"]; LT [pos="219.25,1.3!"]; LU [pos="220.75,1.3!"]; LV [pos="221.5,0!"]; LW [pos="220.75,-1.3!"]; LX [pos="219.25,-1.3!"]; LY [pos="222.5,0!"]; LZ [pos="223.25,1.3!"]; MA [pos="224.75,1.3!"]; MB [pos="225.5,0!"]; MC [pos="224.75,-1.3!"]; MD [pos="223.25,-1.3!"]; ME [pos="226.5,0!"]; MF [pos="227.25,1.3!"]; MG [pos="228.75,1.3!"]; MH [pos="229.5,0!"]; MI [pos="228.75,-1.3!"]; MJ [pos="227.25,-1.3!"]; MK [pos="230.5,0!"]; ML [pos="231.25,1.3!"]; MM [pos="232.75,1.3!"]; MN [pos="233.5,0!"]; MO [pos="232.75,-1.3!"]; MP [pos="231.25,-1.3!"]; MQ [pos="234.5,0!"]; MR [pos="235.25,1.3!"]; MS [pos="236.75,1.3!"]; MT [pos="237.5,0!"]; MU [pos="236.75,-1.3!"]; MV [pos="235.25,-1.3!"]; MW [pos="238.5,0!"]; MX [pos="239.25,1.3!"]; MY [pos="240.75,1.3!"]; MZ [pos="241.5,0!"]; NA [pos="240.75,-1.3!"]; NB [pos="239.25,-1.3!"]; NC [pos="242.5,0!"]; ND [pos="243.25,1.3!"]; NE [pos="244.75,1.3!"]; NF [pos="245.5,0!"]; NG [pos="244.75,-1.3!"]; NH [pos="243.25,-1.3!"]; NI [pos="246.5,0!"]; NJ [pos="247.25,1.3!"]; NK [pos="248.75,1.3!"]; NL [pos="249.5,0!"]; NM [pos="248.75,-1.3!"]; NN [pos="247.25,-1.3!"]; NO [pos="250.5,0!"]; NP [pos="251.25,1.3!"]; NQ [pos="252.75,1.3!"]; NR [pos="253.5,0!"]; NS [pos="252.75,-1.3!"]; NT [pos="251.25,-1.3!"]; NU [pos="254.5,0!"]; NV [pos="255.25,1.3!"]; NW [pos="256.75,1.3!"]; NX [pos="257.5,0!"]; NY [pos="256.75,-1.3!"]; NZ [pos="255.25,-1.3!"]; OA [pos="258.5,0!"]; OB [pos="259.25,1.3!"]; OC [pos="260.75,1.3!"]; OD [pos="261.5,0!"]; OE [pos="260.75,-1.3!"]; OF [pos="259.25,-1.3!"]; OG [pos="262.5,0!"]; OH [pos="263.25,1.3!"]; OI [pos="264.75,1.3!"]; OJ [pos="265.5,0!"]; OK [pos="264.75,-1.3!"]; OL [pos="263.25,-1.3!"]; OM [pos="266.5,0!"]; ON [pos="267.25,1.3!"]; OO [pos="268.75,1.3!"]; OP [pos="269.5,0!"]; OQ [pos="268.75,-1.3!"]; OR [pos="267.25,-1.3!"]; OS [pos="270.5,0!"]; OT [pos="271.25,1.3!"]; OU [pos="272.75,1.3!"]; OV [pos="273.5,0!"]; OW [pos="272.75,-1.3!"]; OX [pos="271.25,-1.3!"]; OY [pos="274.5,0!"]; OZ [pos="275.25,1.3!"]; PA [pos="276.75,1.3!"]; PB [pos="277.5,0!"]; PC [pos="276.75,-1.3!"]; PD [pos="275.25,-1.3!"]; PE [pos="278.5,0!"]; PF [pos="279.25,1.3!"]; PG [pos="280.75,1.3!"]; PH [pos="281.5,0!"]; PI [pos="280.75,-1.3!"]; PJ [pos="279.25,-1.3!"]; PK [pos="282.5,0!"]; PL [pos="283.25,1.3!"]; PM [pos="284.75,1.3!"]; PN [pos="285.5,0!"]; PO [pos="284.75,-1.3!"]; PP [pos="283.25,-1.3!"]; PQ [pos="286.5,0!"]; PR [pos="287.25,1.3!"]; PS [pos="288.75,1.3!"]; PT [pos="289.5,0!"]; PU [pos="288.75,-1.3!"]; PV [pos="287.25,-1.3!"]; PW [pos="290.5,0!"]; PX [pos="291.25,1.3!"]; PY [pos="292.75,1.3!"]; PZ [pos="293.5,0!"]; QA [pos="292.75,-1.3!"]; QB [pos="291.25,-1.3!"]; QC [pos="294.5,0!"]; QD [pos="295.25,1.3!"]; QE [pos="296.75,1.3!"]; QF [pos="297.5,0!"]; QG [pos="296.75,-1.3!"]; QH [pos="295.25,-1.3!"]; QI [pos="298.5,0!"]; QJ [pos="299.25,1.3!"]; QK [pos="300.75,1.3!"]; QL [pos="301.5,0!"]; QM [pos="300.75,-1.3!"]; QN [pos="299.25,-1.3!"]; QO [pos="302.5,0!"]; QP [pos="303.25,1.3!"]; QQ [pos="304.75,1.3!"]; QR [pos="305.5,0!"]; QS [pos="304.75,-1.3!"]; QT [pos="303.25,-1.3!"]; QU [pos="306.5,0!"]; QV [pos="307.25,1.3!"]; QW [pos="308.75,1.3!"]; QX [pos="309.5,0!"]; QY [pos="308.75,-1.3!"]; QZ [pos="307.25,-1.3!"]; RA [pos="310.5,0!"]; RB [pos="311.25,1.3!"]; RC [pos="312.75,1.3!"]; RD [pos="313.5,0!"]; RE [pos="312.75,-1.3!"]; RF [pos="311.25,-1.3!"]; RG [pos="314.5,0!"]; RH [pos="315.25,1.3!"]; RI [pos="316.75,1.3!"]; RJ [pos="317.5,0!"]; RK [pos="316.75,-1.3!"]; RL [pos="315.25,-1.3!"]; RM [pos="318.5,0!"]; RN [pos="319.25,1.3!"]; RO [pos="320.75,1.3!"]; RP [pos="321.5,0!"]; RQ [pos="320.75,-1.3!"]; RR [pos="319.25,-1.3!"]; RS [pos="322.5,0!"]; RT [pos="323.25,1.3!"]; RU [pos="324.75,1.3!"]; RV [pos="325.5,0!"]; RW [pos="324.75,-1.3!"]; RX [pos="323.25,-1.3!"]; RY [pos="326.5,0!"]; RZ [pos="327.25,1.3!"]; SA [pos="328.75,1.3!"]; SB [pos="329.5,0!"]; SC [pos="328.75,-1.3!"]; SD [pos="327.25,-1.3!"]; SE [pos="330.5,0!"]; SF [pos="331.25,1.3!"]; SG [pos="332.75,1.3!"]; SH [pos="333.5,0!"]; SI [pos="332.75,-1.3!"]; SJ [pos="331.25,-1.3!"]; SK [pos="334.5,0!"]; SL [pos="335.25,1.3!"]; SM [pos="336.75,1.3!"]; SN [pos="337.5,0!"]; SO [pos="336.75,-1.3!"]; SP [pos="335.25,-1.3!"]; SQ [pos="338.5,0!"]; SR [pos="339.25,1.3!"]; SS [pos="340.75,1.3!"]; ST [pos="341.5,0!"]; SU [pos="340.75,-1.3!"]; SV [pos="339.25,-1.3!"]; SW [pos="342.5,0!"]; SX [pos="343.25,1.3!"]; SY [pos="344.75,1.3!"]; SZ [pos="345.5,0!"]; TA [pos="344.75,-1.3!"]; TB [pos="343.25,-1.3!"]; TC [pos="346.5,0!"]; TD [pos="347.25,1.3!"]; TE [pos="348.75,1.3!"]; TF [pos="349.5,0!"]; TG [pos="348.75,-1.3!"]; TH [pos="347.25,-1.3!"]; TI [pos="350.5,0!"]; TJ [pos="351.25,1.3!"]; TK [pos="352.75,1.3!"]; TL [pos="353.5,0!"]; TM [pos="352.75,-1.3!"]; TN [pos="351.25,-1.3!"]; TO [pos="354.5,0!"]; TP [pos="355.25,1.3!"]; TQ [pos="356.75,1.3!"]; TR [pos="357.5,0!"]; TS [pos="356.75,-1.3!"]; TT [pos="355.25,-1.3!"]; TU [pos="358.5,0!"]; TV [pos="359.25,1.3!"]; TW [pos="360.75,1.3!"]; TX [pos="361.5,0!"]; TY [pos="360.75,-1.3!"]; TZ [pos="359.25,-1.3!"]; UA [pos="362.5,0!"]; UB [pos="363.25,1.3!"]; UC [pos="364.75,1.3!"]; UD [pos="365.5,0!"]; UE [pos="364.75,-1.3!"]; UF [pos="363.25,-1.3!"]; UG [pos="366.5,0!"]; UH [pos="367.25,1.3!"]; UI [pos="368.75,1.3!"]; UJ [pos="369.5,0!"]; UK [pos="368.75,-1.3!"]; UL [pos="367.25,-1.3!"]; UM [pos="370.5,0!"]; UN [pos="371.25,1.3!"]; UO [pos="372.75,1.3!"]; UP [pos="373.5,0!"]; UQ [pos="372.75,-1.3!"]; UR [pos="371.25,-1.3!"]; US [pos="374.5,0!"]; UT [pos="375.25,1.3!"]; UU [pos="376.75,1.3!"]; UV [pos="377.5,0!"]; UW [pos="376.75,-1.3!"]; UX [pos="375.25,-1.3!"]; UY [pos="378.5,0!"]; UZ [pos="379.25,1.3!"]; VA [pos="380.75,1.3!"]; VB [pos="381.5,0!"]; VC [pos="380.75,-1.3!"]; VD [pos="379.25,-1.3!"]; VE [pos="382.5,0!"]; VF [pos="383.25,1.3!"]; VG [pos="384.75,1.3!"]; VH [pos="385.5,0!"]; VI [pos="384.75,-1.3!"]; VJ [pos="383.25,-1.3!"]; VK [pos="386.5,0!"]; VL [pos="387.25,1.3!"]; VM [pos="388.75,1.3!"]; VN [pos="389.5,0!"]; VO [pos="388.75,-1.3!"]; VP [pos="387.25,-1.3!"]; VQ [pos="390.5,0!"]; VR [pos="391.25,1.3!"]; VS [pos="392.75,1.3!"]; VT [pos="393.5,0!"]; VU [pos="392.75,-1.3!"]; VV [pos="391.25,-1.3!"]; VW [pos="394.5,0!"]; VX [pos="395.25,1.3!"]; VY [pos="396.75,1.3!"]; VZ [pos="397.5,0!"]; WA [pos="396.75,-1.3!"]; WB [pos="395.25,-1.3!"]; WC [pos="398.5,0!"]; WD [pos="399.25,1.3!"]; WE [pos="400.75,1.3!"]; WF [pos="401.5,0!"]; WG [pos="400.75,-1.3!"]; WH [pos="399.25,-1.3!"]; WI [pos="402.5,0!"]; WJ [pos="403.25,1.3!"]; WK [pos="404.75,1.3!"]; WL [pos="405.5,0!"]; WM [pos="404.75,-1.3!"]; WN [pos="403.25,-1.3!"]; WO [pos="406.5,0!"]; WP [pos="407.25,1.3!"]; WQ [pos="408.75,1.3!"]; WR [pos="409.5,0!"]; WS [pos="408.75,-1.3!"]; WT [pos="407.25,-1.3!"]; WU [pos="410.5,0!"]; WV [pos="411.25,1.3!"]; WW [pos="412.75,1.3!"]; WX [pos="413.5,0!"]; WY [pos="412.75,-1.3!"]; WZ [pos="411.25,-1.3!"]; XA [pos="414.5,0!"]; XB [pos="415.25,1.3!"]; XC [pos="416.75,1.3!"]; XD [pos="417.5,0!"]; XE [pos="416.75,-1.3!"]; XF [pos="415.25,-1.3!"]; XG [pos="418.5,0!"]; XH [pos="419.25,1.3!"]; XI [pos="420.75,1.3!"]; XJ [pos="421.5,0!"]; XK [pos="420.75,-1.3!"]; XL [pos="419.25,-1.3!"]; XM [pos="422.5,0!"]; XN [pos="423.25,1.3!"]; XO [pos="424.75,1.3!"]; XP [pos="425.5,0!"]; XQ [pos="424.75,-1.3!"]; XR [pos="423.25,-1.3!"]; XS [pos="426.5,0!"]; XT [pos="427.25,1.3!"]; XU [pos="428.75,1.3!"]; XV [pos="429.5,0!"]; XW [pos="428.75,-1.3!"]; XX [pos="427.25,-1.3!"]; XY [pos="430.5,0!"]; XZ [pos="431.25,1.3!"]; YA [pos="432.75,1.3!"]; YB [pos="433.5,0!"]; YC [pos="432.75,-1.3!"]; YD [pos="431.25,-1.3!"]; YE [pos="434.5,0!"]; YF [pos="435.25,1.3!"]; YG [pos="436.75,1.3!"]; YH [pos="437.5,0!"]; YI [pos="436.75,-1.3!"]; YJ [pos="435.25,-1.3!"]; YK [pos="438.5,0!"]; YL [pos="439.25,1.3!"]; YM [pos="440.75,1.3!"]; YN [pos="441.5,0!"]; YO [pos="440.75,-1.3!"]; YP [pos="439.25,-1.3!"]; YQ [pos="442.5,0!"]; YR [pos="443.25,1.3!"]; YS [pos="444.75,1.3!"]; YT [pos="445.5,0!"]; YU [pos="444.75,-1.3!"]; YV [pos="443.25,-1.3!"]; YW [pos="446.5,0!"]; YX [pos="447.25,1.3!"]; YY [pos="448.75,1.3!"]; YZ [pos="449.5,0!"]; ZA [pos="448.75,-1.3!"]; ZB [pos="447.25,-1.3!"]; ZC [pos="450.5,0!"]; ZD [pos="451.25,1.3!"]; ZE [pos="452.75,1.3!"]; ZF [pos="453.5,0!"]; ZG [pos="452.75,-1.3!"]; ZH [pos="451.25,-1.3!"]; ZI [pos="454.5,0!"]; ZJ [pos="455.25,1.3!"]; ZK [pos="456.75,1.3!"]; ZL [pos="457.5,0!"]; ZM [pos="456.75,-1.3!"]; ZN [pos="455.25,-1.3!"]; ZO [pos="458.5,0!"]; ZP [pos="459.25,1.3!"]; ZQ [pos="460.75,1.3!"]; ZR [pos="461.5,0!"]; ZS [pos="460.75,-1.3!"]; ZT [pos="459.25,-1.3!"]; ZU [pos="462.5,0!"]; ZV [pos="463.25,1.3!"]; ZW [pos="464.75,1.3!"]; ZX [pos="465.5,0!"]; ZY [pos="464.75,-1.3!"]; ZZ [pos="463.25,-1.3!"]; AAA [pos="466.5,0!"]; AAB [pos="467.25,1.3!"]; AAC [pos="468.75,1.3!"]; AAD [pos="469.5,0!"]; AAE [pos="468.75,-1.3!"]; AAF [pos="467.25,-1.3!"]; AAG [pos="470.5,0!"]; AAH [pos="471.25,1.3!"]; AAI [pos="472.75,1.3!"]; AAJ [pos="473.5,0!"]; AAK [pos="472.75,-1.3!"]; AAL [pos="471.25,-1.3!"]; AAM [pos="474.5,0!"]; AAN [pos="475.25,1.3!"]; AAO [pos="476.75,1.3!"]; AAP [pos="477.5,0!"]; AAQ [pos="476.75,-1.3!"]; AAR [pos="475.25,-1.3!"]; AAS [pos="478.5,0!"]; AAT [pos="479.25,1.3!"]; AAU [pos="480.75,1.3!"]; AAV [pos="481.5,0!"]; AAW [pos="480.75,-1.3!"]; AAX [pos="479.25,-1.3!"]; AAY [pos="482.5,0!"]; AAZ [pos="483.25,1.3!"]; ABA [pos="484.75,1.3!"]; ABB [pos="485.5,0!"]; ABC [pos="484.75,-1.3!"]; ABD [pos="483.25,-1.3!"]; ABE [pos="486.5,0!"]; ABF [pos="487.25,1.3!"]; ABG [pos="488.75,1.3!"]; ABH [pos="489.5,0!"]; ABI [pos="488.75,-1.3!"]; ABJ [pos="487.25,-1.3!"]; ABK [pos="490.5,0!"]; ABL [pos="491.25,1.3!"]; ABM [pos="492.75,1.3!"]; ABN [pos="493.5,0!"]; ABO [pos="492.75,-1.3!"]; ABP [pos="491.25,-1.3!"]; ABQ [pos="494.5,0!"]; ABR [pos="495.25,1.3!"]; ABS [pos="496.75,1.3!"]; ABT [pos="497.5,0!"]; ABU [pos="496.75,-1.3!"]; ABV [pos="495.25,-1.3!"]; ABW [pos="498.5,0!"]; ABX [pos="499.25,1.3!"]; ABY [pos="500.75,1.3!"]; ABZ [pos="501.5,0!"]; ACA [pos="500.75,-1.3!"]; ACB [pos="499.25,-1.3!"]; ACC [pos="502.5,0!"]; ACD [pos="503.25,1.3!"]; ACE [pos="504.75,1.3!"]; ACF [pos="505.5,0!"]; ACG [pos="504.75,-1.3!"]; ACH [pos="503.25,-1.3!"]; ACI [pos="506.5,0!"]; ACJ [pos="507.25,1.3!"]; ACK [pos="508.75,1.3!"]; ACL [pos="509.5,0!"]; ACM [pos="508.75,-1.3!"]; ACN [pos="507.25,-1.3!"]; ACO [pos="510.5,0!"]; ACP [pos="511.25,1.3!"]; ACQ [pos="512.75,1.3!"]; ACR [pos="513.5,0!"]; ACS [pos="512.75,-1.3!"]; ACT [pos="511.25,-1.3!"]; ACU [pos="514.5,0!"]; ACV [pos="515.25,1.3!"]; ACW [pos="516.75,1.3!"]; ACX [pos="517.5,0!"]; ACY [pos="516.75,-1.3!"]; ACZ [pos="515.25,-1.3!"]; ADA [pos="518.5,0!"]; ADB [pos="519.25,1.3!"]; ADC [pos="520.75,1.3!"]; ADD [pos="521.5,0!"]; ADE [pos="520.75,-1.3!"]; ADF [pos="519.25,-1.3!"]; ADG [pos="522.5,0!"]; ADH [pos="523.25,1.3!"]; ADI [pos="524.75,1.3!"]; ADJ [pos="525.5,0!"]; ADK [pos="524.75,-1.3!"]; ADL [pos="523.25,-1.3!"]; ADM [pos="526.5,0!"]; ADN [pos="527.25,1.3!"]; ADO [pos="528.75,1.3!"]; ADP [pos="529.5,0!"]; ADQ [pos="528.75,-1.3!"]; ADR [pos="527.25,-1.3!"]; ADS [pos="530.5,0!"]; ADT [pos="531.25,1.3!"]; ADU [pos="532.75,1.3!"]; ADV [pos="533.5,0!"]; ADW [pos="532.75,-1.3!"]; ADX [pos="531.25,-1.3!"]; ADY [pos="534.5,0!"]; ADZ [pos="535.25,1.3!"]; AEA [pos="536.75,1.3!"]; AEB [pos="537.5,0!"]; AEC [pos="536.75,-1.3!"]; AED [pos="535.25,-1.3!"]; AEE [pos="538.5,0!"]; AEF [pos="539.25,1.3!"]; AEG [pos="540.75,1.3!"]; AEH [pos="541.5,0!"]; AEI [pos="540.75,-1.3!"]; AEJ [pos="539.25,-1.3!"]; AEK [pos="542.5,0!"]; AEL [pos="543.25,1.3!"]; AEM [pos="544.75,1.3!"]; AEN [pos="545.5,0!"]; AEO [pos="544.75,-1.3!"]; AEP [pos="543.25,-1.3!"]; AEQ [pos="546.5,0!"]; AER [pos="547.25,1.3!"]; AES [pos="548.75,1.3!"]; AET [pos="549.5,0!"]; AEU [pos="548.75,-1.3!"]; AEV [pos="547.25,-1.3!"]; AEW [pos="550.5,0!"]; AEX [pos="551.25,1.3!"]; AEY [pos="552.75,1.3!"]; AEZ [pos="553.5,0!"]; AFA [pos="552.75,-1.3!"]; AFB [pos="551.25,-1.3!"]; AFC [pos="554.5,0!"]; AFD [pos="555.25,1.3!"]; AFE [pos="556.75,1.3!"]; AFF [pos="557.5,0!"]; AFG [pos="556.75,-1.3!"]; AFH [pos="555.25,-1.3!"]; AFI [pos="558.5,0!"]; AFJ [pos="559.25,1.3!"]; AFK [pos="560.75,1.3!"]; AFL [pos="561.5,0!"]; AFM [pos="560.75,-1.3!"]; AFN [pos="559.25,-1.3!"]; AFO [pos="562.5,0!"]; AFP [pos="563.25,1.3!"]; AFQ [pos="564.75,1.3!"]; AFR [pos="565.5,0!"]; AFS [pos="564.75,-1.3!"]; AFT [pos="563.25,-1.3!"]; AFU [pos="566.5,0!"]; AFV [pos="567.25,1.3!"]; AFW [pos="568.75,1.3!"]; AFX [pos="569.5,0!"]; AFY [pos="568.75,-1.3!"]; AFZ [pos="567.25,-1.3!"]; AGA [pos="570.5,0!"]; AGB [pos="571.25,1.3!"]; AGC [pos="572.75,1.3!"]; AGD [pos="573.5,0!"]; AGE [pos="572.75,-1.3!"]; AGF [pos="571.25,-1.3!"]; AGG [pos="574.5,0!"]; AGH [pos="575.25,1.3!"]; AGI [pos="576.75,1.3!"]; AGJ [pos="577.5,0!"]; AGK [pos="576.75,-1.3!"]; AGL [pos="575.25,-1.3!"]; AGM [pos="578.5,0!"]; AGN [pos="579.25,1.3!"]; AGO [pos="580.75,1.3!"]; AGP [pos="581.5,0!"]; AGQ [pos="580.75,-1.3!"]; AGR [pos="579.25,-1.3!"]; AGS [pos="582.5,0!"]; AGT [pos="583.25,1.3!"]; AGU [pos="584.75,1.3!"]; AGV [pos="585.5,0!"]; AGW [pos="584.75,-1.3!"]; AGX [pos="583.25,-1.3!"]; AGY [pos="586.5,0!"]; AGZ [pos="587.25,1.3!"]; AHA [pos="588.75,1.3!"]; AHB [pos="589.5,0!"]; AHC [pos="588.75,-1.3!"]; AHD [pos="587.25,-1.3!"]; AHE [pos="590.5,0!"]; AHF [pos="591.25,1.3!"]; AHG [pos="592.75,1.3!"]; AHH [pos="593.5,0!"]; AHI [pos="592.75,-1.3!"]; AHJ [pos="591.25,-1.3!"]; AHK [pos="594.5,0!"]; AHL [pos="595.25,1.3!"]; AHM [pos="596.75,1.3!"]; AHN [pos="597.5,0!"]; AHO [pos="596.75,-1.3!"]; AHP [pos="595.25,-1.3!"]; AHQ [pos="598.5,0!"]; AHR [pos="599.25,1.3!"]; AHS [pos="600.75,1.3!"]; AHT [pos="601.5,0!"]; AHU [pos="600.75,-1.3!"]; AHV [pos="599.25,-1.3!"]; AHW [pos="602.5,0!"]; AHX [pos="603.25,1.3!"]; AHY [pos="604.75,1.3!"]; AHZ [pos="605.5,0!"]; AIA [pos="604.75,-1.3!"]; AIB [pos="603.25,-1.3!"]; AIC [pos="606.5,0!"]; AID [pos="607.25,1.3!"]; AIE [pos="608.75,1.3!"]; AIF [pos="609.5,0!"]; AIG [pos="608.75,-1.3!"]; AIH [pos="607.25,-1.3!"]; AII [pos="610.5,0!"]; AIJ [pos="611.25,1.3!"]; AIK [pos="612.75,1.3!"]; AIL [pos="613.5,0!"]; AIM [pos="612.75,-1.3!"]; AIN [pos="611.25,-1.3!"]; AIO [pos="614.5,0!"]; AIP [pos="615.25,1.3!"]; AIQ [pos="616.75,1.3!"]; AIR [pos="617.5,0!"]; AIS [pos="616.75,-1.3!"]; AIT [pos="615.25,-1.3!"]; AIU [pos="618.5,0!"]; AIV [pos="619.25,1.3!"]; AIW [pos="620.75,1.3!"]; AIX [pos="621.5,0!"]; AIY [pos="620.75,-1.3!"]; AIZ [pos="619.25,-1.3!"]; AJA [pos="622.5,0!"]; AJB [pos="623.25,1.3!"]; AJC [pos="624.75,1.3!"]; AJD [pos="625.5,0!"]; AJE [pos="624.75,-1.3!"]; AJF [pos="623.25,-1.3!"]; AJG [pos="626.5,0!"]; AJH [pos="627.25,1.3!"]; AJI [pos="628.75,1.3!"]; AJJ [pos="629.5,0!"]; AJK [pos="628.75,-1.3!"]; AJL [pos="627.25,-1.3!"]; AJM [pos="630.5,0!"]; AJN [pos="631.25,1.3!"]; AJO [pos="632.75,1.3!"]; AJP [pos="633.5,0!"]; AJQ [pos="632.75,-1.3!"]; AJR [pos="631.25,-1.3!"]; AJS [pos="634.5,0!"]; AJT [pos="635.25,1.3!"]; AJU [pos="636.75,1.3!"]; AJV [pos="637.5,0!"]; AJW [pos="636.75,-1.3!"]; AJX [pos="635.25,-1.3!"]; AJY [pos="638.5,0!"]; AJZ [pos="639.25,1.3!"]; AKA [pos="640.75,1.3!"]; AKB [pos="641.5,0!"]; AKC [pos="640.75,-1.3!"]; AKD [pos="639.25,-1.3!"]; AKE [pos="642.5,0!"]; AKF [pos="643.25,1.3!"]; AKG [pos="644.75,1.3!"]; AKH [pos="645.5,0!"]; AKI [pos="644.75,-1.3!"]; AKJ [pos="643.25,-1.3!"]; AKK [pos="646.5,0!"]; AKL [pos="647.25,1.3!"]; AKM [pos="648.75,1.3!"]; AKN [pos="649.5,0!"]; AKO [pos="648.75,-1.3!"]; AKP [pos="647.25,-1.3!"]; AKQ [pos="650.5,0!"]; AKR [pos="651.25,1.3!"]; AKS [pos="652.75,1.3!"]; AKT [pos="653.5,0!"]; AKU [pos="652.75,-1.3!"]; AKV [pos="651.25,-1.3!"]; AKW [pos="654.5,0!"]; AKX [pos="655.25,1.3!"]; AKY [pos="656.75,1.3!"]; AKZ [pos="657.5,0!"]; ALA [pos="656.75,-1.3!"]; ALB [pos="655.25,-1.3!"]; ALC [pos="658.5,0!"]; ALD [pos="659.25,1.3!"]; ALE [pos="660.75,1.3!"]; ALF [pos="661.5,0!"]; ALG [pos="660.75,-1.3!"]; ALH [pos="659.25,-1.3!"]; ALI [pos="662.5,0!"]; ALJ [pos="663.25,1.3!"]; ALK [pos="664.75,1.3!"]; ALL [pos="665.5,0!"]; ALM [pos="664.75,-1.3!"]; ALN [pos="663.25,-1.3!"]; ALO [pos="666.5,0!"]; ALP [pos="667.25,1.3!"]; ALQ [pos="668.75,1.3!"]; ALR [pos="669.5,0!"]; ALS [pos="668.75,-1.3!"]; ALT [pos="667.25,-1.3!"]; ALU [pos="670.5,0!"]; ALV [pos="671.25,1.3!"]; ALW [pos="672.75,1.3!"]; ALX [pos="673.5,0!"]; ALY [pos="672.75,-1.3!"]; ALZ [pos="671.25,-1.3!"]; AMA [pos="674.5,0!"]; AMB [pos="675.25,1.3!"]; AMC [pos="676.75,1.3!"]; AMD [pos="677.5,0!"]; AME [pos="676.75,-1.3!"]; AMF [pos="675.25,-1.3!"]; AMG [pos="678.5,0!"]; AMH [pos="679.25,1.3!"]; AMI [pos="680.75,1.3!"]; AMJ [pos="681.5,0!"]; AMK [pos="680.75,-1.3!"]; AML [pos="679.25,-1.3!"]; AMM [pos="682.5,0!"]; AMN [pos="683.25,1.3!"]; AMO [pos="684.75,1.3!"]; AMP [pos="685.5,0!"]; AMQ [pos="684.75,-1.3!"]; AMR [pos="683.25,-1.3!"]; AMS [pos="686.5,0!"]; AMT [pos="687.25,1.3!"]; AMU [pos="688.75,1.3!"]; AMV [pos="689.5,0!"]; AMW [pos="688.75,-1.3!"]; AMX [pos="687.25,-1.3!"]; AMY [pos="690.5,0!"]; AMZ [pos="691.25,1.3!"]; ANA [pos="692.75,1.3!"]; ANB [pos="693.5,0!"]; ANC [pos="692.75,-1.3!"]; AND [pos="691.25,-1.3!"]; ANE [pos="694.5,0!"]; ANF [pos="695.25,1.3!"]; ANG [pos="696.75,1.3!"]; ANH [pos="697.5,0!"]; ANI [pos="696.75,-1.3!"]; ANJ [pos="695.25,-1.3!"]; ANK [pos="698.5,0!"]; ANL [pos="699.25,1.3!"]; ANM [pos="700.75,1.3!"]; ANN [pos="701.5,0!"]; ANO [pos="700.75,-1.3!"]; ANP [pos="699.25,-1.3!"]; ANQ [pos="702.5,0!"]; ANR [pos="703.25,1.3!"]; ANS [pos="704.75,1.3!"]; ANT [pos="705.5,0!"]; ANU [pos="704.75,-1.3!"]; ANV [pos="703.25,-1.3!"]; ANW [pos="706.5,0!"]; ANX [pos="707.25,1.3!"]; ANY [pos="708.75,1.3!"]; ANZ [pos="709.5,0!"]; AOA [pos="708.75,-1.3!"]; AOB [pos="707.25,-1.3!"]; AOC [pos="710.5,0!"]; AOD [pos="711.25,1.3!"]; AOE [pos="712.75,1.3!"]; AOF [pos="713.5,0!"]; AOG [pos="712.75,-1.3!"]; AOH [pos="711.25,-1.3!"]; AOI [pos="714.5,0!"]; AOJ [pos="715.25,1.3!"]; AOK [pos="716.75,1.3!"]; AOL [pos="717.5,0!"]; AOM [pos="716.75,-1.3!"]; AON [pos="715.25,-1.3!"]; AOO [pos="718.5,0!"]; AOP [pos="719.25,1.3!"]; AOQ [pos="720.75,1.3!"]; AOR [pos="721.5,0!"]; AOS [pos="720.75,-1.3!"]; AOT [pos="719.25,-1.3!"]; AOU [pos="722.5,0!"]; AOV [pos="723.25,1.3!"]; AOW [pos="724.75,1.3!"]; AOX [pos="725.5,0!"]; AOY [pos="724.75,-1.3!"]; AOZ [pos="723.25,-1.3!"]; APA [pos="726.5,0!"]; APB [pos="727.25,1.3!"]; APC [pos="728.75,1.3!"]; APD [pos="729.5,0!"]; APE [pos="728.75,-1.3!"]; APF [pos="727.25,-1.3!"]; APG [pos="730.5,0!"]; APH [pos="731.25,1.3!"]; API [pos="732.75,1.3!"]; APJ [pos="733.5,0!"]; APK [pos="732.75,-1.3!"]; APL [pos="731.25,-1.3!"]; APM [pos="734.5,0!"]; APN [pos="735.25,1.3!"]; APO [pos="736.75,1.3!"]; APP [pos="737.5,0!"]; APQ [pos="736.75,-1.3!"]; APR [pos="735.25,-1.3!"]; APS [pos="738.5,0!"]; APT [pos="739.25,1.3!"]; APU [pos="740.75,1.3!"]; APV [pos="741.5,0!"]; APW [pos="740.75,-1.3!"]; APX [pos="739.25,-1.3!"]; APY [pos="742.5,0!"]; APZ [pos="743.25,1.3!"]; AQA [pos="744.75,1.3!"]; AQB [pos="745.5,0!"]; AQC [pos="744.75,-1.3!"]; AQD [pos="743.25,-1.3!"]; AQE [pos="746.5,0!"]; AQF [pos="747.25,1.3!"]; AQG [pos="748.75,1.3!"]; AQH [pos="749.5,0!"]; AQI [pos="748.75,-1.3!"]; AQJ [pos="747.25,-1.3!"]; AQK [pos="750.5,0!"]; AQL [pos="751.25,1.3!"]; AQM [pos="752.75,1.3!"]; AQN [pos="753.5,0!"]; AQO [pos="752.75,-1.3!"]; AQP [pos="751.25,-1.3!"]; AQQ [pos="754.5,0!"]; AQR [pos="755.25,1.3!"]; AQS [pos="756.75,1.3!"]; AQT [pos="757.5,0!"]; AQU [pos="756.75,-1.3!"]; AQV [pos="755.25,-1.3!"]; AQW [pos="758.5,0!"]; AQX [pos="759.25,1.3!"]; AQY [pos="760.75,1.3!"]; AQZ [pos="761.5,0!"]; ARA [pos="760.75,-1.3!"]; ARB [pos="759.25,-1.3!"]; ARC [pos="762.5,0!"]; ARD [pos="763.25,1.3!"]; ARE [pos="764.75,1.3!"]; ARF [pos="765.5,0!"]; ARG [pos="764.75,-1.3!"]; ARH [pos="763.25,-1.3!"]; ARI [pos="766.5,0!"]; ARJ [pos="767.25,1.3!"]; ARK [pos="768.75,1.3!"]; ARL [pos="769.5,0!"]; ARM [pos="768.75,-1.3!"]; ARN [pos="767.25,-1.3!"]; ARO [pos="770.5,0!"]; ARP [pos="771.25,1.3!"]; ARQ [pos="772.75,1.3!"]; ARR [pos="773.5,0!"]; ARS [pos="772.75,-1.3!"]; ART [pos="771.25,-1.3!"]; ARU [pos="774.5,0!"]; ARV [pos="775.25,1.3!"]; ARW [pos="776.75,1.3!"]; ARX [pos="777.5,0!"]; ARY [pos="776.75,-1.3!"]; ARZ [pos="775.25,-1.3!"]; ASA [pos="778.5,0!"]; ASB [pos="779.25,1.3!"]; ASC [pos="780.75,1.3!"]; ASD [pos="781.5,0!"]; ASE [pos="780.75,-1.3!"]; ASF [pos="779.25,-1.3!"]; ASG [pos="782.5,0!"]; ASH [pos="783.25,1.3!"]; ASI [pos="784.75,1.3!"]; ASJ [pos="785.5,0!"]; ASK [pos="784.75,-1.3!"]; ASL [pos="783.25,-1.3!"]; ASM [pos="786.5,0!"]; ASN [pos="787.25,1.3!"]; ASO [pos="788.75,1.3!"]; ASP [pos="789.5,0!"]; ASQ [pos="788.75,-1.3!"]; ASR [pos="787.25,-1.3!"]; ASS [pos="790.5,0!"]; AST [pos="791.25,1.3!"]; ASU [pos="792.75,1.3!"]; ASV [pos="793.5,0!"]; ASW [pos="792.75,-1.3!"]; ASX [pos="791.25,-1.3!"]; ASY [pos="794.5,0!"]; ASZ [pos="795.25,1.3!"]; ATA [pos="796.75,1.3!"]; ATB [pos="797.5,0!"]; ATC [pos="796.75,-1.3!"]; ATD [pos="795.25,-1.3!"]; ATE [pos="798.5,0!"]; ATF [pos="799.25,1.3!"]; ATG [pos="800.75,1.3!"]; ATH [pos="801.5,0!"]; ATI [pos="800.75,-1.3!"]; ATJ [pos="799.25,-1.3!"]; ATK [pos="802.5,0!"]; ATL [pos="803.25,1.3!"]; ATM [pos="804.75,1.3!"]; ATN [pos="805.5,0!"]; ATO [pos="804.75,-1.3!"]; ATP [pos="803.25,-1.3!"]; ATQ [pos="806.5,0!"]; ATR [pos="807.25,1.3!"]; ATS [pos="808.75,1.3!"]; ATT [pos="809.5,0!"]; ATU [pos="808.75,-1.3!"]; ATV [pos="807.25,-1.3!"]; ATW [pos="810.5,0!"]; ATX [pos="811.25,1.3!"]; ATY [pos="812.75,1.3!"]; ATZ [pos="813.5,0!"]; AUA [pos="812.75,-1.3!"]; AUB [pos="811.25,-1.3!"]; AUC [pos="814.5,0!"]; AUD [pos="815.25,1.3!"]; AUE [pos="816.75,1.3!"]; AUF [pos="817.5,0!"]; AUG [pos="816.75,-1.3!"]; AUH [pos="815.25,-1.3!"]; AUI [pos="818.5,0!"]; AUJ [pos="819.25,1.3!"]; AUK [pos="820.75,1.3!"]; AUL [pos="821.5,0!"]; AUM [pos="820.75,-1.3!"]; AUN [pos="819.25,-1.3!"]; AUO [pos="822.5,0!"]; AUP [pos="823.25,1.3!"]; AUQ [pos="824.75,1.3!"]; AUR [pos="825.5,0!"]; AUS [pos="824.75,-1.3!"]; AUT [pos="823.25,-1.3!"]; AUU [pos="826.5,0!"]; AUV [pos="827.25,1.3!"]; AUW [pos="828.75,1.3!"]; AUX [pos="829.5,0!"]; AUY [pos="828.75,-1.3!"]; AUZ [pos="827.25,-1.3!"]; AVA [pos="830.5,0!"]; AVB [pos="831.25,1.3!"]; AVC [pos="832.75,1.3!"]; AVD [pos="833.5,0!"]; AVE [pos="832.75,-1.3!"]; AVF [pos="831.25,-1.3!"]; AVG [pos="834.5,0!"]; AVH [pos="835.25,1.3!"]; AVI [pos="836.75,1.3!"]; AVJ [pos="837.5,0!"]; AVK [pos="836.75,-1.3!"]; AVL [pos="835.25,-1.3!"]; AVM [pos="838.5,0!"]; AVN [pos="839.25,1.3!"]; AVO [pos="840.75,1.3!"]; AVP [pos="841.5,0!"]; AVQ [pos="840.75,-1.3!"]; AVR [pos="839.25,-1.3!"]; AVS [pos="842.5,0!"]; AVT [pos="843.25,1.3!"]; AVU [pos="844.75,1.3!"]; AVV [pos="845.5,0!"]; AVW [pos="844.75,-1.3!"]; AVX [pos="843.25,-1.3!"]; AVY [pos="846.5,0!"]; AVZ [pos="847.25,1.3!"]; AWA [pos="848.75,1.3!"]; AWB [pos="849.5,0!"]; AWC [pos="848.75,-1.3!"]; AWD [pos="847.25,-1.3!"]; AWE [pos="850.5,0!"]; AWF [pos="851.25,1.3!"]; AWG [pos="852.75,1.3!"]; AWH [pos="853.5,0!"]; AWI [pos="852.75,-1.3!"]; AWJ [pos="851.25,-1.3!"]; AWK [pos="854.5,0!"]; AWL [pos="855.25,1.3!"]; AWM [pos="856.75,1.3!"]; AWN [pos="857.5,0!"]; AWO [pos="856.75,-1.3!"]; AWP [pos="855.25,-1.3!"]; AWQ [pos="858.5,0!"]; AWR [pos="859.25,1.3!"]; AWS [pos="860.75,1.3!"]; AWT [pos="861.5,0!"]; AWU [pos="860.75,-1.3!"]; AWV [pos="859.25,-1.3!"]; AWW [pos="862.5,0!"]; AWX [pos="863.25,1.3!"]; AWY [pos="864.75,1.3!"]; AWZ [pos="865.5,0!"]; AXA [pos="864.75,-1.3!"]; AXB [pos="863.25,-1.3!"]; AXC [pos="866.5,0!"]; AXD [pos="867.25,1.3!"]; AXE [pos="868.75,1.3!"]; AXF [pos="869.5,0!"]; AXG [pos="868.75,-1.3!"]; AXH [pos="867.25,-1.3!"]; AXI [pos="870.5,0!"]; AXJ [pos="871.25,1.3!"]; AXK [pos="872.75,1.3!"]; AXL [pos="873.5,0!"]; AXM [pos="872.75,-1.3!"]; AXN [pos="871.25,-1.3!"]; AXO [pos="874.5,0!"]; AXP [pos="875.25,1.3!"]; AXQ [pos="876.75,1.3!"]; AXR [pos="877.5,0!"]; AXS [pos="876.75,-1.3!"]; AXT [pos="875.25,-1.3!"]; AXU [pos="878.5,0!"]; AXV [pos="879.25,1.3!"]; AXW [pos="880.75,1.3!"]; AXX [pos="881.5,0!"]; AXY [pos="880.75,-1.3!"]; AXZ [pos="879.25,-1.3!"]; AYA [pos="882.5,0!"]; AYB [pos="883.25,1.3!"]; AYC [pos="884.75,1.3!"]; AYD [pos="885.5,0!"]; AYE [pos="884.75,-1.3!"]; AYF [pos="883.25,-1.3!"]; AYG [pos="886.5,0!"]; AYH [pos="887.25,1.3!"]; AYI [pos="888.75,1.3!"]; AYJ [pos="889.5,0!"]; AYK [pos="888.75,-1.3!"]; AYL [pos="887.25,-1.3!"]; AYM [pos="890.5,0!"]; AYN [pos="891.25,1.3!"]; AYO [pos="892.75,1.3!"]; AYP [pos="893.5,0!"]; AYQ [pos="892.75,-1.3!"]; AYR [pos="891.25,-1.3!"]; AYS [pos="894.5,0!"]; AYT [pos="895.25,1.3!"]; AYU [pos="896.75,1.3!"]; AYV [pos="897.5,0!"]; AYW [pos="896.75,-1.3!"]; AYX [pos="895.25,-1.3!"]; AYY [pos="898.5,0!"]; AYZ [pos="899.25,1.3!"]; AZA [pos="900.75,1.3!"]; AZB [pos="901.5,0!"]; AZC [pos="900.75,-1.3!"]; AZD [pos="899.25,-1.3!"]; AZE [pos="902.5,0!"]; AZF [pos="903.25,1.3!"]; AZG [pos="904.75,1.3!"]; AZH [pos="905.5,0!"]; AZI [pos="904.75,-1.3!"]; AZJ [pos="903.25,-1.3!"]; AZK [pos="906.5,0!"]; AZL [pos="907.25,1.3!"]; AZM [pos="908.75,1.3!"]; AZN [pos="909.5,0!"]; AZO [pos="908.75,-1.3!"]; AZP [pos="907.25,-1.3!"]; AZQ [pos="910.5,0!"]; AZR [pos="911.25,1.3!"]; AZS [pos="912.75,1.3!"]; AZT [pos="913.5,0!"]; AZU [pos="912.75,-1.3!"]; AZV [pos="911.25,-1.3!"]; AZW [pos="914.5,0!"]; AZX [pos="915.25,1.3!"]; AZY [pos="916.75,1.3!"]; AZZ [pos="917.5,0!"]; B [pos="-1.5,0!"]; C [pos="-0.75,-1.3!"]; D [pos="0.75,-1.3!"]; E [pos="1.5,0!"]; F [pos="0,1!"]; G [pos="2.5,0!"]; H [pos="3.25,1.3!"]; I [pos="4.75,1.3!"]; J [pos="5.5,0!"]; K [pos="4.75,-1.3!"]; L [pos="3.25,-1.3!"]; M [pos="6.5,0!"]; N [pos="7.25,1.3!"]; O [pos="8.75,1.3!"]; P [pos="9.5,0!"]; Q [pos="8.75,-1.3!"]; R [pos="7.25,-1.3!"]; S [pos="10.5,0!"]; T [pos="11.25,1.3!"]; U [pos="12.75,1.3!"]; V [pos="13.5,0!"]; W [pos="12.75,-1.3!"]; X [pos="11.25,-1.3!"]; Y [pos="14.5,0!"]; Z [pos="15.25,1.3!"]; AA [pos="16.75,1.3!"]; AB [pos="17.5,0!"]; AC [pos="16.75,-1.3!"]; AD [pos="15.25,-1.3!"]; AE [pos="18.5,0!"]; AF [pos="19.25,1.3!"]; AG [pos="20.75,1.3!"]; AH [pos="21.5,0!"]; AI [pos="20.75,-1.3!"]; AJ [pos="19.25,-1.3!"]; AK [pos="22.5,0!"]; AL [pos="23.25,1.3!"]; AM [pos="24.75,1.3!"]; AN [pos="25.5,0!"]; AO [pos="24.75,-1.3!"]; AP [pos="23.25,-1.3!"]; AQ [pos="26.5,0!"]; AR [pos="27.25,1.3!"]; AS [pos="28.75,1.3!"]; AT [pos="29.5,0!"]; AU [pos="28.75,-1.3!"]; AV [pos="27.25,-1.3!"]; AW [pos="30.5,0!"]; AX [pos="31.25,1.3!"]; AY [pos="32.75,1.3!"]; AZ [pos="33.5,0!"]; BA [pos="32.75,-1.3!"]; BB [pos="31.25,-1.3!"]; BC [pos="34.5,0!"]; BD [pos="35.25,1.3!"]; BE [pos="36.75,1.3!"]; BF [pos="37.5,0!"]; BG [pos="36.75,-1.3!"]; BH [pos="35.25,-1.3!"]; BI [pos="38.5,0!"]; BJ [pos="39.25,1.3!"]; BK [pos="40.75,1.3!"]; BL [pos="41.5,0!"]; BM [pos="40.75,-1.3!"]; BN [pos="39.25,-1.3!"]; BO [pos="42.5,0!"]; BP [pos="43.25,1.3!"]; BQ [pos="44.75,1.3!"]; BR [pos="45.5,0!"]; BS [pos="44.75,-1.3!"]; BT [pos="43.25,-1.3!"]; BU [pos="46.5,0!"]; BV [pos="47.25,1.3!"]; BW [pos="48.75,1.3!"]; BX [pos="49.5,0!"]; BY [pos="48.75,-1.3!"]; BZ [pos="47.25,-1.3!"]; CA [pos="50.5,0!"]; CB [pos="51.25,1.3!"]; CC [pos="52.75,1.3!"]; CD [pos="53.5,0!"]; CE [pos="52.75,-1.3!"]; CF [pos="51.25,-1.3!"]; CG [pos="54.5,0!"]; CH [pos="55.25,1.3!"]; CI [pos="56.75,1.3!"]; CJ [pos="57.5,0!"]; CK [pos="56.75,-1.3!"]; CL [pos="55.25,-1.3!"]; CM [pos="58.5,0!"]; CN [pos="59.25,1.3!"]; CO [pos="60.75,1.3!"]; CP [pos="61.5,0!"]; CQ [pos="60.75,-1.3!"]; CR [pos="59.25,-1.3!"]; CS [pos="62.5,0!"]; CT [pos="63.25,1.3!"]; CU [pos="64.75,1.3!"]; CV [pos="65.5,0!"]; CW [pos="64.75,-1.3!"]; CX [pos="63.25,-1.3!"]; CY [pos="66.5,0!"]; CZ [pos="67.25,1.3!"]; DA [pos="68.75,1.3!"]; DB [pos="69.5,0!"]; DC [pos="68.75,-1.3!"]; DD [pos="67.25,-1.3!"]; DE [pos="70.5,0!"]; DF [pos="71.25,1.3!"]; DG [pos="72.75,1.3!"]; DH [pos="73.5,0!"]; DI [pos="72.75,-1.3!"]; DJ [pos="71.25,-1.3!"]; DK [pos="74.5,0!"]; DL [pos="75.25,1.3!"]; DM [pos="76.75,1.3!"]; DN [pos="77.5,0!"]; DO [pos="76.75,-1.3!"]; DP [pos="75.25,-1.3!"]; DQ [pos="78.5,0!"]; DR [pos="79.25,1.3!"]; DS [pos="80.75,1.3!"]; DT [pos="81.5,0!"]; DU [pos="80.75,-1.3!"]; DV [pos="79.25,-1.3!"]; DW [pos="82.5,0!"]; DX [pos="83.25,1.3!"]; DY [pos="84.75,1.3!"]; DZ [pos="85.5,0!"]; EA [pos="84.75,-1.3!"]; EB [pos="83.25,-1.3!"]; EC [pos="86.5,0!"]; ED [pos="87.25,1.3!"]; EE [pos="88.75,1.3!"]; EF [pos="89.5,0!"]; EG [pos="88.75,-1.3!"]; EH [pos="87.25,-1.3!"]; EI [pos="90.5,0!"]; EJ [pos="91.25,1.3!"]; EK [pos="92.75,1.3!"]; EL [pos="93.5,0!"]; EM [pos="92.75,-1.3!"]; EN [pos="91.25,-1.3!"]; EO [pos="94.5,0!"]; EP [pos="95.25,1.3!"]; EQ [pos="96.75,1.3!"]; ER [pos="97.5,0!"]; ES [pos="96.75,-1.3!"]; ET [pos="95.25,-1.3!"]; EU [pos="98.5,0!"]; EV [pos="99.25,1.3!"]; EW [pos="100.75,1.3!"]; EX [pos="101.5,0!"]; EY [pos="100.75,-1.3!"]; EZ [pos="99.25,-1.3!"]; FA [pos="102.5,0!"]; FB [pos="103.25,1.3!"]; FC [pos="104.75,1.3!"]; FD [pos="105.5,0!"]; FE [pos="104.75,-1.3!"]; FF [pos="103.25,-1.3!"]; FG [pos="106.5,0!"]; FH [pos="107.25,1.3!"]; FI [pos="108.75,1.3!"]; FJ [pos="109.5,0!"]; FK [pos="108.75,-1.3!"]; FL [pos="107.25,-1.3!"]; FM [pos="110.5,0!"]; FN [pos="111.25,1.3!"]; FO [pos="112.75,1.3!"]; FP [pos="113.5,0!"]; FQ [pos="112.75,-1.3!"]; FR [pos="111.25,-1.3!"]; FS [pos="114.5,0!"]; FT [pos="115.25,1.3!"]; FU [pos="116.75,1.3!"]; FV [pos="117.5,0!"]; FW [pos="116.75,-1.3!"]; FX [pos="115.25,-1.3!"]; FY [pos="118.5,0!"]; FZ [pos="119.25,1.3!"]; GA [pos="120.75,1.3!"]; GB [pos="121.5,0!"]; GC [pos="120.75,-1.3!"]; GD [pos="119.25,-1.3!"]; GE [pos="122.5,0!"]; GF [pos="123.25,1.3!"]; GG [pos="124.75,1.3!"]; GH [pos="125.5,0!"]; GI [pos="124.75,-1.3!"]; GJ [pos="123.25,-1.3!"]; GK [pos="126.5,0!"]; GL [pos="127.25,1.3!"]; GM [pos="128.75,1.3!"]; GN [pos="129.5,0!"]; GO [pos="128.75,-1.3!"]; GP [pos="127.25,-1.3!"]; GQ [pos="130.5,0!"]; GR [pos="131.25,1.3!"]; GS [pos="132.75,1.3!"]; GT [pos="133.5,0!"]; GU [pos="132.75,-1.3!"]; GV [pos="131.25,-1.3!"]; GW [pos="134.5,0!"]; GX [pos="135.25,1.3!"]; GY [pos="136.75,1.3!"]; GZ [pos="137.5,0!"]; HA [pos="136.75,-1.3!"]; HB [pos="135.25,-1.3!"]; HC [pos="138.5,0!"]; HD [pos="139.25,1.3!"]; HE [pos="140.75,1.3!"]; HF [pos="141.5,0!"]; HG [pos="140.75,-1.3!"]; HH [pos="139.25,-1.3!"]; HI [pos="142.5,0!"]; HJ [pos="143.25,1.3!"]; HK [pos="144.75,1.3!"]; HL [pos="145.5,0!"]; HM [pos="144.75,-1.3!"]; HN [pos="143.25,-1.3!"]; HO [pos="146.5,0!"]; HP [pos="147.25,1.3!"]; HQ [pos="148.75,1.3!"]; HR [pos="149.5,0!"]; HS [pos="148.75,-1.3!"]; HT [pos="147.25,-1.3!"]; HU [pos="150.5,0!"]; HV [pos="151.25,1.3!"]; HW [pos="152.75,1.3!"]; HX [pos="153.5,0!"]; HY [pos="152.75,-1.3!"]; HZ [pos="151.25,-1.3!"]; IA [pos="154.5,0!"]; IB [pos="155.25,1.3!"]; IC [pos="156.75,1.3!"]; ID [pos="157.5,0!"]; IE [pos="156.75,-1.3!"]; IF [pos="155.25,-1.3!"]; IG [pos="158.5,0!"]; IH [pos="159.25,1.3!"]; II [pos="160.75,1.3!"]; IJ [pos="161.5,0!"]; IK [pos="160.75,-1.3!"]; IL [pos="159.25,-1.3!"]; IM [pos="162.5,0!"]; IN [pos="163.25,1.3!"]; IO [pos="164.75,1.3!"]; IP [pos="165.5,0!"]; IQ [pos="164.75,-1.3!"]; IR [pos="163.25,-1.3!"]; IS [pos="166.5,0!"]; IT [pos="167.25,1.3!"]; IU [pos="168.75,1.3!"]; IV [pos="169.5,0!"]; IW [pos="168.75,-1.3!"]; IX [pos="167.25,-1.3!"]; IY [pos="170.5,0!"]; IZ [pos="171.25,1.3!"]; JA [pos="172.75,1.3!"]; JB [pos="173.5,0!"]; JC [pos="172.75,-1.3!"]; JD [pos="171.25,-1.3!"]; JE [pos="174.5,0!"]; JF [pos="175.25,1.3!"]; JG [pos="176.75,1.3!"]; JH [pos="177.5,0!"]; JI [pos="176.75,-1.3!"]; JJ [pos="175.25,-1.3!"]; JK [pos="178.5,0!"]; JL [pos="179.25,1.3!"]; JM [pos="180.75,1.3!"]; JN [pos="181.5,0!"]; JO [pos="180.75,-1.3!"]; JP [pos="179.25,-1.3!"]; JQ [pos="182.5,0!"]; JR [pos="183.25,1.3!"]; JS [pos="184.75,1.3!"]; JT [pos="185.5,0!"]; JU [pos="184.75,-1.3!"]; JV [pos="183.25,-1.3!"]; JW [pos="186.5,0!"]; JX [pos="187.25,1.3!"]; JY [pos="188.75,1.3!"]; JZ [pos="189.5,0!"]; KA [pos="188.75,-1.3!"]; KB [pos="187.25,-1.3!"]; KC [pos="190.5,0!"]; KD [pos="191.25,1.3!"]; KE [pos="192.75,1.3!"]; KF [pos="193.5,0!"]; KG [pos="192.75,-1.3!"]; KH [pos="191.25,-1.3!"]; KI [pos="194.5,0!"]; KJ [pos="195.25,1.3!"]; KK [pos="196.75,1.3!"]; KL [pos="197.5,0!"]; KM [pos="196.75,-1.3!"]; KN [pos="195.25,-1.3!"]; KO [pos="198.5,0!"]; KP [pos="199.25,1.3!"]; KQ [pos="200.75,1.3!"]; KR [pos="201.5,0!"]; KS [pos="200.75,-1.3!"]; KT [pos="199.25,-1.3!"]; KU [pos="202.5,0!"]; KV [pos="203.25,1.3!"]; KW [pos="204.75,1.3!"]; KX [pos="205.5,0!"]; KY [pos="204.75,-1.3!"]; KZ [pos="203.25,-1.3!"]; LA [pos="206.5,0!"]; LB [pos="207.25,1.3!"]; LC [pos="208.75,1.3!"]; LD [pos="209.5,0!"]; LE [pos="208.75,-1.3!"]; LF [pos="207.25,-1.3!"]; LG [pos="210.5,0!"]; LH [pos="211.25,1.3!"]; LI [pos="212.75,1.3!"]; LJ [pos="213.5,0!"]; LK [pos="212.75,-1.3!"]; LL [pos="211.25,-1.3!"]; LM [pos="214.5,0!"]; LN [pos="215.25,1.3!"]; LO [pos="216.75,1.3!"]; LP [pos="217.5,0!"]; LQ [pos="216.75,-1.3!"]; LR [pos="215.25,-1.3!"]; LS [pos="218.5,0!"]; LT [pos="219.25,1.3!"]; LU [pos="220.75,1.3!"]; LV [pos="221.5,0!"]; LW [pos="220.75,-1.3!"]; LX [pos="219.25,-1.3!"]; LY [pos="222.5,0!"]; LZ [pos="223.25,1.3!"]; MA [pos="224.75,1.3!"]; MB [pos="225.5,0!"]; MC [pos="224.75,-1.3!"]; MD [pos="223.25,-1.3!"]; ME [pos="226.5,0!"]; MF [pos="227.25,1.3!"]; MG [pos="228.75,1.3!"]; MH [pos="229.5,0!"]; MI [pos="228.75,-1.3!"]; MJ [pos="227.25,-1.3!"]; MK [pos="230.5,0!"]; ML [pos="231.25,1.3!"]; MM [pos="232.75,1.3!"]; MN [pos="233.5,0!"]; MO [pos="232.75,-1.3!"]; MP [pos="231.25,-1.3!"]; MQ [pos="234.5,0!"]; MR [pos="235.25,1.3!"]; MS [pos="236.75,1.3!"]; MT [pos="237.5,0!"]; MU [pos="236.75,-1.3!"]; MV [pos="235.25,-1.3!"]; MW [pos="238.5,0!"]; MX [pos="239.25,1.3!"]; MY [pos="240.75,1.3!"]; MZ [pos="241.5,0!"]; NA [pos="240.75,-1.3!"]; NB [pos="239.25,-1.3!"]; NC [pos="242.5,0!"]; ND [pos="243.25,1.3!"]; NE [pos="244.75,1.3!"]; NF [pos="245.5,0!"]; NG [pos="244.75,-1.3!"]; NH [pos="243.25,-1.3!"]; NI [pos="246.5,0!"]; NJ [pos="247.25,1.3!"]; NK [pos="248.75,1.3!"]; NL [pos="249.5,0!"]; NM [pos="248.75,-1.3!"]; NN [pos="247.25,-1.3!"]; NO [pos="250.5,0!"]; NP [pos="251.25,1.3!"]; NQ [pos="252.75,1.3!"]; NR [pos="253.5,0!"]; NS [pos="252.75,-1.3!"]; NT [pos="251.25,-1.3!"]; NU [pos="254.5,0!"]; NV [pos="255.25,1.3!"]; NW [pos="256.75,1.3!"]; NX [pos="257.5,0!"]; NY [pos="256.75,-1.3!"]; NZ [pos="255.25,-1.3!"]; OA [pos="258.5,0!"]; OB [pos="259.25,1.3!"]; OC [pos="260.75,1.3!"]; OD [pos="261.5,0!"]; OE [pos="260.75,-1.3!"]; OF [pos="259.25,-1.3!"]; OG [pos="262.5,0!"]; OH [pos="263.25,1.3!"]; OI [pos="264.75,1.3!"]; OJ [pos="265.5,0!"]; OK [pos="264.75,-1.3!"]; OL [pos="263.25,-1.3!"]; OM [pos="266.5,0!"]; ON [pos="267.25,1.3!"]; OO [pos="268.75,1.3!"]; OP [pos="269.5,0!"]; OQ [pos="268.75,-1.3!"]; OR [pos="267.25,-1.3!"]; OS [pos="270.5,0!"]; OT [pos="271.25,1.3!"]; OU [pos="272.75,1.3!"]; OV [pos="273.5,0!"]; OW [pos="272.75,-1.3!"]; OX [pos="271.25,-1.3!"]; OY [pos="274.5,0!"]; OZ [pos="275.25,1.3!"]; PA [pos="276.75,1.3!"]; PB [pos="277.5,0!"]; PC [pos="276.75,-1.3!"]; PD [pos="275.25,-1.3!"]; PE [pos="278.5,0!"]; PF [pos="279.25,1.3!"]; PG [pos="280.75,1.3!"]; PH [pos="281.5,0!"]; PI [pos="280.75,-1.3!"]; PJ [pos="279.25,-1.3!"]; PK [pos="282.5,0!"]; PL [pos="283.25,1.3!"]; PM [pos="284.75,1.3!"]; PN [pos="285.5,0!"]; PO [pos="284.75,-1.3!"]; PP [pos="283.25,-1.3!"]; PQ [pos="286.5,0!"]; PR [pos="287.25,1.3!"]; PS [pos="288.75,1.3!"]; PT [pos="289.5,0!"]; PU [pos="288.75,-1.3!"]; PV [pos="287.25,-1.3!"]; PW [pos="290.5,0!"]; PX [pos="291.25,1.3!"]; PY [pos="292.75,1.3!"]; PZ [pos="293.5,0!"]; QA [pos="292.75,-1.3!"]; QB [pos="291.25,-1.3!"]; QC [pos="294.5,0!"]; QD [pos="295.25,1.3!"]; QE [pos="296.75,1.3!"]; QF [pos="297.5,0!"]; QG [pos="296.75,-1.3!"]; QH [pos="295.25,-1.3!"]; QI [pos="298.5,0!"]; QJ [pos="299.25,1.3!"]; QK [pos="300.75,1.3!"]; QL [pos="301.5,0!"]; QM [pos="300.75,-1.3!"]; QN [pos="299.25,-1.3!"]; QO [pos="302.5,0!"]; QP [pos="303.25,1.3!"]; QQ [pos="304.75,1.3!"]; QR [pos="305.5,0!"]; QS [pos="304.75,-1.3!"]; QT [pos="303.25,-1.3!"]; QU [pos="306.5,0!"]; QV [pos="307.25,1.3!"]; QW [pos="308.75,1.3!"]; QX [pos="309.5,0!"]; QY [pos="308.75,-1.3!"]; QZ [pos="307.25,-1.3!"]; RA [pos="310.5,0!"]; RB [pos="311.25,1.3!"]; RC [pos="312.75,1.3!"]; RD [pos="313.5,0!"]; RE [pos="312.75,-1.3!"]; RF [pos="311.25,-1.3!"]; RG [pos="314.5,0!"]; RH [pos="315.25,1.3!"]; RI [pos="316.75,1.3!"]; RJ [pos="317.5,0!"]; RK [pos="316.75,-1.3!"]; RL [pos="315.25,-1.3!"]; RM [pos="318.5,0!"]; RN [pos="319.25,1.3!"]; RO [pos="320.75,1.3!"]; RP [pos="321.5,0!"]; RQ [pos="320.75,-1.3!"]; RR [pos="319.25,-1.3!"]; RS [pos="322.5,0!"]; RT [pos="323.25,1.3!"]; RU [pos="324.75,1.3!"]; RV [pos="325.5,0!"]; RW [pos="324.75,-1.3!"]; RX [pos="323.25,-1.3!"]; RY [pos="326.5,0!"]; RZ [pos="327.25,1.3!"]; SA [pos="328.75,1.3!"]; SB [pos="329.5,0!"]; SC [pos="328.75,-1.3!"]; SD [pos="327.25,-1.3!"]; SE [pos="330.5,0!"]; SF [pos="331.25,1.3!"]; SG [pos="332.75,1.3!"]; SH [pos="333.5,0!"]; SI [pos="332.75,-1.3!"]; SJ [pos="331.25,-1.3!"]; SK [pos="334.5,0!"]; SL [pos="335.25,1.3!"]; SM [pos="336.75,1.3!"]; SN [pos="337.5,0!"]; SO [pos="336.75,-1.3!"]; SP [pos="335.25,-1.3!"]; SQ [pos="338.5,0!"]; SR [pos="339.25,1.3!"]; SS [pos="340.75,1.3!"]; ST [pos="341.5,0!"]; SU [pos="340.75,-1.3!"]; SV [pos="339.25,-1.3!"]; SW [pos="342.5,0!"]; SX [pos="343.25,1.3!"]; SY [pos="344.75,1.3!"]; SZ [pos="345.5,0!"]; TA [pos="344.75,-1.3!"]; TB [pos="343.25,-1.3!"]; TC [pos="346.5,0!"]; TD [pos="347.25,1.3!"]; TE [pos="348.75,1.3!"]; TF [pos="349.5,0!"]; TG [pos="348.75,-1.3!"]; TH [pos="347.25,-1.3!"]; TI [pos="350.5,0!"]; TJ [pos="351.25,1.3!"]; TK [pos="352.75,1.3!"]; TL [pos="353.5,0!"]; TM [pos="352.75,-1.3!"]; TN [pos="351.25,-1.3!"]; TO [pos="354.5,0!"]; TP [pos="355.25,1.3!"]; TQ [pos="356.75,1.3!"]; TR [pos="357.5,0!"]; TS [pos="356.75,-1.3!"]; TT [pos="355.25,-1.3!"]; TU [pos="358.5,0!"]; TV [pos="359.25,1.3!"]; TW [pos="360.75,1.3!"]; TX [pos="361.5,0!"]; TY [pos="360.75,-1.3!"]; TZ [pos="359.25,-1.3!"]; UA [pos="362.5,0!"]; UB [pos="363.25,1.3!"]; UC [pos="364.75,1.3!"]; UD [pos="365.5,0!"]; UE [pos="364.75,-1.3!"]; UF [pos="363.25,-1.3!"]; UG [pos="366.5,0!"]; UH [pos="367.25,1.3!"]; UI [pos="368.75,1.3!"]; UJ [pos="369.5,0!"]; UK [pos="368.75,-1.3!"]; UL [pos="367.25,-1.3!"]; UM [pos="370.5,0!"]; UN [pos="371.25,1.3!"]; UO [pos="372.75,1.3!"]; UP [pos="373.5,0!"]; UQ [pos="372.75,-1.3!"]; UR [pos="371.25,-1.3!"]; US [pos="374.5,0!"]; UT [pos="375.25,1.3!"]; UU [pos="376.75,1.3!"]; UV [pos="377.5,0!"]; UW [pos="376.75,-1.3!"]; UX [pos="375.25,-1.3!"]; UY [pos="378.5,0!"]; UZ [pos="379.25,1.3!"]; VA [pos="380.75,1.3!"]; VB [pos="381.5,0!"]; VC [pos="380.75,-1.3!"]; VD [pos="379.25,-1.3!"]; VE [pos="382.5,0!"]; VF [pos="383.25,1.3!"]; VG [pos="384.75,1.3!"]; VH [pos="385.5,0!"]; VI [pos="384.75,-1.3!"]; VJ [pos="383.25,-1.3!"]; VK [pos="386.5,0!"]; VL [pos="387.25,1.3!"]; VM [pos="388.75,1.3!"]; VN [pos="389.5,0!"]; VO [pos="388.75,-1.3!"]; VP [pos="387.25,-1.3!"]; VQ [pos="390.5,0!"]; VR [pos="391.25,1.3!"]; VS [pos="392.75,1.3!"]; VT [pos="393.5,0!"]; VU [pos="392.75,-1.3!"]; VV [pos="391.25,-1.3!"]; VW [pos="394.5,0!"]; VX [pos="395.25,1.3!"]; VY [pos="396.75,1.3!"]; VZ [pos="397.5,0!"]; WA [pos="396.75,-1.3!"]; WB [pos="395.25,-1.3!"]; WC [pos="398.5,0!"]; WD [pos="399.25,1.3!"]; WE [pos="400.75,1.3!"]; WF [pos="401.5,0!"]; WG [pos="400.75,-1.3!"]; WH [pos="399.25,-1.3!"]; WI [pos="402.5,0!"]; WJ [pos="403.25,1.3!"]; WK [pos="404.75,1.3!"]; WL [pos="405.5,0!"]; WM [pos="404.75,-1.3!"]; WN [pos="403.25,-1.3!"]; WO [pos="406.5,0!"]; WP [pos="407.25,1.3!"]; WQ [pos="408.75,1.3!"]; WR [pos="409.5,0!"]; WS [pos="408.75,-1.3!"]; WT [pos="407.25,-1.3!"]; WU [pos="410.5,0!"]; WV [pos="411.25,1.3!"]; WW [pos="412.75,1.3!"]; WX [pos="413.5,0!"]; WY [pos="412.75,-1.3!"]; WZ [pos="411.25,-1.3!"]; XA [pos="414.5,0!"]; XB [pos="415.25,1.3!"]; XC [pos="416.75,1.3!"]; XD [pos="417.5,0!"]; XE [pos="416.75,-1.3!"]; XF [pos="415.25,-1.3!"]; XG [pos="418.5,0!"]; XH [pos="419.25,1.3!"]; XI [pos="420.75,1.3!"]; XJ [pos="421.5,0!"]; XK [pos="420.75,-1.3!"]; XL [pos="419.25,-1.3!"]; XM [pos="422.5,0!"]; XN [pos="423.25,1.3!"]; XO [pos="424.75,1.3!"]; XP [pos="425.5,0!"]; XQ [pos="424.75,-1.3!"]; XR [pos="423.25,-1.3!"]; XS [pos="426.5,0!"]; XT [pos="427.25,1.3!"]; XU [pos="428.75,1.3!"]; XV [pos="429.5,0!"]; XW [pos="428.75,-1.3!"]; XX [pos="427.25,-1.3!"]; XY [pos="430.5,0!"]; XZ [pos="431.25,1.3!"]; YA [pos="432.75,1.3!"]; YB [pos="433.5,0!"]; YC [pos="432.75,-1.3!"]; YD [pos="431.25,-1.3!"]; YE [pos="434.5,0!"]; YF [pos="435.25,1.3!"]; YG [pos="436.75,1.3!"]; YH [pos="437.5,0!"]; YI [pos="436.75,-1.3!"]; YJ [pos="435.25,-1.3!"]; YK [pos="438.5,0!"]; YL [pos="439.25,1.3!"]; YM [pos="440.75,1.3!"]; YN [pos="441.5,0!"]; YO [pos="440.75,-1.3!"]; YP [pos="439.25,-1.3!"]; YQ [pos="442.5,0!"]; YR [pos="443.25,1.3!"]; YS [pos="444.75,1.3!"]; YT [pos="445.5,0!"]; YU [pos="444.75,-1.3!"]; YV [pos="443.25,-1.3!"]; YW [pos="446.5,0!"]; YX [pos="447.25,1.3!"]; YY [pos="448.75,1.3!"]; YZ [pos="449.5,0!"]; ZA [pos="448.75,-1.3!"]; ZB [pos="447.25,-1.3!"]; ZC [pos="450.5,0!"]; ZD [pos="451.25,1.3!"]; ZE [pos="452.75,1.3!"]; ZF [pos="453.5,0!"]; ZG [pos="452.75,-1.3!"]; ZH [pos="451.25,-1.3!"]; ZI [pos="454.5,0!"]; ZJ [pos="455.25,1.3!"]; ZK [pos="456.75,1.3!"]; ZL [pos="457.5,0!"]; ZM [pos="456.75,-1.3!"]; ZN [pos="455.25,-1.3!"]; ZO [pos="458.5,0!"]; ZP [pos="459.25,1.3!"]; ZQ [pos="460.75,1.3!"]; ZR [pos="461.5,0!"]; ZS [pos="460.75,-1.3!"]; ZT [pos="459.25,-1.3!"]; ZU [pos="462.5,0!"]; ZV [pos="463.25,1.3!"]; ZW [pos="464.75,1.3!"]; ZX [pos="465.5,0!"]; ZY [pos="464.75,-1.3!"]; ZZ [pos="463.25,-1.3!"]; AAA [pos="466.5,0!"]; AAB [pos="467.25,1.3!"]; AAC [pos="468.75,1.3!"]; AAD [pos="469.5,0!"]; AAE [pos="468.75,-1.3!"]; AAF [pos="467.25,-1.3!"]; AAG [pos="470.5,0!"]; AAH [pos="471.25,1.3!"]; AAI [pos="472.75,1.3!"]; AAJ [pos="473.5,0!"]; AAK [pos="472.75,-1.3!"]; AAL [pos="471.25,-1.3!"]; AAM [pos="474.5,0!"]; AAN [pos="475.25,1.3!"]; AAO [pos="476.75,1.3!"]; AAP [pos="477.5,0!"]; AAQ [pos="476.75,-1.3!"]; AAR [pos="475.25,-1.3!"]; AAS [pos="478.5,0!"]; AAT [pos="479.25,1.3!"]; AAU [pos="480.75,1.3!"]; AAV [pos="481.5,0!"]; AAW [pos="480.75,-1.3!"]; AAX [pos="479.25,-1.3!"]; AAY [pos="482.5,0!"]; AAZ [pos="483.25,1.3!"]; ABA [pos="484.75,1.3!"]; ABB [pos="485.5,0!"]; ABC [pos="484.75,-1.3!"]; ABD [pos="483.25,-1.3!"]; ABE [pos="486.5,0!"]; ABF [pos="487.25,1.3!"]; ABG [pos="488.75,1.3!"]; ABH [pos="489.5,0!"]; ABI [pos="488.75,-1.3!"]; ABJ [pos="487.25,-1.3!"]; ABK [pos="490.5,0!"]; ABL [pos="491.25,1.3!"]; ABM [pos="492.75,1.3!"]; ABN [pos="493.5,0!"]; ABO [pos="492.75,-1.3!"]; ABP [pos="491.25,-1.3!"]; ABQ [pos="494.5,0!"]; ABR [pos="495.25,1.3!"]; ABS [pos="496.75,1.3!"]; ABT [pos="497.5,0!"]; ABU [pos="496.75,-1.3!"]; ABV [pos="495.25,-1.3!"]; ABW [pos="498.5,0!"]; ABX [pos="499.25,1.3!"]; ABY [pos="500.75,1.3!"]; ABZ [pos="501.5,0!"]; ACA [pos="500.75,-1.3!"]; ACB [pos="499.25,-1.3!"]; ACC [pos="502.5,0!"]; ACD [pos="503.25,1.3!"]; ACE [pos="504.75,1.3!"]; ACF [pos="505.5,0!"]; ACG [pos="504.75,-1.3!"]; ACH [pos="503.25,-1.3!"]; ACI [pos="506.5,0!"]; ACJ [pos="507.25,1.3!"]; ACK [pos="508.75,1.3!"]; ACL [pos="509.5,0!"]; ACM [pos="508.75,-1.3!"]; ACN [pos="507.25,-1.3!"]; ACO [pos="510.5,0!"]; ACP [pos="511.25,1.3!"]; ACQ [pos="512.75,1.3!"]; ACR [pos="513.5,0!"]; ACS [pos="512.75,-1.3!"]; ACT [pos="511.25,-1.3!"]; ACU [pos="514.5,0!"]; ACV [pos="515.25,1.3!"]; ACW [pos="516.75,1.3!"]; ACX [pos="517.5,0!"]; ACY [pos="516.75,-1.3!"]; ACZ [pos="515.25,-1.3!"]; ADA [pos="518.5,0!"]; ADB [pos="519.25,1.3!"]; ADC [pos="520.75,1.3!"]; ADD [pos="521.5,0!"]; ADE [pos="520.75,-1.3!"]; ADF [pos="519.25,-1.3!"]; ADG [pos="522.5,0!"]; ADH [pos="523.25,1.3!"]; ADI [pos="524.75,1.3!"]; ADJ [pos="525.5,0!"]; ADK [pos="524.75,-1.3!"]; ADL [pos="523.25,-1.3!"]; ADM [pos="526.5,0!"]; ADN [pos="527.25,1.3!"]; ADO [pos="528.75,1.3!"]; ADP [pos="529.5,0!"]; ADQ [pos="528.75,-1.3!"]; ADR [pos="527.25,-1.3!"]; ADS [pos="530.5,0!"]; ADT [pos="531.25,1.3!"]; ADU [pos="532.75,1.3!"]; ADV [pos="533.5,0!"]; ADW [pos="532.75,-1.3!"]; ADX [pos="531.25,-1.3!"]; ADY [pos="534.5,0!"]; ADZ [pos="535.25,1.3!"]; AEA [pos="536.75,1.3!"]; AEB [pos="537.5,0!"]; AEC [pos="536.75,-1.3!"]; AED [pos="535.25,-1.3!"]; AEE [pos="538.5,0!"]; AEF [pos="539.25,1.3!"]; AEG [pos="540.75,1.3!"]; AEH [pos="541.5,0!"]; AEI [pos="540.75,-1.3!"]; AEJ [pos="539.25,-1.3!"]; AEK [pos="542.5,0!"]; AEL [pos="543.25,1.3!"]; AEM [pos="544.75,1.3!"]; AEN [pos="545.5,0!"]; AEO [pos="544.75,-1.3!"]; AEP [pos="543.25,-1.3!"]; AEQ [pos="546.5,0!"]; AER [pos="547.25,1.3!"]; AES [pos="548.75,1.3!"]; AET [pos="549.5,0!"]; AEU [pos="548.75,-1.3!"]; AEV [pos="547.25,-1.3!"]; AEW [pos="550.5,0!"]; AEX [pos="551.25,1.3!"]; AEY [pos="552.75,1.3!"]; AEZ [pos="553.5,0!"]; AFA [pos="552.75,-1.3!"]; AFB [pos="551.25,-1.3!"]; AFC [pos="554.5,0!"]; AFD [pos="555.25,1.3!"]; AFE [pos="556.75,1.3!"]; AFF [pos="557.5,0!"]; AFG [pos="556.75,-1.3!"]; AFH [pos="555.25,-1.3!"]; AFI [pos="558.5,0!"]; AFJ [pos="559.25,1.3!"]; AFK [pos="560.75,1.3!"]; AFL [pos="561.5,0!"]; AFM [pos="560.75,-1.3!"]; AFN [pos="559.25,-1.3!"]; AFO [pos="562.5,0!"]; AFP [pos="563.25,1.3!"]; AFQ [pos="564.75,1.3!"]; AFR [pos="565.5,0!"]; AFS [pos="564.75,-1.3!"]; AFT [pos="563.25,-1.3!"]; AFU [pos="566.5,0!"]; AFV [pos="567.25,1.3!"]; AFW [pos="568.75,1.3!"]; AFX [pos="569.5,0!"]; AFY [pos="568.75,-1.3!"]; AFZ [pos="567.25,-1.3!"]; AGA [pos="570.5,0!"]; AGB [pos="571.25,1.3!"]; AGC [pos="572.75,1.3!"]; AGD [pos="573.5,0!"]; AGE [pos="572.75,-1.3!"]; AGF [pos="571.25,-1.3!"]; AGG [pos="574.5,0!"]; AGH [pos="575.25,1.3!"]; AGI [pos="576.75,1.3!"]; AGJ [pos="577.5,0!"]; AGK [pos="576.75,-1.3!"]; AGL [pos="575.25,-1.3!"]; AGM [pos="578.5,0!"]; AGN [pos="579.25,1.3!"]; AGO [pos="580.75,1.3!"]; AGP [pos="581.5,0!"]; AGQ [pos="580.75,-1.3!"]; AGR [pos="579.25,-1.3!"]; AGS [pos="582.5,0!"]; AGT [pos="583.25,1.3!"]; AGU [pos="584.75,1.3!"]; AGV [pos="585.5,0!"]; AGW [pos="584.75,-1.3!"]; AGX [pos="583.25,-1.3!"]; AGY [pos="586.5,0!"]; AGZ [pos="587.25,1.3!"]; AHA [pos="588.75,1.3!"]; AHB [pos="589.5,0!"]; AHC [pos="588.75,-1.3!"]; AHD [pos="587.25,-1.3!"]; AHE [pos="590.5,0!"]; AHF [pos="591.25,1.3!"]; AHG [pos="592.75,1.3!"]; AHH [pos="593.5,0!"]; AHI [pos="592.75,-1.3!"]; AHJ [pos="591.25,-1.3!"]; AHK [pos="594.5,0!"]; AHL [pos="595.25,1.3!"]; AHM [pos="596.75,1.3!"]; AHN [pos="597.5,0!"]; AHO [pos="596.75,-1.3!"]; AHP [pos="595.25,-1.3!"]; AHQ [pos="598.5,0!"]; AHR [pos="599.25,1.3!"]; AHS [pos="600.75,1.3!"]; AHT [pos="601.5,0!"]; AHU [pos="600.75,-1.3!"]; AHV [pos="599.25,-1.3!"]; AHW [pos="602.5,0!"]; AHX [pos="603.25,1.3!"]; AHY [pos="604.75,1.3!"]; AHZ [pos="605.5,0!"]; AIA [pos="604.75,-1.3!"]; AIB [pos="603.25,-1.3!"]; AIC [pos="606.5,0!"]; AID [pos="607.25,1.3!"]; AIE [pos="608.75,1.3!"]; AIF [pos="609.5,0!"]; AIG [pos="608.75,-1.3!"]; AIH [pos="607.25,-1.3!"]; AII [pos="610.5,0!"]; AIJ [pos="611.25,1.3!"]; AIK [pos="612.75,1.3!"]; AIL [pos="613.5,0!"]; AIM [pos="612.75,-1.3!"]; AIN [pos="611.25,-1.3!"]; AIO [pos="614.5,0!"]; AIP [pos="615.25,1.3!"]; AIQ [pos="616.75,1.3!"]; AIR [pos="617.5,0!"]; AIS [pos="616.75,-1.3!"]; AIT [pos="615.25,-1.3!"]; AIU [pos="618.5,0!"]; AIV [pos="619.25,1.3!"]; AIW [pos="620.75,1.3!"]; AIX [pos="621.5,0!"]; AIY [pos="620.75,-1.3!"]; AIZ [pos="619.25,-1.3!"]; AJA [pos="622.5,0!"]; AJB [pos="623.25,1.3!"]; AJC [pos="624.75,1.3!"]; AJD [pos="625.5,0!"]; AJE [pos="624.75,-1.3!"]; AJF [pos="623.25,-1.3!"]; AJG [pos="626.5,0!"]; AJH [pos="627.25,1.3!"]; AJI [pos="628.75,1.3!"]; AJJ [pos="629.5,0!"]; AJK [pos="628.75,-1.3!"]; AJL [pos="627.25,-1.3!"]; AJM [pos="630.5,0!"]; AJN [pos="631.25,1.3!"]; AJO [pos="632.75,1.3!"]; AJP [pos="633.5,0!"]; AJQ [pos="632.75,-1.3!"]; AJR [pos="631.25,-1.3!"]; AJS [pos="634.5,0!"]; AJT [pos="635.25,1.3!"]; AJU [pos="636.75,1.3!"]; AJV [pos="637.5,0!"]; AJW [pos="636.75,-1.3!"]; AJX [pos="635.25,-1.3!"]; AJY [pos="638.5,0!"]; AJZ [pos="639.25,1.3!"]; AKA [pos="640.75,1.3!"]; AKB [pos="641.5,0!"]; AKC [pos="640.75,-1.3!"]; AKD [pos="639.25,-1.3!"]; AKE [pos="642.5,0!"]; AKF [pos="643.25,1.3!"]; AKG [pos="644.75,1.3!"]; AKH [pos="645.5,0!"]; AKI [pos="644.75,-1.3!"]; AKJ [pos="643.25,-1.3!"]; AKK [pos="646.5,0!"]; AKL [pos="647.25,1.3!"]; AKM [pos="648.75,1.3!"]; AKN [pos="649.5,0!"]; AKO [pos="648.75,-1.3!"]; AKP [pos="647.25,-1.3!"]; AKQ [pos="650.5,0!"]; AKR [pos="651.25,1.3!"]; AKS [pos="652.75,1.3!"]; AKT [pos="653.5,0!"]; AKU [pos="652.75,-1.3!"]; AKV [pos="651.25,-1.3!"]; AKW [pos="654.5,0!"]; AKX [pos="655.25,1.3!"]; AKY [pos="656.75,1.3!"]; AKZ [pos="657.5,0!"]; ALA [pos="656.75,-1.3!"]; ALB [pos="655.25,-1.3!"]; ALC [pos="658.5,0!"]; ALD [pos="659.25,1.3!"]; ALE [pos="660.75,1.3!"]; ALF [pos="661.5,0!"]; ALG [pos="660.75,-1.3!"]; ALH [pos="659.25,-1.3!"]; ALI [pos="662.5,0!"]; ALJ [pos="663.25,1.3!"]; ALK [pos="664.75,1.3!"]; ALL [pos="665.5,0!"]; ALM [pos="664.75,-1.3!"]; ALN [pos="663.25,-1.3!"]; ALO [pos="666.5,0!"]; ALP [pos="667.25,1.3!"]; ALQ [pos="668.75,1.3!"]; ALR [pos="669.5,0!"]; ALS [pos="668.75,-1.3!"]; ALT [pos="667.25,-1.3!"]; ALU [pos="670.5,0!"]; ALV [pos="671.25,1.3!"]; ALW [pos="672.75,1.3!"]; ALX [pos="673.5,0!"]; ALY [pos="672.75,-1.3!"]; ALZ [pos="671.25,-1.3!"]; AMA [pos="674.5,0!"]; AMB [pos="675.25,1.3!"]; AMC [pos="676.75,1.3!"]; AMD [pos="677.5,0!"]; AME [pos="676.75,-1.3!"]; AMF [pos="675.25,-1.3!"]; AMG [pos="678.5,0!"]; AMH [pos="679.25,1.3!"]; AMI [pos="680.75,1.3!"]; AMJ [pos="681.5,0!"]; AMK [pos="680.75,-1.3!"]; AML [pos="679.25,-1.3!"]; AMM [pos="682.5,0!"]; AMN [pos="683.25,1.3!"]; AMO [pos="684.75,1.3!"]; AMP [pos="685.5,0!"]; AMQ [pos="684.75,-1.3!"]; AMR [pos="683.25,-1.3!"]; AMS [pos="686.5,0!"]; AMT [pos="687.25,1.3!"]; AMU [pos="688.75,1.3!"]; AMV [pos="689.5,0!"]; AMW [pos="688.75,-1.3!"]; AMX [pos="687.25,-1.3!"]; AMY [pos="690.5,0!"]; AMZ [pos="691.25,1.3!"]; ANA [pos="692.75,1.3!"]; ANB [pos="693.5,0!"]; ANC [pos="692.75,-1.3!"]; AND [pos="691.25,-1.3!"]; ANE [pos="694.5,0!"]; ANF [pos="695.25,1.3!"]; ANG [pos="696.75,1.3!"]; ANH [pos="697.5,0!"]; ANI [pos="696.75,-1.3!"]; ANJ [pos="695.25,-1.3!"]; ANK [pos="698.5,0!"]; ANL [pos="699.25,1.3!"]; ANM [pos="700.75,1.3!"]; ANN [pos="701.5,0!"]; ANO [pos="700.75,-1.3!"]; ANP [pos="699.25,-1.3!"]; ANQ [pos="702.5,0!"]; ANR [pos="703.25,1.3!"]; ANS [pos="704.75,1.3!"]; ANT [pos="705.5,0!"]; ANU [pos="704.75,-1.3!"]; ANV [pos="703.25,-1.3!"]; ANW [pos="706.5,0!"]; ANX [pos="707.25,1.3!"]; ANY [pos="708.75,1.3!"]; ANZ [pos="709.5,0!"]; AOA [pos="708.75,-1.3!"]; AOB [pos="707.25,-1.3!"]; AOC [pos="710.5,0!"]; AOD [pos="711.25,1.3!"]; AOE [pos="712.75,1.3!"]; AOF [pos="713.5,0!"]; AOG [pos="712.75,-1.3!"]; AOH [pos="711.25,-1.3!"]; AOI [pos="714.5,0!"]; AOJ [pos="715.25,1.3!"]; AOK [pos="716.75,1.3!"]; AOL [pos="717.5,0!"]; AOM [pos="716.75,-1.3!"]; AON [pos="715.25,-1.3!"]; AOO [pos="718.5,0!"]; AOP [pos="719.25,1.3!"]; AOQ [pos="720.75,1.3!"]; AOR [pos="721.5,0!"]; AOS [pos="720.75,-1.3!"]; AOT [pos="719.25,-1.3!"]; AOU [pos="722.5,0!"]; AOV [pos="723.25,1.3!"]; AOW [pos="724.75,1.3!"]; AOX [pos="725.5,0!"]; AOY [pos="724.75,-1.3!"]; AOZ [pos="723.25,-1.3!"]; APA [pos="726.5,0!"]; APB [pos="727.25,1.3!"]; APC [pos="728.75,1.3!"]; APD [pos="729.5,0!"]; APE [pos="728.75,-1.3!"]; APF [pos="727.25,-1.3!"]; APG [pos="730.5,0!"]; APH [pos="731.25,1.3!"]; API [pos="732.75,1.3!"]; APJ [pos="733.5,0!"]; APK [pos="732.75,-1.3!"]; APL [pos="731.25,-1.3!"]; APM [pos="734.5,0!"]; APN [pos="735.25,1.3!"]; APO [pos="736.75,1.3!"]; APP [pos="737.5,0!"]; APQ [pos="736.75,-1.3!"]; APR [pos="735.25,-1.3!"]; APS [pos="738.5,0!"]; APT [pos="739.25,1.3!"]; APU [pos="740.75,1.3!"]; APV [pos="741.5,0!"]; APW [pos="740.75,-1.3!"]; APX [pos="739.25,-1.3!"]; APY [pos="742.5,0!"]; APZ [pos="743.25,1.3!"]; AQA [pos="744.75,1.3!"]; AQB [pos="745.5,0!"]; AQC [pos="744.75,-1.3!"]; AQD [pos="743.25,-1.3!"]; AQE [pos="746.5,0!"]; AQF [pos="747.25,1.3!"]; AQG [pos="748.75,1.3!"]; AQH [pos="749.5,0!"]; AQI [pos="748.75,-1.3!"]; AQJ [pos="747.25,-1.3!"]; AQK [pos="750.5,0!"]; AQL [pos="751.25,1.3!"]; AQM [pos="752.75,1.3!"]; AQN [pos="753.5,0!"]; AQO [pos="752.75,-1.3!"]; AQP [pos="751.25,-1.3!"]; AQQ [pos="754.5,0!"]; AQR [pos="755.25,1.3!"]; AQS [pos="756.75,1.3!"]; AQT [pos="757.5,0!"]; AQU [pos="756.75,-1.3!"]; AQV [pos="755.25,-1.3!"]; AQW [pos="758.5,0!"]; AQX [pos="759.25,1.3!"]; AQY [pos="760.75,1.3!"]; AQZ [pos="761.5,0!"]; ARA [pos="760.75,-1.3!"]; ARB [pos="759.25,-1.3!"]; ARC [pos="762.5,0!"]; ARD [pos="763.25,1.3!"]; ARE [pos="764.75,1.3!"]; ARF [pos="765.5,0!"]; ARG [pos="764.75,-1.3!"]; ARH [pos="763.25,-1.3!"]; ARI [pos="766.5,0!"]; ARJ [pos="767.25,1.3!"]; ARK [pos="768.75,1.3!"]; ARL [pos="769.5,0!"]; ARM [pos="768.75,-1.3!"]; ARN [pos="767.25,-1.3!"]; ARO [pos="770.5,0!"]; ARP [pos="771.25,1.3!"]; ARQ [pos="772.75,1.3!"]; ARR [pos="773.5,0!"]; ARS [pos="772.75,-1.3!"]; ART [pos="771.25,-1.3!"]; ARU [pos="774.5,0!"]; ARV [pos="775.25,1.3!"]; ARW [pos="776.75,1.3!"]; ARX [pos="777.5,0!"]; ARY [pos="776.75,-1.3!"]; ARZ [pos="775.25,-1.3!"]; ASA [pos="778.5,0!"]; ASB [pos="779.25,1.3!"]; ASC [pos="780.75,1.3!"]; ASD [pos="781.5,0!"]; ASE [pos="780.75,-1.3!"]; ASF [pos="779.25,-1.3!"]; ASG [pos="782.5,0!"]; ASH [pos="783.25,1.3!"]; ASI [pos="784.75,1.3!"]; ASJ [pos="785.5,0!"]; ASK [pos="784.75,-1.3!"]; ASL [pos="783.25,-1.3!"]; ASM [pos="786.5,0!"]; ASN [pos="787.25,1.3!"]; ASO [pos="788.75,1.3!"]; ASP [pos="789.5,0!"]; ASQ [pos="788.75,-1.3!"]; ASR [pos="787.25,-1.3!"]; ASS [pos="790.5,0!"]; AST [pos="791.25,1.3!"]; ASU [pos="792.75,1.3!"]; ASV [pos="793.5,0!"]; ASW [pos="792.75,-1.3!"]; ASX [pos="791.25,-1.3!"]; ASY [pos="794.5,0!"]; ASZ [pos="795.25,1.3!"]; ATA [pos="796.75,1.3!"]; ATB [pos="797.5,0!"]; ATC [pos="796.75,-1.3!"]; ATD [pos="795.25,-1.3!"]; ATE [pos="798.5,0!"]; ATF [pos="799.25,1.3!"]; ATG [pos="800.75,1.3!"]; ATH [pos="801.5,0!"]; ATI [pos="800.75,-1.3!"]; ATJ [pos="799.25,-1.3!"]; ATK [pos="802.5,0!"]; ATL [pos="803.25,1.3!"]; ATM [pos="804.75,1.3!"]; ATN [pos="805.5,0!"]; ATO [pos="804.75,-1.3!"]; ATP [pos="803.25,-1.3!"]; ATQ [pos="806.5,0!"]; ATR [pos="807.25,1.3!"]; ATS [pos="808.75,1.3!"]; ATT [pos="809.5,0!"]; ATU [pos="808.75,-1.3!"]; ATV [pos="807.25,-1.3!"]; ATW [pos="810.5,0!"]; ATX [pos="811.25,1.3!"]; ATY [pos="812.75,1.3!"]; ATZ [pos="813.5,0!"]; AUA [pos="812.75,-1.3!"]; AUB [pos="811.25,-1.3!"]; AUC [pos="814.5,0!"]; AUD [pos="815.25,1.3!"]; AUE [pos="816.75,1.3!"]; AUF [pos="817.5,0!"]; AUG [pos="816.75,-1.3!"]; AUH [pos="815.25,-1.3!"]; AUI [pos="818.5,0!"]; AUJ [pos="819.25,1.3!"]; AUK [pos="820.75,1.3!"]; AUL [pos="821.5,0!"]; AUM [pos="820.75,-1.3!"]; AUN [pos="819.25,-1.3!"]; AUO [pos="822.5,0!"]; AUP [pos="823.25,1.3!"]; AUQ [pos="824.75,1.3!"]; AUR [pos="825.5,0!"]; AUS [pos="824.75,-1.3!"]; AUT [pos="823.25,-1.3!"]; AUU [pos="826.5,0!"]; AUV [pos="827.25,1.3!"]; AUW [pos="828.75,1.3!"]; AUX [pos="829.5,0!"]; AUY [pos="828.75,-1.3!"]; AUZ [pos="827.25,-1.3!"]; AVA [pos="830.5,0!"]; AVB [pos="831.25,1.3!"]; AVC [pos="832.75,1.3!"]; AVD [pos="833.5,0!"]; AVE [pos="832.75,-1.3!"]; AVF [pos="831.25,-1.3!"]; AVG [pos="834.5,0!"]; AVH [pos="835.25,1.3!"]; AVI [pos="836.75,1.3!"]; AVJ [pos="837.5,0!"]; AVK [pos="836.75,-1.3!"]; AVL [pos="835.25,-1.3!"]; AVM [pos="838.5,0!"]; AVN [pos="839.25,1.3!"]; AVO [pos="840.75,1.3!"]; AVP [pos="841.5,0!"]; AVQ [pos="840.75,-1.3!"]; AVR [pos="839.25,-1.3!"]; AVS [pos="842.5,0!"]; AVT [pos="843.25,1.3!"]; AVU [pos="844.75,1.3!"]; AVV [pos="845.5,0!"]; AVW [pos="844.75,-1.3!"]; AVX [pos="843.25,-1.3!"]; AVY [pos="846.5,0!"]; AVZ [pos="847.25,1.3!"]; AWA [pos="848.75,1.3!"]; AWB [pos="849.5,0!"]; AWC [pos="848.75,-1.3!"]; AWD [pos="847.25,-1.3!"]; AWE [pos="850.5,0!"]; AWF [pos="851.25,1.3!"]; AWG [pos="852.75,1.3!"]; AWH [pos="853.5,0!"]; AWI [pos="852.75,-1.3!"]; AWJ [pos="851.25,-1.3!"]; AWK [pos="854.5,0!"]; AWL [pos="855.25,1.3!"]; AWM [pos="856.75,1.3!"]; AWN [pos="857.5,0!"]; AWO [pos="856.75,-1.3!"]; AWP [pos="855.25,-1.3!"]; AWQ [pos="858.5,0!"]; AWR [pos="859.25,1.3!"]; AWS [pos="860.75,1.3!"]; AWT [pos="861.5,0!"]; AWU [pos="860.75,-1.3!"]; AWV [pos="859.25,-1.3!"]; AWW [pos="862.5,0!"]; AWX [pos="863.25,1.3!"]; AWY [pos="864.75,1.3!"]; AWZ [pos="865.5,0!"]; AXA [pos="864.75,-1.3!"]; AXB [pos="863.25,-1.3!"]; AXC [pos="866.5,0!"]; AXD [pos="867.25,1.3!"]; AXE [pos="868.75,1.3!"]; AXF [pos="869.5,0!"]; AXG [pos="868.75,-1.3!"]; AXH [pos="867.25,-1.3!"]; AXI [pos="870.5,0!"]; AXJ [pos="871.25,1.3!"]; AXK [pos="872.75,1.3!"]; AXL [pos="873.5,0!"]; AXM [pos="872.75,-1.3!"]; AXN [pos="871.25,-1.3!"]; AXO [pos="874.5,0!"]; AXP [pos="875.25,1.3!"]; AXQ [pos="876.75,1.3!"]; AXR [pos="877.5,0!"]; AXS [pos="876.75,-1.3!"]; AXT [pos="875.25,-1.3!"]; AXU [pos="878.5,0!"]; AXV [pos="879.25,1.3!"]; AXW [pos="880.75,1.3!"]; AXX [pos="881.5,0!"]; AXY [pos="880.75,-1.3!"]; AXZ [pos="879.25,-1.3!"]; AYA [pos="882.5,0!"]; AYB [pos="883.25,1.3!"]; AYC [pos="884.75,1.3!"]; AYD [pos="885.5,0!"]; AYE [pos="884.75,-1.3!"]; AYF [pos="883.25,-1.3!"]; AYG [pos="886.5,0!"]; AYH [pos="887.25,1.3!"]; AYI [pos="888.75,1.3!"]; AYJ [pos="889.5,0!"]; AYK [pos="888.75,-1.3!"]; AYL [pos="887.25,-1.3!"]; AYM [pos="890.5,0!"]; AYN [pos="891.25,1.3!"]; AYO [pos="892.75,1.3!"]; AYP [pos="893.5,0!"]; AYQ [pos="892.75,-1.3!"]; AYR [pos="891.25,-1.3!"]; AYS [pos="894.5,0!"]; AYT [pos="895.25,1.3!"]; AYU [pos="896.75,1.3!"]; AYV [pos="897.5,0!"]; AYW [pos="896.75,-1.3!"]; AYX [pos="895.25,-1.3!"]; AYY [pos="898.5,0!"]; AYZ [pos="899.25,1.3!"]; AZA [pos="900.75,1.3!"]; AZB [pos="901.5,0!"]; AZC [pos="900.75,-1.3!"]; AZD [pos="899.25,-1.3!"]; AZE [pos="902.5,0!"]; AZF [pos="903.25,1.3!"]; AZG [pos="904.75,1.3!"]; AZH [pos="905.5,0!"]; AZI [pos="904.75,-1.3!"]; AZJ [pos="903.25,-1.3!"]; AZK [pos="906.5,0!"]; AZL [pos="907.25,1.3!"]; AZM [pos="908.75,1.3!"]; AZN [pos="909.5,0!"]; AZO [pos="908.75,-1.3!"]; AZP [pos="907.25,-1.3!"]; AZQ [pos="910.5,0!"]; AZR [pos="911.25,1.3!"]; AZS [pos="912.75,1.3!"]; AZT [pos="913.5,0!"]; AZU [pos="912.75,-1.3!"]; AZV [pos="911.25,-1.3!"]; AZW [pos="914.5,0!"]; AZX [pos="915.25,1.3!"]; AZY [pos="916.75,1.3!"]; AZZ [pos="917.5,0!"]; B [pos="-1.5,0!"]; C [pos="-0.75,-1.3!"]; D [pos="0.75,-1.3!"]; E [pos="1.5,0!"]; F [pos="0,1!"]; G [pos="2.5,0!"]; H [pos="3.25,1.3!"]; I [pos="4.75,1.3!"]; J [pos="5.5,0!"]; K [pos="4.75,-1.3!"]; L [pos="3.25,-1.3!"]; M [pos="6.5,0!"]; N [pos="7.25,1.3!"]; O [pos="8.75,1.3!"]; P [pos="9.5,0!"]; Q [pos="8.75,-1.3!"]; R [pos="7.25,-1.3!"]; S [pos="10.5,0!"]; T [pos="11.25,1.3!"]; U [pos="12.75,1.3!"]; V [pos="13.5,0!"]; W [pos="12.75,-1.3!"]; X [pos="11.25,-1.3!"]; Y [pos="14.5,0!"]; Z [pos="15.25,1.3!"]; AA [pos="16.75,1.3!"]; AB [pos="17.5,0!"]; AC [pos="16.75,-1.3!"]; AD [pos="15.25,-1.3!"]; AE [pos="18.5,0!"]; AF [pos="19.25,1.3!"]; AG [pos="20.75,1.3!"]; AH [pos="21.5,0!"]; AI [pos="20.75,-1.3!"]; AJ [pos="19.25,-1.3!"]; AK [pos="22.5,0!"]; AL [pos="23.25,1.3!"]; AM [pos="24.75,1.3!"]; AN [pos="25.5,0!"]; AO [pos="24.75,-1.3!"]; AP [pos="23.25,-1.3!"]; AQ [pos="26.5,0!"]; AR [pos="27.25,1.3!"]; AS [pos="28.75,1.3!"]; AT [pos="29.5,0!"]; AU [pos="28.75,-1.3!"]; AV [pos="27.25,-1.3!"]; AW [pos="30.5,0!"]; AX [pos="31.25,1.3!"]; AY [pos="32.75,1.3!"]; AZ [pos="33.5,0!"]; BA [pos="32.75,-1.3!"]; BB [pos="31.25,-1.3!"]; BC [pos="34.5,0!"]; BD [pos="35.25,1.3!"]; BE [pos="36.75,1.3!"]; BF [pos="37.5,0!"]; BG [pos="36.75,-1.3!"]; BH [pos="35.25,-1.3!"]; BI [pos="38.5,0!"]; BJ [pos="39.25,1.3!"]; BK [pos="40.75,1.3!"]; BL [pos="41.5,0!"]; BM [pos="40.75,-1.3!"]; BN [pos="39.25,-1.3!"]; BO [pos="42.5,0!"]; BP [pos="43.25,1.3!"]; BQ [pos="44.75,1.3!"]; BR [pos="45.5,0!"]; BS [pos="44.75,-1.3!"]; BT [pos="43.25,-1.3!"]; BU [pos="46.5,0!"]; BV [pos="47.25,1.3!"]; BW [pos="48.75,1.3!"]; BX [pos="49.5,0!"]; BY [pos="48.75,-1.3!"]; BZ [pos="47.25,-1.3!"]; CA [pos="50.5,0!"]; CB [pos="51.25,1.3!"]; CC [pos="52.75,1.3!"]; CD [pos="53.5,0!"]; CE [pos="52.75,-1.3!"]; CF [pos="51.25,-1.3!"]; CG [pos="54.5,0!"]; CH [pos="55.25,1.3!"]; CI [pos="56.75,1.3!"]; CJ [pos="57.5,0!"]; CK [pos="56.75,-1.3!"]; CL [pos="55.25,-1.3!"]; CM [pos="58.5,0!"]; CN [pos="59.25,1.3!"]; CO [pos="60.75,1.3!"]; CP [pos="61.5,0!"]; CQ [pos="60.75,-1.3!"]; CR [pos="59.25,-1.3!"]; CS [pos="62.5,0!"]; CT [pos="63.25,1.3!"]; CU [pos="64.75,1.3!"]; CV [pos="65.5,0!"]; CW [pos="64.75,-1.3!"]; CX [pos="63.25,-1.3!"]; CY [pos="66.5,0!"]; CZ [pos="67.25,1.3!"]; DA [pos="68.75,1.3!"]; DB [pos="69.5,0!"]; DC [pos="68.75,-1.3!"]; DD [pos="67.25,-1.3!"]; DE [pos="70.5,0!"]; DF [pos="71.25,1.3!"]; DG [pos="72.75,1.3!"]; DH [pos="73.5,0!"]; DI [pos="72.75,-1.3!"]; DJ [pos="71.25,-1.3!"]; DK [pos="74.5,0!"]; DL [pos="75.25,1.3!"]; DM [pos="76.75,1.3!"]; DN [pos="77.5,0!"]; DO [pos="76.75,-1.3!"]; DP [pos="75.25,-1.3!"]; DQ [pos="78.5,0!"]; DR [pos="79.25,1.3!"]; DS [pos="80.75,1.3!"]; DT [pos="81.5,0!"]; DU [pos="80.75,-1.3!"]; DV [pos="79.25,-1.3!"]; DW [pos="82.5,0!"]; DX [pos="83.25,1.3!"]; DY [pos="84.75,1.3!"]; DZ [pos="85.5,0!"]; EA [pos="84.75,-1.3!"]; EB [pos="83.25,-1.3!"]; EC [pos="86.5,0!"]; ED [pos="87.25,1.3!"]; EE [pos="88.75,1.3!"]; EF [pos="89.5,0!"]; EG [pos="88.75,-1.3!"]; EH [pos="87.25,-1.3!"]; EI [pos="90.5,0!"]; EJ [pos="91.25,1.3!"]; EK [pos="92.75,1.3!"]; EL [pos="93.5,0!"]; EM [pos="92.75,-1.3!"]; EN [pos="91.25,-1.3!"]; EO [pos="94.5,0!"]; EP [pos="95.25,1.3!"]; EQ [pos="96.75,1.3!"]; ER [pos="97.5,0!"]; ES [pos="96.75,-1.3!"]; ET [pos="95.25,-1.3!"]; EU [pos="98.5,0!"]; EV [pos="99.25,1.3!"]; EW [pos="100.75,1.3!"]; EX [pos="101.5,0!"]; EY [pos="100.75,-1.3!"]; EZ [pos="99.25,-1.3!"]; FA [pos="102.5,0!"]; FB [pos="103.25,1.3!"]; FC [pos="104.75,1.3!"]; FD [pos="105.5,0!"]; FE [pos="104.75,-1.3!"]; FF [pos="103.25,-1.3!"]; FG [pos="106.5,0!"]; FH [pos="107.25,1.3!"]; FI [pos="108.75,1.3!"]; FJ [pos="109.5,0!"]; FK [pos="108.75,-1.3!"]; FL [pos="107.25,-1.3!"]; FM [pos="110.5,0!"]; FN [pos="111.25,1.3!"]; FO [pos="112.75,1.3!"]; FP [pos="113.5,0!"]; FQ [pos="112.75,-1.3!"]; FR [pos="111.25,-1.3!"]; FS [pos="114.5,0!"]; FT [pos="115.25,1.3!"]; FU [pos="116.75,1.3!"]; FV [pos="117.5,0!"]; FW [pos="116.75,-1.3!"]; FX [pos="115.25,-1.3!"]; FY [pos="118.5,0!"]; FZ [pos="119.25,1.3!"]; GA [pos="120.75,1.3!"]; GB [pos="121.5,0!"]; GC [pos="120.75,-1.3!"]; GD [pos="119.25,-1.3!"]; GE [pos="122.5,0!"]; GF [pos="123.25,1.3!"]; GG [pos="124.75,1.3!"]; GH [pos="125.5,0!"]; GI [pos="124.75,-1.3!"]; GJ [pos="123.25,-1.3!"]; GK [pos="126.5,0!"]; GL [pos="127.25,1.3!"]; GM [pos="128.75,1.3!"]; GN [pos="129.5,0!"]; GO [pos="128.75,-1.3!"]; GP [pos="127.25,-1.3!"]; GQ [pos="130.5,0!"]; GR [pos="131.25,1.3!"]; GS [pos="132.75,1.3!"]; GT [pos="133.5,0!"]; GU [pos="132.75,-1.3!"]; GV [pos="131.25,-1.3!"]; GW [pos="134.5,0!"]; GX [pos="135.25,1.3!"]; GY [pos="136.75,1.3!"]; GZ [pos="137.5,0!"]; HA [pos="136.75,-1.3!"]; HB [pos="135.25,-1.3!"]; HC [pos="138.5,0!"]; HD [pos="139.25,1.3!"]; HE [pos="140.75,1.3!"]; HF [pos="141.5,0!"]; HG [pos="140.75,-1.3!"]; HH [pos="139.25,-1.3!"]; HI [pos="142.5,0!"]; HJ [pos="143.25,1.3!"]; HK [pos="144.75,1.3!"]; HL [pos="145.5,0!"]; HM [pos="144.75,-1.3!"]; HN [pos="143.25,-1.3!"]; HO [pos="146.5,0!"]; HP [pos="147.25,1.3!"]; HQ [pos="148.75,1.3!"]; HR [pos="149.5,0!"]; HS [pos="148.75,-1.3!"]; HT [pos="147.25,-1.3!"]; HU [pos="150.5,0!"]; HV [pos="151.25,1.3!"]; HW [pos="152.75,1.3!"]; HX [pos="153.5,0!"]; HY [pos="152.75,-1.3!"]; HZ [pos="151.25,-1.3!"]; IA [pos="154.5,0!"]; IB [pos="155.25,1.3!"]; IC [pos="156.75,1.3!"]; ID [pos="157.5,0!"]; IE [pos="156.75,-1.3!"]; IF [pos="155.25,-1.3!"]; IG [pos="158.5,0!"]; IH [pos="159.25,1.3!"]; II [pos="160.75,1.3!"]; IJ [pos="161.5,0!"]; IK [pos="160.75,-1.3!"]; IL [pos="159.25,-1.3!"]; IM [pos="162.5,0!"]; IN [pos="163.25,1.3!"]; IO [pos="164.75,1.3!"]; IP [pos="165.5,0!"]; IQ [pos="164.75,-1.3!"]; IR [pos="163.25,-1.3!"]; IS [pos="166.5,0!"]; IT [pos="167.25,1.3!"]; IU [pos="168.75,1.3!"]; IV [pos="169.5,0!"]; IW [pos="168.75,-1.3!"]; IX [pos="167.25,-1.3!"]; IY [pos="170.5,0!"]; IZ [pos="171.25,1.3!"]; JA [pos="172.75,1.3!"]; JB [pos="173.5,0!"]; JC [pos="172.75,-1.3!"]; JD [pos="171.25,-1.3!"]; JE [pos="174.5,0!"]; JF [pos="175.25,1.3!"]; JG [pos="176.75,1.3!"]; JH [pos="177.5,0!"]; JI [pos="176.75,-1.3!"]; JJ [pos="175.25,-1.3!"]; JK [pos="178.5,0!"]; JL [pos="179.25,1.3!"]; JM [pos="180.75,1.3!"]; JN [pos="181.5,0!"]; JO [pos="180.75,-1.3!"]; JP [pos="179.25,-1.3!"]; JQ [pos="182.5,0!"]; JR [pos="183.25,1.3!"]; JS [pos="184.75,1.3!"]; JT [pos="185.5,0!"]; JU [pos="184.75,-1.3!"]; JV [pos="183.25,-1.3!"]; JW [pos="186.5,0!"]; JX [pos="187.25,1.3!"]; JY [pos="188.75,1.3!"]; JZ [pos="189.5,0!"]; KA [pos="188.75,-1.3!"]; KB [pos="187.25,-1.3!"]; KC [pos="190.5,0!"]; KD [pos="191.25,1.3!"]; KE [pos="192.75,1.3!"]; KF [pos="193.5,0!"]; KG [pos="192.75,-1.3!"]; KH [pos="191.25,-1.3!"]; KI [pos="194.5,0!"]; KJ [pos="195.25,1.3!"]; KK [pos="196.75,1.3!"]; KL [pos="197.5,0!"]; KM [pos="196.75,-1.3!"]; KN [pos="195.25,-1.3!"]; KO [pos="198.5,0!"]; KP [pos="199.25,1.3!"]; KQ [pos="200.75,1.3!"]; KR [pos="201.5,0!"]; KS [pos="200.75,-1.3!"]; KT [pos="199.25,-1.3!"]; KU [pos="202.5,0!"]; KV [pos="203.25,1.3!"]; KW [pos="204.75,1.3!"]; KX [pos="205.5,0!"]; KY [pos="204.75,-1.3!"]; KZ [pos="203.25,-1.3!"]; LA [pos="206.5,0!"]; LB [pos="207.25,1.3!"]; LC [pos="208.75,1.3!"]; LD [pos="209.5,0!"]; LE [pos="208.75,-1.3!"]; LF [pos="207.25,-1.3!"]; LG [pos="210.5,0!"]; LH [pos="211.25,1.3!"]; LI [pos="212.75,1.3!"]; LJ [pos="213.5,0!"]; LK [pos="212.75,-1.3!"]; LL [pos="211.25,-1.3!"]; LM [pos="214.5,0!"]; LN [pos="215.25,1.3!"]; LO [pos="216.75,1.3!"]; LP [pos="217.5,0!"]; LQ [pos="216.75,-1.3!"]; LR [pos="215.25,-1.3!"]; LS [pos="218.5,0!"]; LT [pos="219.25,1.3!"]; LU [pos="220.75,1.3!"]; LV [pos="221.5,0!"]; LW [pos="220.75,-1.3!"]; LX [pos="219.25,-1.3!"]; LY [pos="222.5,0!"]; LZ [pos="223.25,1.3!"]; MA [pos="224.75,1.3!"]; MB [pos="225.5,0!"]; MC [pos="224.75,-1.3!"]; MD [pos="223.25,-1.3!"]; ME [pos="226.5,0!"]; MF [pos="227.25,1.3!"]; MG [pos="228.75,1.3!"]; MH [pos="229.5,0!"]; MI [pos="228.75,-1.3!"]; MJ [pos="227.25,-1.3!"]; MK [pos="230.5,0!"]; ML [pos="231.25,1.3!"]; MM [pos="232.75,1.3!"]; MN [pos="233.5,0!"]; MO [pos="232.75,-1.3!"]; MP [pos="231.25,-1.3!"]; MQ [pos="234.5,0!"]; MR [pos="235.25,1.3!"]; MS [pos="236.75,1.3!"]; MT [pos="237.5,0!"]; MU [pos="236.75,-1.3!"]; MV [pos="235.25,-1.3!"]; MW [pos="238.5,0!"]; MX [pos="239.25,1.3!"]; MY [pos="240.75,1.3!"]; MZ [pos="241.5,0!"]; NA [pos="240.75,-1.3!"]; NB [pos="239.25,-1.3!"]; NC [pos="242.5,0!"]; ND [pos="243.25,1.3!"]; NE [pos="244.75,1.3!"]; NF [pos="245.5,0!"]; NG [pos="244.75,-1.3!"]; NH [pos="243.25,-1.3!"]; NI [pos="246.5,0!"]; NJ [pos="247.25,1.3!"]; NK [pos="248.75,1.3!"]; NL [pos="249.5,0!"]; NM [pos="248.75,-1.3!"]; NN [pos="247.25,-1.3!"]; NO [pos="250.5,0!"]; NP [pos="251.25,1.3!"]; NQ [pos="252.75,1.3!"]; NR [pos="253.5,0!"]; NS [pos="252.75,-1.3!"]; NT [pos="251.25,-1.3!"]; NU [pos="254.5,0!"]; NV [pos="255.25,1.3!"]; NW [pos="256.75,1.3!"]; NX [pos="257.5,0!"]; NY [pos="256.75,-1.3!"]; NZ [pos="255NZ [pos="255
A Comparative Guide to the Biological Activity of 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole Analogs: A Roadmap for Discovery
Introduction: The Therapeutic Potential of the 5-Aryl-dihydropyrrole Scaffold
The 5-aryl-3,4-dihydro-2H-pyrrole (or 2-aryl-1-pyrroline) core is a privileged heterocyclic scaffold in medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and neurological activities.[1][2] The synthetic accessibility of this scaffold allows for systematic structural modifications to explore and optimize its therapeutic potential. A particularly compelling area of investigation is the influence of halogen substitution at the para-position of the 5-phenyl ring. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) can significantly modulate a molecule's physicochemical properties—such as lipophilicity, electronic character, and metabolic stability—thereby altering its biological activity.
This guide provides a comparative framework for evaluating the biological activities of four key analogs: 5-(4-fluorophenyl)-, 5-(4-chlorophenyl)-, 5-(4-bromophenyl)-, and 5-(4-iodophenyl)-3,4-dihydro-2H-pyrrole. While direct comparative studies on this specific series of analogs are not yet prevalent in the public domain, this document synthesizes findings from structurally related compounds to hypothesize potential activities and provides detailed, field-proven protocols for their systematic evaluation. This guide is intended to serve as a comprehensive roadmap for researchers embarking on the investigation of these promising compounds.
Hypothesized Biological Activities and Structure-Activity Relationships (SAR)
Based on the broader class of pyrrole and pyrroline derivatives, the 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs are anticipated to exhibit significant antiproliferative and antimicrobial activities.[2][3][4] The nature of the halogen substituent is expected to play a crucial role in the potency and selectivity of these compounds.
Anticipated Impact of Halogen Substitution
The substitution of different halogens on the phenyl ring can influence biological activity through several mechanisms:
-
Lipophilicity: Generally, lipophilicity increases with the size of the halogen (I > Br > Cl > F). This can affect membrane permeability and interaction with hydrophobic pockets in target proteins.[4]
-
Electronic Effects: The electronegativity of halogens (F > Cl > Br > I) can alter the electron density of the phenyl ring, influencing interactions with biological targets.
-
Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming specific non-covalent interactions with electron-donating atoms in protein binding sites, which can enhance binding affinity and selectivity.
-
Metabolic Stability: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which can affect the metabolic stability of the compounds.
Studies on other halogenated heterocyclic compounds have shown that heavier halogens can lead to enhanced biological activity. For instance, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at a key position resulted in a significant enhancement of antiproliferative potency, reducing the IC50 into the sub-micromolar range.[5] Similarly, bromopyrrole alkaloids have demonstrated notable antimicrobial activity.[6]
Proposed Experimental Workflows for Comparative Analysis
To systematically evaluate and compare the biological activities of the 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs, a tiered screening approach is recommended. This involves initial broad-based cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial susceptibility testing.
Workflow for Evaluating Antiproliferative Activity
Caption: Experimental workflow for assessing antiproliferative activity.
Workflow for Evaluating Antimicrobial Activity
Caption: Experimental workflow for assessing antimicrobial activity.
Detailed Experimental Protocols
The following are standardized protocols to assess the potential anticancer and antimicrobial activities of the 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of the halogenated analogs on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs (F, Cl, Br, I)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize confluent cells, count them using a hemocytometer, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of each 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analog in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the halogenated analogs against a panel of pathogenic bacteria.
Materials:
-
5-(4-halophenyl)-3,4-dihydro-2H-pyrrole analogs (F, Cl, Br, I)
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compounds and Inoculum:
-
Prepare 1 mg/mL stock solutions of each analog in DMSO.
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional):
-
Take a 10 µL aliquot from the wells showing no growth (at and above the MIC).
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear, comparative tables to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical Comparative Antiproliferative Activity (IC50 in µM) of 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole Analogs
| Compound | Halogen | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Analog 1 | F | Expected Value | Expected Value | Expected Value |
| Analog 2 | Cl | Expected Value | Expected Value | Expected Value |
| Analog 3 | Br | Expected Value | Expected Value | Expected Value |
| Analog 4 | I | Expected Value | Expected Value | Expected Value |
| Doxorubicin | - | Reference Value | Reference Value | Reference Value |
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole Analogs
| Compound | Halogen | S. aureus (Gram +) | E. coli (Gram -) |
| Analog 1 | F | Expected Value | Expected Value |
| Analog 2 | Cl | Expected Value | Expected Value |
| Analog 3 | Br | Expected Value | Expected Value |
| Analog 4 | I | Expected Value | Expected Value |
| Ciprofloxacin | - | Reference Value | Reference Value |
Conclusion and Future Directions
The 5-(4-halophenyl)-3,4-dihydro-2H-pyrrole scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic comparison of the fluoro, chloro, bromo, and iodo analogs is a critical step in elucidating the structure-activity relationships that govern their biological effects. The experimental protocols outlined in this guide provide a robust framework for such an investigation. It is hypothesized that the heavier halogen analogs (bromo and iodo) may exhibit enhanced potency due to increased lipophilicity and the potential for halogen bonding. The data generated from these studies will be invaluable for the rational design and optimization of next-generation dihydropyrrole-based therapeutics. Further investigations could include in vivo efficacy studies in animal models for the most potent compounds, as well as target identification and validation to elucidate their mechanisms of action.
References
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Studies of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. BenchChem.
-
Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4856-4864. Available from: [Link]
- ResearchGate. (n.d.). IC50 of the new compounds against the four human cancer cells as well....
-
Zhang, F., et al. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 173. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole in Cancer Research. BenchChem.
-
Long, L., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. Available from: [Link]
- Wouters, A., et al. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines.
- Vyankatesh RD, et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58.
-
Al-Warhi, T., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. Available from: [Link]
- BenchChem. (2025). Application Notes & Protocols: Bioactivity Screening of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. BenchChem.
-
Li, Y., et al. (2010). 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2782. Available from: [Link]
- El-Gohary, A. R., & Shaaban, M. R. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2617-2628.
-
Berdyshev, D. V., et al. (2024). Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa. Marine Drugs, 22(9), 438. Available from: [Link]
- Fankam, A. G., et al. (2011). The Antimicrobial Activities of Extract and Compounds Isolated From Brillantaisia Lamium. Iranian Journal of Medical Sciences, 36(1), 24-31.
- Abumelha, H. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5650.
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. International Journal of Molecular Sciences, 22(20), 11116. Available from: [Link]
-
Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 994. Available from: [Link]
-
Li, Y., et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. iScience, 26(7), 107116. Available from: [Link]
-
Alexopoulos, A., et al. (2017). Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens. Foods, 6(11), 100. Available from: [Link]
- Ghorab, M. M., et al. (2017). Pyrrolizines: Design, Synthesis, Anticancer Evaluation and Investigation of the Potential Mechanism of Action. Medicinal Chemistry, 13(8), 756-768.
- Long, L., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.
-
Gómez-Sánchez, A., et al. (2023). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Pharmaceuticals, 16(4), 509. Available from: [Link]
- Poornachandra, Y., et al. (2016). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Rasayan Journal of Chemistry, 9(4), 634-640.
- Li, M., et al. (2023). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 14(6), 1145-1159.
- Bruno, G., et al. (2015). 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin. Journal of Medicinal Chemistry, 58(15), 6045-6057.
- Van Rensburg, C. E., et al. (1998). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anti-cancer drugs, 9(8), 709-713.
-
Esteves, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7851. Available from: [Link]
- Al-Suwaidan, I. A., et al. (2018). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2018(3), M1011.
Sources
- 1. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In Vitro Comparative Analysis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A Multi-Faceted Evaluation Against Established Pharmacological Probes
This guide presents a comprehensive in vitro comparison of the novel compound 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole against a panel of well-characterized reference compounds: Donepezil, Indomethacin, and Trolox. The objective is to elucidate the potential biological activity profile of this pyrrole derivative across three critical domains of therapeutic interest: neuroactivity, inflammation, and oxidative stress.
Pyrroles and their fused heterocyclic derivatives are recognized as key structural motifs in a multitude of biologically active molecules and pharmaceutical agents. Their versatile chemical nature allows for structural modifications that can significantly influence their pharmacological properties. This investigation is predicated on the hypothesis that the unique structural attributes of this compound may confer specific bioactivities. By employing a battery of standardized in vitro assays, we aim to provide a foundational dataset for researchers, scientists, and drug development professionals, guiding future exploration and lead optimization efforts.
The selection of reference compounds is a critical aspect of this comparative analysis. Each was chosen for its well-defined mechanism of action within a specific biological context, thereby providing a robust benchmark against which the activity of the test compound can be quantitatively and qualitatively assessed.
-
Donepezil : A reversible inhibitor of acetylcholinesterase (AChE), serving as the reference for potential neuroprotective or cognitive-enhancing activity.[1][2][3][4]
-
Indomethacin : A potent non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, providing a benchmark for anti-inflammatory potential.[5][6][7][8][9]
-
Trolox : A water-soluble analog of vitamin E, utilized as a standard for assessing antioxidant capacity through radical scavenging mechanisms.[10][11][12]
This guide is structured to first present the overarching experimental strategy, followed by detailed, step-by-step protocols for each assay. The causality behind experimental choices is explained to ensure scientific transparency and reproducibility. Finally, comparative data are summarized in tabular format for clarity and ease of interpretation.
Section 1: Overall Experimental Workflow
The in vitro characterization of this compound (herein referred to as 'Test Compound') is designed as a three-tiered screening cascade. This approach allows for a broad-based initial assessment of activity, which can be subsequently refined in more complex biological systems. The workflow is designed to be logical and efficient, starting with fundamental biochemical assays and progressing to cell-based models.
Caption: Reversible inhibition of AChE increases acetylcholine levels.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established spectrophotometric method developed by Ellman.
-
Reagent Preparation :
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M PB.
-
Enzyme: Acetylcholinesterase (from Electric Eel) solution (5 units/mL) in 0.1 M PB.
-
Test Compound & Donepezil: Prepare a 1 mg/mL stock in DMSO, then create a serial dilution series in 0.1 M PB (e.g., 1 to 500 µg/mL).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 25 µL of the Test Compound or Donepezil dilution. For the control (100% activity), add 25 µL of 0.1 M PB.
-
Add 50 µL of Ellman's Reagent (DTNB) to all wells.
-
Add 25 µL of the AChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 2 minutes for a total of 10 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Anticipated Data Summary
| Compound | IC50 (µM) |
| Test Compound | To be determined |
| Donepezil (Reference) | 0.01 - 0.1 |
| Vehicle (DMSO) | No Inhibition |
Section 3: Anti-Inflammatory Assessment
Rationale for Anti-Inflammatory Assays
Inflammation is a biological response to injury or infection, mediated by molecules like prostaglandins and nitric oxide (NO). [13]Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin primarily function by inhibiting cyclooxygenase (COX) enzymes, which are essential for prostaglandin synthesis. [5][6][9]Additionally, in inflammatory conditions, macrophages produce large amounts of NO, a pro-inflammatory mediator. Therefore, a dual-assay approach is employed:
-
COX Inhibition Assay : Directly measures the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis.
-
Nitric Oxide (NO) Production Assay : Assesses the compound's effect on NO production in activated macrophage cells, providing a cell-based measure of anti-inflammatory activity. [13][14]
Caption: Inhibition of COX enzymes blocks the inflammatory cascade.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This is a commercially available colorimetric assay kit that measures the peroxidase component of COX enzymes.
-
Reagent Preparation : Follow the manufacturer's instructions for preparing assay buffers, heme, and enzyme solutions (COX-1 and COX-2).
-
Assay Procedure (96-well plate format) :
-
Run separate plates for COX-1 and COX-2 enzymes.
-
Add 10 µL of Test Compound or Indomethacin dilutions to the appropriate wells.
-
Add 10 µL of Heme and 10 µL of the respective COX enzyme (or buffer for background wells).
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the Arachidonic Acid substrate solution provided in the kit.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis : Calculate % inhibition and determine IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Procedure :
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the Test Compound or Indomethacin for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Quantify the nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent system. This involves adding 50 µL of Sulfanilamide solution, incubating for 10 minutes, then adding 50 µL of NED solution and incubating for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Data Analysis : Determine the concentration-dependent inhibition of NO production and calculate the IC50 value. A concurrent cell viability assay (e.g., MTS) must be performed to rule out cytotoxicity as the cause of reduced NO levels.
Anticipated Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) |
| Test Compound | To be determined | To be determined | To be determined |
| Indomethacin (Ref.) | 0.1 - 1.0 | 1.0 - 10.0 | 5 - 25 |
| Vehicle (DMSO) | No Inhibition | No Inhibition | No Inhibition |
Section 4: Antioxidant Capacity Assessment
Rationale for Antioxidant Assays
Reactive oxygen species (ROS) are byproducts of normal metabolism that can cause cellular damage if not controlled. Antioxidants mitigate this damage by neutralizing free radicals. [15]Evaluating the antioxidant potential of a new compound is a fundamental step in characterizing its cytoprotective properties. We use two complementary assays to provide a more complete picture:
-
DPPH Radical Scavenging Assay : A simple, rapid assay based on electron transfer, measuring the ability of a compound to reduce the stable DPPH radical. [16]2. Oxygen Radical Absorbance Capacity (ORAC) Assay : A hydrogen atom transfer (HAT) based method that measures the ability to quench peroxyl radicals, which are biologically relevant. [12][16]Trolox, a potent antioxidant, is the standard reference for both assays. [10][12]
Caption: Antioxidants reduce the DPPH radical, causing a color change.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of various concentrations of the Test Compound or Trolox (in methanol) to wells.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis : Calculate the percentage of radical scavenging activity and determine the IC50 value (concentration required to scavenge 50% of DPPH radicals).
Experimental Protocol: ORAC Assay
-
Reagent Preparation :
-
Fluorescein Stock: Prepare a 10 µM solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Radical Generator: Prepare a 250 mM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride in phosphate buffer.
-
Trolox Standard Curve: Prepare a series of Trolox dilutions (e.g., 6.25 to 100 µM).
-
-
Assay Procedure (96-well black plate format) :
-
Add 25 µL of Test Compound dilutions, Trolox standards, or buffer (blank) to the wells.
-
Add 150 µL of the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes in a fluorescence microplate reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.
-
Monitor the decay of fluorescence kinetically (e.g., every minute for 90 minutes) with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis :
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank.
-
Plot the Net AUC for the Trolox standards to create a standard curve.
-
Express the ORAC value of the Test Compound in µmol of Trolox Equivalents (TE) per µmol of compound.
-
Anticipated Data Summary
| Compound | DPPH Scavenging IC50 (µM) | ORAC Value (µmol TE/µmol) |
| Test Compound | To be determined | To be determined |
| Trolox (Reference) | 5 - 15 | 1.0 (by definition) |
| Vehicle (DMSO) | No Activity | No Activity |
References
- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
-
National Center for Biotechnology Information. (2024). Indomethacin. StatPearls. Retrieved from [Link]
-
Sartorius. (n.d.). Neuronal Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Donepezil. StatPearls. Retrieved from [Link]
- Füfürst, M., & Zadori, Z. S. (2014). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress.
- Kwolek-Mirek, M., & Zadrag-Tecza, R. (2014). Comparison of ABTS and DPPH methods for assessing the antioxidant capacity of compounds in Saccharomyces cerevisiae. Acta Biochimica Polonica, 61(4), 735-738.
- Liaqat, M., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
- Adwas, A. A., Elsayed, A. S., Azab, A. E., & Quwaydir, F. A. (2019). Oxidative stress and antioxidant mechanisms in human body. Journal of Applied Biotechnology & Bioengineering, 6(1), 43-47.
-
Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved from [Link]
-
GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Indometacin. Retrieved from [Link]
- Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
-
MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Indomethacin?. Retrieved from [Link]
-
Wikipedia. (n.d.). Donepezil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Retrieved from [Link]
-
MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Retrieved from [Link]
-
ACS Publications. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolated chemical compounds from natural origin with anti-inflammatory effect. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Neuronal Microelectrode Array Assay Service. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
-
MDPI. (n.d.). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]
-
ResearchGate. (n.d.). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
WebMD. (n.d.). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Comparison of antioxidant capacity assays with chemometric methods. Retrieved from [Link]
-
PubMed. (2016). The Pharmacology of Indomethacin. Retrieved from [Link]
-
ChemBK. (n.d.). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Retrieved from [Link]
-
PubMed. (n.d.). Development of a Potential Reference Material for Evaluating Antioxidant Activity. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Retrieved from [Link]
-
PubMed. (1994). Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Indomethacin Capsules, USP 25 mg. Retrieved from [Link]
-
MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]
Sources
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalajrb.com [journalajrb.com]
- 15. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 16. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole as a Viable Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the identification and validation of new drug scaffolds are paramount. This guide provides a comprehensive framework for the evaluation of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, a promising heterocyclic compound, as a potential scaffold for anti-inflammatory drug discovery. While this specific molecule is known as a versatile building block in medicinal chemistry, its biological activity remains largely uncharacterized.[1] This guide, therefore, presents a roadmap for its systematic validation, drawing comparisons with established anti-inflammatory agents and detailing the requisite experimental protocols.
The Promise of the Pyrroline Scaffold: A Privileged Structure in Drug Discovery
The pyrrole and its partially saturated analogue, pyrroline, are considered "privileged scaffolds" in medicinal chemistry. These five-membered nitrogen-containing heterocycles are present in a multitude of natural products and approved drugs, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their structural simplicity, synthetic tractability, and ability to engage in various biological interactions make them an attractive starting point for drug design. The 3,4-dihydro-2H-pyrrole (or Δ1-pyrroline) core, in particular, offers a unique three-dimensional geometry that can be exploited for specific receptor targeting.
Benchmarking Performance: A Comparative Analysis with Established Anti-inflammatory Drugs
To establish a clear trajectory for the validation of this compound, it is essential to define the performance characteristics of current anti-inflammatory drugs. Here, we present a comparative analysis with three widely used agents that target different key enzymes in the inflammatory cascade: Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective COX inhibitor), and Zileuton (a 5-lipoxygenase inhibitor).
Table 1: Comparative Analysis of Anti-inflammatory Drug Scaffolds
| Parameter | This compound | Celecoxib | Diclofenac | Zileuton |
| Scaffold | 2-Aryl-Δ1-pyrroline | Pyrazole | Phenylacetic acid | Benzothiophene urea |
| Primary Target(s) | To be determined | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) & COX-2 | 5-Lipoxygenase (5-LOX) |
| Mechanism of Action | To be determined | Selective inhibition of prostaglandin synthesis | Non-selective inhibition of prostaglandin synthesis | Inhibition of leukotriene synthesis[2][3] |
| Potency (IC50) | To be determined | COX-2: 40 nM | COX-1: 4 nM; COX-2: 1.3 nM | 5-LOX: 0.3-0.5 µM[4] |
| Selectivity (COX-1/COX-2) | To be determined | ~10-20 fold for COX-2[5] | Non-selective | N/A |
| Key ADME-Tox Issues | To be determined | Cardiovascular risks, potential for hypersensitivity reactions.[6][7] | Gastrointestinal toxicity, hepatotoxicity.[8][9][10] | Hepatotoxicity, requires monitoring of liver enzymes.[3][11] |
This table underscores the key parameters that need to be experimentally determined for our target scaffold. The goal is to ascertain its primary molecular target(s), its potency and selectivity, and its preliminary safety profile.
The Experimental Roadmap: A Step-by-Step Guide to Scaffold Validation
The following sections detail a logical and rigorous experimental workflow for the comprehensive validation of this compound.
In Vitro Evaluation: Target Identification and Potency Assessment
The initial phase of validation focuses on identifying the molecular target(s) of the compound and quantifying its inhibitory activity. Based on the structural alerts of the pyrroline scaffold and the known anti-inflammatory properties of related compounds, the primary enzymes in the arachidonic acid cascade, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are logical starting points.
Experimental Workflow for In Vitro Target Validation
Caption: In vitro validation workflow for this compound.
Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and a colorimetric substrate solution.
-
Enzyme Preparation: Reconstitute purified human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a dilution series of this compound and reference compounds (Celecoxib, Diclofenac).
-
Assay Procedure:
-
Add assay buffer, heme, and enzyme to a 96-well plate.
-
Add the test compound or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) after a 5-10 minute incubation.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: 5-LOX Inhibition Assay (Fluorometric)
This assay measures the activity of 5-LOX by detecting the production of leukotrienes.
-
Reagent Preparation: Prepare assay buffer and a fluorometric substrate.
-
Enzyme Preparation: Reconstitute purified human 5-LOX enzyme.
-
Compound Preparation: Prepare a dilution series of the test compound and a reference inhibitor (Zileuton).
-
Assay Procedure:
-
Add assay buffer, enzyme, and test compound to a 96-well plate.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: MTT Cytotoxicity Assay
This assay assesses the effect of the compound on cell viability.
-
Cell Culture: Plate cells (e.g., RAW 264.7 murine macrophages) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
In Vivo Evaluation: Assessing Anti-inflammatory Efficacy
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy in a physiological context. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week.
-
Grouping and Dosing: Divide the animals into groups (vehicle control, positive control, and test compound groups). Administer the test compound and controls orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) post-dosing, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
ADME-Tox Profiling: Early Assessment of Drug-like Properties
A preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is crucial for early-stage drug development.
Table 2: Key ADME-Tox Parameters for Evaluation
| Parameter | Experimental Assay | Desired Outcome |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | High permeability |
| Metabolic Stability | Liver Microsomal Stability Assay | Moderate to high stability |
| Cytotoxicity | MTT Assay (as described above) | CC50 > 10x IC50 |
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption.
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Application: Add the test compound to a donor 96-well plate.
-
"Sandwich" Assembly: Place the filter plate on top of the donor plate and add buffer to the acceptor wells on top of the filter.
-
Incubation: Incubate the "sandwich" for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Protocol 6: Liver Microsomal Stability Assay
This assay assesses the compound's susceptibility to metabolism by liver enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and the test compound in a suitable buffer.
-
Reaction Initiation: Start the metabolic reaction by adding NADPH.
-
Time-Point Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a solvent like acetonitrile.
-
Analysis: Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Structure-Activity Relationship (SAR) and Future Directions
The data generated from the above-described experiments will form the basis for establishing a preliminary structure-activity relationship (SAR) for the this compound scaffold. Key questions to be addressed include:
-
Is the methoxy group at the 4-position of the phenyl ring essential for activity?
-
How do modifications to the pyrroline ring affect potency and selectivity?
-
Can the scaffold be optimized to improve its ADME-Tox profile?
Answering these questions will guide the synthesis of a focused library of analogues for further optimization, ultimately paving the way for the development of a novel class of anti-inflammatory agents.
Conclusion
The validation of this compound as a viable drug scaffold requires a systematic and multi-faceted approach. By following the experimental roadmap outlined in this guide and benchmarking against established drugs, researchers can efficiently assess its therapeutic potential. The pyrroline scaffold holds considerable promise, and a thorough investigation of this particular derivative is a worthy endeavor in the ongoing search for safer and more effective anti-inflammatory drugs.
References
-
Celecoxib, a COX-2--specific inhibitor: the clinical data. PubMed. [Link]
-
What are 5-LOX inhibitors and how do they work? Patsnap Synapse. [Link]
-
Zileuton. PubChem. [Link]
-
Celecoxib. PubChem. [Link]
-
Celecoxib. Human Metabolome Database. [Link]
-
COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
COX-2 Selective Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
IC50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study. PubMed. [Link]
-
Zileuton. StatPearls - NCBI. [Link]
-
5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. PubMed. [Link]
-
Diclofenac. PubChem. [Link]
-
Toxicity of Diclofenac and its Biotransformation by Raoultella sp. DD4. [Link]
-
Zileuton. LiverTox - NCBI Bookshelf. [Link]
-
The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. PMC. [Link]
-
Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. [Link]
-
In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. [Link]
-
COX-2 Inhibitors — A CLASS Act or Just VIGORously Promoted. PMC. [Link]
-
The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives. ResearchGate. [Link]
-
Formation of a Toxic Quinoneimine Metabolite From Diclofenac: A Quantum Chemical Study. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Zileuton - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. hmdb.ca [hmdb.ca]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. Formation of a Toxic Quinoneimine Metabolite from Diclofenac: A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-aryl-3,4-dihydro-2H-pyrrole (or 5-aryl-Δ¹-pyrroline) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure and the presence of a key nitrogen atom make it an attractive pharmacophore for interacting with various biological targets. Consequently, the development of efficient and versatile synthetic routes to access this core is of paramount importance in drug discovery and development.[4]
This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of 5-aryl-3,4-dihydro-2H-pyrroles. We will delve into the mechanistic underpinnings of each route, providing a rationale for the experimental choices, and present objective comparisons based on yield, substrate scope, scalability, and overall efficiency.
Key Synthetic Strategies at a Glance
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Nickel-Catalyzed Hydrogenative Cyclization | One-pot, three-component synthesis from ketones, aldehydes, and nitroalkanes. | 70-99%[5][6] | High yields, broad substrate scope, use of earth-abundant metal catalyst. | Requires high-pressure hydrogenation equipment, elevated temperatures. |
| Paal-Knorr Synthesis | Classical condensation of a 1,4-dicarbonyl compound with a primary amine. | >60%, often 80-95%[7][8] | Operationally simple, generally high yields, well-established. | Availability of substituted 1,4-dicarbonyl precursors can be a limitation.[7] |
| Iminyl Radical Cyclization | Generation of an iminyl radical followed by 5-exo-trig cyclization. | Moderate to Good | Mild reaction conditions (photocatalytic or microwave-assisted). | May require stoichiometric oxidants or reductants in some variations. |
| Asymmetric Organocatalysis | Enantioselective synthesis using chiral organocatalysts. | Good to Excellent | Metal-free, environmentally benign, provides access to chiral products.[9] | Catalyst loading can be high, may require longer reaction times. |
Nickel-Catalyzed Hydrogenative Cyclization of Nitro Ketones
This modern and highly efficient method provides a convergent route to 5-aryl-3,4-dihydro-2H-pyrroles from simple and readily available starting materials.[10][11] The overall transformation is a four-component synthesis when starting from the base components of the nitro ketone.[5]
Mechanistic Rationale
The causality behind this one-pot reaction lies in the remarkable chemoselectivity of the nickel catalyst. The synthesis of the γ-nitro ketone precursor proceeds via a base-catalyzed aldol condensation followed by a Michael addition. The subsequent key step is the nickel-catalyzed hydrogenation. The catalyst, often a supported nickel nanoparticle system (e.g., Ni/SiO₂), selectively reduces the nitro group to a primary amine in the presence of a ketone functionality.[6] This newly formed amine then undergoes spontaneous intramolecular cyclization with the ketone to form a hemiaminal, which readily dehydrates to yield the thermodynamically stable 3,4-dihydro-2H-pyrrole. The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: The Case of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug development, the journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous scientific validation. A molecule's success is defined not only by its potent interaction with the intended biological target but also, crucially, by its lack of interaction with unintended ones. Off-target effects, stemming from a compound's cross-reactivity with other proteins, are a primary driver of adverse drug reactions and a significant contributor to late-stage clinical failures.[1] Therefore, a thorough and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a drug development program.[2][3]
This guide provides an in-depth, practical framework for the cross-reactivity profiling of a novel small molecule, using 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole as an illustrative case study. While public-domain data on this specific compound is limited, its chemical scaffold, featuring a cyclic imine and a methoxyphenyl group, is prevalent in compounds targeting a variety of receptors and enzymes.[4][5] We will proceed by positing a hypothetical primary target for this molecule and then systematically outline a multi-tiered strategy to comprehensively map its selectivity landscape. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.
The Subject Compound: this compound
-
Structure:

-
Molecular Formula: C₁₁H₁₃NO
-
CAS Number: 22217-80-7[6]
-
Hypothetical Target Class: For the purpose of this guide, we will hypothesize that this compound has been identified as a potent antagonist of a G-protein coupled receptor (GPCR), specifically the Dopamine D2 receptor (D2R) . This choice is based on the prevalence of the methoxyphenyl moiety in known dopaminergic ligands. The objective is now to determine its selectivity against other dopamine receptor subtypes, related GPCRs, and a broader panel of common off-target liabilities.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling strategy should be logical, efficient, and progressively build a high-resolution map of the compound's bioactivity. We advocate for a tiered approach, beginning with broad, cost-effective screening to cast a wide net, followed by more focused and biologically relevant assays to confirm and characterize any liabilities.
Caption: Tiered workflow for cross-reactivity profiling.
Part 1: Tier 1 - Broad Liability Screening
The initial goal is to rapidly identify potential off-target interactions using high-throughput and predictive methods.
A. In Silico Profiling (Computational Prediction)
-
Causality: Before committing resources to expensive wet-lab experiments, computational methods provide a cost-effective way to predict potential off-target interactions based on the compound's structure.[7][8] This allows for a more informed design of in vitro screening panels.
-
Methodology:
-
2D/3D Similarity Searching: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the compound's structure against large databases of ligands with known bioactivities.[9] This identifies proteins that bind to structurally similar molecules.
-
Pharmacophore Modeling & Docking: If the structures of potential off-targets are known, molecular docking simulations can predict the binding feasibility and pose of the compound in the active site.[9]
-
-
Self-Validation: The system is self-validating as predictions from multiple computational models (e.g., those based on ligand similarity versus those based on protein structure) can be cross-referenced.[8] A consensus prediction across different methods provides higher confidence.
B. In Vitro Broad Panel Screening
-
Causality: This is the foundational experimental step to empirically test the compound against a diverse set of clinically relevant off-targets. Pharmaceutical companies and contract research organizations (CROs) have established panels that cover major protein families known to be involved in adverse events.[7]
-
Methodology: A primary screen is typically conducted at a single, high concentration of the test compound (e.g., 10 µM) to maximize the chances of detecting even weak interactions. Radioligand binding assays are a common format for this high-throughput screen.
-
Illustrative Target Panel: A standard liability panel might include:
-
GPCRs: Adrenergic, Dopaminergic (D1, D3, D4), Serotonergic (especially 5-HT2B), Histaminergic, Muscarinic.
-
Ion Channels: hERG, Na+, Ca2+, K+ channels.
-
Transporters: SERT, DAT, NET.
-
Enzymes: COX-1, COX-2, various Cytochrome P450s (CYPs).
-
Part 2: Tier 2 - Hit Confirmation and Potency Determination
-
Causality: Any "hit" from the primary screen (e.g., >50% inhibition at 10 µM) must be confirmed and quantified. A single-point result is insufficient to judge risk; the actual potency of the off-target interaction is what matters.
-
Methodology:
-
Confirmation: Re-test the initial hit at the same high concentration to ensure the result is reproducible.
-
Dose-Response Analysis: Perform a multi-point concentration-response curve (typically 8-10 points) for each confirmed off-target. This allows for the calculation of an inhibition constant (Ki) or an IC50 value, which represents the concentration required to achieve 50% of the maximal effect.
-
-
Self-Validation: A well-defined sigmoidal dose-response curve with a good statistical fit (e.g., R² > 0.95) validates the interaction and provides a reliable potency value. The slope of the curve can also provide insights into the binding mechanism.
Part 3: Tier 3 - Functional and Cellular Validation
-
Causality: A binding interaction does not always translate to a functional effect. It is critical to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target protein. Furthermore, validating the interaction in a more physiological, cell-based system is essential.[10]
-
Methodology:
-
Functional Assays: For a GPCR off-target, this could involve a cAMP assay, calcium flux assay, or β-arrestin recruitment assay. For an ion channel like hERG, a patch-clamp electrophysiology assay is the gold standard.
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound physically binds to its off-target in an intact cell environment.[10]
-
-
Self-Validation: Correlating the potency from a biochemical binding assay (Ki) with the potency from a functional cellular assay (IC50 or EC50) provides strong evidence that the observed cellular effect is a direct result of the compound engaging the off-target protein.
Data Presentation & Comparative Analysis
Clear and concise data presentation is paramount for decision-making. All quantitative data should be summarized in tables for easy comparison.
Table 1: Illustrative Cross-Reactivity Profile of this compound and Comparators
| Target | Assay Type | 5-(4-MPDP) (Compound A) | Comparator B (Narrow Spectrum) | Comparator C (Promiscuous) |
| Dopamine D2 (Primary Target) | Binding (Ki, nM) | 15 | 12 | 25 |
| Dopamine D1 | Binding (Ki, nM) | >10,000 | >10,000 | 550 |
| Dopamine D3 | Binding (Ki, nM) | 250 | 1,500 | 80 |
| Serotonin 5-HT2A | Binding (Ki, nM) | 850 | >10,000 | 120 |
| Serotonin 5-HT2B | Binding (Ki, nM) | >10,000 | >10,000 | 200 |
| Adrenergic α1A | Binding (Ki, nM) | 1,200 | >10,000 | 300 |
| hERG Channel | Patch Clamp (IC50, µM) | 8.5 | >30 | 1.5 |
| Selectivity Window (D2 vs. D3) | (Ki D3 / Ki D2) | 16.7-fold | 125-fold | 3.2-fold |
| Selectivity Window (D2 vs. 5-HT2A) | (Ki 5-HT2A / Ki D2) | 56.7-fold | >833-fold | 4.8-fold |
This table contains illustrative data for comparison purposes.
Analysis of Illustrative Data:
-
Compound A (Our Subject): Shows good potency for the primary target (D2R). However, it displays moderate affinity for the D3 receptor and the 5-HT2A receptor. The 17-fold selectivity over D3 might be insufficient depending on the therapeutic indication. The hERG activity at 8.5 µM warrants further investigation for potential cardiac liability.
-
Comparator B: Represents an ideal selective compound. It has high affinity for the D2 receptor with minimal interaction with other tested targets, indicating a much lower risk of off-target effects.
-
Comparator C: This compound is highly promiscuous, binding to multiple targets with similar affinities.[11] Such a profile would likely lead to a complex pharmacological effect and a high potential for side effects, making it a poor candidate for further development.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 membranes with human D2R).
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound and non-specific binding control (e.g., Haloperidol).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control (10 µM Haloperidol), or 50 µL of test compound dilution.
-
Add 50 µL of the radioligand, diluted in assay buffer to a final concentration near its Kd (e.g., 0.2 nM [³H]-Spiperone).
-
Add 100 µL of the cell membrane preparation (e.g., 10 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Rapidly harvest the plate contents onto a filter mat using a cell harvester, washing 3 times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration relative to total and non-specific binding.
-
Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Functional Assay (cAMP Accumulation)
Objective: To determine if a compound acts as an antagonist at a Gi-coupled receptor like D2R.
-
Materials:
-
CHO-K1 cells stably expressing the human D2R.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF or LANCE).
-
Forskolin (adenylyl cyclase activator).
-
Dopamine (agonist).
-
Test compound.
-
-
Procedure:
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and add the test compound at various concentrations, followed immediately by the EC80 concentration of the agonist (dopamine). For agonist mode testing, add only the test compound.
-
Add Forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., adding HTRF acceptor and donor reagents).
-
Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
-
-
Data Analysis:
-
Convert the raw reader output to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
For antagonist mode, fit the data to a non-linear regression model to determine the IC50, which represents the concentration of the antagonist that reduces the agonist response by 50%.
-
Conclusion
The cross-reactivity profiling of a new chemical entity like this compound is a multi-faceted endeavor that is fundamental to modern drug discovery. It requires a strategic combination of computational prediction, high-throughput in vitro screening, and detailed functional validation in cellular contexts. By employing a tiered approach, researchers can efficiently build a comprehensive selectivity profile, enabling an informed assessment of a compound's therapeutic potential and its associated risks. This systematic process of understanding a molecule's full spectrum of biological interactions is indispensable for developing safer, more effective medicines.
References
-
Finding a better path to drug selectivity. PMC - NIH. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC - NIH. [Link]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC - NIH. [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]
-
Small-molecule Profiling. Broad Institute. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
-
Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. NIH. [Link]
-
5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. ChemBK. [Link]
-
A review article on biological importance of pyrrole. ResearchGate. [Link]
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN J. Chem. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 11. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chloro-, Bromo-, and Fluoro-Analogs in Drug Discovery: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into lead compounds is a cornerstone of medicinal chemistry. The choice between chloro-, bromo-, and fluoro-analogs can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth, head-to-head comparison of these three key halogens, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their molecular design strategies. We will delve into the fundamental properties of each halogen, their impact on critical drug-like attributes, and provide supporting experimental data and protocols to ground these insights in practical application.
The Fundamental Physicochemical Properties: More Than Just Size and Electronegativity
At first glance, the differences between fluorine, chlorine, and bromine might seem to be a simple progression down Group 17 of the periodic table. However, their influence on a molecule's behavior is a nuanced interplay of several key physicochemical parameters.
A summary of these key properties is presented in Table 1. Fluorine, the most electronegative element, forms strong, short bonds with carbon and has a small van der Waals radius, making it a close steric mimic of a hydrogen atom.[1][2] In contrast, chlorine and bromine are larger, more polarizable, and less electronegative.[3] These differences have significant implications for a molecule's acidity, basicity, and dipole moment.[3] For instance, the electron-withdrawing effect of halogens generally increases the acidity of neighboring functional groups.[3]
Table 1: Comparison of Key Physicochemical Properties of Fluorine, Chlorine, and Bromine
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
| Van der Waals Radius (Å) | 1.47[3] | 1.75[3] | 1.85 |
| Covalent Radius (Å) | 0.71 | 0.99 | 1.14 |
| Electronegativity (Pauling Scale) | 3.98[3] | 3.16[3] | 2.96 |
| **Polarizability (ų) ** | 0.56 | 2.18 | 3.05 |
| C-X Bond Length (Å) (in Benzene) | 1.35 | 1.74 | 1.90 |
| C-X Bond Dissociation Energy (kcal/mol) | 123 | 96 | 81 |
| Hydrophobicity Parameter (π) | +0.14 | +0.71 | +0.86 |
Data compiled from various sources.
The Power of Halogen Bonding: A Key Differentiator
A critical aspect that distinguishes the heavier halogens, chlorine and bromine, from fluorine is their ability to engage in a specific and directional non-covalent interaction known as halogen bonding.[4] This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, the "σ-hole," on the side of the halogen opposite to the covalent bond.[4] This σ-hole can then interact favorably with an electron-rich donor atom, such as an oxygen, nitrogen, or sulfur atom in a protein's binding pocket.
The strength of this interaction generally follows the trend I > Br > Cl > F, with fluorine being a very weak halogen bond donor.[4][5] This is due to the increasing size and polarizability of the halogen atom as one moves down the group, leading to a more pronounced σ-hole.[2] The ability to form these stabilizing interactions can significantly enhance a ligand's binding affinity and selectivity for its target protein.[1]
Impact on ADME Properties: A Comparative Analysis
The choice of halogen has profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Lipophilicity and Permeability
Halogenation is a common strategy to increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[6] The contribution to lipophilicity generally increases with the size of the halogen, following the order Br > Cl > F.[3] This is reflected in the Hansch hydrophobicity parameter (π), as shown in Table 1.
However, the relationship between lipophilicity and permeability is not always linear. While increased lipophilicity can improve passive diffusion, it can also lead to increased binding to plasma proteins and non-specific tissues, potentially reducing the free drug concentration. A study comparing 4-chloro-, 4-bromo-, and 4-fluoroamphetamine in rats showed differences in brain drug levels, highlighting the impact of the specific halogen on distribution.[7]
Metabolic Stability
One of the most frequent applications of halogenation, particularly fluorination, is to block sites of metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[3][8] Replacing a metabolically labile hydrogen atom with fluorine can significantly increase a compound's metabolic stability and half-life.
While the C-Cl and C-Br bonds are weaker than the C-F bond, they are still more stable than a C-H bond and can also be used to block metabolism, albeit often to a lesser extent.[3] However, the larger size of chlorine and bromine can sometimes introduce steric hindrance that prevents enzymatic access to the metabolic site. It's important to note that in some contexts, halogenated compounds can be metabolized, and the nature of the halogen can influence the metabolic pathway.[9]
Comparative Experimental Data
To provide a concrete example, let's consider a hypothetical study on a series of kinase inhibitors where the only difference is the halogen substituent on a key phenyl ring. The following table summarizes the kind of comparative data one might obtain.
Table 2: Hypothetical Comparative ADME Data for Halogenated Kinase Inhibitors
| Parameter | Fluoro-analog | Chloro-analog | Bromo-analog |
| Binding Affinity (IC₅₀, nM) | 50 | 25 | 20 |
| Lipophilicity (logD₇.₄) | 2.5 | 3.1 | 3.3 |
| Metabolic Stability (t₁/₂, min in HLM) | 120 | 90 | 75 |
| Cell Permeability (Papp, 10⁻⁶ cm/s in Caco-2) | 8 | 12 | 15 |
| Plasma Protein Binding (%) | 85 | 92 | 95 |
HLM: Human Liver Microsomes
In this hypothetical scenario, the bromo- and chloro-analogs exhibit higher binding affinity, likely due to the formation of halogen bonds.[1] They also show increased lipophilicity and cell permeability. However, this comes at the cost of lower metabolic stability and higher plasma protein binding compared to the fluoro-analog. This illustrates the critical trade-offs that medicinal chemists must navigate when selecting a halogen substituent.
Experimental Protocols for Head-to-Head Comparison
To generate the type of comparative data shown above, a series of standardized in vitro assays are employed. Here, we provide streamlined protocols for three key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Prepare Reagents:
-
Test compounds (fluoro-, chloro-, and bromo-analogs) are prepared as stock solutions in DMSO.
-
Pooled liver microsomes (e.g., human, rat) are thawed on ice.
-
A solution of the cofactor NADPH is prepared in buffer.
-
-
Incubation:
-
In a 96-well plate, the test compounds are incubated with liver microsomes at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH solution.
-
-
Time Points and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped (quenched) by the addition of a cold organic solvent like acetonitrile.
-
-
Analysis:
-
The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
The disappearance of the parent compound over time is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of the halogenated analogs to their target receptor.
Protocol:
-
Prepare Reagents:
-
A membrane preparation containing the target receptor is prepared from cells or tissues.
-
A radiolabeled ligand with known high affinity for the receptor is used.
-
Serial dilutions of the unlabeled test compounds (fluoro-, chloro-, and bromo-analogs) are prepared.
-
-
Binding Reaction:
-
The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in a buffer.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Kᵢ).
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model of the intestinal barrier.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.
-
-
Permeability Measurement:
-
The test compound is added to the apical (top) side of the cell monolayer (to measure absorption) or the basolateral (bottom) side (to measure efflux).
-
At various time points, samples are taken from the receiver compartment.
-
-
Analysis:
-
The concentration of the test compound in the receiver compartment is quantified by LC-MS/MS.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport across the cell monolayer.
-
Conclusion: A Strategic Choice for Rational Drug Design
The selection of a chloro-, bromo-, or fluoro-analog is a critical decision in the drug discovery process, with each halogen offering a unique set of advantages and disadvantages. Fluorine is often the go-to choice for enhancing metabolic stability and as a steric mimic for hydrogen. Chlorine and bromine, on the other hand, provide the added benefit of halogen bonding, which can significantly improve binding affinity, but may also increase lipophilicity and non-specific interactions.
A thorough understanding of the fundamental properties of each halogen, coupled with a systematic evaluation of their impact on ADME properties through the use of standardized in vitro assays, is essential for making informed decisions. By carefully considering the specific goals of a drug discovery program and the inherent trade-offs associated with each halogen, researchers can strategically employ these powerful tools to design safer and more effective medicines.
References
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central. [Link]
-
ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. ResearchGate. [Link]
-
Halogen bonds between ligands and proteins: Can we use them in validation? PubMed Central. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]
-
The Halogen Bond. ACS Publications. [Link]
-
Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Strength and Character of Halogen Bonds in Protein–Ligand Complexes. ACS Publications. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
The graphical representation of ADME-related molecule properties for medicinal chemists. ResearchGate. [Link]
-
Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. National Institutes of Health. [Link]
-
ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) - application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. PubMed. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. [Link]
-
The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Semantic Scholar. [Link]
-
Halogenases with Potential Applications for the Synthesis of Halogenated Pharmaceuticals. Taylor & Francis eBooks. [Link]
-
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PubMed Central. [Link]
-
Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. ResearchGate. [Link]
-
Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. PubMed. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. Cambridge Open Engage. [Link]
-
Classification of Scaffold Hopping Approaches. PubMed Central. [Link]
Sources
- 1. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bonds between ligands and proteins: can we use them in validation? | bioRxiv [biorxiv.org]
- 6. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Docking of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, computational docking stands as an indispensable tool, offering a rapid and insightful glimpse into the potential interactions between small molecules and their biological targets. This guide provides a comprehensive comparative analysis of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole derivatives, a class of compounds with significant therapeutic promise. We will explore their potential interactions with various protein targets implicated in cancer, neurodegenerative diseases, and infectious diseases, and benchmark their predicted performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate their research endeavors.
Introduction: The Therapeutic Potential of Pyrrole Derivatives
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific class of this compound derivatives has garnered interest due to its structural similarity to other pharmacologically active agents. The methoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, making these derivatives promising candidates for targeting a range of protein binding sites. Computational docking allows us to probe these potential interactions and prioritize synthetic and biological testing efforts.
Comparative Docking Analysis: Potential Protein Targets and Benchmarking
Based on a thorough review of existing literature on similar pyrrole-containing molecules, several key protein targets have been identified as having a high probability of interaction with this compound derivatives. This section will delve into a comparative analysis of these targets and the performance of our lead compounds against known inhibitors.
Oncology Targets
-
Significance: HER2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[1][2] Inhibition of HER2 is a validated therapeutic strategy.
-
Comparative Alternatives:
-
Expected Interactions: The pyrrole core and methoxyphenyl group of the derivatives could potentially interact with the ATP-binding pocket of the HER2 kinase domain, mimicking the interactions of known inhibitors.
-
Significance: REV-ERBα is a nuclear receptor that plays a crucial role in regulating circadian rhythm and has emerged as a potential target in cancer therapy.
-
Comparative Alternatives:
-
Expected Interactions: The structural features of the this compound derivatives may allow them to fit within the ligand-binding pocket of REV-ERBα and modulate its activity.
-
Significance: EGFR is another receptor tyrosine kinase frequently mutated or overexpressed in various cancers, making it a prime target for therapeutic intervention.[7]
-
Comparative Alternatives:
-
Expected Interactions: Similar to HER2, the derivatives are expected to compete with ATP for binding to the EGFR kinase domain.
-
Significance: CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[9]
-
Comparative Alternatives: A variety of small molecule inhibitors targeting the ATP-binding site of CDK2 have been developed and can serve as benchmarks.[10][11]
-
Expected Interactions: The planar nature of the pyrrole ring could facilitate stacking interactions within the CDK2 active site, while the methoxyphenyl group could form key hydrogen bonds.
Infectious Disease Target
-
Significance: InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is the primary target of the frontline drug isoniazid.[12][13]
-
Comparative Alternatives:
-
Expected Interactions: The pyrrole derivatives could potentially bind to the active site of InhA, disrupting its function and inhibiting mycobacterial growth.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes the reported binding affinities (or docking scores) of known inhibitors for the identified protein targets. This data will serve as a benchmark for the proposed docking studies of the this compound derivatives.
| Target Protein | Known Inhibitor | Reported Binding Affinity / Docking Score (kcal/mol) |
| HER2 | Lapatinib | -10.2[2] |
| HER2 | ZINC000014780728 | -11.0[2] |
| REV-ERBα | GSK4112 | EC50 = 0.4 µM[16] |
| REV-ERBα | SR9011 | IC50 = 790 nM (REV-ERBα), 560 nM (REV-ERBβ)[16] |
| EGFR | Erlotinib | - |
| EGFR | Gefitinib | - |
| CDK2 | 6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine | ≥ -8.6[17] |
| InhA | Triclosan | -6.69[14] |
| InhA | Gravacridonediol | -10.80[14] |
Experimental Protocols: A Step-by-Step Guide to Computational Docking
This section provides a detailed methodology for conducting a comparative computational docking study of this compound derivatives.
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
Draw the 3D structure of a representative this compound derivative using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs:
-
HER2 (e.g., 3PP0)
-
REV-ERBα (e.g., 4V7F)
-
EGFR (e.g., 2GS2)
-
CDK2 (e.g., 1HCK)
-
InhA (e.g., 2NSD)
-
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms.
-
Save the prepared protein structure in the appropriate format for the docking software.
-
Protocol 2: Molecular Docking Simulation using AutoDock Vina
-
Grid Box Definition:
-
Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the molecular docking simulation. The command will typically include the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Set the exhaustiveness parameter to a suitable value (e.g., 8 or higher) to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in complex with the protein using a molecular graphics program.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the active site.
-
Visualization of Key Workflows
To further clarify the experimental process, the following diagrams illustrate the key workflows involved in this computational docking study.
Caption: Workflow for preparing the this compound derivative for docking.
Caption: Step-by-step process for preparing the target protein structures for docking simulations.
Caption: The overall workflow for performing and analyzing the molecular docking simulation.
Conclusion and Future Directions
This guide provides a framework for a comprehensive computational docking study of this compound derivatives against a panel of therapeutically relevant protein targets. By comparing the predicted binding affinities and interaction patterns of these derivatives with those of known inhibitors, researchers can gain valuable insights into their potential efficacy and selectivity. The detailed protocols and workflows provided herein are designed to be self-validating and empower researchers to conduct their own in-silico investigations.
The results of such studies will be instrumental in guiding the synthesis of novel analogs with improved potency and selectivity. Subsequent in vitro and in vivo validation will be crucial to confirm the computational predictions and advance the most promising candidates through the drug discovery pipeline.
References
-
Emerging Targeted Therapies for HER2-Positive Breast Cancer. PubMed Central. [Link][1]
-
Alternative targeted therapy for early Her2 positive breast cancer. PubMed Central. [Link][18]
-
Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents. Bioinformation. [Link][2]
-
Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. MDPI. [Link][12]
-
A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors. National Institutes of Health. [Link][9]
-
Discovery of New Inhibitors of Enoyl-ACP Reductase via Structure-Based Virtual Screening. Preprints.org. [Link][13]
-
Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science. [Link]
-
Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. National Institutes of Health. [Link][14]
-
Identification of novel HER2 inhibitors: potential therapeutics for breast cancer. PubMed Central. [Link][19]
-
Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. PubMed Central. [Link][17]
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. PubMed Central. [Link][20]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link][21]
-
Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. [Link][22]
-
Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. MDPI. [Link][23]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PubMed Central. [Link][10]
-
Computational Prediction of Binding Affinity for CDK2-ligand Complexes. A Protein Target for Cancer Drug Discovery. Bentham Science. [Link][24]
-
Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis Online. [Link][25]
-
Scientists develop new therapy for HER2-positive breast cancer. ecancer. [Link][26]
-
Identification of potential inhibitor targeting enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis: a computational approach. PubMed Central. [Link][27]
-
Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers. [Link][28]
-
The docking result of the EGFR inhibitors with EGFR. ResearchGate. [Link][29]
-
Structural Insights into the Molecular Design of HER2 Inhibitors. Bentham Science. [Link][30]
-
Anti-HER2 treatments for metastatic breast cancer: Types and more. Medical News Today. [Link][3]
-
New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. MDPI. [Link][15]
-
Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime. ResearchGate. [Link][31]
-
Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. PubMed Central. [Link][32]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PubMed Central. [Link][33]
-
Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link][34]
-
New Alternatives in the Fight against Tuberculosis: Possible Targets for Resistant Mycobacteria. MDPI. [Link][35]
-
Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents. PubMed Central. [Link][4]
-
The next generation of CDK inhibitors is coming. MD Anderson Cancer Center. [Link][11]
-
Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research. [Link][37]
-
Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. MDPI. [Link][38]
-
Treatment options for EGFR and resistance to treatment. EGFR Positive UK. [Link][8]
-
MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Taylor & Francis Online. [Link]
-
Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. National Institutes of Health. [Link][39]
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges. PubMed Central. [Link][6]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link][40]
-
Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. ResearchGate. [Link][41]
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. [Link][5]
-
New p27 inhibitors show promise in cancer treatment. Drug Discovery and Development. [Link][42]
Sources
- 1. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HER2 treatments for metastatic breast cancer: Types and more [medicalnewstoday.com]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 9. A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors: Using Quantum Mechanics/Molecular Mechanics Interaction Energy as a Predictor of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 12. mdpi.com [mdpi.com]
- 13. physchemres.org [physchemres.org]
- 14. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternative targeted therapy for early Her2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Scientists develop new therapy for HER2-positive breast cancer - ecancer [ecancer.org]
- 27. Identification of potential inhibitor targeting enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 31. semanticscholar.org [semanticscholar.org]
- 32. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. mdpi.com [mdpi.com]
- 36. Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 37. globalresearchonline.net [globalresearchonline.net]
- 38. mdpi.com [mdpi.com]
- 39. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. drugdiscoverytrends.com [drugdiscoverytrends.com]
Benchmarking the Metabolic Stability of Substituted Dihydropyrroles: A Comparative Guide for Drug Discovery
<_Step_2>
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its potential success.[1][2][3] A compound's susceptibility to biotransformation significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][4] Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, valued for their ability to form key interactions with biological targets.[5][6] Among these, the dihydropyrrole moiety represents a versatile structural motif. However, like many heterocyclic systems, it can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[7][8][9][10]
Understanding the metabolic fate of substituted dihydropyrroles is crucial for medicinal chemists aiming to optimize lead compounds. Rapid metabolism can lead to insufficient drug exposure at the target site, diminishing efficacy, while the formation of reactive or toxic metabolites raises safety concerns.[1][3][7] Conversely, excessively slow metabolism might result in drug accumulation and potential toxicity.[1] Therefore, a thorough assessment of metabolic stability early in the discovery process allows for the selection of candidates with more favorable pharmacokinetic properties and guides the design of next-generation analogs with improved metabolic profiles.[1][2][11]
This guide provides a comprehensive framework for benchmarking the metabolic stability of substituted dihydropyrroles. We will delve into the experimental design and execution of a robust in vitro metabolic stability assay using human liver microsomes, present a comparative analysis of hypothetical substituted dihydropyrroles, and discuss the underlying structure-metabolism relationships.
Experimental Design: A Validated Approach to Assessing Metabolic Stability
To objectively compare the metabolic stability of different dihydropyrrole analogs, a standardized in vitro assay is essential. Human liver microsomes (HLMs) are a widely used and cost-effective model system for this purpose.[12][13] They are subcellular fractions of liver cells that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][10][12]
The core principle of the assay is to incubate the test compound with HLMs in the presence of necessary cofactors (primarily NADPH) and monitor the depletion of the parent compound over time.[8][13][14] This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide a quantitative measure of metabolic stability.[1][4][13]
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of substituted dihydropyrroles.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Test Compounds (Substituted Dihydropyrroles) and Positive Controls (e.g., Dextromethorphan, Midazolam)[14][15]
-
Internal Standard (IS)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice. Prepare a working stock solution of HLMs in phosphate buffer (e.g., 3 mg/mL).[14]
-
Prepare a working solution of the NADPH regenerating system or NADPH in phosphate buffer.
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). From these, prepare working solutions at a suitable concentration (e.g., 100 µM) in phosphate buffer.[15] Ensure the final DMSO concentration in the incubation is ≤ 0.5%.[14]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the HLM working solution and the test compound/positive control working solutions at 37°C for a few minutes.
-
To initiate the metabolic reaction, add the NADPH working solution to the wells containing the HLM and test compound mixture. The final incubation volume will typically contain the test compound (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL protein), and NADPH in phosphate buffer.[8][14]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[8][15]
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14] The organic solvent precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16][17] The use of LC-MS/MS provides high sensitivity and specificity for this application.[16][17][18]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[15]
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Comparative Data: Benchmarking Substituted Dihydropyrroles
To illustrate the application of this methodology, the following table presents hypothetical metabolic stability data for a series of substituted dihydropyrrole analogs. This data allows for a direct comparison of how different substituents impact metabolic clearance.
| Compound ID | Substitution Pattern | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| DH-Pyr-01 | Unsubstituted | 15.2 | 45.6 | Moderate |
| DH-Pyr-02 | 2-Methyl | 25.8 | 26.9 | Moderate-High |
| DH-Pyr-03 | 3-Fluoro | 48.1 | 14.4 | High |
| DH-Pyr-04 | 4-Methoxy | 8.5 | 81.5 | Low |
| DH-Pyr-05 | N-Phenyl | 11.3 | 61.3 | Low-Moderate |
| Control-1 | Verapamil | 9.8 | 70.7 | Low |
| Control-2 | Diazepam | 35.5 | 19.5 | High |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Discussion: Structure-Metabolism Relationships of Dihydropyrroles
The hypothetical data in the table above highlights key structure-metabolism relationships (SMRs) that are often observed in medicinal chemistry.[19][20][21] By analyzing how structural modifications influence metabolic stability, we can derive valuable insights for designing more robust drug candidates.
-
Steric Hindrance: The introduction of a methyl group at the 2-position (DH-Pyr-02) shows an increase in metabolic half-life compared to the unsubstituted analog (DH-Pyr-01). This suggests that the methyl group may sterically hinder the approach of CYP enzymes to a potential site of metabolism on the dihydropyrrole ring.
-
Electronic Effects: The placement of an electron-withdrawing fluorine atom at the 3-position (DH-Pyr-03) leads to a significant enhancement in metabolic stability. This is a common strategy in medicinal chemistry, as electron-deficient aromatic and heterocyclic rings are generally less susceptible to oxidative metabolism by CYPs.[22]
-
Metabolically Labile Groups: Conversely, the methoxy group at the 4-position (DH-Pyr-04) results in rapid metabolism. O-demethylation is a well-known metabolic pathway catalyzed by CYP enzymes.[10][23] Similarly, the N-phenyl substituent (DH-Pyr-05) also leads to lower stability, potentially due to aromatic hydroxylation on the phenyl ring.
Common Metabolic Pathways of Pyrrole-Containing Compounds
Pyrrole and its derivatives are known to undergo several types of metabolic transformations, primarily oxidation reactions catalyzed by cytochrome P450 enzymes.[9][24] While dihydropyrroles are a reduced form, they can be susceptible to similar oxidative pathways, as well as dehydrogenation to the corresponding pyrrole. Common metabolic pathways include:
-
Hydroxylation: The introduction of a hydroxyl group onto the ring or at an alkyl substituent.
-
Epoxidation: Formation of an epoxide intermediate across a double bond, which can then be hydrolyzed to a diol or react with nucleophiles.[24]
-
Ring Opening: More extensive oxidation can lead to the cleavage of the pyrrole ring.[24][25]
-
Dehydrogenation: Oxidation of the dihydropyrrole to the more aromatic pyrrole.
Caption: Potential metabolic pathways for substituted dihydropyrroles.
Conclusion and Future Directions
This guide has provided a comprehensive overview of how to benchmark the metabolic stability of substituted dihydropyrroles, a critical step in modern drug discovery. By employing a standardized in vitro assay using human liver microsomes, researchers can generate robust and comparable data to inform their structure-activity relationship studies.
The key takeaways are:
-
Metabolic stability is a crucial parameter that should be assessed early in the drug discovery process.
-
In vitro models like human liver microsomes provide a reliable and efficient means of evaluating metabolic clearance.
-
Substituent effects, including sterics and electronics, play a significant role in modulating the metabolic stability of the dihydropyrrole scaffold.
By understanding these principles and applying the experimental framework outlined here, drug development professionals can make more informed decisions in the selection and optimization of dihydropyrrole-containing drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Obach, R. S., et al. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Salami, H., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]
-
Mercell. metabolic stability in liver microsomes. Retrieved from [Link]
-
Agilent. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
-
IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC–MS in Metabolite Profiling. Retrieved from [Link]
-
Teng, M., et al. (2008). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC - NIH. Retrieved from [Link]
-
Bellenie, B. R., & H-L. B. (2021). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]
-
Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]
-
Cyprotex. Microsomal Stability. Retrieved from [Link]
-
El-Dien, M. G., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]
-
Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. Retrieved from [Link]
-
Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Retrieved from [Link]
-
Guengerich, F. P., & Mitchell, M. B. (1980). Metabolic activation of model pyrroles by cytochrome P-450. PubMed. Retrieved from [Link]
-
Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. Retrieved from [Link]
-
Riccardi, L., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]
-
Donetti, A., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. Retrieved from [Link]
-
IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Retrieved from [Link]
-
BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]
-
Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf - NIH. Retrieved from [Link]
-
Almazroo, O. A., et al. (2017). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]
-
D'Addario, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]
-
Fiveable. Structure-Activity Relationships in Med Chem. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
Teng, M., et al. (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PubMed. Retrieved from [Link]
-
Taylor & Francis. Structure activity relationship – Knowledge and References. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
PubMed Central. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
PubMed Central. (2021). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
Mattocks, A. R., & White, I. N. H. (1973). Metabolism and toxicity of synthetic analogues of macrocyclic diester pyrrolizidine alkaloids. PubMed. Retrieved from [Link]
-
PMC - NIH. (2020). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nuvisan.com [nuvisan.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. mercell.com [mercell.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Comparison of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A Hypothetical Guide for Preclinical Evaluation
A Note on 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: Current scientific literature and commercial data indicate that this compound is a chemical intermediate used in organic synthesis.[1][2][3] There are no publicly available efficacy studies, clinical trials, or established therapeutic applications for this specific compound. Therefore, a direct comparison with existing drugs is not possible.
This guide is presented as a hypothetical framework for researchers and drug development professionals. It outlines how one might systematically evaluate the efficacy of a novel pyrroline-based compound, hereafter referred to as "Pyrroline-M," if it were identified as a potential therapeutic agent. The methodologies, data, and comparisons presented are for illustrative purposes to demonstrate a scientifically rigorous evaluation process.
The pyrrolidine and pyrroline scaffolds are versatile structures found in many biologically active compounds, showing potential for treating a range of conditions including cancer, inflammation, and central nervous system (CNS) disorders.[4][5] For this guide, we will hypothesize that Pyrroline-M has been identified as a potential Monoamine Oxidase A (MAO-A) inhibitor , a class of drugs often effective as antidepressants.[6][7]
Introduction to the Hypothetical Candidate: Pyrroline-M
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO-A, in particular, increases the levels of these neurotransmitters in the brain and is a validated mechanism for treating major depressive disorder.[6][7] Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are more commonly used in the management of Parkinson's disease.[7]
This guide will compare the hypothetical efficacy of Pyrroline-M against two established antidepressants:
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).
-
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI), representing a different mechanistic class for a broader comparison.
The central hypothesis is that Pyrroline-M exhibits potent and selective MAO-A inhibition, leading to antidepressant-like effects in preclinical models.
Comparative In Vitro Efficacy Analysis
The initial step is to determine the potency and selectivity of Pyrroline-M in a controlled, cell-free environment. This is crucial for establishing a mechanistic basis for its presumed therapeutic effect.
Objective: Quantify MAO-A and MAO-B Inhibition
The primary objective is to measure the half-maximal inhibitory concentration (IC50) of Pyrroline-M against both MAO-A and MAO-B enzymes and compare these values to Moclobemide.
Hypothetical Data Summary
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Pyrroline-M | 75 | 9,500 | 126.7 |
| Moclobemide | 250 | 20,000 | 80.0 |
| Fluoxetine | > 50,000 | > 50,000 | N/A |
This data is purely illustrative.
Interpretation: The hypothetical data suggests that Pyrroline-M is a more potent and selective MAO-A inhibitor than Moclobemide in this in vitro assay. Fluoxetine, as expected, shows no significant MAO inhibition, confirming its different mechanism of action.
Detailed Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a fluorometric method to determine MAO activity, which is a common and reliable approach in drug discovery.[8][9]
Principle: The MAO enzyme reacts with a substrate (p-tyramine) to produce H₂O₂, which is then used in a horseradish peroxidase (HRP)-catalyzed reaction to generate a fluorescent product.[8] The signal intensity is proportional to MAO activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., pH 7.4) and working solutions of p-tyramine substrate, HRP enzyme, and a fluorescent dye reagent.[9]
-
Prepare stock solutions of Pyrroline-M, Moclobemide, and Fluoxetine in DMSO. Create a serial dilution series for each compound to determine IC50 values.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well black plate, add 45 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of each inhibitor dilution (or vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Master Reaction Mix containing the Assay Buffer, p-tyramine, HRP, and dye reagent.[8]
-
Add 50 µL of the Master Reaction Mix to each well to start the reaction.
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative In Vivo Efficacy Analysis
Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism using an established animal model of depression.
Objective: Evaluate Antidepressant-Like Effects
The goal is to determine if Pyrroline-M reduces depressive-like behavior in the Forced Swim Test (FST), a widely used and predictive screening tool for antidepressants.[10][11][12]
Hypothetical Data Summary
| Treatment Group (n=10 per group) | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle Control | N/A | 155 ± 12 |
| Pyrroline-M | 10 | 95 ± 10 |
| Pyrroline-M | 20 | 70 ± 8 |
| Moclobemide | 20 | 85 ± 9 |
| Fluoxetine | 20 | 78 ± 11 |
p < 0.05 compared to Vehicle Control. Data are mean ± SEM. This data is purely illustrative.
Interpretation: In this hypothetical study, Pyrroline-M significantly reduced immobility time in the FST in a dose-dependent manner. At a 20 mg/kg dose, its effect was comparable to or slightly greater than both Moclobemide and Fluoxetine, suggesting potent antidepressant-like activity in this model.
Detailed Experimental Protocol: In Vivo Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[11] Antidepressant treatments are known to reduce the duration of this immobility.[10]
Step-by-Step Protocol:
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
-
Drug Administration:
-
Randomly assign mice to the different treatment groups.
-
Administer the assigned compound (Pyrroline-M, Moclobemide, Fluoxetine) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 60 minutes before the test.
-
-
Test Procedure:
-
Fill a clear glass cylinder (25 cm high, 10 cm diameter) with 15 cm of water at 23-25°C.
-
Gently place each mouse into the cylinder.
-
The test session lasts for 6 minutes. A trained observer, blind to the treatment conditions, should score the behavior.
-
-
Behavioral Scoring:
-
Allow a 2-minute habituation period.
-
During the final 4 minutes (240 seconds) of the test, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.[11]
-
-
Data Analysis:
-
Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control group.
-
Visualizing Pathways and Workflows
Mechanism of Action: MAO-A Inhibition
The diagram below illustrates the hypothesized mechanism of action. By inhibiting MAO-A, Pyrroline-M prevents the breakdown of key neurotransmitters, increasing their availability in the synaptic cleft.
Caption: Workflow for preclinical efficacy testing of Pyrroline-M.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
-
El-Sayed, M. A. A. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. Available at: [Link]
-
Weyler, W., et al. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience. Available at: [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Strekalova, T., et al. (2015). Rodent models of treatment-resistant depression. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]
-
Pobiedzińska, M., & Szewczyk, B. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Tolomelli, A., et al. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds. Available at: [Link]
-
Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology. Available at: [Link]
-
Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. PMC. Available at: [Link]
-
Khlebnikov, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. ResearchGate. Available at: [Link]
-
Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Semantic Scholar. Available at: [Link]
-
Fayed, E. A., et al. (2020). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]
-
Díaz-Pérez, F., et al. (2021). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Journal of Medicinal Chemistry. Available at: [Link]
-
ChemBK. (n.d.). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. ChemBK. Available at: [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
-
A review article on biological importance of pyrrole. (2024). Brief. Available at: [Link]
-
Khan, I., & Kulkarni, M. V. (2016). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
A1Suppliers. (n.d.). This compound, 99%+ (GC), C11H13NO, 100 mg. A1Suppliers. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Understanding the Compound: Hazard Profile and Regulatory Context
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. It is the responsibility of the waste generator to determine if a chemical waste is hazardous. A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[1][2]. Given the potential for irritation and the general reactivity of pyrrole derivatives, it is prudent to manage 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole as a hazardous waste.
Prioritizing Safety: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensuring the use of appropriate Personal Protective Equipment (PPE) is paramount. A comprehensive approach to safety minimizes the risk of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that could cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential irritation[1]. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills. | Minimizes the inhalation of any potential vapors that may cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from the point of generation to its final disposition.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Use a designated, clearly labeled, and chemically compatible waste container. The container should have a secure lid to prevent spills and the release of vapors.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
Step 2: Waste Characterization and Profiling
While not explicitly listed as an EPA hazardous waste, it is likely to be classified based on its characteristics. It is the generator's responsibility to make this determination. Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper waste characterization and to obtain the appropriate waste codes. Based on the available information, it could potentially be classified as a toxic waste (U-List) if discarded as a commercial chemical product, or as a characteristic hazardous waste if it exhibits ignitability, corrosivity, or reactivity[1].
Step 3: Recommended Disposal Method: Incineration
For organic compounds like this compound, high-temperature incineration is the preferred method of disposal[5][6][7]. This process effectively destroys the organic molecule, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides[7][8].
Causality: Incineration is a thermal treatment process that utilizes high temperatures to break the chemical bonds within the molecule, leading to its complete oxidation[6]. This is a more environmentally sound approach than landfilling, which could lead to the leaching of the chemical into the soil and groundwater.
It is crucial that the incineration is carried out in a licensed hazardous waste incineration facility that complies with all federal and state regulations. These facilities are equipped with advanced pollution control systems to manage the gaseous byproducts of combustion, such as nitrogen oxides (NOx)[8].
Step 4: Avoid Inappropriate Disposal Methods
-
Do NOT dispose of down the drain. This can contaminate waterways and is a violation of environmental regulations.
-
Do NOT attempt to neutralize with strong acids. Pyrrole and its derivatives can be unstable in acidic conditions and may undergo polymerization, leading to an uncontrolled reaction[9].
-
Do NOT dispose of in regular trash. This can endanger sanitation workers and lead to environmental contamination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations, protecting themselves and their colleagues, and contributing to a sustainable scientific community. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure adherence to local and state regulations.
References
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Axonator. EPA Hazardous Waste Management. [Link]
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
-
Wikipedia. Incineration. [Link]
-
European Commission. Basic principles of waste incineration. [Link]
-
YouTube. Incineration and Combustion. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
My Alfred University. EPA Hazardous Waste Codes. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
Sources
- 1. actenviro.com [actenviro.com]
- 2. Conducting polypyrrole films as a potential tool for electrochemical treatment of azo dyes in textile wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Incineration - Wikipedia [en.wikipedia.org]
- 6. basel.int [basel.int]
- 7. youtube.com [youtube.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
This guide provides essential safety and logistical information for the handling of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS No. 22217-80-7), a compound with significant potential in medicinal chemistry and organic synthesis.[1] Given the limited availability of comprehensive toxicological data for this specific molecule, this document synthesizes information from its Safety Data Sheet (SDS), data on structurally similar compounds like cyclic imines, and established laboratory safety protocols from authoritative bodies such as the National Institute for Occupational Safety and Health (NIOSH). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to manage this chemical safely from receipt to disposal.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the assessment must consider both the known information and the potential hazards inferred from analogous structures.
While detailed toxicological studies for this specific compound are not widely published, the available Safety Data Sheet indicates that it must be handled with care.[2] General hazards associated with this class of chemicals include potential irritation to the skin, eyes, and respiratory system.[2][3] Inhalation of vapors or mists should be avoided, as should any direct contact with the skin or eyes.[2]
Structurally, the compound belongs to the pyrroline class, a group of cyclic imines. Some cyclic imines found in nature are known for their acute toxicity.[4] While the toxicity of this synthetic analogue cannot be directly equated, this structural alert warrants a cautious approach, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Inferred Hazard Profile:
| Hazard Class | Classification | Rationale and Reference |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar cyclic imines and general precautionary principles. |
| Skin Irritation | Category 2 (Causes skin irritation) | A common hazard for nitrogen-containing heterocyclic compounds; direct contact should be avoided. |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Direct contact with eyes can cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of vapors or aerosols should be minimized by working in a well-ventilated area. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A dynamic approach to PPE is critical, with the level of protection adjusted based on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield.[5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[6] |
| Solution Preparation/Mixing | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated chemical fume hood. |
| Running Reactions (closed system) | Safety glasses. | Chemical-resistant gloves. | Laboratory coat. | Not generally required. |
| Work-up/Extraction | Chemical safety goggles or face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Recommended to be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or apron. | NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6] |
The causality behind these choices is rooted in minimizing all potential routes of exposure. For instance, a face shield is recommended during open-air transfers and spill cleanup because of the increased risk of splashes.[5] Similarly, respiratory protection is advised when the compound may become airborne, as inhalation is a primary exposure route for volatile or aerosolized chemicals.[6]
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for the safe handling and disposal of this compound. This plan ensures that safety is integrated into every step of the experimental process.
Handling and Storage Protocol
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Handling : Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents and acids.
-
Exiting the Work Area : After handling, wash hands and any exposed skin thoroughly.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate : Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.
-
Don PPE : Wear the appropriate spill cleanup PPE, including respiratory protection.
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup : Collect the spilled material using an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical lifecycle. Since this compound is a non-halogenated organic compound, it should be segregated into the appropriate waste stream.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Segregation : All liquid and solid waste contaminated with this compound must be collected separately from halogenated and aqueous waste streams.[9][10]
-
Labeling : Waste containers must be clearly labeled as "Non-Halogenated Organic Waste" and include the full chemical name.[9]
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[11]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Chemical Safety Resources. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from a general search, specific URL not available.
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PROPYLENE IMINE HAZARD SUMMARY. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives. Retrieved from a general search, specific URL not available.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. Retrieved from a general search, specific URL not available.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,4-Dihydro-2-methoxy-2H-pyran. Retrieved from a general search, specific URL not available.
-
Munday, R., et al. (2024). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. PubMed Central. Retrieved from [Link]
-
Journal of Occupational Health. (2018). Occupational Exposure Limits for Ethylidene Norbornene, Ethyleneimine, Benomyl, and 2,3-Epoxypropyl Methacrylate, and Classifications on Carcinogenicity. ResearchGate. Retrieved from [Link]
- OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from a general search, specific URL not available.
-
INCHEM. (1999). Toxicological evaluations: Pyriproxyfen. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). ECHA CHEM. Retrieved from [Link]
- ChemicalBook. (2022). 5-(4-Methoxy-Phenyl)-3,4-Dihydro-2H-Pyrrole - Safety Data Sheet. Retrieved from a general search, specific URL not available.
- ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Retrieved from a general search, specific URL not available.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
